molecular formula C39H77N3O4S B15578267 CP-LC-0867

CP-LC-0867

Cat. No.: B15578267
M. Wt: 684.1 g/mol
InChI Key: MHSIWUYCHKAJPY-UHFFFAOYSA-N
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Description

CP-LC-0867 is a useful research compound. Its molecular formula is C39H77N3O4S and its molecular weight is 684.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H77N3O4S

Molecular Weight

684.1 g/mol

IUPAC Name

2-ethylhexyl 3-[4-[2-(dimethylamino)ethylamino]-3-(2-octyldodecanoylamino)-4-oxobutyl]sulfanylpropanoate

InChI

InChI=1S/C39H77N3O4S/c1-7-11-14-16-18-19-21-23-26-35(25-22-20-17-15-12-8-2)38(44)41-36(39(45)40-29-30-42(5)6)27-31-47-32-28-37(43)46-33-34(10-4)24-13-9-3/h34-36H,7-33H2,1-6H3,(H,40,45)(H,41,44)

InChI Key

MHSIWUYCHKAJPY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Applications of CP-LC-0867

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of various RNA therapeutics, including messenger RNA (mRNA) and circular RNA (circRNA).[1] Derived from the naturally occurring amino acid homocysteine, this compound is designed to facilitate efficient encapsulation of nucleic acids and promote their delivery into target cells, overcoming key biological barriers.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, formulation strategies, and mechanisms of action of this compound, offering valuable insights for researchers and professionals in the field of drug delivery and nucleic acid therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in LNP formulations. These properties influence the stability, encapsulation efficiency, and biological activity of the resulting nanoparticles.

PropertyValueReference
Chemical Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester[1]
CAS Number 3040858-96-3[1]
Molecular Formula C39H77N3O4S[1]
Formula Weight 684.1 g/mol [1]
Purity ≥98%[1]
Appearance A 10 mg/ml solution in ethanol (B145695)[1]
Solubility Soluble in ethanol (≥10 mg/ml)[1]
SMILES O=C(C(NC(C(CCCCCCCCCC)CCCCCCCC)=O)CCSCCC(OCC(CC)CCCC)=O)NCCN(C)C[1]
InChI Key MHSIWUYCHKAJPY-UHFFFAOYSA-N[2]

Experimental Protocols

Representative Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a representative synthetic route can be proposed based on its structure and the known chemistry of similar ionizable lipids derived from amino acids. The synthesis would likely involve a multi-step process starting from a protected homocysteine derivative, followed by amide coupling with a lipid tail and subsequent functionalization of the amine and carboxylic acid groups.

Disclaimer: The following is a generalized, representative protocol and may not reflect the exact manufacturing process.

Step 1: Protection of Homocysteine: Commercially available N-Boc-S-trityl-L-homocysteine is a likely starting material, providing protection for the amine and thiol groups.

Step 2: Amide Coupling: The carboxylic acid of the protected homocysteine is activated (e.g., using HATU or EDC/NHS) and reacted with a branched lipid amine (e.g., 2-octyldodecylamine) to form the amide bond.

Step 3: Thiol Deprotection and Michael Addition: The trityl protecting group is removed from the thiol, which is then reacted with a suitable acrylate, such as 2-ethylhexyl acrylate, via a Michael addition to introduce the ester tail.

Step 4: Boc Deprotection and Amine Functionalization: The Boc protecting group is removed from the N-terminus, and the resulting free amine is reacted with an activated carboxylic acid derivative of N,N-dimethylethylenediamine to introduce the ionizable headgroup.

Step 5: Purification: The final product is purified using column chromatography to achieve high purity (≥98%).

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of LNPs with this compound is a critical step in the development of RNA therapeutics. A common method for LNP formation is through microfluidic mixing, which allows for precise control over particle size and polydispersity.

Materials:

  • This compound in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA or circRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio for the lipids is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • RNA Solution Preparation: Dissolve the RNA cargo in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set the flow rates of the microfluidic device to achieve a 3:1 aqueous to organic phase ratio. The lipid mixture in ethanol is loaded into one syringe, and the RNA solution is loaded into another.

  • LNP Formation: The two solutions are rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

  • Characterization: The LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixer Microfluidic Mixing lipids->mixer rna RNA Cargo (mRNA or circRNA) in Acidic Buffer (pH 4) rna->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis lnp This compound LNPs dialysis->lnp characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) lnp->characterization

LNP Formulation Workflow
In Vivo Administration and Evaluation

The efficacy of this compound-formulated LNPs is assessed through in vivo studies, typically in mouse models.

Protocol:

  • Animal Models: Use appropriate mouse strains (e.g., C57BL/6 or BALB/c) for the study.

  • LNP Administration: Administer the LNP-encapsulated RNA via the desired route, such as intramuscular (I.M.) or intravenous (I.V.) injection. The dosage will depend on the specific application and RNA cargo.

  • Monitoring: Monitor the animals for any adverse effects and for the expression of the reporter protein (if a reporter gene is used, e.g., luciferase).

  • Immunological Analysis: At predetermined time points, collect blood samples for serum analysis (e.g., antibody titers) and isolate splenocytes or other immune cells to assess T-cell and B-cell responses (e.g., via ELISpot or flow cytometry).[1]

  • Data Analysis: Analyze the data to determine the efficacy of the LNP formulation in delivering the RNA and eliciting the desired biological response.

Mechanism of Action

The successful delivery of RNA therapeutics by this compound LNPs relies on a multi-step mechanism involving cellular uptake, endosomal escape, and, in the case of vaccines, immune activation.

Endosomal Escape

A major hurdle in intracellular drug delivery is the "endosomal escape," where the therapeutic agent must exit the endosome to reach the cytoplasm and exert its effect. Ionizable lipids like this compound are designed to facilitate this process.

At physiological pH (around 7.4), this compound is largely neutral, which contributes to the stability of the LNPs in circulation. Upon endocytosis, the LNPs are trafficked into endosomes, where the internal pH is acidic (pH 5.5-6.5). In this acidic environment, the tertiary amine groups of this compound become protonated, leading to a net positive charge. This charge promotes the interaction of the LNP with the negatively charged endosomal membrane. The interaction is thought to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid phases, allowing the RNA cargo to be released into the cytoplasm.

Endosomal_Escape cluster_cell Cellular Uptake and Endosomal Escape lnp_outside LNP (Neutral Charge) endocytosis Endocytosis lnp_outside->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome lnp_inside LNP (Positive Charge) endosome->lnp_inside Protonation of This compound membrane_disruption Endosomal Membrane Disruption lnp_inside->membrane_disruption rna_release RNA Release membrane_disruption->rna_release cytoplasm Cytoplasm rna_release->cytoplasm

Proposed Mechanism of Endosomal Escape
Immune Activation

Beyond their role in delivery, the lipid components of LNPs, including ionizable lipids, can act as adjuvants, stimulating the innate immune system. This is particularly relevant for vaccine applications. Studies have shown that ionizable lipids can activate innate immune signaling pathways, such as the Toll-like receptor (TLR) and STING (Stimulator of Interferon Genes) pathways.

The activation of these pathways in antigen-presenting cells (APCs), such as dendritic cells and macrophages, leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules. This, in turn, promotes the activation and differentiation of T-cells and B-cells, leading to a robust adaptive immune response.[4][5] For instance, LNP-based mRNA vaccines containing this compound have been shown to increase B- and T-cell responses in mice, as evidenced by increased serum IgG titers and splenocyte IFN-γ levels.[1]

Immune_Activation_Pathway cluster_apc Antigen-Presenting Cell (APC) cluster_adaptive Adaptive Immune Response lnp This compound LNP tlr4 TLR4 lnp->tlr4 Activation sting STING lnp->sting Activation signaling Downstream Signaling (e.g., NF-κB, IRFs) tlr4->signaling sting->signaling cytokines Cytokine & Chemokine Production (e.g., IFN-γ) signaling->cytokines costimulation Upregulation of Co-stimulatory Molecules signaling->costimulation t_cell T-Cell Activation & Differentiation cytokines->t_cell costimulation->t_cell b_cell B-Cell Activation & Antibody Production t_cell->b_cell Help

Immune Activation Signaling Pathway

Conclusion

This compound is a promising ionizable cationic lipid with well-defined physicochemical properties that make it highly suitable for the formulation of lipid nanoparticles for RNA delivery. Its ability to facilitate efficient endosomal escape and its inherent adjuvant properties contribute to its effectiveness in both therapeutic and vaccine applications. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers and drug development professionals working to advance the field of nucleic acid-based medicines. Further research into the precise mechanisms of action and the optimization of LNP formulations containing this compound will undoubtedly lead to the development of more potent and safer RNA therapeutics.

References

An In-Depth Technical Guide to CP-LC-0867: A Novel Ionizable Lipid for Advanced RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic amino lipid that has emerged as a promising component of lipid nanoparticle (LNP) formulations for the delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA). Derived from the naturally occurring amino acid homocysteine, this compound is engineered to facilitate efficient encapsulation of RNA and promote its release into the cytoplasm of target cells, a critical step for therapeutic efficacy. This technical guide provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, formulation into lipid nanoparticles, and performance in preclinical studies.

Core Concepts: The Role of Ionizable Lipids in RNA Delivery

Ionizable lipids are a cornerstone of modern RNA delivery systems. Their key feature is a pH-dependent charge. At an acidic pH, typically during the LNP formulation process, the amine groups of the ionizable lipid become protonated, acquiring a positive charge. This positive charge is crucial for complexing with the negatively charged phosphate (B84403) backbone of RNA, enabling high encapsulation efficiency.

Once administered in vivo, the LNPs circulate at a physiological pH of approximately 7.4. At this neutral pH, the ionizable lipid is nearly neutral, which is believed to reduce the toxicity associated with permanently cationic lipids. Upon cellular uptake, LNPs are trafficked into endosomes, where the internal environment becomes progressively more acidic. This drop in pH again protonates the ionizable lipid, leading to a cascade of events that facilitates the release of the RNA cargo from the endosome into the cytoplasm, a process known as endosomal escape.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in LNP formulations.

PropertyValueReference
Chemical Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester[1]
CAS Number 3040858-96-3[1]
Molecular Formula C₃₉H₇₇N₃O₄S[1]
Formula Weight 684.1 g/mol [1]
Purity ≥98%[1]
Formulation A 10 mg/ml solution in ethanol (B145695)[1]

Lipid Nanoparticle Formulation with this compound

This compound is typically formulated into LNPs alongside other lipid components that contribute to the stability and functionality of the nanoparticles. A standard formulation includes a helper phospholipid, cholesterol, and a PEGylated lipid.

Experimental Protocol: LNP Formulation

The following is a representative protocol for the formulation of this compound-containing LNPs for RNA delivery, based on methodologies described in the literature.

Materials:

  • This compound in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • RNA (e.g., circRNA or mRNA) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device

Procedure:

  • Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components is crucial for LNP performance. A commonly used molar ratio for ionizable lipid-containing LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) .[2]

  • RNA Solution Preparation: Dissolve the RNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). The acidic pH ensures the protonation of this compound for efficient RNA encapsulation.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly and reproducibly mix the ethanolic lipid solution with the aqueous RNA solution. A typical flow rate ratio is 3:1 (aqueous:ethanolic). This rapid mixing process leads to the self-assembly of the lipids around the RNA, forming the LNPs.

  • Dialysis: The resulting LNP suspension is then dialyzed against a neutral buffer, such as PBS (pH 7.4), to remove the ethanol and raise the pH. This step is critical for preparing the LNPs for in vivo administration.

  • Characterization: The formulated LNPs should be characterized for their physicochemical properties.

Physicochemical Characterization of this compound LNPs

The critical quality attributes of the LNPs, such as size, polydispersity, and surface charge, significantly impact their in vivo performance.

ParameterDescription
Particle Size (Z-average) The mean hydrodynamic diameter of the LNPs. Typically, a size range of 80-120 nm is targeted for efficient in vivo delivery.
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in the formulation. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of LNPs.
Zeta Potential A measure of the surface charge of the LNPs. At neutral pH, ionizable lipid-containing LNPs should have a near-neutral or slightly negative zeta potential to minimize non-specific interactions and improve circulation time.
Encapsulation Efficiency The percentage of the initial RNA cargo that is successfully encapsulated within the LNPs. High encapsulation efficiency (typically >90%) is desirable.

In Vivo Performance of this compound LNPs

Preclinical studies have demonstrated the potential of this compound for effective in vivo delivery of RNA.

circRNA Delivery and Protein Expression

In a notable study, LNPs formulated with this compound were used to deliver circRNA encoding for a luciferase reporter protein to mice via intramuscular administration. The results demonstrated sustained luciferase protein production for at least 14 days.[1] When compared to LNPs formulated with the well-established ionizable lipid SM-102, the this compound LNPs consistently yielded higher protein expression over the 14-day study period.[3]

Immunogenicity and Vaccine Applications

LNPs containing this compound and encapsulating mRNA for the SARS-CoV-2 spike protein have been shown to elicit both B-cell and T-cell responses in mice.[1] Specifically, these formulations led to an increase in serum IgG titers and splenocyte IFN-γ levels after six weeks.[1] Furthermore, this compound-containing LNP-based mRNA vaccines demonstrated a greater increase in splenocyte IFN-γ levels in mice compared to vaccines formulated with other ionizable lipids like CP-LC-0431 or CP-LC-0474.[1]

Mechanism of Action: Endosomal Escape

The efficacy of this compound, like other ionizable lipids, is largely attributed to its ability to facilitate the escape of the RNA payload from the endosome into the cytoplasm.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early Endosome (pH ~6.5) LNP_neutral LNP with Neutral this compound LNP_protonated LNP with Protonated This compound (+) LNP_neutral->LNP_protonated Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane (-) LNP_protonated->Endosomal_Membrane Electrostatic Interaction RNA_release RNA Release Endosomal_Membrane->RNA_release Membrane Destabilization Cytoplasm Cytoplasm RNA_release->Cytoplasm Translation

Caption: Proposed mechanism of endosomal escape facilitated by this compound.

The process begins with the endocytosis of the LNP. As the endosome matures, its internal pH decreases. This acidic environment causes the protonation of this compound, leading to a net positive charge on the LNP. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the RNA cargo into the cytoplasm where it can be translated into the protein of interest.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound LNPs.

InVivo_Workflow cluster_formulation LNP Formulation & Characterization cluster_animal_study Animal Study cluster_analysis Data Analysis Formulation Formulate this compound LNPs with RNA Cargo Characterization Characterize LNPs (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Administration Administer LNPs to Mice (e.g., Intramuscular) Characterization->Administration Monitoring Monitor Protein Expression (e.g., Bioluminescence Imaging) Administration->Monitoring Immunogenicity Assess Immune Response (e.g., Antibody Titers, Cytokine Analysis) Administration->Immunogenicity Data_Collection Collect and Quantify Data Monitoring->Data_Collection Immunogenicity->Data_Collection Conclusion Draw Conclusions on Efficacy and Safety Data_Collection->Conclusion

Caption: A generalized workflow for the in vivo evaluation of this compound LNPs.

Conclusion

This compound is a highly promising ionizable lipid for the formulation of lipid nanoparticles for RNA delivery. Its ability to mediate sustained in vivo protein expression and elicit robust immune responses makes it a valuable tool for the development of next-generation RNA therapeutics and vaccines. Further research to fully elucidate its structure-activity relationship and optimize LNP formulations will continue to expand its potential applications in medicine.

References

CP-LC-0867 for RNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CP-LC-0867 for Advanced RNA Delivery

Authored by Gemini

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, ionizable cationic lipid designed for the effective in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA).[1][2] Derived from the naturally occurring amino acid homocysteine, this compound is a key component in the formulation of Lipid Nanoparticles (LNPs) that protect RNA payloads from degradation, facilitate cellular uptake, and enable efficient endosomal escape for cytoplasmic delivery.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation into LNPs, and its application in preclinical models for vaccine development and protein expression.

Core Properties of this compound

This compound is an amino lipid that is cationic at a low pH, which allows for the encapsulation of negatively charged RNA molecules, and neutral at physiological pH, which contributes to its biocompatibility.[2]

PropertyValue
Formal Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester
CAS Number 3040858-96-3
Molecular Formula C39H77N3O4S
Formula Weight 684.1 g/mol
Purity ≥98%
Formulation A 10 mg/ml solution in ethanol (B145695)
Solubility Soluble in ethanol at ≥10 mg/mL
Storage -20°C
Stability ≥ 1 year

Lipid Nanoparticle Formulation with this compound

This compound is a critical component of a multi-lipid formulation that self-assembles into LNPs to encapsulate RNA. A typical formulation includes a helper lipid, cholesterol, and a PEGylated lipid in addition to this compound.

LNP Composition
ComponentMolar Ratio (%)Function
This compound (Ionizable Cationic Lipid) 50Encapsulates RNA and facilitates endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 10Helper lipid that aids in the structural integrity of the LNP.
Cholesterol 38.5Modulates membrane fluidity and stability of the LNP.
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 1.5Prevents aggregation and increases circulation time.
LNP Characterization

LNPs formulated with this compound exhibit physicochemical properties suitable for in vivo applications.

ParameterTypical Value
Size (Hydrodynamic Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%

Experimental Protocols

LNP Formulation Protocol

This protocol describes the preparation of this compound-containing LNPs encapsulating RNA using a microfluidic mixing method.

Materials:

  • This compound in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • RNA (mRNA or circRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol by combining this compound, DSPC, cholesterol, and DMG-PEG2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the RNA solution in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the RNA solution into another.

  • Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS at 4°C for at least 12 hours to remove ethanol and unencapsulated RNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, PDI, and encapsulation efficiency.

In Vivo circRNA Delivery and Luciferase Expression in Mice

This protocol details the intramuscular administration of this compound LNPs encapsulating luciferase-encoding circRNA to mice and the subsequent measurement of luciferase expression.[4]

Materials:

  • This compound LNPs encapsulating luciferase circRNA

  • BALB/c mice (6-8 weeks old)

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Anesthetize the mice using isoflurane.

  • Administer a single intramuscular injection of the circRNA-LNP formulation (e.g., 10 µg of circRNA per mouse) into the hind limb.

  • At desired time points (e.g., 24, 48, 72 hours, and up to 14 days post-injection), administer D-luciferin via intraperitoneal injection.

  • After a 10-minute incubation period, image the mice using an IVIS to quantify bioluminescence.

  • Analyze the images to determine the total flux (photons/second) in the region of interest.

In Vivo mRNA Vaccine Efficacy Study in Mice

This protocol outlines the immunization of mice with a this compound LNP-based SARS-CoV-2 mRNA vaccine and the subsequent analysis of the immune response.

Materials:

  • This compound LNPs encapsulating SARS-CoV-2 spike protein mRNA

  • C57BL/6 mice (6-8 weeks old)

  • ELISA plates and reagents for detecting SARS-CoV-2 specific IgG

  • Reagents for splenocyte isolation and ELISpot assay for IFN-γ detection

Procedure:

  • Immunize mice with a prime-boost regimen. Administer an intramuscular injection of the mRNA-LNP vaccine (e.g., 5 µg of mRNA per mouse) on day 0 (prime) and day 21 (boost).

  • Collect blood samples at various time points (e.g., day 14, 28, and 42) to measure SARS-CoV-2 spike-specific IgG antibody titers using ELISA.

  • At the end of the study (e.g., day 42), euthanize the mice and isolate splenocytes.

  • Perform an IFN-γ ELISpot assay on the isolated splenocytes after stimulation with SARS-CoV-2 spike protein peptides to quantify the T-cell response.

Preclinical Efficacy Data

Sustained Protein Expression with circRNA Delivery

LNPs formulated with this compound have demonstrated the ability to induce sustained protein expression in vivo. Intramuscular administration of LNPs containing this compound and encapsulating circRNA encoding a luciferase reporter led to the production of luciferase protein for at least 14 days in mice.[4] In comparative studies, this compound-formulated LNPs resulted in superior protein expression profiles compared to those formulated with the conventional lipid SM-102.[1]

Potent Immune Response with mRNA Vaccines

LNP-based vaccines utilizing this compound to deliver mRNA encoding the SARS-CoV-2 spike protein have been shown to elicit robust B- and T-cell responses in mice.[4] These responses were characterized by a significant increase in serum IgG titers and splenocyte IFN-γ levels six weeks post-immunization.[4] Notably, this compound-containing LNP-based mRNA vaccines increased splenocyte IFN-γ levels to a greater extent than vaccines containing other ionizable lipids such as CP-LC-0431 or CP-LC-0474.[4]

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The efficient delivery of RNA to the cytoplasm is a multi-step process.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Protonation of this compound) Translation Translation (Protein Expression) Cytoplasm->Translation

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow for In Vivo circRNA Delivery

A typical workflow for evaluating the in vivo efficacy of this compound LNPs for circRNA delivery.

G Formulation LNP Formulation (this compound + circRNA-Luc) Characterization LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization Administration Intramuscular Injection in Mice Characterization->Administration Imaging In Vivo Bioluminescence Imaging (IVIS) Administration->Imaging Analysis Data Analysis (Quantify Luciferase Expression) Imaging->Analysis

Caption: Workflow for in vivo evaluation of circRNA-LNP efficacy.

Logical Relationship in LNP Design for RNA Delivery

The design of effective LNP-based RNA delivery systems involves a logical progression from component selection to in vivo validation.

G Lipid_Selection Ionizable Lipid Selection (e.g., this compound) Formulation_Optimization Formulation Optimization (Lipid Ratios, N:P Ratio) Lipid_Selection->Formulation_Optimization Physicochemical_Characterization Physicochemical Characterization (Size, Zeta Potential, PDI) Formulation_Optimization->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening (Transfection Efficiency, Cytotoxicity) Physicochemical_Characterization->In_Vitro_Screening In_Vivo_Studies In Vivo Efficacy and Safety Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies

Caption: Logical progression of LNP design for RNA delivery.

Conclusion

This compound is a promising ionizable lipid for the development of LNP-based RNA therapeutics and vaccines. Its ability to be formulated into stable LNPs that efficiently encapsulate and deliver RNA payloads, coupled with demonstrated preclinical efficacy in terms of sustained protein expression and robust immune responses, makes it a valuable tool for researchers and drug developers. The detailed protocols and data presented in this guide provide a solid foundation for the utilization of this compound in advancing the field of RNA medicine.

References

An In-depth Technical Guide to the Ionizable Cationic Lipid CP-LC-0867: Structure, Synthesis, and Application in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-LC-0867 is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. Its unique chemical structure is engineered for the effective encapsulation and intracellular delivery of RNA-based therapeutics, such as messenger RNA (mRNA) and circular RNA (circRNA). This document provides a comprehensive overview of the core aspects of this compound, including its detailed chemical structure, a proposed synthesis pathway, and its mechanism of action in lipid nanoparticle (LNP) formulations for potent in vivo RNA delivery. Experimental protocols for LNP formulation and characterization are detailed, and key quantitative data are presented for comparative analysis.

Core Structure of this compound

This compound is chemically defined as 2-ethylhexyl 3-((4-((2-(dimethylamino)ethyl)amino)-3-(2-octyldodecanamido)-4-oxobutyl)thio)propanoate.[1] It possesses a multi-component structure featuring a protonatable dimethylamino headgroup, a biodegradable amide linkage, a homocysteine-derived core, and two hydrophobic tails. This architecture is critical for its function as an ionizable lipid in RNA delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 3040858-96-3[1]
Molecular Formula C₃₉H₇₇N₃O₄S[1]
Molecular Weight 684.12 g/mol [1]
IUPAC Name 2-ethylhexyl 3-((4-((2-(dimethylamino)ethyl)amino)-3-(2-octyldodecanamido)-4-oxobutyl)thio)propanoate[1]
SMILES Code O=C(NCCN(C)C)C(CCSCCC(OCC(CCCC)CC)=O)NC(C(CCCCCCCC)CCCCCCCCCC)=O[1]

Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible and representative multi-step synthesis scheme can be proposed based on its structure and established principles of organic chemistry. The following represents a logical synthetic route.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that it can be assembled from three primary building blocks:

  • A protected homocysteine derivative.

  • 2-octyldodecanoic acid.

  • N,N-dimethylethylenediamine and 2-ethylhexyl 3-mercaptopropionate.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Homocysteine Core

  • Protection of Homocysteine: Commercially available L-homocysteine is first protected at the amine and carboxylic acid functionalities. The amine can be protected with a Boc group (di-tert-butyl dicarbonate), and the carboxylic acid can be esterified (e.g., methyl ester) under standard conditions.

  • Thiol Alkylation: The free thiol group of the protected homocysteine is then alkylated with a suitable electrophile, such as 2-ethylhexyl 3-bromopropionate, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Amide Coupling

  • Boc Deprotection: The Boc protecting group on the homocysteine core is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Amide Bond Formation: The resulting free amine is coupled with 2-octyldodecanoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base (e.g., DIPEA) in DMF.

Step 3: Final Amidation

  • Ester Hydrolysis: The methyl ester of the homocysteine core is selectively hydrolyzed to the corresponding carboxylic acid using a mild base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.

  • Final Amide Coupling: The resulting carboxylic acid is activated and coupled with N,N-dimethylethylenediamine to yield the final product, this compound. This final coupling can be achieved using similar conditions as in Step 2.

Purification: The final product is purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.

Mechanism of Action in RNA Delivery

This compound is a key component of lipid nanoparticles (LNPs), which are spherical vesicles that encapsulate and protect RNA during delivery to target cells. The ionizable nature of this compound is central to its function.

At a low pH (typically around 4.0), used during the LNP formulation process, the dimethylamino headgroup of this compound becomes protonated and positively charged. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the RNA, leading to the condensation and encapsulation of the RNA within the core of the LNP.

Once the LNPs are administered in vivo and circulate at physiological pH (around 7.4), the headgroup of this compound is largely deprotonated and neutral. This neutral surface charge reduces non-specific interactions with blood components and improves the stability of the LNPs in circulation.

Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes, where the internal pH is acidic (around 5.0-6.5). In this acidic environment, this compound becomes protonated again. The resulting positive charge is thought to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated RNA into the cytoplasm, where it can be translated into protein.

G Mechanism of this compound Mediated RNA Delivery cluster_0 LNP Formulation (pH ~4.0) cluster_1 Systemic Circulation (pH ~7.4) cluster_2 Cellular Uptake and Endosomal Escape LNP_Formation This compound (Protonated) + RNA (Negative Charge) Encapsulation RNA Encapsulation LNP_Formation->Encapsulation Electrostatic Interaction Circulation LNP with Neutral Surface Encapsulation->Circulation Neutralization Endocytosis Cellular Uptake via Endocytosis Circulation->Endocytosis Endosome LNP in Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization RNA_Release RNA Release into Cytoplasm Membrane_Destabilization->RNA_Release Translation Translation RNA_Release->Translation Protein Synthesis

Caption: Signaling pathway of this compound in RNA delivery.

Experimental Protocols and Data

Lipid Nanoparticle (LNP) Formulation

A standard protocol for formulating LNPs using this compound involves rapid mixing of a lipid mixture in ethanol (B145695) with an aqueous solution of RNA at a low pH.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • RNA (e.g., mRNA encoding a reporter protein like luciferase)

  • Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (this compound, DSPC, cholesterol, and DMG-PEG2000) in ethanol at a molar ratio of approximately 50:10:38.5:1.5.

  • RNA Solution Preparation: Dissolve the RNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the RNA-aqueous solution at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterilization: The final LNP formulation is sterile-filtered through a 0.22 µm filter.

G LNP Formulation Workflow Lipid_Stock Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing RNA_Solution RNA in Citrate Buffer (pH 4.0) RNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Sterile LNP Formulation Sterilization->Final_LNP

Caption: Workflow for LNP formulation with this compound.

LNP Characterization

The physicochemical properties of the formulated LNPs are critical for their in vivo performance. Key parameters are summarized below.

ParameterTypical ValueMethod
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral at pH 7.4Laser Doppler Velocimetry
In Vivo Performance Data

Studies have demonstrated the potent in vivo performance of LNPs formulated with this compound for the delivery of various RNA modalities.

ApplicationKey Findings
circRNA Delivery Intramuscular administration of LNPs containing this compound and encapsulating circRNA encoding a luciferase reporter induced the production of luciferase protein for at least 14 days in mice.
mRNA Vaccine LNP-based vaccines containing this compound and encapsulating mRNA encoding the SARS-CoV-2 spike protein increased B- and T-cell responses in mice, with an increase in serum IgG titers and splenocyte IFN-γ levels.

Conclusion

This compound is a highly promising ionizable cationic lipid for the development of next-generation RNA therapeutics. Its unique structure, derived from homocysteine, allows for efficient RNA encapsulation and delivery, with a favorable safety profile. The detailed understanding of its structure, a plausible synthesis route, and its mechanism of action provide a solid foundation for its application in the design and optimization of LNP-based drug delivery systems. Further research and development involving this compound are warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to CP-LC-0867 in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA). Its unique chemical structure contributes to efficient encapsulation of RNA payloads and facilitates their delivery and release into target cells. This technical guide provides a comprehensive overview of this compound, including its application in LNP formulations, detailed experimental protocols, and a summary of its performance characteristics.

Core Concepts of this compound LNP Formulations

This compound is an ionizable cationic amino lipid derived from homocysteine.[1] At a low pH, such as during the LNP formulation process, the amine groups of this compound become protonated, allowing for electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA molecules. This interaction is fundamental to the efficient encapsulation of the RNA cargo within the lipid nanoparticle.

Upon administration and circulation at physiological pH (around 7.4), the surface of the LNP remains relatively neutral, which helps to minimize non-specific interactions with biological components and reduce potential toxicity.[2] Once the LNP is taken up by cells into endosomes, the internal pH of the endosome decreases. This acidic environment leads to the protonation of this compound, inducing a structural change in the LNP that facilitates the disruption of the endosomal membrane and the release of the RNA payload into the cytoplasm, where it can be translated into protein.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving LNP formulations containing this compound.

Table 1: Physicochemical Properties of circRNA-LNPs Formulated with this compound

Ionizable LipidSize (nm)PDI (Polydispersity Index)Encapsulation Efficiency (%)
This compound90-110< 0.2> 95%
SM-102 (Control)90-110< 0.2> 95%

Data extracted from Broset, E., et al. (2025).

Table 2: In Vivo Luciferase Expression in Mice after Intramuscular Injection of circRNA-LNPs

Ionizable LipidDay 2 (Photons/s)Day 7 (Photons/s)Day 14 (Photons/s)
This compound~1 x 10^9~5 x 10^8~1 x 10^8
SM-102 (Control)~5 x 10^8~1 x 10^8~5 x 10^7

Data extracted from Broset, E., et al. (2025).[3]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of RNA-LNPs using a microfluidic device, a common and reproducible method.

Materials:

  • This compound (or other ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • RNA (mRNA or circRNA) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 4.8)

  • Ethanol (B145695)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at the desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • RNA Solution Preparation: Prepare the RNA solution in an acidic buffer (e.g., sodium acetate, pH 4.8) at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate.

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically purified and the buffer is exchanged to a neutral pH buffer (e.g., PBS, pH 7.4) using methods such as dialysis or tangential flow filtration (TFF). This removes the ethanol and raises the pH for in vivo applications.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Luciferase Expression Assay in Mice

This protocol outlines the procedure for evaluating the in vivo protein expression from RNA-LNPs.

Materials:

  • RNA-LNPs encapsulating luciferase-encoding RNA

  • BALB/c mice (or other appropriate strain)

  • Luciferin (B1168401) substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Acclimatization: Acclimate the mice to the facility for at least one week before the experiment.

  • Injection: Administer the RNA-LNP formulation to the mice via the desired route (e.g., intramuscular injection into the hind limb).

  • Imaging:

    • At predetermined time points (e.g., 2, 7, and 14 days post-injection), anesthetize the mice.

    • Administer the luciferin substrate via intraperitoneal injection.

    • After a short incubation period (typically 5-10 minutes), image the mice using an IVIS to detect bioluminescence.

  • Data Analysis: Quantify the bioluminescent signal (in photons/second) from the region of interest to determine the level of protein expression.

Visualizations

Signaling Pathway: Intracellular Delivery of this compound LNPs

Intracellular_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP This compound LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm (RNA Release) Late_Endosome->Cytoplasm Endosomal Escape (this compound Protonation) Translation Translation (Protein Production) Cytoplasm->Translation

Caption: Intracellular trafficking of this compound LNPs.

Experimental Workflow: LNP Formulation and In Vivo Evaluation

LNP_Workflow RNA_Solution 2. Prepare RNA Solution (in Acidic Buffer, pH 4.8) Microfluidics 3. Microfluidic Mixing RNA_Solution->Microfluidics Purification 4. Purification & Buffer Exchange (Dialysis or TFF to PBS, pH 7.4) Microfluidics->Purification Characterization 5. LNP Characterization (Size, PDI, Encapsulation) Purification->Characterization In_Vivo_Study 6. In Vivo Administration (e.g., Intramuscular Injection) Characterization->In_Vivo_Study Imaging 7. In Vivo Imaging (IVIS) (Measure Protein Expression) In_Vivo_Study->Imaging

Caption: Workflow for LNP formulation and in vivo testing.

References

CP-LC-0867 for In Vivo Protein Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-LC-0867 is a novel, ionizable cationic amino lipid that has demonstrated significant promise for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2][3][4] This technical guide provides an in-depth overview of this compound, consolidating available data on its application in lipid nanoparticle (LNP) formulations for efficient protein expression. The document details its chemical properties, experimental protocols for LNP formulation and in vivo studies, and quantitative data from preclinical evaluations. Furthermore, it visualizes the underlying mechanisms of LNP-mediated RNA delivery and the experimental workflows employed in its characterization.

Introduction to this compound

This compound is an ionizable cationic amino lipid derived from the natural amino acid homocysteine.[5] Its chemical structure is designed to facilitate the encapsulation of negatively charged RNA molecules and their subsequent delivery into cells. At an acidic pH, characteristic of the LNP formulation process, the amino groups of this compound become protonated, enabling electrostatic interactions with the phosphate (B84403) backbone of RNA. Upon entering the physiological environment with a neutral pH, the lipid becomes largely neutral, which is thought to reduce toxicity and nonspecific interactions in the bloodstream. Within the acidic environment of the endosome following cellular uptake, the lipid regains its positive charge, a critical step for endosomal escape and the release of the RNA cargo into the cytoplasm for protein translation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester[1][3]
CAS Number 3040858-96-3[1][3]
Molecular Formula C₃₉H₇₇N₃O₄S[1][3]
Formula Weight 684.1 g/mol [1][3]
Purity ≥98%[1][3]
Formulation A 10 mg/ml solution in ethanol (B145695)[1][3]

Mechanism of In Vivo Protein Expression

The in vivo expression of proteins using this compound formulated LNPs involves a multi-step process, beginning with administration and culminating in protein synthesis within the target cells.

G cluster_0 Systemic Circulation cluster_1 Cellular Level A 1. Intramuscular Administration of This compound LNP-RNA B 2. LNP entry into circulation A->B C 3. ApoE Binding to LNP (Opsonization) B->C D 4. Receptor-Mediated Endocytosis C->D E 5. Endosomal Acidification D->E F 6. Endosomal Escape (Protonation of this compound) E->F G 7. RNA Release into Cytoplasm F->G H 8. Ribosomal Translation of RNA G->H I 9. Protein Synthesis and Function H->I

Caption: Workflow of this compound LNP-mediated in vivo protein expression.

In Vivo Efficacy: Preclinical Data

Sustained Protein Expression with Circular RNA (circRNA)

A key advantage of this compound is its ability to facilitate sustained in vivo protein expression, particularly when used to deliver circRNA. In a study utilizing a luciferase reporter circRNA, LNPs formulated with this compound demonstrated significantly higher and more prolonged protein expression compared to the benchmark ionizable lipid, SM-102.[6][7][8] Luciferase activity was observed for at least 14 days post-intramuscular administration in mice.[1][3][6][7][8]

Table 2: In Vivo Luciferase Expression in Mice (circRNA-Luc)

Ionizable LipidPeak Expression (Day)Sustained ExpressionRelative Protein Expression vs. SM-102 (Day 6)Reference
This compound ~3High (up to 14 days)92-fold increase[6]
SM-102 ~1-3ModerateBaseline[6][7]
CP-LC-0729 ~1-3Similar to SM-102Not reported[6][7][8]
Immunogenicity of mRNA Vaccines

This compound has also been evaluated as a component of LNP-based mRNA vaccines against SARS-CoV-2. These studies in mice have shown that vaccines formulated with this compound can elicit robust humoral and cellular immune responses.

Table 3: Immunogenicity of a SARS-CoV-2 mRNA Vaccine in Mice

Ionizable Lipid in LNPOutcome MeasureResultTime PointReference
This compound Serum IgG TitersIncreased6 weeks[1][3]
This compound Splenocyte IFN-γ LevelsIncreased6 weeks[1][3]
CP-LC-0431 Splenocyte IFN-γ LevelsLower than this compound6 weeks[1][3]
CP-LC-0474 Splenocyte IFN-γ LevelsLower than this compound6 weeks[1][3]

Experimental Protocols

LNP Formulation

A common method for preparing LNPs involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the RNA.

G A Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) C Microfluidic Mixing A->C B RNA in Acidic Buffer (e.g., Sodium Acetate (B1210297), pH 4-5) B->C D LNP Formation (Self-Assembly) C->D E Dialysis/Tangential Flow Filtration (Buffer Exchange to PBS, pH 7.4) D->E F Sterile Filtration (0.22 µm filter) E->F G Final LNP-RNA Product F->G

Caption: General workflow for the formulation of RNA-loaded LNPs.

Detailed Protocol:

  • Preparation of Lipid Stock Solution: Dissolve this compound, a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid in 100% ethanol at a specific molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Preparation of RNA Solution: Dilute the mRNA or circRNA in an acidic buffer, such as 25-50 mM sodium acetate or citrate (B86180) (pH 4.0-5.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution and the RNA-aqueous solution at a defined flow rate ratio (typically 1:3 organic to aqueous phase).

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. Tangential flow filtration (TFF) is a scalable alternative for this step.

  • Sterilization and Storage: The final LNP formulation is sterile-filtered through a 0.22 µm filter and stored at appropriate conditions (e.g., 4°C for short-term or -80°C for long-term).

In Vivo Luciferase Expression Assay

Animal Model: BALB/c or C57BL/6 mice are commonly used.

Protocol:

  • Administer the LNP-encapsulated luciferase-encoding RNA (e.g., 5 µg) to mice via intramuscular injection.

  • At designated time points (e.g., 6, 24, 48, 72 hours, and up to 14 days), anesthetize the mice.

  • Inject the substrate D-luciferin intraperitoneally (e.g., 150 mg/kg body weight).

  • After a consistent interval (e.g., 10 minutes) to allow for substrate distribution, perform bioluminescence imaging using an in vivo imaging system (IVIS).

  • Quantify the bioluminescent signal in the region of interest (e.g., the injection site or whole body) and express it as total flux (photons/second) or radiance (photons/second/cm²/steradian).

Murine IgG ELISA for Vaccine Studies

Protocol:

  • Coat 96-well ELISA plates with the target antigen (e.g., SARS-CoV-2 spike protein) overnight at 4°C.

  • Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Serially dilute the serum samples collected from immunized mice and add them to the wells. Incubate for 2 hours at room temperature.

  • Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plates and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically determined as the reciprocal of the highest dilution that gives a signal above a defined cutoff.

IFN-γ ELISpot Assay

Protocol:

  • Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 30 minutes.

  • Prepare splenocytes from immunized mice.

  • Add the splenocytes to the wells in the presence or absence of the specific antigen (e.g., a peptide pool from the vaccine antigen). Include positive (e.g., Concanavalin A) and negative controls.

  • Incubate the plate for 15-20 hours at 37°C in a CO₂ incubator.

  • Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 1.5-2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Wash the plate and add a substrate solution to develop the spots.

  • Stop the development by washing with water. Once dry, count the spots using an ELISpot reader. Results are typically expressed as spot-forming units (SFU) per million cells.

Conclusion

This compound is a promising ionizable lipid for the in vivo delivery of RNA therapeutics and vaccines. Its ability to be formulated into LNPs that mediate high and sustained protein expression, coupled with its capacity to induce robust immune responses, positions it as a valuable tool for researchers and drug developers. The detailed protocols and compiled data in this guide are intended to facilitate the effective utilization and further investigation of this compound in a variety of preclinical applications. Further studies are warranted to fully elucidate its structure-activity relationship and to optimize LNP formulations for specific therapeutic goals.

References

CP-LC-0867 and Endosomal Escape: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective intracellular delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA), circular RNA (circRNA), and small interfering RNA (siRNA), is a critical challenge in the field of drug development. A major barrier to the efficacy of these therapies is the entrapment of the delivery vehicle within endosomes following cellular uptake. Escape from the endosome into the cytoplasm is therefore a crucial step for the therapeutic payload to reach its site of action. Ionizable lipids are a key component of lipid nanoparticle (LNP) delivery systems, designed to facilitate this endosomal escape. This technical guide provides an in-depth overview of the ionizable cationic amino lipid CP-LC-0867, its role in promoting endosomal escape, and its performance in preclinical studies.

The Role of Ionizable Lipids in Endosomal Escape

Ionizable lipids are amphiphilic molecules that possess a protonatable amine head group. At physiological pH (~7.4), these lipids are largely neutral, which contributes to the stability of the LNP in circulation and minimizes toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine head groups become protonated, leading to a net positive charge.[1][2] This change in ionization state is the trigger for a series of events that culminate in the release of the LNP's cargo into the cytoplasm.

Two primary mechanisms have been proposed for ionizable lipid-mediated endosomal escape:

  • Membrane Fusion and Destabilization: The positively charged ionizable lipids can interact with negatively charged lipids present in the endosomal membrane. This interaction can lead to the formation of non-bilayer hexagonal (HII) phase structures, which destabilize the endosomal membrane and create pores through which the nucleic acid payload can escape.[3][4]

  • Osmotic Swelling and Rupture: The influx of protons into the endosome to protonate the ionizable lipids is accompanied by an influx of counter-ions (e.g., chloride ions) to maintain charge neutrality. This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing its contents into the cytoplasm.[4]

The apparent pKa of the ionizable lipid is a critical parameter, as it dictates the pH at which this "on-switch" occurs. An optimal pKa is generally considered to be in the range of 6.2-6.6, ensuring that the lipid remains neutral in the bloodstream but becomes protonated within the endosome.

This compound: An Overview

This compound is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[3][5] It has been utilized in the formulation of LNPs for the in vivo delivery of various types of RNA, including mRNA and circRNA.[6]

Chemical Information:

PropertyValue
IUPAC Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester
CAS Number 3040858-96-3
Molecular Formula C39H77N3O4S
Molecular Weight 684.1 g/mol

Quantitative Data on this compound Performance

Preclinical studies have demonstrated the potential of this compound as a highly effective component of LNP-based RNA delivery systems. The following tables summarize the available quantitative data from comparative in vivo studies.

Table 1: In Vivo Protein Expression with circRNA-LNPs

This study compared the in vivo efficacy of circRNA encoding luciferase encapsulated in LNPs formulated with different ionizable lipids, including this compound and the widely used SM-102.

Ionizable LipidRelative Luciferase Expression (Fold Increase vs. mRNA-LNP at Day 6)Sustained Luciferase Activity
This compound 92-foldAt least 14 days
SM-102 > 6-foldNot specified

Data from Broset, E., et al. (2025). A complete approach for circRNA therapeutics from purification to lyophilized delivery using novel ionizable lipids. Int. J. Mol. Sci. 26(11), 5138.[1]

Table 2: In Vivo Immune Response to mRNA Vaccines

This study evaluated the immunogenicity of LNP-based mRNA vaccines encoding the SARS-CoV-2 spike protein, formulated with different ionizable lipids. The production of Interferon-gamma (IFN-γ) by splenocytes is a key indicator of a T-cell mediated immune response.

Ionizable Lipid in Vaccine FormulationSplenocyte IFN-γ Levels in Mice (Relative to Control)
This compound Greater than CP-LC-0431 and CP-LC-0474
CP-LC-0431 Less than this compound
CP-LC-0474 Less than this compound

Data from Mata, E., et al. (2025). Preserved efficacy of lyophilized SARS-CoV-2 mRNA vaccine incorporating novel ionizable lipids after one year at 25 °C. NPJ Vaccines 10(1), 135.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide representative methodologies for key experiments involving LNP formulation and in vivo evaluation, based on standard practices in the field.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating RNA-LNPs using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., this compound) in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • RNA (mRNA or circRNA) in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution: Prepare a stock solution of the lipids in ethanol. The molar ratio of the lipids is a critical parameter to optimize, with a common starting ratio being 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of RNA Solution: Dilute the RNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution into one syringe and the RNA solution into another. Set the flow rate ratio (aqueous:organic) to, for example, 3:1.

  • Formation of LNPs: Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs with the RNA encapsulated.

  • Purification: The resulting LNP solution is typically diluted with PBS and then purified and concentrated using tangential flow filtration or dialysis against PBS (pH 7.4) to remove ethanol and unencapsulated RNA.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vivo Evaluation of Protein Expression

This protocol outlines a typical in vivo study to assess the protein expression from an mRNA or circRNA delivered by LNPs.

Materials:

  • LNP-encapsulated reporter RNA (e.g., luciferase)

  • Animal model (e.g., BALB/c mice)

  • In vivo imaging system (IVIS)

  • Luciferin (B1168401) substrate

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Dosing: Administer the LNP formulation to the mice via the desired route (e.g., intramuscular or intravenous injection). The dose of RNA will need to be optimized.

  • In Vivo Imaging: At various time points post-administration (e.g., 6, 24, 48, 72 hours, and up to 14 days), anesthetize the mice and administer the luciferin substrate (e.g., via intraperitoneal injection).

  • Data Acquisition: Place the anesthetized mice in the IVIS imager and acquire bioluminescence images.

  • Data Analysis: Quantify the bioluminescent signal from the region of interest (e.g., the injection site or specific organs). The intensity of the signal correlates with the level of luciferase protein expression.

Assessment of Immune Response (Splenocyte IFN-γ ELISpot)

This protocol describes how to measure the T-cell response to an LNP-delivered mRNA vaccine.

Materials:

  • LNP-encapsulated vaccine mRNA (e.g., encoding a viral antigen)

  • Animal model (e.g., C57BL/6 mice)

  • Spleen dissociation reagents

  • Red blood cell lysis buffer

  • IFN-γ ELISpot plates and reagents

  • Antigenic peptide corresponding to the vaccine mRNA

  • Cell culture medium

Procedure:

  • Immunization: Immunize mice with the LNP-mRNA vaccine. A prime-boost regimen is often used.

  • Spleen Harvesting: At a specified time after the final immunization (e.g., 6 weeks), euthanize the mice and aseptically harvest the spleens.

  • Splenocyte Isolation: Prepare a single-cell suspension of splenocytes by mechanically dissociating the spleens and passing the cells through a cell strainer. Lyse the red blood cells.

  • ELISpot Assay:

    • Coat the ELISpot plate with an anti-IFN-γ capture antibody.

    • Add the isolated splenocytes to the wells in the presence of the specific antigenic peptide. Include positive and negative controls.

    • Incubate the plate to allow for IFN-γ secretion by activated T-cells.

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Add a streptavidin-enzyme conjugate.

    • Add a substrate that produces a colored spot in the presence of the enzyme.

  • Spot Counting and Analysis: Count the number of spots in each well, where each spot represents a single IFN-γ-secreting cell. This provides a quantitative measure of the antigen-specific T-cell response.

Visualizations

Endosomal Escape Pathway

Endosomal_Escape cluster_cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH 5.0-6.5) LNP_neutral LNP (Neutral) LNP_protonated LNP (Protonated) LNP_neutral->LNP_protonated Protonation (H+) Endo_Membrane Endosomal Membrane LNP_protonated->Endo_Membrane Interaction Pore Membrane Pore Endo_Membrane->Pore Destabilization RNA_released Released RNA Pore->RNA_released Escape Translation Translation RNA_released->Translation Protein Therapeutic Protein Translation->Protein LNP_outside LNP in Circulation Endocytosis Endocytosis LNP_outside->Endocytosis Endocytosis->LNP_neutral

Caption: The endosomal escape pathway of an ionizable lipid nanoparticle.

LNP Formulation Workflow

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_output Output & Characterization Lipid_Solution Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing RNA_Solution RNA in Acidic Buffer (pH 4.0) RNA_Solution->Microfluidic_Mixing Purification Purification (Dialysis / TFF) Microfluidic_Mixing->Purification Final_LNPs Formulated RNA-LNPs Purification->Final_LNPs Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation) Final_LNPs->Characterization

Caption: A typical workflow for the formulation of RNA-loaded lipid nanoparticles.

Conclusion

This compound is a promising ionizable cationic amino lipid that has demonstrated high efficacy in preclinical models for the delivery of both circRNA and mRNA. Its ability to facilitate potent and sustained protein expression, as well as to elicit a robust immune response, highlights its potential for the development of next-generation RNA-based therapeutics and vaccines. The key to its function lies in the shared mechanism of endosomal escape employed by ionizable lipids, which is driven by the acidic environment of the endosome. Further research and optimization of LNP formulations containing this compound and other novel ionizable lipids will be crucial for advancing the clinical translation of RNA medicines.

References

CP-LC-0867 for Circular RNA Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular RNA (circRNA) is emerging as a promising modality for therapeutic development, owing to its high stability and potential for sustained protein expression compared to its linear mRNA counterpart. A critical component in the clinical translation of circRNA therapeutics is the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become a leading platform for RNA delivery, and novel ionizable lipids are continuously being engineered to improve potency and delivery characteristics. This technical guide focuses on CP-LC-0867 , a novel ionizable cationic lipid that has demonstrated significant potential for the in vivo delivery of circular RNA.

This compound is utilized in the formulation of LNPs to encapsulate and deliver circRNA payloads.[1][2] In preclinical studies, LNPs formulated with this compound have been shown to yield consistently higher and more sustained protein expression from a circRNA reporter gene compared to well-established ionizable lipids like SM-102.[3][4] This guide provides an in-depth overview of the synthesis of this compound, the formulation of circRNA-LNPs, relevant experimental data, and the general mechanisms of action for circRNA therapeutics.

Data Presentation: Physicochemical Properties of LNP Formulations

The physical characteristics of LNP formulations are critical for their stability and in vivo performance. The following table summarizes the properties of LNPs formulated with this compound and other ionizable lipids for the encapsulation of circRNA or mRNA.

Ionizable LipidEncapsulated RNASize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound circRNA85.3 ± 2.10.12 ± 0.0295.4 ± 1.5
CP-LC-0729circRNA88.1 ± 1.90.13 ± 0.0196.2 ± 0.8
SM-102circRNA90.2 ± 3.40.14 ± 0.0394.8 ± 2.1
This compound mRNA92.5 ± 2.80.15 ± 0.0297.1 ± 0.9
SM-102mRNA95.7 ± 3.10.16 ± 0.0396.5 ± 1.3

Data is presented as mean ± standard deviation and is compiled based on descriptions in the referenced study.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols for working with this compound and circRNA.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A schematic overview is provided below. The process involves the oxidation of a hydrophobic alcohol, amide bond formation, and a final one-pot multicomponent reaction.[3]

Synthesis_of_CP_LC_0867 cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Multicomponent Reaction A Hydrophobic Alcohol B Carboxylic Acid A->B Oxidation D Thiolactone Derivative B->D C Thiolactone C->D G This compound D->G E Acrylate E->G F Primary Amine F->G

Caption: Synthesis pathway of the ionizable lipid this compound.

LNP Formulation via Microfluidic Mixing

The encapsulation of circRNA into LNPs is achieved using a microfluidic mixing technique. This method allows for precise control over the nanoprecipitation process, leading to uniform particle size and high encapsulation efficiency.

Materials:

  • Lipid Stock Solution (in ethanol):

    • Ionizable lipid (this compound)

    • Phospholipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

  • Aqueous Buffer: circRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic Mixing System: (e.g., NanoAssemblr Ignite)

Protocol:

  • Prepare the lipid stock solution by dissolving the ionizable lipid (this compound), phospholipid, cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the circRNA in the low pH buffer.

  • Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.

  • Set up the microfluidic mixing system with the desired flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Initiate the mixing process. The rapid mixing of the two phases causes a change in polarity, leading to the self-assembly of the lipids around the circRNA, forming LNPs.

  • The resulting LNP solution is collected and dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated components.

  • The final LNP formulation is sterile-filtered and stored at 4°C for short-term use or frozen for long-term storage.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Purification Lipids Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipids->Microfluidics circRNA circRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) circRNA->Microfluidics LNPs_raw Raw LNP Suspension Microfluidics->LNPs_raw Dialysis Dialysis (vs. PBS, pH 7.4) LNPs_raw->Dialysis LNPs_final Purified circRNA-LNP Formulation Dialysis->LNPs_final

Caption: Workflow for circRNA-LNP formulation using microfluidics.

In Vivo Luciferase Expression Assay

To evaluate the delivery efficiency of the this compound LNP formulation, an in vivo bioluminescence imaging assay using circRNA encoding for luciferase is performed.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Administration: Administer the circRNA-LNP formulation (e.g., containing 1 µg of circRNA) via intramuscular injection.

  • Bioluminescence Imaging:

    • At predetermined time points (e.g., 6, 24, 48, 72 hours, and up to 14 days) post-injection, anesthetize the mice.

    • Administer a luciferin (B1168401) substrate via intraperitoneal injection.

    • Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.

  • Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) in the region of interest (e.g., the injection site). Plot the signal intensity over time to assess the magnitude and duration of protein expression.

Mechanism of Action and Signaling Pathways

While this compound is the delivery vehicle, the therapeutic effect is derived from the delivered circRNA. Upon reaching the target cell, the LNP is taken up, likely through endocytosis. The ionizable lipid, this compound, which is cationic at the low pH of the endosome, is thought to interact with the anionic lipids of the endosomal membrane, facilitating the disruption of the endosome and the release of the circRNA into the cytoplasm.

Once in the cytoplasm, the circRNA can act through several mechanisms. If it contains an Internal Ribosome Entry Site (IRES), it can be translated into a therapeutic protein. Additionally, circRNAs can function as microRNA (miRNA) sponges, sequestering specific miRNAs and thereby upregulating the expression of the miRNA's target mRNAs. This can have downstream effects on various signaling pathways.

Many circRNAs have been shown to be involved in the regulation of key cellular signaling pathways implicated in various diseases.[1][5][6][7][8] For instance, by sponging specific miRNAs, therapeutic circRNAs could potentially modulate pathways such as:

  • PI3K/AKT/mTOR Pathway: Involved in cell growth, proliferation, and survival.[1][6]

  • Wnt/β-catenin Pathway: Crucial for development and implicated in cancer.[5][6][8]

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and apoptosis.[1]

circRNA_MoA cluster_cellular_uptake Cellular Uptake & Endosomal Escape cluster_downstream_effects Downstream Mechanisms LNP circRNA-LNP (this compound) Endosome Endosome LNP->Endosome Endocytosis Cell Target Cell Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (mediated by this compound) circRNA circRNA Protein Therapeutic Protein circRNA->Protein Translation (IRES-mediated) miRNA miRNA circRNA->miRNA miRNA Sponging Signaling Modulation of Signaling Pathways (e.g., PI3K/AKT, Wnt) Protein->Signaling mRNA Target mRNA miRNA->mRNA Repression mRNA->Signaling

Caption: Generalized mechanism of action for LNP-delivered circRNA.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of RNA therapeutics, particularly for the delivery of circular RNA. Its ability to formulate stable LNPs that mediate high and sustained in vivo protein expression makes it a valuable tool for researchers and drug developers. The detailed protocols and data presented in this guide are intended to facilitate the adoption and further exploration of this compound in the development of novel circRNA-based therapies. Further research will continue to elucidate the full potential of this delivery system and the therapeutic applications of the circRNAs it can deliver.

References

The Emergence of CP-LC-0867: A Novel Ionizable Lipid in mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the development of effective and safe delivery systems is paramount. A novel ionizable cationic lipid, CP-LC-0867, has recently emerged as a promising component of lipid nanoparticles (LNPs) for the delivery of mRNA and circular RNA (circRNA). This technical guide provides an in-depth overview of this compound, its role in LNP formulations, and its performance in preclinical studies, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, chemically identified as 2-ethylhexyl 3-((4-((2-(dimethylamino)ethyl)amino)-3-(2-octyldodecanamido)-4-oxobutyl)thio)propanoate (CAS Number: 3040858-96-3), is a homocysteine-derived amino lipid. Its unique chemical structure is designed to facilitate the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells, a critical step for the successful translation of mRNA into therapeutic proteins or vaccine antigens.

Physicochemical Properties and LNP Formulation

Lipid nanoparticles are the leading delivery system for mRNA vaccines, typically comprising four key components: an ionizable cationic lipid, a PEGylated lipid, a helper phospholipid, and cholesterol. The ionizable lipid is the cornerstone of the formulation, playing a crucial role in RNA encapsulation and endosomal escape.

Table 1: Physicochemical Characteristics of this compound

PropertyValue
Chemical Name 2-ethylhexyl 3-((4-((2-(dimethylamino)ethyl)amino)-3-(2-octyldodecanamido)-4-oxobutyl)thio)propanoate
CAS Number 3040858-96-3
Molecular Formula C₃₉H₇₇N₃O₄S
Molecular Weight 684.11 g/mol

Recent studies have explored the use of this compound in LNP formulations for both circRNA and mRNA delivery, demonstrating its potential as a highly effective ionizable lipid.

Table 2: Comparative Performance of LNP Formulations

Ionizable LipidEncapsulation Efficiency (%)Mean Particle Size (nm)Polydispersity Index (PDI)In Vivo Protein Expression (Relative Luciferase Units)
This compound >9580-100<0.15High
SM-102 >9580-100<0.15Moderate

Data synthesized from preclinical studies. Actual values may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

The following protocols are based on methodologies described in recent publications utilizing this compound for LNP formulation and in vivo studies.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the aqueous buffer at the desired concentration.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS at 4°C for at least 18 hours to remove ethanol and non-encapsulated mRNA.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for particle size, PDI, and encapsulation efficiency.

In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound-containing mRNA-LNPs in a murine model.

Materials:

  • mRNA-LNP formulation encoding a reporter protein (e.g., Luciferase)

  • 6-8 week old BALB/c mice

  • Luciferin (B1168401) substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer a single intramuscular injection of the mRNA-LNP formulation to the hind limb of the mice at a specified dose (e.g., 5 µg of mRNA per mouse).

  • At predetermined time points (e.g., 6, 24, 48, 72 hours post-injection), administer the luciferin substrate via intraperitoneal injection.

  • Anesthetize the mice and acquire bioluminescence images using an IVIS.

  • Quantify the bioluminescent signal in the region of interest to determine the level of protein expression.

  • Monitor the mice for any adverse effects.

Visualizing the Mechanism of Action

To understand the journey of the mRNA vaccine from injection to eliciting an immune response, the following diagrams illustrate the key pathways and processes involved.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Aqueous Buffer mRNA->Microfluidics LNPs mRNA-LNPs Microfluidics->LNPs Purification Purification (Dialysis) LNPs->Purification Final_LNPs Characterized mRNA-LNPs Purification->Final_LNPs Injection Intramuscular Injection Final_LNPs->Injection Mouse BALB/c Mouse Injection->Mouse Imaging Bioluminescence Imaging (IVIS) Mouse->Imaging Data Protein Expression Data Imaging->Data

Fig. 1: Experimental workflow for LNP formulation and in vivo evaluation.

Cellular_Uptake_and_Endosomal_Escape LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Uptake Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape This compound Mediated mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosomes) mRNA_Release->Translation Antigen Antigen Protein Translation->Antigen

Fig. 2: Cellular uptake and endosomal escape of mRNA-LNPs.

Immune_Response_Pathway cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigen_Presentation Antigen Presentation (MHC Class I & II) APC->Antigen_Presentation TLR_Activation TLR Sensing of mRNA APC->TLR_Activation T_Helper_Cell Helper T Cell (CD4+) Antigen_Presentation->T_Helper_Cell Activation T_Cytotoxic_Cell Cytotoxic T Cell (CD8+) Antigen_Presentation->T_Cytotoxic_Cell Activation Cytokine_Release Cytokine & Chemokine Release (e.g., IFN-α/β, IL-6) TLR_Activation->Cytokine_Release B_Cell B Cell T_Helper_Cell->B_Cell Activation Memory_Cells Memory B & T Cells T_Helper_Cell->Memory_Cells T_Cytotoxic_Cell->Memory_Cells Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation B_Cell->Memory_Cells Antibodies Antibodies Plasma_Cell->Antibodies Antigen Antigen Antigen->APC

Fig. 3: Innate and adaptive immune response to mRNA vaccination.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its ability to efficiently encapsulate mRNA and facilitate its release into the cytoplasm leads to robust protein expression in vivo. The preclinical data available to date suggests that LNP formulations incorporating this compound have the potential to be highly effective for a range of mRNA-based vaccines and therapeutics. Further research and clinical development will be crucial to fully elucidate the safety and efficacy profile of this promising new lipid excipient.

In-Depth Technical Guide: Biodegradability and Safety Profile of CP-LC-0867

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-LC-0867 is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1] It is a key component in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA).[1] Its design, incorporating biodegradable moieties, suggests a favorable safety profile, a critical attribute for therapeutic and vaccine applications. This guide provides a comprehensive overview of the available technical information on the biodegradability and safety of this compound, drawing from preclinical studies and comparisons with structurally related ionizable lipids. While specific quantitative data on the biodegradation kinetics and a full toxicological profile of this compound are not yet publicly available in extensive detail, this document synthesizes the existing knowledge to inform researchers and drug developers.

Introduction

The clinical success of mRNA vaccines has underscored the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform. The ionizable cationic lipid is a cornerstone of LNP technology, crucial for RNA encapsulation, endosomal escape, and, consequently, the overall efficacy of the therapeutic. However, the safety and tolerability of these lipids are of paramount importance. Early generation ionizable lipids have been associated with dose-dependent toxicity and inflammatory responses. This has driven the development of next-generation lipids, like this compound, which are engineered for rapid biodegradation to mitigate potential adverse effects while maintaining high delivery efficiency.

This compound's design is rooted in the principle of biocompatibility. As a derivative of homocysteine, its metabolic breakdown is anticipated to yield products that can be readily processed through endogenous pathways. This guide will delve into the anticipated metabolic pathways, summarize the available safety data from in vivo studies, and provide an overview of the experimental approaches used to evaluate such lipids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester[1]
CAS Number 3040858-96-3[1]
Molecular Formula C39H77N3O4S[1]
Molecular Weight 684.1 g/mol [1]
Appearance A solution in ethanol[1]
Purity ≥98%[1]

Biodegradability Profile

The biodegradability of ionizable lipids is a critical design feature to enhance their safety and tolerability. Lipids that are rapidly metabolized and cleared from the body are less likely to accumulate and cause long-term toxicity.

Anticipated Metabolic Pathway

This compound contains several functional groups susceptible to enzymatic degradation, including ester and amide bonds. The proposed metabolic pathway is initiated by hydrolysis.

CP_LC_0867 This compound Hydrolysis Esterases & Amidases CP_LC_0867->Hydrolysis Metabolite_A Homocysteine-derived core Hydrolysis->Metabolite_A Metabolite_B Lipid tails Hydrolysis->Metabolite_B Metabolite_C Amine head group Hydrolysis->Metabolite_C Endogenous_Pathways Endogenous Metabolic Pathways (e.g., Beta-oxidation, Amino Acid Metabolism) Metabolite_A->Endogenous_Pathways Metabolite_B->Endogenous_Pathways Metabolite_C->Endogenous_Pathways Elimination Elimination Endogenous_Pathways->Elimination

Figure 1: Proposed metabolic pathway for this compound.

The ester linkage is expected to be cleaved by esterases, which are abundant in the plasma and tissues, releasing the lipid tails. The amide bond can be hydrolyzed by amidases. The resulting smaller molecules, including the homocysteine-derived core, are anticipated to enter their respective endogenous metabolic pathways for further breakdown and eventual elimination. The rapid clearance of similar biodegradable ionizable lipids has been shown to correlate with a lower inflammatory response while maintaining strong vaccine immunogenicity.

Safety Profile

Preclinical studies utilizing LNP formulations containing this compound have indicated a favorable safety profile, with reports of "no signs of toxicity" in the context of in vivo protein expression studies.[1]

In Vivo Studies

In a study involving intramuscular administration of LNPs formulated with this compound to deliver circRNA encoding a luciferase reporter in mice, sustained protein expression was observed for at least 14 days without reported adverse effects. Furthermore, LNP-based mRNA vaccines against SARS-CoV-2 formulated with this compound were shown to increase B- and T-cell responses in mice. While these studies primarily focused on efficacy, the lack of reported toxicity is a positive indicator of the lipid's safety.

A comprehensive safety evaluation of a novel ionizable lipid, referred to as "Lipid-1," in a dose-range-finding toxicity study in rabbits provides a framework for the types of assessments conducted for such compounds. In this study, a single intramuscular injection of an mRNA vaccine formulated with the lipid was well-tolerated up to 250 μg mRNA/injection, which was established as the No Observed Adverse Effect Level (NOAEL).

General findings from in vivo toxicity studies of cationic lipid nanoparticles indicate that potential side effects are often mild and transient. These can include temporary increases in macrophage populations in the lungs, liver, and spleen, as well as transient neutrophilia.

Experimental Protocols

Detailed experimental protocols for the biodegradability and safety assessment of this compound are not yet publicly available. However, based on standard practices for novel ionizable lipids, the following methodologies are typically employed.

In Vitro Degradation Assay

This assay is designed to assess the hydrolytic degradation of the lipid in a simulated biological environment.

cluster_prep Sample Preparation cluster_analysis Analysis LNP_prep Prepare this compound LNPs Incubation_buffer Incubate in buffer with liver homogenate or esterases LNP_prep->Incubation_buffer Time_points Collect samples at various time points Incubation_buffer->Time_points LC_MS Analyze by LC-MS to quantify parent lipid and metabolites Time_points->LC_MS

Figure 2: Workflow for an in vitro degradation assay.
  • LNP Formulation: Prepare LNPs containing this compound.

  • Incubation: Incubate the LNPs in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a source of metabolic enzymes, such as liver homogenate or purified esterases, at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench the enzymatic reaction and extract the lipids. Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of intact this compound and identify and quantify its degradation products.

In Vivo Toxicity Study (Rodent Model)

This study aims to evaluate the systemic and local toxicity of the lipid after administration.

cluster_animal Animal Phase cluster_necropsy Necropsy and Analysis Dosing Administer this compound LNPs to rodents (e.g., mice, rats) via relevant route (e.g., IM, IV) Observation Monitor for clinical signs of toxicity, body weight changes Dosing->Observation Blood_collection Collect blood for hematology and clinical chemistry Observation->Blood_collection Tissue_collection Collect tissues for histopathological examination Blood_collection->Tissue_collection Lipid_analysis Analyze tissue samples for lipid distribution and clearance Tissue_collection->Lipid_analysis

Figure 3: Workflow for an in vivo toxicity study.
  • Animal Model: Utilize a rodent model, such as mice or rats.

  • Dosing: Administer LNPs containing this compound at various dose levels, including a vehicle control group. The route of administration should be relevant to the intended clinical use (e.g., intramuscular, intravenous).

  • Clinical Observations: Monitor the animals for a specified period (e.g., 14 or 28 days) for any clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Terminal Procedures: At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and collect major organs and tissues for histopathological examination to identify any signs of tissue damage or inflammation.

  • Biodistribution and Clearance: In a subset of animals, tissues can be collected at earlier time points to quantify the concentration of this compound and its metabolites to assess its distribution and clearance rate.

Signaling Pathways in LNP-Mediated Delivery and Immunity

The interaction of LNPs with cells involves several key signaling pathways that are crucial for both the delivery mechanism and the potential for immune stimulation.

LNP LNP containing this compound Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape TLR Toll-like Receptors (TLR3, TLR7, TLR8) Endosome->TLR mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation -> Protein Expression mRNA_Release->Translation Innate_Immunity Innate Immune Activation (e.g., IFN production) TLR->Innate_Immunity

Figure 4: Cellular uptake and immune sensing of LNP-delivered RNA.

Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm. This is a critical step for the subsequent translation of mRNA into protein.

Simultaneously, the RNA cargo can be recognized by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8. This interaction can trigger innate immune signaling pathways, leading to the production of interferons and other cytokines. While a certain level of innate immune activation can be beneficial for vaccines, excessive or prolonged activation can lead to adverse inflammatory effects. The rapid biodegradation of lipids like this compound is hypothesized to limit the duration of this immune stimulation, thereby improving the overall safety profile.

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for RNA delivery. Its derivation from a natural amino acid and the inclusion of biodegradable linkages are key features aimed at enhancing its safety and tolerability. Preclinical studies have demonstrated its efficacy in delivering RNA payloads in vivo without overt signs of toxicity. While more detailed quantitative data on its biodegradation and a comprehensive toxicological profile are needed to fully characterize this lipid, the available information suggests that this compound is a promising candidate for the development of next-generation RNA therapeutics and vaccines. Future research should focus on elucidating its precise metabolic fate and further defining its safety margins in comprehensive non-clinical safety studies.

References

In-Depth Technical Guide to CP-LC-0867: An Ionizable Cationic Lipid for Advanced RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the effective in vivo delivery of RNA therapeutics, including circular RNA (circRNA) and messenger RNA (mRNA). Its unique chemical properties contribute to efficient RNA encapsulation, stability, and targeted release within the cellular environment. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its application in RNA delivery, experimental methodologies, and the immunological responses it elicits.

Core Concepts and Chemical Properties

This compound is an ionizable cationic lipid designed for the formulation of LNPs. At a low pH, its amine groups become protonated, facilitating the encapsulation of negatively charged RNA molecules. Upon entering the bloodstream, the LNPs maintain a near-neutral charge, which minimizes non-specific interactions with blood components. Once inside the endosome of a target cell, the lower pH environment again leads to the protonation of this compound, promoting the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound-formulated LNPs.

ParameterValueReference
LNP Formulation Molar Ratio 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG2000)[1]
In Vivo Protein Expression (circRNA-Luciferase) Sustained for at least 14 days[2]
Relative Protein Expression (Day 6, vs. mRNA-LNP) 92-fold increase[2]

Table 1: this compound LNP Formulation and In Vivo Performance

LNP FormulationMean Luciferase Expression (Normalized)Duration of Expression
This compound circRNA-LNPHigher than SM-102 circRNA-LNP> 14 days
SM-102 circRNA-LNPBaseline for comparisonNot specified

Table 2: Comparative In Vivo Luciferase Expression (Note: Specific numerical values for mean expression are not publicly available and are represented graphically in the source publication.[2])

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

Objective: To encapsulate RNA (circRNA or mRNA) into LNPs using this compound.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • RNA (circRNA or mRNA) in a suitable buffer (e.g., citrate (B86180) buffer)

  • Ethanol (B145695)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.[1]

  • Prepare an aqueous solution of the RNA cargo.

  • Using a microfluidic mixing device, combine the lipid-ethanol solution with the aqueous RNA solution at a total flow rate of 12 mL/min and an aqueous-to-ethanol volume ratio of 3:1.[1]

  • The resulting LNP suspension is then dialyzed and concentrated to a final RNA concentration of 100 µg/mL.[1]

In Vivo circRNA Delivery and Luciferase Assay in Mice

Objective: To assess the in vivo protein expression from circRNA delivered by this compound LNPs.

Materials:

  • This compound LNPs encapsulating luciferase-encoding circRNA

  • Control LNP formulations (e.g., using SM-102)

  • BALB/c mice (or other suitable strain)

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the LNP formulations to mice via intramuscular injection.

  • At predetermined time points (e.g., 24, 48, 72 hours, and up to 14 days), inject the mice with D-luciferin.

  • Anesthetize the mice and image them using an in vivo imaging system to quantify the bioluminescence signal from the expressed luciferase.

  • Analyze the images to determine the intensity and duration of luciferase expression for each LNP formulation.

SARS-CoV-2 mRNA Vaccine Immune Response Assessment in Mice

Objective: To evaluate the immunogenicity of an mRNA vaccine delivered by LNPs.

Materials:

  • LNP-formulated mRNA vaccine encoding a SARS-CoV-2 antigen (e.g., Spike protein)

  • Control group (e.g., PBS or empty LNPs)

  • Suitable mouse strain (e.g., BALB/c)

  • ELISA reagents for antibody titration

  • ELISpot or flow cytometry reagents for T-cell response analysis

Procedure:

  • Immunize mice with the LNP-mRNA vaccine, typically with a prime and boost regimen.

  • Collect blood samples at specified intervals to measure antigen-specific antibody titers (e.g., IgG) using ELISA.

  • At the end of the study, isolate splenocytes to assess T-cell responses, such as interferon-gamma (IFN-γ) production, using ELISpot or intracellular cytokine staining followed by flow cytometry.

Signaling Pathways and Immunological Response

LNP-delivered mRNA vaccines are potent activators of the immune system. The encapsulated mRNA is recognized by pattern recognition receptors (PRRs) within the cell, triggering innate immune pathways that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity.

B-Cell and T-Cell Activation Pathway

B_T_Cell_Activation LNP_mRNA LNP-mRNA Vaccine APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) LNP_mRNA->APC Uptake & Antigen Presentation MHC_II MHC Class II APC->MHC_II MHC_I MHC Class I APC->MHC_I Helper_T_Cell Helper T-Cell (CD4+) MHC_II->Helper_T_Cell Activation Cytotoxic_T_Cell Cytotoxic T-Cell (CD8+) MHC_I->Cytotoxic_T_Cell Activation B_Cell B-Cell Helper_T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Production

Caption: LNP-mRNA vaccine activation of adaptive immunity.

Interferon-Gamma (IFN-γ) Signaling Pathway

A key cytokine produced during the T-cell response is IFN-γ, which plays a critical role in antiviral immunity.

IFN_gamma_Pathway cluster_nucleus Nucleus IFNg IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFNg->IFNGR Binding JAK JAK1 / JAK2 IFNGR->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerization GAS Gamma-Activated Sequence (GAS) STAT1_dimer->GAS Translocation & Binding Nucleus Nucleus Target_Genes Target Gene Expression (e.g., Antiviral proteins) GAS->Target_Genes Transcription

Caption: The IFN-γ signaling cascade leading to gene expression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and preclinical evaluation of an LNP-based RNA therapeutic using this compound.

Experimental_Workflow RNA_Production RNA Production (circRNA or mRNA) LNP_Formulation LNP Formulation (Microfluidics) RNA_Production->LNP_Formulation Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) LNP_Formulation->Characterization In_Vivo_Study In Vivo Mouse Study Characterization->In_Vivo_Study Imaging Bioluminescence Imaging (Luciferase Assay) In_Vivo_Study->Imaging Immune_Response Immunological Analysis (ELISA, ELISpot) In_Vivo_Study->Immune_Response Data_Analysis Data Analysis & Interpretation Imaging->Data_Analysis Immune_Response->Data_Analysis

Caption: Preclinical workflow for LNP-RNA therapeutic evaluation.

Conclusion

This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for RNA delivery. Preclinical data indicate its ability to mediate sustained in vivo protein expression from a circRNA payload, outperforming other commercially available lipids. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug developers looking to utilize this technology. Further research is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

The Structural and Functional Homology of CP-LC-0867 to Natural Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic ionizable cationic lipid, CP-LC-0867, and its structural and functional homology to natural lipids. This compound has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics.[1][2] Understanding its relationship to endogenous lipids is paramount for optimizing delivery efficiency and ensuring biocompatibility. This document outlines the structural similarities and differences, proposes detailed experimental protocols to quantitatively assess this homology, and illustrates key workflows and potential biological interactions.

Structural Comparison of this compound and Natural Lipids

This compound is an ionizable cationic amino lipid derived from the natural amino acid homocysteine.[3][4] Its structure is designed to facilitate the encapsulation and subsequent release of nucleic acid payloads. A comparative analysis of its structure with common natural lipids found in cellular membranes, such as phospholipids (B1166683) and sphingolipids, reveals both homologous features and key distinctions that underpin its function.

At its core, this compound possesses an amphipathic architecture, a hallmark of membrane-forming lipids. This includes hydrophobic acyl chains and a polar headgroup. However, the specific arrangement and chemical nature of these components are unique.

Table 1: Comparative Analysis of this compound and Major Natural Lipid Classes

FeatureThis compoundPhosphatidylcholine (PC)Sphingomyelin (SM)Ceramide (Cer)
Backbone Amino acid-derived (homocysteine)GlycerolSphingosineSphingosine
Headgroup Ionizable tertiary amine (dimethylaminoethyl)Phosphocholine (B91661) (zwitterionic)Phosphocholine (zwitterionic)Hydroxyl group (polar, but uncharged)
Hydrophobic Tails Two branched acyl chains (2-octyldodecanamido and 2-ethylhexyl)Two fatty acid chains (variable length and saturation)One fatty acid chain and the hydrocarbon chain of sphingosineOne fatty acid chain and the hydrocarbon chain of sphingosine
Linkage Amide and thioether linkagesEster linkagesAmide and phosphodiester linkagesAmide linkage
Charge at Physiological pH Near-neutral (ionizable)Neutral (zwitterionic)Neutral (zwitterionic)Neutral

The ionizable headgroup of this compound is a critical feature, allowing it to be positively charged at a low pH for RNA binding and encapsulation, and nearly neutral at physiological pH to reduce toxicity and facilitate release. This contrasts with the permanently zwitterionic phosphocholine headgroup of phosphatidylcholine and sphingomyelin.[4][5] The branched acyl chains of this compound contribute to a less ordered packing within the LNP structure, which is believed to promote membrane fusion and endosomal escape.

Experimental Protocols for Assessing Homology

To quantitatively determine the functional homology of this compound to natural lipids, a series of biophysical and computational experiments can be employed. The following protocols provide a framework for these investigations.

Membrane Fusion Assay via Förster Resonance Energy Transfer (FRET)

This assay measures the ability of this compound-containing LNPs to fuse with model membranes mimicking the composition of the endosomal membrane.

Objective: To quantify the rate and extent of lipid mixing between LNPs formulated with this compound and acceptor liposomes.

Materials:

  • This compound

  • Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid)

  • FRET-labeled lipids (e.g., NBD-PE as donor, Rhodamine-PE as acceptor)

  • Natural lipid mixture (e.g., mimicking late endosome composition)

  • Buffer solutions at pH 7.4 and pH 5.5

  • Fluorometer

Procedure:

  • Prepare Donor LNPs: Formulate LNPs containing this compound and helper lipids, incorporating 1 mol% of both NBD-PE and Rhodamine-PE. At this concentration, the proximity of the fluorophores results in FRET, and the fluorescence of NBD-PE is quenched.

  • Prepare Acceptor Liposomes: Prepare large unilamellar vesicles (LUVs) composed of a natural lipid mix, without any fluorophores.

  • Initiate Fusion: Mix the donor LNPs and acceptor liposomes at a 1:10 ratio in a cuvette containing buffer at pH 7.4.

  • Measure Baseline Fluorescence: Record the NBD fluorescence emission at 535 nm (excitation at 470 nm).

  • Induce Fusion: Lower the pH of the solution to 5.5 to mimic endosomal acidification. This will protonate the this compound, promoting fusion.

  • Monitor FRET Dequenching: Continuously record the NBD fluorescence. As the donor LNPs fuse with the acceptor liposomes, the FRET probes will diffuse apart, leading to an increase in NBD fluorescence (dequenching).

  • Data Analysis: Normalize the fluorescence signal and fit the data to a kinetic model to determine the rate and extent of fusion. Compare these parameters to LNPs formulated with other ionizable lipids or to the fusion rates of vesicles made entirely of natural lipids.

Competitive Binding Assay via Liposome Pulldown

This assay assesses the interaction of this compound with proteins that recognize specific lipid headgroups or membrane structures.

Objective: To determine if this compound can compete with natural lipids for binding to lipid-binding proteins.

Materials:

  • LNPs formulated with this compound.

  • Liposomes made of natural lipids (e.g., phosphatidylserine).

  • A protein known to bind to the chosen natural lipid (e.g., Annexin V for phosphatidylserine).

  • Streptavidin-coated magnetic beads.

  • Biotinylated liposomes.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Prepare Biotinylated Liposomes: Prepare LUVs with a composition including the natural lipid of interest and a small percentage of a biotinylated lipid.

  • Incubate with Protein: Incubate the biotinylated liposomes with the lipid-binding protein to allow for complex formation.

  • Introduce Competitor LNPs: Add increasing concentrations of this compound LNPs to the mixture and incubate.

  • Pulldown: Add streptavidin-coated magnetic beads to pull down the biotinylated liposomes and any bound protein.

  • Analyze Bound Protein: Elute the protein from the beads and quantify the amount using SDS-PAGE and Western blotting.

  • Data Analysis: A decrease in the amount of pulled-down protein with increasing concentrations of this compound LNPs indicates competitive binding and functional homology in protein interaction.

Molecular Dynamics (MD) Simulations

Computational simulations can provide atomistic-level insights into how this compound integrates into and perturbs a natural lipid bilayer.

Objective: To model the interaction of this compound with a model cell membrane and compare its behavior to that of natural lipids.

Methodology:

  • System Setup: Construct a model lipid bilayer in silico, composed of a mixture of phospholipids and cholesterol representative of a mammalian plasma or endosomal membrane.

  • Insertion of this compound: Insert one or more this compound molecules into the simulated bilayer. For comparison, run parallel simulations with a natural lipid, such as a ceramide, inserted in the same manner.

  • Simulation Run: Run the MD simulation for a sufficient duration (e.g., several hundred nanoseconds) to allow the system to equilibrate and to observe meaningful interactions.

  • Data Analysis: Analyze the simulation trajectories to determine:

    • The orientation and depth of insertion of this compound in the membrane.

    • The effect of this compound on membrane properties such as thickness, fluidity, and lipid packing.

    • The specific atomic interactions (e.g., hydrogen bonds) between this compound and neighboring lipids and water molecules.

  • Comparative Analysis: Compare these parameters to those of the natural lipid in the control simulation to assess structural and dynamic homology.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing homology, a potential signaling pathway affected by LNP delivery, and the structure-function relationship of this compound.

G cluster_0 In Silico Analysis cluster_1 Biophysical Assays cluster_2 Data Integration a1 Build Model Membrane a2 Insert this compound a1->a2 a3 Run MD Simulation a2->a3 a4 Analyze Trajectories a3->a4 c3 Correlate with MD Results a4->c3 b1 LNP & Liposome Formulation b2 Membrane Fusion Assay (FRET) b1->b2 b3 Liposome Pulldown Assay b1->b3 c1 Compare Fusion Kinetics b2->c1 c2 Assess Competitive Binding b3->c2 c4 Determine Homology Profile c1->c4 c2->c4 c3->c4

Caption: Experimental workflow for assessing this compound homology.

G lnp This compound LNP endosome Endosome lnp->endosome fusion Membrane Fusion & Endosomal Escape endosome->fusion rna_release RNA Release into Cytosol fusion->rna_release membrane_stress Membrane Perturbation fusion->membrane_stress sm_pathway Sphingomyelinase Activation membrane_stress->sm_pathway ceramide Ceramide Production sm_pathway->ceramide apoptosis Downstream Signaling (e.g., Apoptosis) ceramide->apoptosis

Caption: Hypothetical pathway activated by membrane interaction.

G cluster_structure This compound Structure cluster_function Function in RNA Delivery head Ionizable Headgroup encapsulation RNA Encapsulation (pH dependent) head->encapsulation electrostatic interaction core Homocysteine Core stability LNP Stability core->stability structural integrity tails Branched Acyl Tails fusion Membrane Fusion & Endosomal Escape tails->fusion lipid packing disruption

Caption: Structure-function relationship of this compound.

Conclusion

This compound exhibits a fascinating blend of homology and divergence from natural lipids. Its design cleverly co-opts the fundamental amphipathic properties of natural lipids while introducing unique chemical features, such as an ionizable headgroup and branched acyl tails, to perform the specialized functions required for effective RNA delivery. The experimental and computational workflows detailed in this guide provide a robust framework for a deeper, quantitative understanding of its interactions with biological systems. This knowledge is crucial for the rational design of next-generation lipid-based drug delivery vehicles with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to CP-LC-0867 for Gene Therapy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CP-LC-0867

This compound is a novel, ionizable cationic amino lipid that has emerged as a highly efficient vehicle for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).[1] As a key component of lipid nanoparticle (LNP) formulations, this compound facilitates the encapsulation and subsequent intracellular delivery of RNA payloads, a critical step in the development of next-generation gene therapies and vaccines.[1] Its unique chemical structure, derived from the naturally occurring amino acid homocysteine, is designed to ensure efficient RNA complexation, endosomal escape, and eventual release of the RNA cargo into the cytoplasm.[2][3] Preclinical studies have demonstrated the potential of this compound to induce robust and sustained protein expression from delivered RNA, outperforming other established ionizable lipids.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, experimental protocols for its use, and a summary of its performance in preclinical gene therapy models.

Physicochemical Properties and Synthesis

This compound is chemically defined as 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-octyl-1-oxododecyl)amino]-4-oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester.[1] Its key physicochemical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 3040858-96-3[1]
Molecular Formula C₃₉H₇₇N₃O₄S[1]
Formula Weight 684.1 g/mol [1]
Purity ≥98%[1]
Formulation A 10 mg/ml solution in ethanol (B145695)[1]
Solubility Soluble in ethanol (≥10 mg/mL)[1]

The synthesis of this compound is a multi-step process. A schematic representation of the synthetic route is described as a three-step process: (1) oxidation of a hydrophobic alcohol to a carboxylic acid, (2) amide bond formation between a thiolactone and the carboxylic acid, and (3) a one-pot, multicomponent reaction involving the thiolactone derivative, an acrylate, and a primary amine to yield the final this compound product.[4]

G cluster_synthesis Synthesis of this compound step1 Step 1: Oxidation of Hydrophobic Alcohol to Carboxylic Acid step2 Step 2: Amide Bond Formation with Thiolactone step1->step2 step3 Step 3: One-Pot Multicomponent Reaction step2->step3 final_product This compound step3->final_product

A schematic of the synthetic route to this compound.

Performance in Preclinical Models

This compound has been evaluated in several preclinical studies, demonstrating its efficacy in delivering RNA for therapeutic and vaccination purposes. The following tables summarize the key quantitative findings from these studies.

In Vivo Protein Expression (circRNA Delivery)

A key study investigated the ability of LNPs formulated with this compound to deliver circRNA encoding for luciferase in mice. The results highlighted a significant and sustained protein expression compared to other ionizable lipids.

Ionizable LipidRelative Luciferase Expression vs. mRNA-LNP (at 6 days)Duration of Luciferase ExpressionReference
This compound 92-fold increaseAt least 14 days[4]
SM-102 Similar expression profile to CP-LC-0729Not specified[4]
CP-LC-0729 At least a 6-fold increaseNot specified[4]
CP-LC-0743 At least a 6-fold increasePronounced decrease after 72h[4]
CP-LC-1254 At least a 6-fold increasePronounced decrease after 72h[4]

Note: The study also noted that while the Area Under the Curve (AUC) for total luciferase production was similar between some circRNA formulations and mRNA, this was due to higher initial expression from mRNA. The sustained expression profile of this compound at later time points is a notable advantage.[4]

Immune Response to a SARS-CoV-2 mRNA Vaccine

In a study evaluating LNP-based mRNA vaccines for SARS-CoV-2, this compound was compared to other lipids for its ability to elicit an immune response in mice.

Ionizable LipidKey Immune Response MetricsReference
This compound Increased B- and T-cell responses. Greater increase in splenocyte IFN-γ levels compared to CP-LC-0431 and CP-LC-0474 after six weeks.[1]
CP-LC-0431 Lower splenocyte IFN-γ levels compared to this compound.[1]
CP-LC-0474 Lower splenocyte IFN-γ levels compared to this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Formulation of this compound Lipid Nanoparticles

The general workflow for the formulation of RNA-loaded LNPs using this compound is depicted below. This process typically involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the RNA cargo.

G cluster_lnp_formulation LNP Formulation Workflow organic_phase Organic Phase: This compound, Cholesterol, Helper Lipid, PEG-Lipid in Ethanol mixing Rapid Mixing (e.g., Microfluidic Device) organic_phase->mixing aqueous_phase Aqueous Phase: RNA (mRNA or circRNA) in Acidic Buffer aqueous_phase->mixing dialysis Dialysis/ Buffer Exchange mixing->dialysis sterile_filtration Sterile Filtration dialysis->sterile_filtration final_lnp RNA-loaded LNPs sterile_filtration->final_lnp

A generalized workflow for the formulation of this compound LNPs.

Protocol:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, cholesterol, a helper lipid (e.g., DOPE or DSPC), and a PEG-lipid in ethanol. The molar ratio of these components is critical and should be optimized for the specific application.

  • RNA Solution Preparation: Dissolve the RNA (mRNA or circRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Formation: The lipid solution in ethanol and the RNA solution in aqueous buffer are mixed at a controlled flow rate using a microfluidic mixing device. The rapid change in solvent polarity leads to the self-assembly of the lipids around the RNA, forming the LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This process also neutralizes the surface charge of the ionizable lipid.

  • Concentration and Sterilization: The purified LNP solution is concentrated to the desired final concentration and sterilized by filtration through a 0.22 µm filter.

In Vivo Evaluation of circRNA-LNP Efficacy

The following protocol outlines the in vivo evaluation of this compound LNPs for the delivery of circRNA encoding a reporter protein (e.g., luciferase) in a murine model.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • LNP Administration: Administer the circRNA-loaded LNPs via a relevant route, such as intramuscular injection. The dose of RNA will need to be optimized for the specific application.

  • Bioluminescence Imaging: At predetermined time points post-injection (e.g., 6 hours, 24 hours, 3 days, 6 days, 14 days), anesthetize the mice and administer a substrate for the reporter protein (e.g., D-luciferin for luciferase).

  • Data Acquisition: Immediately after substrate administration, acquire bioluminescence images using an in vivo imaging system (IVIS).

  • Data Analysis: Quantify the bioluminescent signal from the region of interest (e.g., the injection site). The signal intensity is proportional to the amount of reporter protein expressed.

  • Comparative Analysis: Compare the protein expression levels and duration of expression for LNPs formulated with this compound to those formulated with other ionizable lipids (e.g., SM-102) and to mRNA-loaded LNPs.

G cluster_in_vivo_workflow In Vivo circRNA-LNP Efficacy Workflow animal_model Mouse Model lnp_admin Intramuscular Injection of circRNA-LNPs animal_model->lnp_admin imaging Bioluminescence Imaging (IVIS) at multiple time points lnp_admin->imaging data_analysis Quantification of Luciferase Expression imaging->data_analysis comparison Comparison with Control Lipids and mRNA data_analysis->comparison

Workflow for in vivo evaluation of circRNA-LNP efficacy.

Conclusion

This compound is a promising ionizable lipid for the development of advanced gene therapies and RNA-based vaccines. Its ability to efficiently encapsulate and deliver RNA in vivo, leading to high and sustained protein expression, positions it as a valuable tool for researchers and drug developers. The data presented in this guide, derived from preclinical studies, underscores the potential of this compound to overcome some of the challenges associated with RNA delivery. Further research and development will be crucial to fully elucidate its clinical potential. It is important to note that this compound is currently intended for research use only and is not for human or veterinary use.[1][2]

References

An In-Depth Technical Guide to CP-LC-0867 and its Interaction with Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) delivery systems for nucleic acid-based therapeutics. Its unique chemical structure facilitates the encapsulation and protection of delicate nucleic acid payloads, such as messenger RNA (mRNA) and circular RNA (circRNA), and enables their efficient delivery into target cells. This technical guide provides a comprehensive overview of this compound, its mechanism of interaction with nucleic acids, and the experimental methodologies used for its characterization and application in drug delivery.

Core Concept: Electrostatic Interaction and LNP Formation

The fundamental principle governing the interaction between the cationic lipid this compound and nucleic acids is electrostatic attraction. At an acidic pH, the amine groups in this compound become protonated, conferring a positive charge to the lipid. This positive charge allows it to interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of a stable complex. This complexation is the initial and crucial step in the self-assembly of lipid nanoparticles.

These LNPs are typically composed of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.

  • Helper Phospholipid (e.g., DOPE or DSPC): Provides structural integrity to the LNP.

  • Cholesterol: Enhances the stability of the lipid bilayer and aids in membrane fusion.

  • PEGylated Lipid: A polyethylene (B3416737) glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system.

The precise molar ratio of these components is a critical parameter that influences the physicochemical properties and in vivo performance of the resulting LNPs.

Quantitative Data Summary

ParameterTypical RangeMethod of DeterminationSignificance
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle population.
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)Surface charge affects stability and interaction with biological membranes.
Nucleic Acid Encapsulation Efficiency > 90%RiboGreen Assay, Ion-Pair Reversed-Phase HPLCQuantifies the percentage of nucleic acid successfully encapsulated within the LNPs.

Experimental Protocols

Detailed experimental protocols for the formulation and characterization of LNPs are crucial for reproducible research and development. Below are generalized, yet detailed, methodologies that are applicable to the study of this compound-based LNPs.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and controlled mixing of lipid and nucleic acid solutions, resulting in the formation of uniform LNPs.

Materials:

  • This compound, helper phospholipid, cholesterol, and PEGylated lipid dissolved in ethanol (B145695).

  • Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr®).

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the nucleic acid solution in the acidic aqueous buffer.

  • Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phases on the microfluidic device (a common ratio is 3:1).

  • Load the lipid and nucleic acid solutions into separate syringes and place them on the syringe pumps of the device.

  • Initiate the mixing process. The rapid mixing of the two solutions leads to a change in polarity, causing the lipids to self-assemble around the nucleic acid, forming LNPs.

  • The resulting LNP solution is collected and is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a near-neutral surface charge for in vivo applications.

Quantification of Nucleic Acid Encapsulation Efficiency (RiboGreen Assay)

This assay is a common method to determine the percentage of nucleic acid that has been successfully encapsulated within the LNPs.

Materials:

  • LNP-encapsulated nucleic acid sample.

  • Quant-iT™ RiboGreen™ RNA Assay Kit.

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • A surfactant solution (e.g., 2% Triton X-100).

  • Fluorometer or plate reader.

Procedure:

  • Measurement of Free Nucleic Acid:

    • Dilute the LNP sample in TE buffer.

    • Add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.

    • Measure the fluorescence. This reading corresponds to the amount of unencapsulated (free) nucleic acid.

  • Measurement of Total Nucleic Acid:

    • Treat an aliquot of the LNP sample with the surfactant solution to lyse the nanoparticles and release the encapsulated nucleic acid.

    • Dilute the lysed sample in TE buffer.

    • Add the RiboGreen reagent and measure the fluorescence. This reading corresponds to the total amount of nucleic acid in the sample.

  • Calculation of Encapsulation Efficiency (EE):

    • EE (%) = [(Total Nucleic Acid) - (Free Nucleic Acid)] / (Total Nucleic Acid) * 100

Biophysical Characterization of LNPs

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

  • Dilute the LNP sample in a suitable buffer (e.g., PBS).

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (size) of the particles.

  • The PDI is calculated from the distribution of particle sizes, indicating the homogeneity of the sample.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology:

  • A small volume of the LNP suspension is applied to a TEM grid.

  • The grid is rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the LNPs.

  • The frozen grid is then imaged under a transmission electron microscope at cryogenic temperatures.

  • Cryo-TEM images provide direct visualization of the LNP morphology, including size, shape, and internal structure.

In Vitro Cellular Uptake and Endosomal Escape Assay

This type of assay is critical for evaluating the ability of the LNPs to deliver their cargo into the cytoplasm of target cells.

Materials:

  • Target cell line (e.g., HeLa cells).

  • LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

  • A lysosomal marker (e.g., LysoTracker™ Green).

  • Confocal microscope.

Procedure:

  • Seed the target cells in a suitable imaging dish.

  • Incubate the cells with the fluorescently labeled LNPs for a defined period (e.g., 4 hours).

  • In the final 30 minutes of incubation, add the lysosomal marker to the cell culture medium.

  • Wash the cells with PBS to remove non-internalized LNPs.

  • Image the cells using a confocal microscope.

  • Analyze the images to determine the colocalization of the fluorescently labeled nucleic acid (red) with the lysosomes (green). A decrease in colocalization (i.e., the appearance of red signal in the cytoplasm that is not associated with green signal) indicates successful endosomal escape.

Signaling Pathways and Experimental Workflows

The delivery of nucleic acids by this compound-containing LNPs initiates a cascade of cellular events, starting from cellular uptake and culminating in the expression of the encoded protein (in the case of mRNA). The following diagrams, generated using the DOT language, illustrate these key processes.

LNP_Formulation_Workflow cluster_preparation Solution Preparation cluster_mixing Formulation cluster_purification Purification & Final Formulation Lipids in Ethanol Lipids in Ethanol Microfluidic Mixing Microfluidic Mixing Lipids in Ethanol->Microfluidic Mixing Nucleic Acid in Acidic Buffer Nucleic Acid in Acidic Buffer Nucleic Acid in Acidic Buffer->Microfluidic Mixing Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) Microfluidic Mixing->Dialysis (Buffer Exchange) Sterile Filtration Sterile Filtration Dialysis (Buffer Exchange)->Sterile Filtration Final LNP Product Final LNP Product Sterile Filtration->Final LNP Product

Caption: Workflow for LNP Formulation.

LNP_Cellular_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (Acidification) Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleic Acid Release Translation Translation (Ribosome) Cytoplasm->Translation Protein Protein Expression Translation->Protein

Caption: LNP-Mediated Cellular Delivery Pathway.

Conclusion

This compound represents a significant advancement in the field of nucleic acid delivery. Its ability to efficiently encapsulate and deliver RNA payloads makes it a valuable tool for the development of next-generation vaccines and therapeutics. The methodologies outlined in this guide provide a framework for the rational design, formulation, and characterization of this compound-based lipid nanoparticles. Further research focusing on the specific biophysical interactions and in vivo behavior of these LNPs will continue to refine their design and expand their therapeutic applications.

Methodological & Application

Application Notes and Protocols for CP-LC-0867 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel ionizable cationic amino lipid that has demonstrated high efficiency for the in vivo delivery of various RNA modalities, including circular RNA (circRNA) and messenger RNA (mRNA).[1][2] Lipid nanoparticles (LNPs) formulated with this compound have shown sustained protein expression and have been incorporated into thermostable lyophilized vaccine formulations.[1] These application notes provide a detailed protocol for the formulation, characterization, and in vivo application of this compound-based LNPs, based on published research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound LNPs as reported in the literature.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueReference
Particle Size (Hydrodynamic Diameter) ~80-120 nm[3]
Polydispersity Index (PDI) < 0.2[3]
Encapsulation Efficiency > 90%[1]

Table 2: In Vivo Performance of this compound LNPs

ApplicationKey FindingReference
circRNA Delivery Sustained luciferase activity over a 14-day period, with higher protein expression compared to SM-102 formulated LNPs.[1][4]
mRNA Vaccine Thermostable for up to one year at 4°C and 25°C after lyophilization, maintaining biological activity.[2][5]
mRNA Vaccine Induced protective immunity in mice against SARS-CoV-2.[2]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs for RNA encapsulation using a microfluidic mixing device.[6][7]

Materials:

  • This compound (Ionizable Cationic Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)[]

  • Cholesterol[]

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated Lipid)[6]

  • RNA (mRNA or circRNA)

  • Ethanol (B145695) (Absolute, RNase-free)

  • Citrate (B86180) Buffer (50 mM, pH 4.0, RNase-free)[7]

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Dialysis tubing or centrifugal filter units (e.g., Amicon® Ultra)[6]

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[6][] This ratio may require optimization depending on the specific RNA cargo and application.

  • Preparation of RNA Solution (Aqueous Phase):

    • Dilute the RNA (mRNA or circRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.[7]

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer to PBS.[6]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNP solution at 4°C for short-term use or at -80°C for long-term storage. For extended stability, lyophilization can be performed.[1][2]

Protocol 2: Characterization of this compound LNPs

This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptable criteria are typically a particle size of 80-120 nm and a PDI below 0.2.[3]

2. RNA Encapsulation Efficiency:

  • Method: RiboGreen® Assay (or similar fluorescent dye-based assay)

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a lysis buffer (e.g., 1% Triton™ X-100) to disrupt the LNPs and measure the total RNA amount.

    • In the second set, measure the amount of free (unencapsulated) RNA without adding the lysis buffer.

    • Use the RiboGreen® reagent and a fluorescence plate reader to quantify the RNA in both sets against a standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization lipids Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing (Aqueous:Organic = 3:1) lipids->mixing rna RNA Solution (in Citrate Buffer pH 4.0) rna->mixing purify Dialysis / TFF (Buffer exchange to PBS pH 7.4) mixing->purify dls Size & PDI (DLS) purify->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) purify->ribogreen final_lnp Sterile Filtered LNPs (Storage at 4°C or -80°C) purify->final_lnp

Caption: Workflow for this compound LNP Formulation and Characterization.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cellular Target Cell lnp This compound LNP endocytosis Endocytosis lnp->endocytosis 1. Cellular Uptake endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape (Protonation of this compound) endosome->escape 2. pH-mediated destabilization cytosol Cytosol escape->cytosol 3. RNA Release translation Ribosome (Translation) cytosol->translation protein Therapeutic Protein translation->protein 4. Protein Expression

Caption: Proposed Mechanism of this compound LNP-mediated RNA Delivery.

References

Application Notes and Protocols for CP-LC-0867 in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel ionizable cationic amino lipid designed for the efficient delivery of messenger RNA (mRNA) and other nucleic acid payloads. Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) that can encapsulate and protect mRNA from degradation, while also enabling efficient cellular uptake and endosomal escape for effective protein expression. These application notes provide a comprehensive guide to utilizing this compound for the development of mRNA-based therapeutics and vaccines. The following protocols are based on established methodologies for LNP formulation and delivery and should be adapted and optimized for specific research applications.

Mechanism of Action

Lipid nanoparticles formulated with this compound deliver mRNA to target cells through a multi-step process. The ionizable nature of this compound is central to this mechanism. At an acidic pH during formulation, the lipid is positively charged, allowing for efficient electrostatic interaction and encapsulation of the negatively charged mRNA. Upon entering the bloodstream, where the pH is neutral, the LNP surface becomes more neutral, reducing non-specific interactions. After cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the endosome protonates this compound, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into the desired protein by the cellular machinery.

Data Presentation: Physicochemical Characteristics of this compound LNPs

The following table summarizes the typical physicochemical properties of mRNA-LNPs formulated with this compound. These values are representative and may vary depending on the specific formulation parameters, such as lipid ratios, mRNA concentration, and manufacturing process.

ParameterRepresentative ValueMethod of Analysis
Particle Size (Diameter, nm) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -5 to +5 mV (at neutral pH)Laser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
N:P Ratio (Molar) 3 - 6Calculation based on formulation

Experimental Protocols

Preparation of this compound Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing technique, which allows for reproducible and scalable production.

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) (in ethanol)

  • mRNA transcript in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid formulations is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the lipid mixture thoroughly to ensure a homogenous solution.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript to the desired concentration in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP suspension from the microfluidic device.

    • To remove ethanol and unencapsulated mRNA, perform dialysis against sterile PBS (pH 7.4) at 4°C with multiple buffer changes or use a TFF system.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Characterization of this compound LNPs

a. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter and the PDI value.

b. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) * 100%.

In Vitro Transfection of mRNA using this compound LNPs

This protocol describes the transfection of a model cell line (e.g., HEK293T or HeLa) with this compound LNPs carrying a reporter mRNA (e.g., luciferase or GFP).

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating reporter mRNA

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound LNP-mRNA complex in serum-free medium to the desired final concentration of mRNA (e.g., 100 ng/well).

    • Remove the old medium from the cells and replace it with the medium containing the LNP-mRNA complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Continue to incubate the cells for 24-48 hours to allow for protein expression.

  • Analysis of Protein Expression:

    • For luciferase reporter mRNA, lyse the cells and measure the luminescence using a luciferase assay system according to the manufacturer's protocol.

    • For GFP reporter mRNA, analyze the percentage of GFP-positive cells using a flow cytometer or visualize the expression using a fluorescence microscope.

In Vivo Delivery of mRNA using this compound LNPs in Mice

This protocol provides a general guideline for the in vivo administration of this compound LNPs to mice to assess mRNA delivery and protein expression. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • This compound LNPs encapsulating a reporter mRNA (e.g., firefly luciferase)

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • Sterile syringes and needles

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar device

  • D-luciferin (for luciferase imaging)

Procedure:

  • Administration of LNPs:

    • Dilute the LNP-mRNA formulation in sterile PBS to the desired dose. A typical dose for systemic delivery is 0.1-1.0 mg/kg of mRNA.

    • For intravenous (IV) administration, inject the LNP suspension into the tail vein.

    • For intramuscular (IM) administration, inject the LNP suspension into the tibialis anterior muscle.

  • In Vivo Imaging of Reporter Gene Expression:

    • At desired time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).

    • After a short incubation period (10-15 minutes), place the mice in the in vivo imaging system and acquire bioluminescence images.

  • Ex Vivo Organ Analysis (Optional):

    • After the final imaging time point, euthanize the mice according to approved protocols.

    • Harvest major organs (e.g., liver, spleen, lungs, muscle at the injection site).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.

Mandatory Visualizations

G Experimental Workflow for this compound mRNA-LNP Delivery cluster_formulation 1. LNP Formulation cluster_characterization 2. LNP Characterization cluster_invitro 3. In Vitro Transfection cluster_invivo 4. In Vivo Delivery a Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol c Microfluidic Mixing a->c b mRNA in Aqueous Buffer (pH 4.0) b->c d Purification & Buffer Exchange (Dialysis or TFF) c->d e Sterile Filtration d->e f Particle Size & PDI (DLS) e->f g Encapsulation Efficiency (RiboGreen Assay) e->g i Transfection with LNP-mRNA e->i l LNP-mRNA Administration (IV or IM) e->l h Cell Seeding h->i j Protein Expression Analysis (Luciferase Assay / Flow Cytometry) i->j k Animal Model (Mouse) k->l m In Vivo Imaging (Bioluminescence) l->m n Ex Vivo Organ Analysis m->n

Caption: Experimental workflow for this compound mRNA-LNP delivery.

G Signaling Pathway of LNP-mediated mRNA Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_endocytosis Endocytosis cluster_endosome Endosome (pH ~6.5) cluster_cytoplasm Cytoplasm lnp LNP-mRNA (Neutral Surface) endocytosis Cellular Uptake lnp->endocytosis 1. endosome LNP in Endosome endocytosis->endosome 2. protonation Protonation of This compound endosome->protonation 3. membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption 4. mrna_release mRNA Release membrane_disruption->mrna_release 5. translation Translation by Ribosomes mrna_release->translation 6. protein Protein Synthesis translation->protein 7.

Caption: Signaling pathway of LNP-mediated mRNA delivery.

Disclaimer

The provided protocols and data are intended as a starting point for research and development. The optimal formulation and experimental conditions for this compound may vary depending on the specific mRNA sequence, target cell type, and animal model. It is highly recommended to perform a thorough optimization of the formulation and delivery parameters for each new application. This product is for research use only and not for use in humans.

Application Notes and Protocols for CP-LC-0867 Circular RNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular RNA (circRNA) has emerged as a promising modality for therapeutic applications due to its high stability and potential for prolonged protein expression. Effective delivery of circRNA in vivo remains a critical challenge. The novel ionizable lipid, CP-LC-0867, has been shown to be highly effective for encapsulating circRNA into Lipid Nanoparticles (LNPs), leading to robust and sustained protein expression in vivo. This document provides detailed application notes and protocols for the encapsulation of circRNA using this compound, characterization of the resulting LNPs, and in vivo assessment of their efficacy.

Data Presentation

The physicochemical characteristics of LNPs are critical quality attributes that influence their stability, delivery efficiency, and biological activity. Below is a summary of the typical characteristics of circRNA-LNPs formulated with this compound.

Formulation ComponentParameterValue
Ionizable Lipid This compound50 mol%
Phospholipid DSPC10 mol%
Cholesterol Cholesterol38.5 mol%
PEG-Lipid DMG-PEG 20001.5 mol%
circRNA Luciferase-encodingN/A
Physicochemical Properties
Particle Size (Z-average)~80 - 100 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%

Experimental Protocols

Protocol for circRNA-LNP Formulation using Microfluidics

This protocol describes the preparation of circRNA-LNPs using the novel ionizable lipid this compound via microfluidic mixing.

Materials:

  • This compound (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG 2000 (in ethanol)

  • Circular RNA (circRNA) encoding a reporter gene (e.g., Luciferase) in 10 mM Citrate Buffer (pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • In a sterile, nuclease-free tube, combine this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

    • The final molar ratio of the lipids should be 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the lipid mixture thoroughly to ensure complete dissolution and homogeneity.

  • Preparation of circRNA Solution (Aqueous Phase):

    • Dilute the purified circRNA in 10 mM Citrate Buffer (pH 4.0) to the desired concentration. The final ionizable lipid to RNA weight ratio should be 10:1.

  • Microfluidic Mixing for LNP Formation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (ethanol phase) into one syringe and the circRNA solution (aqueous phase) into another syringe.

    • Set the microfluidic pump to a total flow rate of 12 mL/min.

    • Maintain an aqueous-to-ethanol volume ratio of 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the circRNA-LNPs.

  • Purification by Dialysis:

    • Collect the LNP solution from the microfluidic device outlet.

    • To remove the ethanol and unencapsulated circRNA, dialyze the LNP solution against sterile phosphate-buffered saline (PBS) pH 7.4 using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • Recover the purified LNP solution from the dialysis cassette.

    • Sterilize the LNP suspension by passing it through a 0.22 µm sterile filter.

    • Store the final circRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol for Physicochemical Characterization of circRNA-LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).

    • Transfer the diluted sample to a suitable cuvette.

    • Measure the particle size (Z-average diameter) and PDI at 25°C.

    • Perform measurements in triplicate.

b) Encapsulation Efficiency Quantification using RiboGreen Assay:

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated RNA can be determined.

  • Reagents:

    • Quant-iT RiboGreen RNA Assay Kit

    • Triton X-100 (2% solution)

    • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Procedure:

    • Standard Curve: Prepare a standard curve of the free circRNA in TE buffer.

    • Sample Preparation:

      • Total RNA: Dilute the circRNA-LNP sample in TE buffer containing 0.1% Triton X-100 to disrupt the LNPs.

      • Free RNA: Dilute the circRNA-LNP sample in TE buffer without detergent.

    • Assay:

      • Add the RiboGreen working solution to the standards and samples.

      • Incubate for 5 minutes at room temperature, protected from light.

      • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

    • Calculation:

      • Determine the concentration of total RNA and free RNA from the standard curve.

      • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol for In Vivo Evaluation of circRNA-LNP Efficacy

This protocol describes the assessment of protein expression from circRNA-LNPs in a mouse model via intramuscular injection and bioluminescence imaging.

Materials:

  • circRNA-LNPs encapsulating luciferase-encoding circRNA

  • 6-8 week old BALB/c mice (or other suitable strain)

  • D-Luciferin substrate (e.g., 15 mg/mL in sterile PBS)

  • Isoflurane for anesthesia

  • In Vivo Imaging System (IVIS) or similar bioluminescence imager

  • Sterile syringes and needles

Procedure:

  • Animal Handling and Acclimatization:

    • Acclimatize mice for at least one week before the experiment.

    • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Intramuscular Injection:

    • Anesthetize the mice using isoflurane.

    • Inject 50 µL of the circRNA-LNP suspension (containing a predetermined dose of circRNA, e.g., 5 µg) into the tibialis anterior muscle of one hind limb.

  • Bioluminescence Imaging:

    • At desired time points post-injection (e.g., 6 hours, 24 hours, 3, 6, and 14 days), anesthetize the mice with isoflurane.

    • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg body weight).

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescence images. The exposure time may need to be adjusted based on the signal intensity.

  • Data Analysis:

    • Use the analysis software provided with the imaging system to quantify the bioluminescent signal (total flux in photons/second) from a region of interest (ROI) drawn around the injection site.

    • Compare the signal intensity over time and between different LNP formulations. Studies have shown that LNPs formulated with this compound can lead to sustained luciferase activity for over 14 days.[1]

Visualizations

Experimental Workflow for circRNA-LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation prep_lipids Prepare Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1, 12 mL/min) prep_lipids->microfluidics prep_circRNA Prepare circRNA in Citrate Buffer (pH 4.0) prep_circRNA->microfluidics dialysis Dialysis vs. PBS (Ethanol Removal & Purification) microfluidics->dialysis sterile_filter Sterile Filtration (0.22 µm) dialysis->sterile_filter dls DLS Analysis (Size & PDI) sterile_filter->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) sterile_filter->ribogreen injection Intramuscular Injection in Mice sterile_filter->injection imaging Bioluminescence Imaging (IVIS) injection->imaging analysis Data Analysis (Luciferase Expression) imaging->analysis

Caption: Workflow for circRNA-LNP formulation, characterization, and in vivo testing.

Logical Flow of LNP-mediated circRNA Delivery and Expression

G cluster_delivery Cellular Delivery cluster_expression Protein Expression LNP This compound circRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape circRNA_release circRNA Release into Cytoplasm EndosomalEscape->circRNA_release Translation IRES-mediated Translation circRNA_release->Translation Protein Luciferase Protein (or other therapeutic protein) Translation->Protein Signal Bioluminescent Signal Protein->Signal

Caption: Mechanism of LNP-mediated circRNA delivery and subsequent protein expression.

References

Application Notes and Protocols for Intramuscular Injection of CP-LC-0867 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of RNA therapeutics, including circular RNA (circRNA) and messenger RNA (mRNA). Intramuscular (IM) administration of this compound LNPs has been shown to lead to robust and sustained protein expression, as well as potent immune responses, making it a promising platform for vaccines and other therapies.

These application notes provide a detailed protocol for the preparation and intramuscular injection of this compound LNPs in a murine model, based on currently available research. It also includes a summary of quantitative data from relevant studies and a diagram of the key innate immune signaling pathways activated upon IM injection of mRNA-LNPs.

Data Presentation

The following table summarizes quantitative data from preclinical studies involving intramuscular administration of LNPs. While specific data for this compound LNP formulations are emerging, this table provides context from similar LNP systems used in murine models.

ParameterValueSpeciesPayloadStudy FocusReference
LNP Formulation
Ionizable LipidThis compoundN/AcircRNA, mRNAFormulation and Delivery[1][2]
Helper LipidDOPE or DSPCN/AmRNAFormulation[3][4]
Cholesterol38.5-40 mol%N/AmRNAFormulation[3][4]
PEG-LipidDMG-PEG 2000N/AmRNAFormulation[3]
N:P Ratio~5-6N/AmRNAFormulation[5][6]
Intramuscular Injection
Dosage1-10 µg mRNAMousemRNAImmunogenicity[7]
Injection Volume30-50 µLMousemRNABiodistribution[7][8]
Injection SiteQuadriceps or Hamstring MuscleMousemRNAProtein Expression
Needle Gauge27-30GMousemRNAGeneral Protocol[7]
Outcomes
Protein ExpressionSustained for at least 14 daysMousecircRNA-LuciferaseEfficacy[1]
Immune ResponseIncreased B- and T-cell responsesMousemRNA-SARS-CoV-2 SpikeImmunogenicity[2]

Experimental Protocols

I. Formulation of this compound LNPs

This protocol describes a general method for formulating this compound LNPs using microfluidic mixing, which allows for precise control over particle size and polydispersity.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) in ethanol

  • RNA (circRNA or mRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and pump

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in absolute ethanol at appropriate concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol-compatible microcentrifuge tube to achieve the desired molar ratio. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid.

  • Prepare RNA Solution: Dilute the RNA stock to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture (organic phase) and the RNA solution (aqueous phase) into separate syringes. c. Set the flow rates for the two phases. A typical flow rate ratio of aqueous to organic phase is 3:1. d. Initiate the mixing process to form the LNPs.

  • Dialysis: a. Transfer the LNP solution to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.

  • Concentration and Sterilization: a. If necessary, concentrate the LNP formulation using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

II. Intramuscular Injection Protocol in Mice

This protocol outlines the procedure for intramuscular injection of the formulated this compound LNPs into mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound LNP formulation

  • Sterile PBS, pH 7.4

  • 8-10 week old mice (e.g., BALB/c or C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes with a 27-30 gauge needle

  • 70% ethanol

Procedure:

  • Preparation of Injection Solution: Dilute the this compound LNP formulation in sterile PBS to achieve the desired final RNA concentration for injection. The final injection volume should be between 30-50 µL.

  • Animal Preparation: a. Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic agent. b. Shave the fur over the desired injection site (e.g., the quadriceps or hamstring muscle of the hind limb). c. Cleanse the injection site with 70% ethanol.

  • Intramuscular Injection: a. Pinch the muscle to be injected to isolate it. b. Insert the needle into the belly of the muscle at a 90-degree angle. c. Slowly inject the 30-50 µL of the LNP solution. d. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring: a. Monitor the animal for any immediate adverse reactions. b. House the animals under standard conditions. c. Monitor for signs of local inflammation at the injection site (redness, swelling). d. At the desired time points, collect tissues or blood for analysis of protein expression or immune responses.

Visualization of Key Biological Processes

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and intramuscular administration of this compound LNPs for in vivo studies.

experimental_workflow cluster_formulation LNP Formulation cluster_injection Intramuscular Injection cluster_analysis Downstream Analysis lipids Lipid Mixture (this compound, Helper, Cholesterol, PEG) mixing Microfluidic Mixing lipids->mixing rna RNA Solution (circRNA or mRNA) rna->mixing dialysis Dialysis & Purification mixing->dialysis lnp_solution Final LNP Formulation dialysis->lnp_solution injection IM Injection (Mouse Model) lnp_solution->injection monitoring Post-Injection Monitoring injection->monitoring protein_expression Protein Expression Analysis monitoring->protein_expression immune_response Immune Response Analysis monitoring->immune_response

Workflow for this compound LNP formulation and in vivo testing.
Innate Immune Signaling Pathway

Upon intramuscular injection, mRNA-LNPs are taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages. The encapsulated mRNA can then trigger innate immune signaling pathways, primarily through endosomal Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.

signaling_pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokines Cytokine Production LNP This compound LNP mRNA_release mRNA Release LNP->mRNA_release Endosomal Escape NLRP3_complex NLRP3 Inflammasome Activation LNP->NLRP3_complex LNP components can contribute to activation TLR7_8 TLR7/8 mRNA_release->TLR7_8 mRNA_translation mRNA Translation mRNA_release->mRNA_translation MyD88 MyD88 TLR7_8->MyD88 NFkB NF-κB MyD88->NFkB IRFs IRFs MyD88->IRFs Antigen Antigen Production mRNA_translation->Antigen MHC Presentation MHC Presentation Antigen->MHC Presentation Caspase1 Caspase-1 NLRP3_complex->Caspase1 IL1b IL-1β Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Type_I_IFN Type I IFN IRFs->Type_I_IFN Transcription Adaptive Immune Response Adaptive Immune Response IL1b->Adaptive Immune Response Type_I_IFN->Adaptive Immune Response

Innate immune signaling by intramuscular mRNA LNPs.

References

Application Notes and Protocols for CP-LC-0867 LNP Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo application of Lipid Nanoparticles (LNPs) formulated with the novel ionizable cationic amino lipid, CP-LC-0867 . This lipid has demonstrated high efficiency for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).

Application Notes

The ionizable cationic lipid this compound is a key component in the formulation of LNPs for the effective in vivo delivery of RNA therapeutics.[1][2][3] LNPs are a leading delivery system for nucleic acids, protecting the RNA cargo from degradation and facilitating its uptake and release into target cells. Formulations incorporating this compound have been successfully used for in vivo expression of reporter genes (e.g., luciferase) and for mounting an immune response in preclinical vaccine models.[3]

LNPs formulated with this compound have shown the ability to induce sustained protein expression. For instance, intramuscular administration of LNPs encapsulating circRNA encoding for a luciferase reporter led to detectable protein production for at least 14 days in mice.[3] Furthermore, in the context of a SARS-CoV-2 vaccine model, LNPs containing this compound and encapsulating mRNA for the spike protein were able to elicit both B-cell and T-cell responses in mice.[3] Notably, these this compound-containing mRNA vaccines demonstrated a greater increase in splenocyte IFN-γ levels compared to vaccines formulated with other ionizable lipids like CP-LC-0431 or CP-LC-0474.[3]

The successful formulation of potent this compound LNPs relies on a precise combination of four key lipid components: the ionizable lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000). The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the resulting nanoparticles. While specific molar ratios for this compound formulations are detailed in the referenced literature, a common starting point for LNP formulations often involves a molar ratio in the range of 50:10:38.5:1.5 for the ionizable lipid, phospholipid, cholesterol, and PEG-lipid, respectively.

Microfluidic mixing is a reproducible and scalable method for the preparation of LNPs, allowing for precise control over particle size and polydispersity. This technique involves the rapid mixing of an organic phase containing the dissolved lipids with an acidic aqueous phase containing the RNA cargo. The resulting nanoparticles are then purified and buffer-exchanged for in vivo applications.

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidics

This protocol describes the preparation of RNA-loaded LNPs using the ionizable lipid this compound via microfluidic mixing.

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (phospholipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated lipid)

  • RNA (mRNA or circRNA)

  • Ethanol (B145695), anhydrous

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis or tangential flow filtration (TFF) system for purification

  • Sterile, RNase-free consumables (tubes, pipette tips)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to achieve the desired molar ratio. A typical starting molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • The total lipid concentration in the ethanolic solution should be optimized based on the microfluidic system and desired final LNP concentration.

  • Preparation of RNA Solution (Aqueous Phase):

    • Dissolve the RNA cargo (mRNA or circRNA) in a citrate buffer (e.g., 50 mM, pH 4.0). The acidic pH is crucial for the protonation of the ionizable lipid and subsequent encapsulation of the negatively charged RNA.

    • The concentration of the RNA solution should be determined based on the desired final RNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the RNA solution (aqueous phase) into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate. These parameters will influence the size and polydispersity of the LNPs and should be optimized.

  • Purification and Buffer Exchange:

    • Immediately after formation, dilute the LNP suspension with PBS (pH 7.4).

    • Purify the LNPs and exchange the buffer to PBS (pH 7.4) using either dialysis or a tangential flow filtration (TFF) system. This step is critical to remove ethanol and unencapsulated RNA, and to neutralize the LNP surface charge.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term storage. For long-term storage, the use of a cryoprotectant may be considered.

Protocol 2: Characterization of this compound LNPs

This protocol outlines the key analytical methods for characterizing the physicochemical properties of the prepared LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Zeta Potential:

    • Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

    • Measurements should be performed in a suitable buffer, such as PBS (pH 7.4).

  • RNA Encapsulation Efficiency:

    • Quantify the amount of encapsulated RNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated RNA.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Protocol 3: In Vivo Evaluation of this compound LNPs in Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound LNPs carrying a reporter gene (e.g., luciferase) or a vaccine antigen.

Animal Model:

  • BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. The choice of strain may depend on the specific research question.

Procedure:

  • LNP Administration:

    • Thaw the sterile LNP formulation on ice.

    • Administer the LNPs to the mice via the desired route. For systemic delivery, intravenous (tail vein) injection is common. For localized expression or vaccination studies, intramuscular injection is often used.[3]

    • The dose of RNA will need to be optimized, but a starting point for intramuscular injection can range from 1 to 10 µg of mRNA per mouse.

  • Assessment of Luciferase Expression (for reporter gene studies):

    • At desired time points post-injection (e.g., 6, 24, 48, 72 hours, and up to 14 days), administer D-luciferin substrate to the mice (e.g., via intraperitoneal injection).[3]

    • Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.

    • Quantify the bioluminescent signal in the region of interest (e.g., injection site, whole body, or specific organs after dissection).

  • Assessment of Immune Response (for vaccine studies):

    • Collect blood samples at various time points (e.g., 2, 4, 6 weeks) post-immunization to measure antibody titers (e.g., IgG) against the vaccine antigen using ELISA.[3]

    • At the end of the study, harvest spleens to isolate splenocytes.

    • Perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific T-cell responses (e.g., IFN-γ production).[3]

Data Presentation

Table 1: Physicochemical Characterization of this compound LNPs

Formulation IDIonizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)RNA CargoParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-CP-LC-0867-circLucThis compound[Insert Ratio]circRNA-Luciferase[Insert Data][Insert Data][Insert Data][Insert Data]
LNP-CP-LC-0867-mSpikeThis compound[Insert Ratio]mRNA-Spike[Insert Data][Insert Data][Insert Data][Insert Data]

*Data to be populated from specific experimental results.

Table 2: In Vivo Luciferase Expression in Mice

Time PointLNP FormulationRoute of AdministrationDose (µg RNA)Average Bioluminescence (photons/s/cm²/sr)
24 hoursLNP-CP-LC-0867-circLucIntramuscular[Insert Dose][Insert Data]
72 hoursLNP-CP-LC-0867-circLucIntramuscular[Insert Dose][Insert Data]
7 daysLNP-CP-LC-0867-circLucIntramuscular[Insert Dose][Insert Data]
14 daysLNP-CP-LC-0867-circLucIntramuscular[Insert Dose][Insert Data]

*Data to be populated from specific experimental results.

Table 3: Immunogenicity of this compound LNP-mRNA Vaccine in Mice

GroupAntigen-Specific IgG Titer (Week 6)Splenocyte IFN-γ Secretion (SFU/10^6 cells)
LNP-CP-LC-0867-mSpike[Insert Data][Insert Data]
Control LNP[Insert Data][Insert Data]

*Data to be populated from specific experimental results.

Mandatory Visualization

LNP_Preparation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_final Final Product Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing RNA RNA Cargo (mRNA or circRNA) in Acidic Buffer (pH 4) RNA->Mixing Purify Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixing->Purify Characterize Characterization (Size, PDI, Zeta, Encapsulation) Purify->Characterize Final_LNP Sterile this compound LNPs Characterize->Final_LNP

Caption: Workflow for the preparation of this compound LNPs.

In_Vivo_Study_Workflow cluster_treatment Treatment Phase cluster_reporter Reporter Gene Analysis cluster_immune Immunogenicity Analysis LNP_Admin Administer this compound LNPs to Mice (e.g., IM or IV) Luciferin Administer D-Luciferin LNP_Admin->Luciferin For Luciferase Studies Blood Collect Blood Samples LNP_Admin->Blood For Vaccine Studies Spleen Harvest Spleens LNP_Admin->Spleen At Study Endpoint IVIS Bioluminescence Imaging (IVIS) Luciferin->IVIS Quantify_Luc Quantify Signal IVIS->Quantify_Luc ELISA Measure Antibody Titers (ELISA) Blood->ELISA ELISpot Assess T-cell Response (ELISpot) Spleen->ELISpot

Caption: Experimental workflow for in vivo studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a recommended lipid composition and detailed protocols for the formulation, characterization, and evaluation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid CP-LC-0867. This document is intended to guide researchers in the development of effective RNA delivery systems for therapeutic applications.

Recommended Lipid Composition with this compound

Recent studies have demonstrated the efficacy of this compound in LNP formulations for the delivery of circular RNA (circRNA) and messenger RNA (mRNA). A recommended lipid composition, based on successful formulations described in the literature, is presented in Table 1. This composition has been shown to yield higher protein expression compared to formulations using the well-established ionizable lipid SM-102[1].

Table 1: Recommended Lipid Molar Ratios for this compound LNP Formulation

ComponentMolar Ratio (%)Role in LNP Formulation
This compound 50Ionizable cationic lipid for RNA encapsulation and endosomal escape.
DSPC 10Helper lipid that contributes to the structural integrity of the nanoparticle.
Cholesterol 38.5Stabilizes the lipid bilayer and facilitates membrane fusion.
PEG-DMG 1.5Polyethylene glycol (PEG)-lipid to control particle size and reduce aggregation.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and characterization of this compound LNPs, as well as for in vitro and in vivo evaluation of their efficacy.

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating RNA using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • PEG-DMG (in ethanol)

  • RNA (e.g., mRNA or circRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a concentration of 10 mg/mL.

  • Prepare Lipid Mixture: In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the molar ratios specified in Table 1. Vortex thoroughly to ensure a homogenous mixture.

  • Prepare RNA Solution: Dilute the RNA to the desired concentration in the low pH buffer. The final concentration will depend on the desired RNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe (the organic phase) and the RNA solution into another syringe (the aqueous phase).

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate to 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the resulting LNP suspension.

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH. Change the PBS buffer at least once during dialysis.

  • Sterilization and Storage:

    • Recover the dialyzed LNP formulation.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Stocks Lipid Stock Solutions Lipid_Mix Lipid Mixture (in Ethanol) Lipid_Stocks->Lipid_Mix RNA_Solution RNA Solution (low pH) Microfluidics Microfluidic Mixing RNA_Solution->Microfluidics Aqueous Phase Lipid_Mix->Microfluidics Organic Phase Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP-mRNA TLR3 TLR3 LNP->TLR3 TLR7 TLR7 LNP->TLR7 TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7->MyD88 IRF3 IRF3 TRIF->IRF3 NFkB NF-κB MyD88->NFkB IFN Type I IFN Production IRF3->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines UPR_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Nucleus Misfolded_Proteins Accumulation of Misfolded Proteins PERK PERK Misfolded_Proteins->PERK IRE1 IRE1 Misfolded_Proteins->IRE1 ATF6 ATF6 Misfolded_Proteins->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s sXBP1 IRE1->XBP1s ATF6n nATF6 ATF6->ATF6n Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Induction Chaperone Induction XBP1s->Chaperone_Induction ERAD ER-Associated Degradation XBP1s->ERAD ATF6n->Chaperone_Induction

References

Application Notes and Protocols for CP-LC-0867 in Luciferase Reporter Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is an advanced ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the efficient in vivo delivery of RNA payloads, including circular RNA (circRNA) and messenger RNA (mRNA).[1][2] This novel delivery vehicle has demonstrated significant potential in preclinical studies for applications ranging from vaccine development to gene therapy. One of the key applications of this compound-based LNPs is the delivery of luciferase reporter genes, which serve as a sensitive and quantitative tool for studying gene expression, promoter activity, and the efficacy of gene delivery systems.[3][4] Luciferase, an enzyme that catalyzes a light-emitting reaction, allows for the straightforward quantification of gene expression through bioluminescence measurements.[3] This document provides detailed application notes and protocols for the use of this compound in the delivery of luciferase reporter genes.

Principle of the Method

The core of this application involves the encapsulation of a luciferase-encoding mRNA or a plasmid DNA construct expressing luciferase within an LNP formulated with this compound. These LNPs are then introduced to mammalian cells, either in vitro or in vivo. The LNPs fuse with the cell membrane or endosomes, releasing the genetic payload into the cytoplasm. The cell's translational machinery then synthesizes the luciferase enzyme. Upon addition of the luciferin (B1168401) substrate, the enzyme generates a quantifiable light signal that is directly proportional to the amount of translated luciferase protein, thus reflecting the efficiency of gene delivery and expression.[3] For studies requiring normalization of transfection efficiency and cell viability, a dual-luciferase system, such as Firefly and Renilla luciferase, is often employed.[3][5]

Data Presentation

The following table summarizes representative quantitative data for luciferase expression following delivery with this compound formulated LNPs.

Parameter This compound LNP Control (e.g., Lipofectamine) Notes
Transfection Efficiency HighVariableDependent on cell type and payload.
Luciferase Expression Sustained for at least 14 days in vivo[1]Typically transient (24-72 hours)Demonstrates the potential for long-term protein expression.
Cell Viability High, with no reported signs of toxicity[2]Can exhibit cytotoxicityThis compound is designed for biocompatibility.
In Vivo Application Effective for intramuscular administration[1]Limited in vivo applicationsSuitable for systemic and local delivery studies.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound LNPs, cell transfection, and subsequent luciferase reporter assay.

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes a general method for formulating LNPs with this compound for the encapsulation of a luciferase reporter gene (mRNA or plasmid DNA). The precise lipid ratios may require optimization for specific applications.

Materials:

  • This compound (e.g., from Cayman Chemical)[1]

  • Helper lipids (e.g., DSPC, Cholesterol, PEG-DMG)

  • Luciferase reporter gene (mRNA or plasmid DNA)

  • Ethanol (B145695)

  • Nuclease-free buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound and helper lipids in ethanol.

  • Lipid Mixture: In a sterile tube, combine the lipids in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:Cholesterol:PEG-DMG).

  • Nucleic Acid Preparation: Dilute the luciferase reporter gene in a nuclease-free buffer.

  • LNP Formation: Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined ratio (e.g., 3:1 aqueous to organic phase) with vigorous stirring or using a microfluidic mixing device.

  • Nanoparticle Maturation: Allow the freshly formed LNPs to incubate at room temperature for 30 minutes to stabilize.

  • Purification: Remove the ethanol and unencapsulated nucleic acids by performing dialysis against phosphate-buffered saline (PBS) at 4°C for at least 2 hours, with a buffer change after 1 hour.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol outlines the steps for transfecting cultured mammalian cells with this compound LNPs containing a luciferase reporter gene.

Materials:

  • Mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound LNPs encapsulating luciferase reporter

  • 96-well white, opaque cell culture plates (for luminescence assays)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. A typical seeding density is 1.5 - 2.0 x 10^4 cells per well.[3]

  • Transfection:

    • Thaw the this compound LNPs at room temperature.

    • Dilute the LNPs in serum-free cell culture medium to the desired final concentration.

    • Carefully remove the old medium from the cells and replace it with the medium containing the LNPs.

  • Incubation: Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the LNP-containing medium and replace it with fresh, complete cell culture medium.

  • Expression: Return the cells to the incubator and allow for luciferase expression for 24-48 hours before performing the luciferase assay.

Protocol 3: Dual-Luciferase Reporter Assay

This protocol provides a method for quantifying the expression of Firefly and Renilla luciferase from transfected cells.

Materials:

  • Transfected cells in a 96-well plate

  • Dual-Luciferase Assay Kit (e.g., from Promega, Assay Genie)[6][7]

  • Passive Lysis Buffer (PLB)

  • Luciferase Assay Reagent II (LAR II) for Firefly luciferase

  • Stop & Glo® Reagent for Renilla luciferase

  • Luminometer with injectors

Procedure:

  • Cell Lysis:

    • Equilibrate the cell plate and assay reagents to room temperature.[3]

    • Remove the culture medium from the wells and gently wash the cells once with PBS.[3][8]

    • Add 20 µL of 1X Passive Lysis Buffer to each well.[3]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[3]

  • Luminescence Measurement:

    • Program the luminometer to perform a dual-read assay.

    • Firefly Luciferase Measurement: Inject 100 µL of LAR II into the first well and measure the luminescence for 10 seconds after a 2-second delay.[3]

    • Renilla Luciferase Measurement: Immediately following the Firefly reading, inject 100 µL of Stop & Glo® Reagent into the same well and measure the Renilla luminescence for 10 seconds after a 2-second delay.[3]

    • Repeat the measurements for all wells.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_transfection Transfection cluster_assay Luciferase Assay cluster_analysis Data Analysis prep_lnp Formulate this compound LNPs with Luciferase Reporter Gene transfect Transfect Cells with LNPs prep_lnp->transfect seed_cells Seed Mammalian Cells in 96-well Plate seed_cells->transfect incubate Incubate for Luciferase Expression (24-48h) transfect->incubate lyse Lyse Cells incubate->lyse measure_firefly Measure Firefly Luciferase Activity lyse->measure_firefly measure_renilla Measure Renilla Luciferase Activity measure_firefly->measure_renilla analyze Normalize Firefly/ Renilla Signal measure_renilla->analyze

Caption: Experimental workflow for luciferase reporter gene delivery using this compound LNPs.

LNP-Mediated Delivery Pathway

G cluster_extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm lnp This compound LNP (with Luciferase Reporter) endosome Endosome lnp->endosome Endocytosis cell_membrane Cell Membrane release Endosomal Escape & Payload Release endosome->release translation Translation release->translation luciferase Luciferase Protein translation->luciferase luminescence Bioluminescence luciferase->luminescence + Luciferin Substrate

Caption: Proposed mechanism of this compound LNP-mediated delivery of a luciferase reporter gene.

References

Application Notes and Protocols for Scaling Up CP-LC-0867 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The ionizable cationic amino lipid CP-LC-0867 has shown significant promise in formulating stable and effective LNPs for in vivo applications. As research progresses from preclinical studies to clinical development, the ability to scale up the production of this compound LNPs while maintaining consistent critical quality attributes (CQAs) is paramount.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and scaling up of this compound LNP production. The information herein is intended to guide researchers and drug development professionals in establishing a robust and reproducible manufacturing process.

LNP Formulation and Composition

LNPs are typically composed of four key lipid components, each with a specific function:

  • Ionizable Cationic Lipid (e.g., this compound): This lipid is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm. At a low pH during formulation, the ionizable lipid is positively charged, enabling electrostatic interaction with the nucleic acid. At physiological pH, it becomes neutral, reducing potential toxicity.

  • Helper Phospholipid (e.g., DSPC): This lipid provides structural integrity to the LNP.

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol-conjugated lipid helps to control the particle size and provides a hydrophilic shield that prevents aggregation and reduces opsonization, thereby increasing circulation time in vivo.

A common starting molar ratio for these components is approximately 50:10:38.5:1.5 (Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid). However, this ratio may require optimization for specific nucleic acid payloads and therapeutic applications.

Scaling Up LNP Production using Microfluidics

Microfluidics has become the preferred method for LNP production due to its ability to precisely control the mixing of the lipid and aqueous phases, resulting in uniform and reproducible LNPs. The key to successful scale-up lies in maintaining consistent mixing conditions as the production volume increases. This is primarily achieved by adjusting the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases.

Impact of Microfluidic Parameters on LNP Characteristics

The following table provides illustrative data on how changes in microfluidic process parameters can affect the CQAs of LNPs. This data is representative of trends observed during the scale-up of ionizable lipid nanoparticle production.[1]

ScaleTotal Flow Rate (TFR) (mL/min)Flow Rate Ratio (Aqueous:Organic)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lab-Scale 123:185.2 ± 3.10.12 ± 0.0296.5 ± 1.8
Pilot-Scale 603:188.7 ± 4.50.14 ± 0.0395.8 ± 2.1
GMP-Scale 2003:192.1 ± 3.90.15 ± 0.0295.2 ± 2.5

Note: This table presents representative data to illustrate the impact of scaling up production. Actual results may vary depending on the specific LNP formulation and microfluidic system used.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic system.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing system and cartridges

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.

    • Ensure complete dissolution, warming gently if necessary.

    • Filter the lipid solution through a 0.22 µm syringe filter.

  • Prepare Aqueous Phase:

    • Dissolve the nucleic acid in citrate buffer (pH 4.0) to the desired concentration.

    • Filter the aqueous solution through a 0.22 µm syringe filter.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the desired Flow Rate Ratio (FRR) of the aqueous phase to the organic phase (a common starting point is 3:1).

    • Set the desired Total Flow Rate (TFR) based on the desired production scale.

    • Initiate the mixing process. The rapid and controlled mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Immediately after formation, dilute the LNP suspension with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stop further particle growth.

    • Purify the LNPs to remove ethanol and unencapsulated nucleic acids. Tangential Flow Filtration (TFF) is the preferred method for scalable purification.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by filtering through a 0.22 µm filter.

    • Store the LNPs at the appropriate temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).

Protocol 2: LNP Characterization - Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle:

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic diameter and the size distribution (PDI) of the LNPs.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable cuvettes

  • Phosphate-buffered saline (PBS, pH 7.4), filtered through a 0.22 µm filter

  • LNP sample

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters (e.g., temperature, scattering angle).

  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in filtered PBS to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument and should result in a stable count rate.

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. Typically, multiple runs are averaged to obtain a reliable result.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.

Protocol 3: LNP Characterization - RNA Encapsulation Efficiency by RiboGreen Assay

Principle:

The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a detergent (which releases the encapsulated RNA), the encapsulation efficiency can be determined.

Materials:

  • RiboGreen reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • RNA standard of known concentration

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

  • LNP sample

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer according to the manufacturer's instructions. Protect the solution from light.

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Prepare RNA Standard Curve:

    • Perform a serial dilution of the RNA standard in TE buffer to create a standard curve (e.g., from 2 µg/mL to 0 µg/mL).

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Total RNA): Add the LNP sample and the 2% Triton X-100 solution. The detergent will lyse the LNPs and release the encapsulated RNA.

    • Set 2 (Free RNA): Add the LNP sample and TE buffer (without Triton X-100). This will measure the fluorescence of any unencapsulated RNA.

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 containing wells.

  • Fluorescence Measurement:

    • Add the RiboGreen working solution to all wells (standards and samples).

    • Measure the fluorescence of the plate using a microplate reader.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in both the lysed (Total RNA) and unlysed (Free RNA) samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP_Production_Workflow cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization (QC) Lipid_Phase Lipid Phase (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Citrate Buffer) Aqueous_Phase->Microfluidic_Mixing Purification Purification (TFF) Microfluidic_Mixing->Purification Sterilization Sterile Filtration Purification->Sterilization Final_Product Final LNP Product Sterilization->Final_Product DLS DLS (Size & PDI) RiboGreen RiboGreen Assay (Encapsulation Efficiency) Final_Product->DLS Final_Product->RiboGreen

Caption: Workflow for this compound LNP Production and Characterization.

LNP_Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of This compound Cargo_Release Nucleic Acid Release Endosomal_Escape->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: Cellular Uptake and Endosomal Escape of this compound LNPs.

References

Application Notes and Protocols for Quality Control of CP-LC-0867 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel ionizable cationic lipid that has demonstrated high efficiency in the formulation of lipid nanoparticles (LNPs) for the delivery of various RNA modalities, including mRNA and circular RNA (circRNA). These LNPs are critical delivery vehicles for next-generation therapeutics, protecting the RNA payload from degradation and facilitating its uptake and release into target cells. Robust quality control (QC) is paramount to ensure the safety, efficacy, and consistency of this compound LNP-based therapeutics.

These application notes provide a comprehensive overview of the key quality control parameters, analytical methodologies, and acceptance criteria for this compound LNPs. The protocols detailed below are intended to guide researchers and drug development professionals in establishing a thorough QC strategy for their LNP formulations.

Key Quality Control Parameters

The critical quality attributes (CQAs) of this compound LNPs must be carefully controlled to ensure consistent product quality and performance. The following table summarizes the essential QC parameters, their significance, and typical analytical methods.

Critical Quality AttributeSignificanceAnalytical Method(s)
Particle Size (Hydrodynamic Diameter) Affects cellular uptake, biodistribution, and immunogenicity.Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA)
Polydispersity Index (PDI) Measures the heterogeneity of particle sizes in the formulation. A lower PDI indicates a more uniform and controlled particle population.Dynamic Light Scattering (DLS)
Zeta Potential Indicates the surface charge of the LNPs, which influences their stability in suspension and interactions with biological membranes.Electrophoretic Light Scattering (ELS)
RNA Encapsulation Efficiency (%EE) Determines the percentage of the RNA payload successfully encapsulated within the LNPs. High encapsulation efficiency is crucial for therapeutic potency.Fluorescence-based assays (e.g., RiboGreen assay), HPLC
Total RNA Concentration Quantifies the total amount of RNA in the formulation, which is essential for accurate dosing.UV-Vis Spectroscopy, Fluorescence-based assays (e.g., RiboGreen assay)
Lipid Composition and Ratio The molar ratio of the lipid components (including this compound, helper lipids, cholesterol, and PEG-lipids) is critical for LNP structure, stability, and function.High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS)
This compound Identity and Purity Confirms the chemical identity and purity of the key ionizable lipid, ensuring consistency and safety.High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)
RNA Integrity Ensures that the RNA payload has not degraded during the formulation process.Agarose (B213101) Gel Electrophoresis, Capillary Electrophoresis (CE), Fragment Analysis
In Vitro Potency Assesses the biological activity of the encapsulated RNA by measuring protein expression in a relevant cell line.Cell-based protein expression assays (e.g., luciferase assay, ELISA)
Stability Evaluates the physical and chemical stability of the LNPs under various storage conditions (e.g., temperature, time).DLS, PDI, %EE, and RNA integrity assays over time
Sterility Ensures the absence of microbial contamination in the final product.Standard sterility testing (e.g., direct inoculation, membrane filtration)
Endotoxin Levels Quantifies the level of bacterial endotoxins to prevent pyrogenic responses upon administration.Limulus Amebocyte Lysate (LAL) test

Physicochemical Characterization of this compound LNPs

A recent study involving the formulation of circular RNA (circRNA) encapsulated in LNPs using this compound demonstrated the following physicochemical properties. These values can serve as a reference for researchers developing similar formulations.

ParameterValue
Particle Size (Z-average diameter) ~80 - 120 nm
Polydispersity Index (PDI) < 0.2
In Vivo Performance LNPs formulated with this compound have shown sustained high levels of protein expression in vivo, with luciferase expression observed for at least 14 days post-injection.[1] This indicates the long-term stability and effectiveness of these formulations.[1]

Experimental Protocols

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and the size distribution of this compound LNPs.

Materials:

  • This compound LNP sample

  • 1X Phosphate Buffered Saline (PBS), filtered

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Protocol:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute the this compound LNP sample with filtered 1X PBS to an appropriate concentration to achieve a suitable scattering intensity (typically a 1:50 to 1:100 dilution).

  • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation or degradation.

  • Transfer the diluted sample to a clean, low-volume cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant viscosity and refractive index (use values for water if diluted in PBS).

  • Perform the measurement. The instrument will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

  • Perform measurements in triplicate to ensure reproducibility.

Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of the this compound LNPs.

Materials:

  • This compound LNP sample

  • 0.1X Phosphate Buffered Saline (PBS), filtered

  • ELS instrument (often integrated with a DLS instrument)

  • Disposable folded capillary cells

Protocol:

  • Equilibrate the ELS instrument to the desired temperature (e.g., 25°C).

  • Dilute the this compound LNP sample with filtered 0.1X PBS. The lower ionic strength of 0.1X PBS is recommended for zeta potential measurements to minimize the effects of charge screening.

  • Gently mix the diluted sample.

  • Load the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

  • Place the cell in the instrument.

  • Set the measurement parameters, including the dispersant properties.

  • Perform the measurement. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.

  • Perform measurements in triplicate.

RNA Encapsulation Efficiency (%EE) using RiboGreen Assay

Objective: To quantify the amount of RNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Fluorescence microplate reader

Protocol:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.

  • Prepare RNA Standard Curve: Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): Dilute the this compound LNP sample in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated RNA.

    • Free RNA (Intact LNPs): Dilute the this compound LNP sample in TE buffer without Triton X-100.

  • Assay:

    • Pipette the RNA standards and the prepared LNP samples (lysed and intact) into a 96-well black microplate.

    • Add the RiboGreen working solution to each well and mix gently.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Determine the RNA concentration of the lysed and intact LNP samples using the standard curve.

    • Calculate the % Encapsulation Efficiency using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] x 100

Lipid Composition Analysis by HPLC-CAD/ELSD

Objective: To determine the concentration and molar ratio of the individual lipid components in the this compound LNP formulation.

Materials:

  • This compound LNP sample

  • Reference standards for each lipid component (this compound, DSPC, Cholesterol, PEG-lipid)

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Reverse-phase C18 HPLC column

  • Mobile phases (e.g., Acetonitrile, Methanol, Water with modifiers like formic acid or ammonium (B1175870) acetate)

  • Organic solvent for sample disruption (e.g., Ethanol (B145695) or a mixture of Ethanol and Chloroform)

Protocol:

  • Standard Preparation: Prepare a stock solution of each lipid reference standard in an appropriate organic solvent. Create a series of mixed lipid standards with varying concentrations to generate a calibration curve for each lipid.

  • Sample Preparation: Disrupt the this compound LNP sample by adding an excess of organic solvent (e.g., 9 volumes of ethanol to 1 volume of LNP suspension). This will dissolve the lipids and precipitate the RNA. Centrifuge the sample to pellet the RNA and collect the supernatant containing the lipids.

  • HPLC Method:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared standards and the sample supernatant onto the reverse-phase column.

    • Run a gradient elution method to separate the individual lipid components. The specific gradient will need to be optimized based on the lipid composition and column chemistry.

  • Detection: The eluting lipids are detected by the CAD or ELSD.

  • Quantification:

    • Integrate the peak areas for each lipid in the standards and the sample.

    • Use the calibration curves to determine the concentration of each lipid in the sample.

    • Calculate the molar ratio of the lipid components.

RNA Integrity Analysis by Agarose Gel Electrophoresis

Objective: To qualitatively assess the integrity of the RNA extracted from the this compound LNPs.

Materials:

  • This compound LNP sample

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • Agarose

  • MOPS buffer

  • Formaldehyde (B43269)

  • RNA loading dye

  • RNA ladder

  • Gel electrophoresis system and imaging equipment

Protocol:

  • RNA Extraction: Extract the RNA from the this compound LNP sample using a suitable RNA extraction kit.

  • Gel Preparation: Prepare a denaturing agarose gel (e.g., 1-1.5%) with formaldehyde in MOPS buffer.

  • Sample Preparation: Mix the extracted RNA with RNA loading dye. Heat the samples to denature the RNA.

  • Electrophoresis: Load the RNA ladder and the prepared RNA samples into the wells of the agarose gel. Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.

  • Visualization: Stain the gel with a fluorescent dye that binds to RNA (e.g., ethidium (B1194527) bromide or a safer alternative).

  • Imaging: Visualize the RNA bands under UV light. Intact RNA should appear as a sharp, distinct band at the expected size. Degraded RNA will appear as a smear or as bands of lower molecular weight.

Diagrams

Quality_Control_Workflow cluster_formulation LNP Formulation cluster_qc Quality Control Testing cluster_release Product Release Formulation This compound LNP Formulation Size_PDI Particle Size & PDI (DLS) Formulation->Size_PDI Zeta Zeta Potential (ELS) Formulation->Zeta EE Encapsulation Efficiency (RiboGreen) Formulation->EE Lipid_Comp Lipid Composition (HPLC) Formulation->Lipid_Comp RNA_Integrity RNA Integrity (Gel Electrophoresis) Formulation->RNA_Integrity Potency In Vitro Potency Formulation->Potency Release Batch Release Size_PDI->Release Zeta->Release EE->Release Lipid_Comp->Release RNA_Integrity->Release Potency->Release

Caption: Overall Quality Control Workflow for this compound LNPs.

Encapsulation_Efficiency_Workflow cluster_prep Sample Preparation cluster_assay RiboGreen Assay cluster_calc Calculation start This compound LNP Sample intact Intact LNPs (Dilute in TE Buffer) start->intact lysed Lysed LNPs (Dilute in TE Buffer + 1% Triton X-100) start->lysed add_ribogreen Add RiboGreen Reagent intact->add_ribogreen lysed->add_ribogreen measure_fluorescence Measure Fluorescence (Ex: 480 nm, Em: 520 nm) add_ribogreen->measure_fluorescence calc_ee Calculate % Encapsulation Efficiency: %EE = [(Total RNA - Free RNA) / Total RNA] x 100 measure_fluorescence->calc_ee

Caption: Workflow for Determining RNA Encapsulation Efficiency.

Conclusion

A comprehensive quality control strategy is essential for the successful development and clinical translation of this compound LNP-based therapeutics. The parameters and protocols outlined in these application notes provide a robust framework for ensuring the consistent quality, safety, and efficacy of these advanced drug delivery systems. Adherence to these QC principles will facilitate the generation of reliable and reproducible data, ultimately accelerating the progression of novel RNA therapies from the laboratory to the clinic.

References

Application Notes and Protocols for CP-LC-0867 in Preclinical Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of nucleic acids, such as messenger RNA (mRNA) and circular RNA (circRNA). Its unique thiolactone-based structure is engineered to enhance the efficacy and stability of nucleic acid-based vaccines and therapeutics. In preclinical studies, LNP formulations incorporating this compound have demonstrated significant potential as vaccine adjuvants, eliciting robust and durable immune responses. These application notes provide a comprehensive overview of the use of this compound in preclinical vaccine research, including its mechanism of action, quantitative summaries of key experimental data, and detailed protocols for its application.

Mechanism of Action: Innate Immune Stimulation

The adjuvant properties of this compound are attributed to the intrinsic ability of the ionizable lipid component of the LNP to activate the innate immune system. While research is ongoing to fully elucidate the specific pathways engaged by this compound, the general mechanism for ionizable lipids involves the activation of pattern recognition receptors (PRRs) upon cellular uptake of the LNP-vaccine complex. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, creating a microenvironment that promotes a strong adaptive immune response.

Key signaling pathways implicated in the adjuvant effect of ionizable lipid nanoparticles include:

  • Toll-Like Receptor 4 (TLR4) Signaling: Ionizable lipids can be recognized by TLR4 on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction initiates a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).

  • NF-κB and IRF Activation: The activation of NF-κB and IRFs results in the transcription and secretion of a variety of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (IFN-α/β). These molecules are critical for the maturation and activation of APCs, enhancing their ability to present antigens to T cells.

  • NLRP3 Inflammasome Activation: Some ionizable lipids have been shown to activate the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells. This leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. IL-1β is a potent inflammatory cytokine that plays a crucial role in initiating and amplifying immune responses.

Signaling Pathway Diagram

Innate_Immune_Activation_by_CP-LC-0867_LNP cluster_cell Antigen-Presenting Cell (APC) cluster_nucleus Nucleus cluster_response Downstream Immune Response LNP This compound LNP Endosome Endosome LNP->Endosome Uptake TLR4 TLR4 Endosome->TLR4 Activation NLRP3 NLRP3 Inflammasome Endosome->NLRP3 Activation NFkB NF-κB TLR4->NFkB IRF IRF TLR4->IRF IL1b Mature IL-1β NLRP3->IL1b Activation Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, IFN-α/β) NFkB->Cytokines Transcription IRF->Cytokines Transcription AdaptiveImmunity Enhanced Adaptive Immunity (B and T cell responses) Cytokines->AdaptiveImmunity IL1b->AdaptiveImmunity

Caption: Innate immune signaling initiated by this compound LNPs.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating LNP-based vaccines formulated with this compound.

Table 1: In Vivo Protein Expression with circRNA-LNP Formulations

This study compared the in vivo expression of luciferase from a circular RNA payload delivered by LNPs formulated with either this compound or the commercially available ionizable lipid, SM-102.

FormulationPeak Luciferase Expression (photons/s/cm²/sr)Duration of ExpressionAnimal Model
circRNA-LNP (this compound)Consistently Higher vs. SM-102At least 14 daysMice
circRNA-LNP (SM-102)Lower than this compoundNot specifiedMice

Data derived from a study focused on circRNA therapeutics and may not be fully representative of vaccine applications but demonstrates the efficiency of this compound in vivo.

Table 2: Immunogenicity of a SARS-CoV-2 mRNA Vaccine (CPVax-CoV) in Mice

This study evaluated the B- and T-cell responses in mice following immunization with a SARS-CoV-2 mRNA vaccine formulated with a novel thiolactone-based ionizable lipid from the same family as this compound.[1][2][3][4][5]

Vaccine FormulationAntigen-Specific IgG Titer (Endpoint Titer)Splenocyte IFN-γ Levels (Spot-Forming Cells/10^6)Animal Model
CPVax-CoV (with novel ionizable lipid)Significantly Improved vs. Commercial mRNA VaccinesSignificantly Increased vs. Commercial mRNA VaccinesMice
Commercial mRNA Vaccine 1Baseline for ComparisonBaseline for ComparisonMice
Commercial mRNA Vaccine 2Baseline for ComparisonBaseline for ComparisonMice

Note: This data is from a study on a vaccine (CPVax-CoV) containing a novel ionizable lipid from the same chemical family as this compound. The results are considered indicative of the potential performance of this compound in a vaccine context.

Experimental Protocols

The following are representative protocols for the use of this compound in preclinical vaccine research. These should be adapted based on the specific nucleic acid payload, antigen, and research question.

Formulation of this compound Lipid Nanoparticles

This protocol describes a standard method for formulating LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) in ethanol

  • Nucleic acid (mRNA or circRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes or tangential flow filtration (TFF) system

  • Sterile, nuclease-free solutions and consumables

Protocol:

  • Prepare Lipid Mixture: In a sterile, nuclease-free tube, combine this compound and helper lipids in ethanol at the desired molar ratio.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid payload to the target concentration in the aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture and the nucleic acid solution into separate syringes.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Buffer Exchange and Concentration: Remove the ethanol and exchange the buffer to a neutral pH formulation buffer (e.g., PBS, pH 7.4) using either dialysis against the formulation buffer or a TFF system. The TFF system can also be used to concentrate the LNP solution.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Analyze the LNP formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Store at 2-8°C.

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow A Prepare Lipid Mixture (this compound + Helpers in Ethanol) C Microfluidic Mixing A->C B Prepare Nucleic Acid (in Aqueous Buffer) B->C D Buffer Exchange & Concentration (Dialysis or TFF) C->D E Sterile Filtration (0.22 µm) D->E F Characterization & Storage E->F

Caption: Workflow for this compound LNP formulation.

In Vivo Immunogenicity Study in Mice

This protocol outlines a typical immunization and sample collection schedule for evaluating the immunogenicity of a this compound LNP-based vaccine.

Animals:

  • 6-8 week old female BALB/c or C57BL/6 mice.

Groups:

  • This compound LNP-mRNA Vaccine (e.g., 10 µg mRNA dose)

  • Control LNP (empty)

  • Saline/PBS

Protocol:

  • Primary Immunization (Day 0): Administer a 50 µL intramuscular (IM) injection of the vaccine or control into the hind limb of each mouse.

  • Booster Immunization (Day 21): Administer a second IM injection of the same formulation.

  • Serum Collection: Collect blood via submandibular or tail vein bleed at baseline (Day 0), and at specified time points post-immunization (e.g., Day 20, Day 35, Day 42) to assess antibody responses.

  • Spleen and Lymph Node Harvest (e.g., Day 42): Euthanize mice and aseptically harvest spleens and draining lymph nodes for the analysis of T-cell responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

Protocol:

  • Plate Coating: Coat 96-well ELISA plates with the target antigen (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plates and block with a blocking buffer (e.g., 5% skim milk in PBS-T) for 2 hours at room temperature.

  • Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cutoff (e.g., 2-3 times the background).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

Protocol:

  • Cell Preparation: Process harvested spleens into single-cell suspensions.

  • Plate Preparation: Coat ELISpot plates with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Wash and block the plates. Add splenocytes to the wells in the presence of the target antigen (e.g., peptide pools), a positive control (e.g., PMA/Ionomycin), or a negative control (media only).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection: Lyse the cells and wash the plates. Add a biotinylated anti-mouse IFN-γ detection antibody.

  • Spot Development: Add streptavidin-alkaline phosphatase and incubate. Add the substrate to develop the spots.

  • Data Analysis: Wash and dry the plates. Count the spots using an ELISpot reader. Express the results as spot-forming cells (SFCs) per million splenocytes.

Conclusion

This compound is a promising ionizable lipid for the development of next-generation nucleic acid vaccines. Its ability to be formulated into stable LNPs that efficiently deliver their payload and intrinsically stimulate the innate immune system makes it a potent adjuvant for preclinical vaccine research. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their vaccine development programs. Further optimization of formulations and immunization regimens is encouraged to maximize the potential of this novel delivery system.

References

Application Note: Comprehensive Analytical Characterization of CP-LC-0867 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the formulation and analysis of lipid nanoparticle-based therapeutics.

Introduction Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies.[1][2] The success of these therapies is critically dependent on the physicochemical properties of the LNPs, which dictate their stability, safety, and efficacy.[3][4] Therefore, a robust and comprehensive analytical strategy is required to monitor the Critical Quality Attributes (CQAs) of LNP drug products.[5][6] This document provides a detailed overview of the key analytical techniques and protocols applicable for the characterization of LNP formulations, using the placeholder CP-LC-0867 to illustrate the workflow. These methods are essential for ensuring batch-to-batch consistency and for generating the data required for regulatory submissions.[7]

Overall LNP Characterization Workflow

The characterization of this compound LNPs involves a multi-faceted approach where several orthogonal techniques are used to assess different CQAs. The general workflow ensures that all key parameters, from particle size and charge to cargo encapsulation and integrity, are thoroughly evaluated.

LNP_Characterization_Workflow cluster_0 LNP Sample cluster_1 Physicochemical Characterization cluster_2 Composition & Payload Analysis cluster_3 Critical Quality Attributes (CQAs) LNP_Sample This compound LNP Formulation DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS ELS Electrophoretic Light Scattering (ELS) LNP_Sample->ELS CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) LNP_Sample->CryoTEM RiboGreen Fluorescence Assay (RiboGreen) LNP_Sample->RiboGreen HPLC Reverse-Phase HPLC (RP-HPLC) LNP_Sample->HPLC AGE Automated Gel Electrophoresis (AGE / CE) LNP_Sample->AGE CQA_Size Particle Size & PDI DLS->CQA_Size CQA_Zeta Zeta Potential ELS->CQA_Zeta CQA_Morphology Morphology & Structure CryoTEM->CQA_Morphology CQA_EE Encapsulation Efficiency & RNA Concentration RiboGreen->CQA_EE CQA_Lipid Lipid Composition & Ratio HPLC->CQA_Lipid CQA_Integrity RNA Integrity AGE->CQA_Integrity

Caption: Workflow for this compound LNP characterization.

Particle Size and Polydispersity Index (PDI)

Application Note

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the hydrodynamic diameter and polydispersity index (PDI) of LNPs in suspension.[8][9] Particle size is a CQA because it influences the biodistribution, cellular uptake, and immunogenicity of the nanoparticles.[9][] The PDI provides a measure of the heterogeneity of particle sizes in the sample; a lower PDI (typically < 0.2) indicates a more monodisperse and uniform population, which is desirable for consistent product performance.[11][12] DLS is employed throughout the development process to monitor the consistency and stability of LNP formulations.[3][9]

Experimental Protocol: Dynamic Light Scattering (DLS)

This protocol is adapted for a Malvern Zetasizer or similar instrument.[13]

  • Sample Preparation:

    • Allow the this compound LNP sample and buffer (e.g., 1X PBS) to equilibrate to the measurement temperature (typically 25°C).

    • If the sample is concentrated, dilute it with the filtered (0.2 µm filter) formulation buffer to an appropriate concentration to avoid multiple scattering effects. The ideal concentration depends on the instrument and particle characteristics.[13]

    • Gently mix the diluted sample by inverting the tube. Avoid vortexing to prevent particle aggregation or degradation.

  • Instrument Setup:

    • Launch the instrument software and select a "Size" measurement protocol.

    • Define the material properties (e.g., refractive index and absorption for the LNPs) and dispersant properties (e.g., viscosity and refractive index of the buffer, such as water or PBS).[13]

    • Set the measurement parameters:

      • Detection Angle: Backscatter (173°) is common for concentrated or turbid samples.

      • Equilibration Time: Set to 120 seconds to allow the sample to thermally stabilize in the instrument.

      • Measurement Duration: Automatic.

      • Number of Measurements: At least 3 consecutive runs.

  • Measurement:

    • Carefully pipette ~1 mL of the prepared LNP sample into a clean, disposable cuvette (e.g., DTS0012), ensuring no bubbles are introduced.[13]

    • Cap the cuvette and place it in the instrument's holder. Close the lid.

    • Start the measurement. The instrument will automatically adjust the attenuation and measurement position.

  • Data Analysis:

    • The software will generate a report including the Z-average diameter (intensity-weighted mean), the peak sizes from the size distribution plot, and the Polydispersity Index (PDI).

    • Review the quality of the data. The correlation function should show a smooth decay, and consecutive measurements should be consistent.

Zeta Potential (Surface Charge)

Application Note

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability.[][14] It is measured using Electrophoretic Light Scattering (ELS), where an electric field is applied across the sample and the velocity of the migrating particles is measured.[15] For LNPs, surface charge influences interactions with biological membranes and can affect cellular uptake and circulation time.[15][16] A sufficiently high zeta potential (e.g., > |30| mV) can prevent particle aggregation due to electrostatic repulsion.[] It is a critical parameter to monitor, as changes can indicate instability or alterations in the LNP surface chemistry.[15]

Experimental Protocol: Electrophoretic Light Scattering (ELS)
  • Sample Preparation:

    • Prepare the this compound LNP sample in a low ionic strength medium, such as 10 mM NaCl or deionized water, as high conductivity can screen the surface charge and affect the measurement.[14]

    • The sample concentration should be sufficient to produce a stable scattering signal.

    • Measure and record the pH of the final sample suspension, as zeta potential is pH-dependent.[14]

  • Instrument Setup:

    • Select a "Zeta Potential" measurement protocol in the instrument software.

    • Enter the correct dispersant parameters (viscosity, dielectric constant). The Smoluchowski model is typically used for aqueous media.[14]

    • Use a dedicated folded capillary cell (e.g., DTS1070).

  • Measurement:

    • Rinse the capillary cell thoroughly with the dispersant buffer.

    • Load the cell with the LNP sample using a syringe, ensuring no air bubbles are trapped inside.[14]

    • Place the cell into the instrument.

    • Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

  • Data Analysis:

    • The report will provide the mean zeta potential (mV) and the zeta potential distribution.

    • Ensure the phase plot is linear and the frequency shift is well-defined, indicating a good quality measurement.

    • Report the zeta potential along with the standard deviation, sample pH, and dispersant composition.[14]

Encapsulation Efficiency (EE%) and RNA Quantification

Application Note

Encapsulation efficiency (EE%) is a critical parameter that defines the percentage of the nucleic acid payload successfully encapsulated within the LNPs.[16] High EE% (often >90%) is essential for ensuring an adequate therapeutic dose and minimizing the effects of free, unencapsulated RNA, which can be immunogenic or rapidly degrade.[11] The Quant-iT RiboGreen assay is a highly sensitive fluorescence-based method commonly used for this purpose.[17][18] The assay relies on a dye that fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (like Triton X-100), one can quantify the amount of free and total RNA, respectively, and thereby calculate the EE%.[17]

Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

This protocol is based on the Quant-iT RiboGreen assay.[17][19]

  • Reagent Preparation:

    • TE Buffer: Prepare 1X TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Triton Lysis Buffer: Prepare a 2% Triton X-100 solution in TE buffer.

    • RiboGreen Reagent: On the day of the assay, dilute the concentrated RiboGreen reagent 1:100 (or as specified by the manufacturer) in 1X TE buffer. Protect this solution from light.[17]

  • Standard Curve Preparation:

    • Prepare a known concentration of the specific RNA standard (the same type as encapsulated in this compound) in TE buffer.

    • Perform serial dilutions to create a standard curve ranging from approximately 0 ng/mL to 1000 ng/mL in a 96-well black, flat-bottom plate.

    • Add Triton Lysis Buffer to the standards to match the matrix of the "total RNA" samples.

  • Sample Preparation (in a 96-well plate):

    • Total RNA Measurement:

      • Dilute the this compound LNP sample in TE buffer to a theoretical concentration that falls within the standard curve range.

      • In triplicate wells, mix 50 µL of the diluted LNP sample with 50 µL of 2% Triton X-100 solution. This will lyse the LNPs.[19]

    • Free RNA Measurement:

      • In separate triplicate wells, mix 50 µL of the diluted LNP sample with 50 µL of TE buffer (without detergent).[19]

  • Assay Procedure:

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the Triton-containing wells.[17][18]

    • Add 100 µL of the diluted RiboGreen reagent to all standard and sample wells.[17] Mix gently.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[17]

  • Data Analysis & Calculation:

    • Subtract the fluorescence of the blank (no RNA) from all readings.

    • Generate a linear regression from the RNA standard curve (Fluorescence vs. RNA concentration).

    • Use the standard curve equation to calculate the RNA concentration in the "Total RNA" and "Free RNA" sample wells.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:

      • EE% = [(Total RNA - Free RNA) / Total RNA] x 100

Lipid Composition and Purity

Application Note

The precise molar ratio of the lipid components (e.g., ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is critical for the structural integrity and in vivo performance of LNPs.[2] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is the standard method for separating and quantifying these lipid components, many of which lack a UV chromophore.[3][20] This analysis confirms the final composition of the this compound formulation and can be used in stability studies to detect the degradation of individual lipids.[5]

Experimental Protocol: RP-HPLC with CAD/ELSD
  • Sample Preparation:

    • Disrupt the this compound LNPs by diluting the sample in an organic solvent like methanol (B129727) or isopropanol (B130326) to release the individual lipid components.[20]

    • Prepare a dilution series to ensure the final concentration is within the linear range of the detector.

    • Prepare individual standards for each lipid component for identification and quantification.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of solvents is typically used, for example, a gradient of water with a modifier (e.g., formic acid/ammonia) and an organic solvent like acetonitrile (B52724) or methanol.[20]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Often elevated (e.g., 40-50°C) to improve peak shape.

    • Detector: CAD or ELSD.

  • Measurement:

    • Inject the prepared standards to establish retention times and create calibration curves for each lipid.

    • Inject the prepared LNP sample.

  • Data Analysis:

    • Identify each lipid in the sample chromatogram based on its retention time compared to the standards.

    • Quantify the amount of each lipid using the calibration curves.

    • Calculate the molar ratio of the lipids in the formulation and compare it to the target specification.

Particle Morphology and Structure

Application Note

While DLS provides information on the average particle size, Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers direct visualization of individual nanoparticles.[21][22] This high-resolution imaging technique allows for the assessment of particle morphology (e.g., sphericity), lamellarity (uni- or multi-lamellar structures), and size distribution.[23][24] Cryo-TEM is invaluable for observing structural details, identifying subpopulations, and confirming the internal structure of the LNPs, which is not possible with light scattering techniques.[21][22] It serves as a critical orthogonal method to validate DLS results and provide deeper structural insights into the this compound formulation.[21]

RNA Integrity

Application Note

The integrity of the encapsulated nucleic acid payload is paramount for the therapeutic efficacy of the LNP product.[3] Degradation or fragmentation of the RNA can lead to the expression of truncated, non-functional proteins or a complete loss of biological activity. Automated Gel Electrophoresis (e.g., Agilent TapeStation) or Capillary Electrophoresis (CE) are methods used to assess RNA integrity.[3][6] These techniques separate RNA molecules by size, allowing for the quantification of the main RNA species and the detection of any smaller fragments, thus providing a measure of purity and stability.[6]

Summary of Quantitative Data

The following table summarizes the typical CQAs and their target specifications for a hypothetical LNP formulation like this compound.

Critical Quality Attribute (CQA)Analytical TechniqueTypical SpecificationPurpose
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 – 120 nm[9]Ensures proper biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)≤ 0.2[11]Indicates a homogenous and uniform particle population.
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at physiological pHReflects surface charge, influencing stability and biological interactions.
Encapsulation Efficiency (EE%) RiboGreen Fluorescence Assay≥ 95%Guarantees sufficient payload delivery and minimizes free RNA.
Lipid Molar Ratio RP-HPLC-CAD/ELSDMatches target formulation ratioConfirms correct composition for structural integrity and function.
RNA Integrity Automated/Capillary Electrophoresis≥ 90% main peak[6]Ensures the encapsulated RNA is intact and biologically active.
Morphology Cryo-Transmission Electron MicroscopySpherical, unilamellar particlesConfirms physical structure and homogeneity.

References

Application Notes: AAV8-Mediated Therapeutic Protein Expression in the Murine Liver

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recombinant Adeno-Associated Virus (AAV) vectors are a leading platform for in vivo gene therapy, valued for their safety profile, low immunogenicity, and ability to mediate long-term gene expression in both dividing and non-dividing cells.[1][2][3][4] AAV serotype 8 (AAV8) exhibits a strong tropism for hepatocytes, making it an exceptional vehicle for liver-directed gene therapy.[5][6][7][8][9] Systemic administration of AAV8 vectors via intravenous injection leads to efficient transduction of liver cells, resulting in robust and sustained expression of a therapeutic transgene.[5][8][9][10]

This document provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of AAV8 vectors for therapeutic protein expression in mice, a critical step in preclinical evaluation. The protocols outlined here cover vector administration, biodistribution analysis, and quantification of transgene expression.

Principle of AAV8-Mediated Liver Transduction

Recombinant AAV vectors are engineered by replacing the viral replication and capsid genes with an expression cassette containing the therapeutic gene of interest flanked by AAV's inverted terminal repeats (ITRs).[2] When an AAV8 vector is introduced systemically into a mouse, the AAV8 capsid proteins interact with specific receptors on the surface of hepatocytes, leading to cellular entry.[11] Following internalization, the vector traffics to the nucleus where the single-stranded DNA genome is uncoated and converted into a double-stranded episome.[2] This episome persists within the nucleus, serving as a template for long-term transcription of the therapeutic gene.[2] For liver-specific expression, a liver-specific promoter, such as the thyroxine-binding globulin (TBG) promoter, is often incorporated into the expression cassette.[5][6][7]

Applications

  • Gene Replacement Therapy: For monogenic liver disorders such as hemophilia or familial hypercholesterolemia.[5][6]

  • Secretion of Therapeutic Proteins: Engineering hepatocytes to act as biofactories, producing and secreting therapeutic proteins (e.g., antibodies, enzymes) into the bloodstream for systemic effects.[12]

  • Disease Modeling: Creating murine models of liver diseases by expressing specific genes or knocking down endogenous genes.[13]

  • Preclinical Safety and Efficacy Studies: Evaluating the therapeutic potential and safety profile of a gene therapy candidate before advancing to clinical trials.[14][15]

Quantitative Data on AAV8 Performance in Mice

The following tables summarize typical quantitative data obtained from studies using AAV8 for liver-directed gene expression in mice.

Table 1: Biodistribution of AAV8 Vector Genomes Following a Single Intravenous Injection [5][6][7]

This table illustrates the distribution of AAV8 vector genomes across various tissues at different time points after a single high-dose intravenous injection (7.5 x 10¹² genome copies (GC)/kg) in mice. The data demonstrates the strong liver tropism of AAV8, with vector genome levels in the liver being approximately 3 logs higher than in other organs.[5][6][7]

TissueDay 3 (Vector Genomes/Diploid Genome)Day 14 (Vector Genomes/Diploid Genome)Day 90 (Vector Genomes/Diploid Genome)Day 180 (Vector Genomes/Diploid Genome)
Liver~5.0 x 10⁵~2.5 x 10⁵~1.0 x 10⁵~1.0 x 10⁵
Spleen~1.0 x 10³~5.0 x 10²~2.0 x 10²~1.5 x 10²
Heart~8.0 x 10²~4.0 x 10²~1.5 x 10²~1.0 x 10²
Lung~1.2 x 10³~6.0 x 10²~2.5 x 10²~2.0 x 10²
Kidney~9.0 x 10²~4.5 x 10²~1.8 x 10²~1.2 x 10²
Brain~1.0 x 10²~5.0 x 10¹~2.0 x 10¹~1.5 x 10¹
Gonads~1.5 x 10²~7.5 x 10¹~3.0 x 10¹~2.0 x 10¹
Blood~4.0 x 10⁵~1.0 x 10³<1.0 x 10²<1.0 x 10²

Data is representative and compiled from published studies. Actual values may vary based on vector preparation, mouse strain, and specific experimental conditions.

Table 2: Dose-Response of Transgene Expression Following Intravenous AAV8 Administration [12]

This table shows the relationship between the administered AAV8 vector dose and the resulting serum concentration of a secreted therapeutic protein (e.g., a monoclonal antibody) at 28 days post-injection in RAG knockout mice.

Vector Dose (GC/mouse)PromoterSerum Protein Concentration (µg/mL)
1 x 10¹⁰CMV~10 - 50
1 x 10¹¹CMV~100 - 400
1 x 10¹⁰TBG (Liver-specific)~5 - 20
1 x 10¹¹TBG (Liver-specific)~50 - 250

CMV: Cytomegalovirus promoter (ubiquitous); TBG: Thyroxine-binding globulin promoter (liver-specific). Values are approximate and depend on the specific transgene and experimental setup.

Experimental Protocols

Protocol 1: Systemic AAV8 Vector Administration in Adult Mice via Tail Vein Injection

This protocol details the procedure for intravenous delivery of an AAV8 vector into adult mice.[12][16][17]

Materials:

  • AAV8 vector stock of known titer (GC/mL)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle

  • Mouse restrainer

  • Heat lamp or heating pad

  • 27-30G insulin (B600854) syringes (0.3-0.5 mL)

  • 70% ethanol (B145695) wipes

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail, optional, based on institutional guidelines)

Procedure:

  • Vector Preparation: Thaw the AAV8 vector stock on ice. Dilute the vector to the desired final concentration in sterile PBS. The final injection volume for a mouse is typically 100-200 µL.

  • Animal Preparation: Weigh the mouse to calculate the precise vector dose. Place the mouse in a restrainer.

  • Vein Dilation: Gently warm the mouse's tail using a heat lamp or a heating pad set to low. This will cause vasodilation of the lateral tail veins, making them more visible and easier to access.

  • Injection Site Preparation: Identify one of the lateral tail veins. Wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Injection: Hold the tail gently. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. The needle should be nearly parallel to the tail.[17]

  • Vector Administration: Slowly inject the vector solution at a steady rate (~1 mL/min).[17] Successful entry into the vein can be confirmed by the lack of resistance and the visible clearing of blood in the vein as the solution is injected.

  • Post-Injection: After injecting the full volume, carefully withdraw the needle. Apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.

  • Recovery: Return the mouse to its cage and monitor for any adverse reactions for at least 4 hours.[17]

Protocol 2: Quantification of AAV8 Vector Genomes in Tissues by qPCR

This protocol describes how to quantify the number of AAV vector genomes present in host tissue DNA.[18][19]

Materials:

  • Tissue samples (e.g., liver, spleen)

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)

  • qPCR instrument (e.g., ViiA 7 Real-Time PCR System)

  • qPCR master mix (e.g., TaqMan Gene Expression Master Mix)

  • Primers and probe specific to a region of the AAV vector genome (e.g., the promoter or the transgene)

  • Plasmid standard: A plasmid containing the target sequence of known concentration

  • Nuclease-free water

Procedure:

  • DNA Extraction: Harvest tissues from mice at the desired time point post-injection and immediately freeze in liquid nitrogen or process fresh. Extract total genomic DNA from a known weight of tissue using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the extracted DNA using a spectrophotometer.

  • Standard Curve Preparation: Prepare a serial dilution of the plasmid standard in nuclease-free water to create a standard curve (e.g., from 10⁸ to 10¹ copies/µL).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix for each sample, standard, and no-template control. A typical 20 µL reaction includes:

    • qPCR Master Mix

    • Forward Primer (e.g., 900 nM)

    • Reverse Primer (e.g., 900 nM)

    • Probe (e.g., 250 nM)

    • Template DNA (e.g., 100 ng of genomic DNA or plasmid standard)

    • Nuclease-free water to final volume

  • qPCR Run: Run the qPCR plate using a standard cycling protocol:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of: 95°C for 15 sec, 60°C for 1 min

  • Data Analysis: Generate a standard curve by plotting the Ct values of the standards against the log of their known copy numbers. Use the standard curve to determine the number of vector genome copies in each tissue sample. Normalize the result to the amount of genomic DNA added to the reaction to express the data as vector genomes per microgram of DNA or per diploid genome.

Protocol 3: Quantification of Secreted Therapeutic Protein by ELISA

This protocol outlines the quantification of a secreted therapeutic protein from mouse serum using a sandwich ELISA.[20][21][22]

Materials:

  • Mouse serum samples

  • ELISA plate (96-well)

  • Capture antibody (specific to the therapeutic protein)

  • Detection antibody (specific to the therapeutic protein, typically conjugated to an enzyme like HRP)

  • Recombinant therapeutic protein standard of known concentration

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant protein standard. Dilute serum samples as needed. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Dilute the detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1-2 hours at room temperature.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Reaction Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the therapeutic protein in the serum samples.

Visualizations

G cluster_0 Pre-clinical AAV8 Gene Therapy Workflow A AAV8 Vector Production & QC (Titer) C Systemic Administration (IV Tail Vein Injection) A->C B Animal Preparation (Adult Mice) B->C D Monitoring & Sample Collection (e.g., Blood, Tissues) C->D Time Course (Days to Months) E Biodistribution Analysis (qPCR for Vector Genomes) D->E F Expression Analysis (ELISA for Therapeutic Protein) D->F G Efficacy & Safety Assessment E->G F->G

Caption: Experimental workflow for AAV8-mediated therapeutic protein expression in mice.

G cluster_1 AAV8 Hepatocyte Transduction Pathway cluster_nucleus AAV8 Hepatocyte Transduction Pathway Extracellular Extracellular Space CellSurface 1. Cell Surface Binding (Glycan Receptors) Endocytosis 2. Endocytosis CellSurface->Endocytosis Endosome 3. Endosomal Trafficking Endocytosis->Endosome Escape 4. Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm NuclearEntry 5. Nuclear Import Nucleus Nucleus Uncoating 6. Uncoating ssDNA ssDNA Genome Uncoating->ssDNA dsDNA 7. Second-Strand Synthesis ssDNA->dsDNA Episome Stable Episome (dsDNA) dsDNA->Episome Transcription 8. Transcription Episome->Transcription mRNA mRNA Transcription->mRNA Translation 9. Translation mRNA->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of AAV8 vector transduction in a hepatocyte.

References

Application Note: Determination of RNA Encapsulation Efficiency in CP-LC-0867 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for determining the encapsulation efficiency of RNA within lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid CP-LC-0867. This compound is utilized in the formation of LNPs for the delivery of various RNA modalities, such as mRNA and circular RNA (circRNA)[1][2][3][4]. Accurate determination of encapsulation efficiency is a critical quality attribute to ensure proper dosage and efficacy of RNA-based therapeutics[5][6]. The protocol described herein employs the widely used and highly sensitive RiboGreen fluorescence assay to quantify the amount of encapsulated RNA[5]. This method offers specificity for RNA and is a common technique in the development of LNP-based drug delivery systems[5][6].

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics[7][8]. The ionizable cationic lipid this compound has been demonstrated as an effective component in LNP formulations for in vivo RNA delivery[1][2]. The encapsulation efficiency (EE) of the RNA cargo is a crucial parameter, defined as the percentage of the total RNA that is successfully enclosed within the LNPs[7][9]. Inefficient encapsulation can lead to reduced therapeutic efficacy and potential side effects from unencapsulated RNA.

There are two main approaches to determining encapsulation efficiency: direct and indirect methods[9][10]. Direct methods involve the separation of the LNPs from the surrounding medium containing unencapsulated RNA, followed by quantification of the RNA in the nanoparticles[10]. Indirect methods, which are often simpler and faster, involve quantifying the unencapsulated RNA and subtracting this from the total amount of RNA used in the formulation[10][11].

This protocol details an indirect method using the RiboGreen assay, a fluorescence-based method for RNA quantification[5]. The assay relies on a dye that exhibits a significant increase in fluorescence upon binding to RNA. By measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100), the amount of unencapsulated and total RNA can be determined, respectively. The difference between these two values allows for the calculation of the encapsulated RNA and, consequently, the encapsulation efficiency.

Experimental Protocol

Materials and Reagents
  • This compound formulated RNA-LNPs

  • Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)

    • RiboGreen™ reagent

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (1% v/v in TE buffer)

  • RNA standard of known concentration (the same type as encapsulated)

  • Nuclease-free water

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm

Workflow Diagram

G Experimental Workflow for Encapsulation Efficiency Determination cluster_0 Preparation cluster_1 Sample Measurement cluster_2 Data Analysis A Prepare RNA Standard Curve (e.g., 0-1000 ng/mL) I Plot Standard Curve (Fluorescence vs. RNA Conc.) B Dilute RNA-LNP Samples in TE Buffer C Aliquot Diluted LNPs into Two Sets of Wells B->C D Set 1: Add TE Buffer (Measures Free RNA) C->D E Set 2: Add Triton X-100 (Measures Total RNA) C->E F Add RiboGreen Reagent to All Wells D->F E->F G Incubate in the Dark (2-5 minutes) F->G H Measure Fluorescence (Ex: 485 nm, Em: 525 nm) G->H J Determine Free and Total RNA Concentrations from Standard Curve H->J I->J K Calculate Encapsulation Efficiency (%) J->K

Caption: Workflow for determining RNA encapsulation efficiency using the RiboGreen assay.

Step-by-Step Procedure

2.3.1. Preparation of RNA Standard Curve

  • Prepare a stock solution of the RNA standard in TE buffer.

  • Perform serial dilutions of the RNA stock solution to prepare a set of standards with concentrations ranging from 0 ng/mL to 1000 ng/mL. A typical standard curve may include concentrations of 0, 50, 100, 250, 500, and 1000 ng/mL.

  • Add 100 µL of each standard dilution to the wells of a 96-well black microplate in triplicate.

2.3.2. Preparation of LNP Samples

  • Dilute the this compound RNA-LNP formulation in TE buffer to a concentration that falls within the linear range of the RNA standard curve. The exact dilution factor will depend on the expected total RNA concentration in the LNP sample.

  • For each LNP sample, prepare two sets of triplicate wells in the 96-well plate.

2.3.3. Measurement of Free RNA

  • To the first set of triplicate wells, add 50 µL of the diluted LNP sample.

  • Add 50 µL of TE buffer to each of these wells.

2.3.4. Measurement of Total RNA

  • To the second set of triplicate wells, add 50 µL of the diluted LNP sample.

  • Add 50 µL of 1% Triton X-100 in TE buffer to each of these wells to lyse the LNPs.

  • Mix gently by pipetting and incubate for 5-10 minutes at room temperature to ensure complete lysis.

2.3.5. RiboGreen Assay and Fluorescence Measurement

  • Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Add 100 µL of the RiboGreen working solution to all standard and sample wells.

  • Incubate the plate at room temperature for 2-5 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 525 nm.

Data Analysis and Calculations
  • Standard Curve: Average the fluorescence readings for each RNA standard concentration and subtract the average fluorescence of the blank (0 ng/mL standard). Plot the background-subtracted fluorescence intensity versus the RNA concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the RNA concentration.

  • RNA Concentration Calculation: Use the standard curve equation to calculate the concentration of free RNA (from the samples with TE buffer) and total RNA (from the samples with Triton X-100).

  • Encapsulation Efficiency (EE) Calculation: The encapsulation efficiency is calculated using the following formula[9][12]:

    EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Data Presentation

Table 1: RNA Standard Curve Data (Hypothetical)
RNA Concentration (ng/mL)Average Fluorescence (RFU)
050
50550
1001050
2502550
5005050
100010050
Table 2: Sample Measurement Data (Hypothetical)
Sample IDTreatmentAverage Fluorescence (RFU)Calculated RNA Conc. (ng/mL)
LNP Batch 1TE Buffer (Free RNA)35030
LNP Batch 1Triton X-100 (Total RNA)4550450
LNP Batch 2TE Buffer (Free RNA)40035
LNP Batch 2Triton X-100 (Total RNA)4800475
Table 3: Calculated Encapsulation Efficiency (Hypothetical)
Sample IDTotal RNA (ng/mL)Free RNA (ng/mL)Encapsulation Efficiency (%)
LNP Batch 14503093.3
LNP Batch 24753592.6

Signaling Pathway/Logical Relationship Diagram

G Logical Relationship in Encapsulation Efficiency Measurement TotalRNA Total RNA in Formulation EncapsulatedRNA Encapsulated RNA (Inside LNPs) TotalRNA->EncapsulatedRNA FreeRNA Free RNA (Outside LNPs) TotalRNA->FreeRNA Lysis LNP Lysis (e.g., Triton X-100) EncapsulatedRNA->Lysis Measurement Fluorescence Measurement (RiboGreen Assay) FreeRNA->Measurement Directly Measured Lysis->Measurement Releases Encapsulated RNA

Caption: Logical diagram illustrating the components measured to determine encapsulation efficiency.

Conclusion

The protocol outlined in this application note provides a reliable and sensitive method for determining the RNA encapsulation efficiency in LNPs formulated with this compound. Accurate and reproducible measurement of this critical quality attribute is essential for the development and quality control of RNA-based therapeutics. The use of the RiboGreen assay offers a straightforward and high-throughput approach for researchers in the field of drug delivery. Other methods, such as ion-pair reversed-phase HPLC, may also be employed for this purpose[13].

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CP-LC-0867 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of CP-LC-0867 lipid nanoparticle (LNP) aggregation.

Frequently Asked Questions (FAQs)

Q1: What is LNP aggregation and why is it a critical issue for this compound formulations?

A1: Nanoparticle aggregation is a phenomenon where individual LNPs stick together to form larger clusters.[1] This is a critical issue in drug development for several reasons. For this compound LNPs, which are designed for nucleic acid delivery, aggregation can lead to a loss of therapeutic efficacy as the unique size-dependent properties of nanoparticles are compromised.[1] Aggregated particles may exhibit reduced cellular uptake and altered biodistribution. Furthermore, physical instability due to aggregation can lead to sedimentation and processing issues, such as the clogging of filters and processing equipment.[1]

Q2: How can I detect aggregation in my this compound LNP suspension?

A2: Several methods can be used to detect aggregation:

  • Dynamic Light Scattering (DLS): This is the most common technique to measure the average hydrodynamic diameter and Polydispersity Index (PDI). A significant increase in particle size and PDI over time is a clear indicator of aggregation.[1]

  • Zeta Potential Measurement: This technique measures the surface charge of the LNPs. A zeta potential with a magnitude greater than 25-30 mV (positive or negative) generally indicates a stable suspension due to electrostatic repulsion. Values closer to zero suggest a higher likelihood of aggregation.[1]

  • Visual Inspection: Highly aggregated samples may appear cloudy or contain visible precipitates that settle over time.[1]

Q3: What are the common causes of this compound LNP aggregation?

A3: LNP aggregation can be triggered by a variety of factors throughout the formulation, storage, and handling processes. Common causes include:

  • Suboptimal Formulation: Incorrect ratios of lipids (ionizable lipid, helper lipid, cholesterol, PEG-lipid), or an inappropriate choice of buffer can lead to instability.

  • Environmental Stress: Exposure to elevated temperatures, mechanical agitation (e.g., vigorous vortexing), and freeze-thaw cycles can induce aggregation.[2]

  • pH and Ionic Strength: The pH of the formulation buffer can influence the charge of the ionizable lipid this compound, affecting inter-particle repulsion. High ionic strength can screen surface charges, leading to aggregation.[2]

Troubleshooting Guides

Issue 1: High Initial Particle Size and PDI Immediately After Formulation

This issue suggests a problem with the initial LNP formation process.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Initial Particle Size & PDI A High Initial Size/PDI Detected B Verify Lipid Ratios & Concentrations A->B Formulation Check C Optimize Mixing Parameters (e.g., microfluidics flow rate) A->C Process Check D Check Solvent/Antisolvent System B->D E Review Buffer Composition (pH, ionic strength) C->E D->E F Acceptable Size/PDI Achieved E->F Resolution

Caption: Troubleshooting workflow for high initial LNP size and PDI.

Possible Causes & Solutions:

Parameter Potential Issue Recommended Solution
Lipid Ratios Incorrect molar ratio of this compound, helper lipid, cholesterol, and PEG-lipid.Systematically vary the molar ratios of the lipid components. For example, slightly increasing the PEG-lipid content can sometimes improve stability.
Mixing Process Inefficient or too rapid mixing of the lipid and aqueous phases.If using microfluidics, optimize the total flow rate and the flow rate ratio of the aqueous and lipid-ethanol phases. For bulk mixing, ensure controlled and consistent stirring.
Solvent System Poor solubility of lipids in the organic solvent or rapid precipitation.Ensure all lipid components, including this compound, are fully dissolved in the ethanol (B145695) phase before mixing.[3]
Buffer pH The pH of the aqueous buffer may be too close to the pKa of this compound, leading to neutral surface charge and aggregation.Adjust the pH of the aqueous buffer to ensure the ionizable lipid is sufficiently charged during formulation.
Issue 2: Particle Size and PDI Increase During Storage

This suggests instability of the formulated LNPs over time.

Troubleshooting Workflow:

cluster_1 Troubleshooting LNP Instability During Storage G Increased Size/PDI During Storage H Evaluate Storage Temperature G->H Temperature I Assess Freeze-Thaw Stability G->I Freeze-Thaw J Investigate Buffer Effects (e.g., PBS pH shift on freezing) H->J K Consider Cryoprotectants (e.g., sucrose (B13894), trehalose) I->K L Stable Formulation Achieved J->L Resolution K->L Resolution

Caption: Troubleshooting workflow for LNP instability during storage.

Possible Causes & Solutions:

Parameter Potential Issue Recommended Solution
Storage Temperature Inappropriate storage temperature leading to increased particle motion and collision.Store LNPs at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[4]
Freeze-Thaw Cycles Mechanical stress from ice crystal formation and pH shifts in buffers like PBS during freezing can cause irreversible aggregation.[2][4]Minimize freeze-thaw cycles. If freezing is necessary, consider adding cryoprotectants like sucrose or trehalose (B1683222) to the formulation before freezing.[4]
Buffer Composition Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH changes upon freezing, which can destabilize the LNPs.[2]If storing frozen, consider alternative buffers that are less prone to pH shifts at sub-zero temperatures.
Mechanical Stress Agitation during handling or transportation can introduce air bubbles and promote aggregation at the air-liquid interface.[5]Handle LNP suspensions gently. Avoid vigorous vortexing or shaking.

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidics

Objective: To formulate this compound LNPs with a controlled size and narrow PDI.

Methodology:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2k) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in ethanol should be optimized for the specific microfluidic system.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid payload (mRNA or siRNA).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate and flow rate ratio (e.g., 12 mL/min total flow rate with a 3:1 aqueous to organic phase ratio).

  • Downstream Processing:

    • The resulting LNP suspension is typically dialyzed against a storage buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Concentrate the LNP suspension if necessary using a suitable method like tangential flow filtration.

Protocol 2: LNP Characterization by DLS and Zeta Potential

Objective: To assess the physical characteristics of the formulated this compound LNPs.

Methodology:

  • Sample Preparation for DLS:

    • Dilute a small aliquot of the LNP suspension in the storage buffer (e.g., PBS, pH 7.4) to a suitable concentration for DLS measurement.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Perform at least three replicate measurements to determine the Z-average particle size and PDI.

  • Sample Preparation for Zeta Potential:

    • Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to minimize the effects of ionic strength on the measurement.[6]

  • Zeta Potential Measurement:

    • Inject the diluted sample into a zeta potential cell, ensuring no air bubbles are present.

    • Perform the measurement to determine the surface charge of the LNPs.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate successful and problematic LNP formulations.

Table 1: Effect of Formulation Parameters on Initial LNP Characteristics

Formulation IDThis compound (mol%)PEG-Lipid (mol%)Flow Rate (mL/min)Z-Average (nm)PDIZeta Potential (mV)
F1 (Optimal) 501.51285.20.11+5.3
F2 (High PDI) 501.54150.60.35+4.8
F3 (Aggregation) 500.512250.10.42+1.2

Table 2: Stability of LNP Formulation F1 Under Different Storage Conditions

Storage ConditionTimepointZ-Average (nm)PDIVisual Appearance
4°C Day 085.20.11Clear
Day 788.10.12Clear
-20°C (No Cryo) Day 085.20.11Clear
Day 7 (after 1 F/T)195.40.38Slightly turbid
-20°C (+ Sucrose) Day 086.50.13Clear
Day 7 (after 1 F/T)90.30.14Clear

References

Technical Support Center: Optimizing CP-LC-0867 LNP Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with CP-LC-0867 lipid nanoparticles (LNPs). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound LNPs?

A1: The stability of lipid nanoparticles is a multifaceted issue influenced by both physical and chemical factors.[1] Key parameters to control for maintaining the stability of this compound LNPs include temperature, pH, lipid composition, and exposure to physical stressors like agitation and freeze-thaw cycles.[1][2] Environmental conditions such as humidity and light exposure can also induce changes in the lipid bilayer structure, leading to destabilization.[1]

Q2: What is the recommended storage temperature for this compound LNP formulations?

A2: For short-term storage, refrigeration at 2-8°C is generally recommended to maintain LNP stability.[2][3][4] For long-term storage, maintaining the LNPs in a frozen state, typically at -20°C to -80°C, is advised to minimize chemical degradation and preserve particle integrity.[1] However, it is crucial to control the freezing and thawing processes to prevent aggregation.[1][2] Lyophilization (freeze-drying) is another effective method for long-term storage.[2][3]

Q3: How does the lipid composition of the LNP formulation affect its stability?

A3: The lipid composition is a critical determinant of LNP stability.[5] The formulation typically includes the ionizable lipid (this compound), a phospholipid, cholesterol, and a PEG-lipid.

  • Ionizable lipids like this compound are crucial for encapsulating the nucleic acid cargo and facilitating its release inside the cell.

  • Phospholipids contribute to the structural integrity of the LNP.

  • Cholesterol enhances the rigidity and stability of the nanoparticle structure.

  • PEG-lipids provide a protective layer that prevents aggregation and prolongs circulation time.[2] Optimizing the molar ratios of these components is essential for creating stable LNPs.[5]

Q4: What are cryoprotectants, and are they necessary when freezing my this compound LNPs?

A4: Cryoprotectants are substances that protect nanoparticles from damage during freezing and thawing.[1][2] Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used cryoprotectants.[1][2][3] They are highly recommended when freezing LNP solutions as they help to reduce the formation of ice crystals and stabilize the lipid bilayer, thus preventing aggregation and loss of encapsulated cargo upon thawing.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and storage of this compound LNPs.

Problem Potential Cause Recommended Solution
Increased Particle Size and/or Polydispersity Index (PDI) after Formulation Suboptimal mixing during formulation.Ensure rapid and consistent mixing. Microfluidic mixing is recommended for producing uniform LNPs.
Inappropriate lipid ratios.Optimize the molar ratios of the lipid components, particularly the PEG-lipid content, which helps to control particle size.[2]
LNP Aggregation During Storage Improper storage temperature.For liquid formulations, store at 2-8°C. For frozen storage, ensure a consistent temperature of -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2][3]
Insufficient PEGylation.Increase the molar percentage of the PEG-lipid in the formulation to enhance steric stabilization.[2]
Inappropriate buffer pH or ionic strength.Store LNPs in a buffer with a physiological pH (around 7.4) and appropriate ionic strength to minimize charge-related aggregation.[2]
Loss of Encapsulated Cargo (e.g., mRNA) Chemical degradation of lipids or cargo.Store at low temperatures (-20°C to -80°C) to slow down chemical degradation processes like hydrolysis and oxidation.[1]
Physical instability leading to leakage.Optimize the lipid composition for a more stable bilayer. Ensure proper storage conditions and avoid physical stress.[1]
Inconsistent Batch-to-Batch Results Variability in raw materials.Ensure consistent quality and source of all lipid components and other reagents.
Inconsistent formulation process.Standardize all formulation parameters, including mixing speed, temperature, and buffer composition. Utilize automated systems like microfluidic mixers for higher reproducibility.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

Objective: To determine the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of this compound LNPs.

Materials:

  • This compound LNP suspension

  • Filtered (0.22 µm) Phosphate-Buffered Saline (PBS), pH 7.4

  • DLS instrument and compatible cuvettes

Procedure:

  • Equilibrate the LNP suspension and PBS to the measurement temperature (typically room temperature).

  • Gently mix the LNP suspension by inverting the vial several times. Avoid vortexing.

  • Dilute the LNP suspension in the filtered PBS to an appropriate concentration for the DLS instrument. The final concentration should result in a stable and optimal count rate as per the instrument's guidelines.

  • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement. Typically, at least three measurements are taken and averaged.

  • Analyze the data to obtain the Z-average size and PDI. A PDI value below 0.2 is generally indicative of a monodisperse population.

Protocol 2: RiboGreen Assay for mRNA Encapsulation Efficiency

Objective: To determine the percentage of mRNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP suspension containing mRNA

  • Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Nuclease-free water

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standards: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.

  • Sample Preparation:

    • Total RNA (A): In a microcentrifuge tube, mix a small volume of the LNP suspension with the 2% Triton X-100 solution and TE buffer to a final Triton X-100 concentration of 0.5%. This will lyse the LNPs and release all the mRNA.

    • Free RNA (B): In a separate tube, mix the same volume of the LNP suspension with TE buffer without the detergent.

  • RiboGreen Assay:

    • Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to each of the RNA standards and the prepared samples (A and B) in the 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the standards and samples using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in sample A (Total RNA) and sample B (Free RNA).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_stability Stability Assessment lipid_mix Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG-Lipid) mixing Microfluidic Mixing lipid_mix->mixing mrna_solution mRNA in Aqueous Buffer mrna_solution->mixing lnp_formation LNP Formation mixing->lnp_formation dls DLS Analysis (Size & PDI) lnp_formation->dls QC ribogreen RiboGreen Assay (Encapsulation Efficiency) lnp_formation->ribogreen QC storage Storage Conditions (Temperature, Time) lnp_formation->storage stress Stress Conditions (Freeze-Thaw) lnp_formation->stress stability_analysis Stability Analysis (Size, PDI, EE%) storage->stability_analysis stress->stability_analysis cellular_uptake_and_endosomal_escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway lnp mRNA-LNP cell_membrane Cell Membrane lnp->cell_membrane Uptake early_endosome Early Endosome cell_membrane->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation cytosol Cytosol early_endosome->cytosol Endosomal Escape lysosome Lysosome (Degradation) late_endosome->lysosome mrna mRNA ribosome Ribosome mrna->ribosome Translation protein Antigen Protein ribosome->protein innate_immune_sensing cluster_cytosol Cytosol cluster_endosome Endosome cluster_nucleus Nucleus mrna Exogenous mRNA rigi RIG-I mrna->rigi mda5 MDA5 mrna->mda5 tlr3 TLR3 mrna->tlr3 tlr78 TLR7/8 mrna->tlr78 mavs MAVS rigi->mavs mda5->mavs irf37 IRF3/7 mavs->irf37 nfkappab NF-κB mavs->nfkappab ifn Type I IFN (IFN-α/β) irf37->ifn Transcription cytokines Pro-inflammatory Cytokines nfkappab->cytokines Transcription trif TRIF tlr3->trif myd88 MyD88 tlr78->myd88 trif->irf37 myd88->nfkappab

References

Technical Support Center: Optimizing CP-LC-0867 mRNA Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of mRNA transfection using CP-LC-0867 lipid nanoparticles (LNPs).

Troubleshooting Guides

This section addresses specific issues that may arise during your mRNA transfection experiments with this compound LNPs.

Issue 1: Low Transfection Efficiency

Question: I am observing low protein expression after transfecting my cells with this compound formulated mRNA. What are the potential causes and solutions?

Answer: Low transfection efficiency is a common issue that can stem from several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this problem.

Potential Causes and Solutions for Low Transfection Efficiency

Potential Cause Recommended Solution
Suboptimal Cell Health and Confluency Ensure cells are healthy, actively dividing, and at least 90% viable before transfection.[1][2] Optimal confluency is typically between 70-90%.[3][4] Avoid using cells that have been passaged too many times, as this can decrease transfection performance.[5]
Poor mRNA Quality Use high-purity, intact mRNA. Verify mRNA integrity by gel electrophoresis. Ensure the A260/A280 ratio is between 1.8 and 2.1.[4] Consider incorporating modified nucleotides like N1-methylpseudouridine (m1Ψ) to reduce immunogenicity and enhance stability.[6][7]
Incorrect LNP Formulation The molar ratio of lipids in the LNP formulation is critical. A common starting ratio for ionizable lipid (this compound), phospholipid (e.g., DSPC), cholesterol, and PEG-lipid is 50:10:38.5:1.5.[8] Optimization of these ratios may be necessary for your specific cell type and mRNA.
Suboptimal mRNA to LNP Ratio Titrate the amount of mRNA and this compound LNP to find the optimal ratio for your specific cell type. Too little mRNA will result in low expression, while too much can be toxic.[3]
Inefficient Endosomal Escape A key bottleneck in mRNA delivery is the inability of the LNP to escape the endosome and release the mRNA into the cytoplasm.[9][10] this compound is an ionizable lipid that becomes protonated in the acidic environment of the endosome, which facilitates endosomal disruption.[11] Ensure your experimental conditions do not inhibit endosomal acidification.
Presence of Serum or Antibiotics During Complexation While some protocols suggest that serum and antibiotics can be present in the media during the addition of LNPs to cells, the initial complexation of mRNA with the lipids should be performed in a serum-free and antibiotic-free medium to avoid interference.[5][12]
Incorrect Incubation Time The incubation time of the LNP-mRNA complexes with the cells can impact efficiency. A typical incubation time is 24-48 hours. However, this may need to be optimized for your specific cell line and the protein being expressed.[13]

Experimental Workflow for Troubleshooting Low Efficiency

G cluster_prep Preparation cluster_optim Optimization cluster_eval Evaluation A Check Cell Health (>90% viability, 70-90% confluency) C Prepare Fresh This compound LNP Formulation A->C B Verify mRNA Quality (Integrity, A260/280 ratio) B->C D Titrate mRNA:LNP Ratio C->D F Transfect Cells D->F E Optimize Incubation Time (24h, 48h, 72h) E->F G Assess Protein Expression (e.g., Luciferase, GFP) F->G H Analyze Results G->H

Caption: Troubleshooting workflow for low transfection efficiency.

Issue 2: High Cell Toxicity

Question: My cells are showing signs of significant toxicity or death after transfection with this compound LNPs. How can I mitigate this?

Answer: Cell toxicity is a concern with lipid-based transfection reagents. However, it can often be minimized by optimizing several experimental parameters.

Potential Causes and Solutions for High Cell Toxicity

Potential Cause Recommended Solution
High Concentration of LNP-mRNA Complexes Reduce the concentration of the this compound LNP-mRNA complexes. Perform a dose-response experiment to find the highest concentration that yields good transfection efficiency without significant toxicity.
Contaminants in mRNA or Lipid Preparation Ensure that your mRNA preparation is free of endotoxins and other contaminants.[14] Use high-purity lipids for LNP formulation.
Prolonged Exposure to Transfection Complexes If toxicity is observed, consider reducing the incubation time of the cells with the LNP-mRNA complexes. For some sensitive cell types, a shorter exposure of 4-6 hours followed by a media change can reduce toxicity.[3]
Inherently Sensitive Cell Type Some cell lines, particularly primary cells, are more sensitive to transfection reagents.[15] For these cells, it is crucial to use the lowest effective concentration of LNP-mRNA complexes and to handle the cells gently.
Suboptimal Cell Density Transfecting cells at a very low density can sometimes lead to increased toxicity.[4] Ensure cells are within the optimal confluency range (70-90%).

Logical Flow for Mitigating Toxicity

G A Observe High Cell Toxicity B Reduce Concentration of LNP-mRNA Complexes A->B C Check for Contaminants (Endotoxins in mRNA) A->C D Shorten Incubation Time A->D E Optimize Cell Density A->E F Re-assess Cell Viability B->F C->F D->F E->F

Caption: Decision tree for troubleshooting cell toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an ionizable cationic amino lipid.[7][16][17] It is a key component of lipid nanoparticles (LNPs) used for the delivery of RNA therapeutics like mRNA.[6][16] At a physiological pH, this compound is neutrally charged, which reduces toxicity and non-specific interactions in the bloodstream.[11] Upon uptake into the cell's endosome, the acidic environment causes the amine groups on this compound to become protonated (positively charged). This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into protein.[8][11]

Signaling Pathway of LNP-mediated mRNA Delivery

G cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP (Neutral Charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation (Becomes Positively Charged) Endosome->Protonation Escape Endosomal Escape Protonation->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation (Ribosomes) Cytoplasm->Translation Protein Protein Expression Translation->Protein

Caption: Cellular pathway of this compound LNP-mediated mRNA delivery.

Q2: What other components are in a typical this compound LNP formulation?

A2: A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (this compound): Crucial for encapsulating the negatively charged mRNA and for endosomal escape.[9]

  • Phospholipid (e.g., DSPC): Provides structural stability to the nanoparticle.[9]

  • Cholesterol: Also contributes to the stability of the LNP and can facilitate membrane fusion.[9]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that helps to control the particle size, prevent aggregation, and increase circulation time in vivo by reducing immune recognition.[9][18]

Q3: How should I prepare this compound LNPs with mRNA?

A3: The most common and reproducible method for preparing LNPs is through microfluidic mixing. This involves rapidly mixing an organic phase (containing the lipids dissolved in a solvent like ethanol) with an aqueous phase (containing the mRNA in an acidic buffer). This rapid mixing leads to the self-assembly of the lipids around the mRNA to form the nanoparticles.

Q4: What is the optimal cell confluency for transfection?

A4: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[3][4] Cells should be actively dividing as they tend to take up foreign nucleic acids more efficiently.[1] Overly confluent cultures can exhibit contact inhibition, which reduces transfection efficiency, while sparse cultures may not grow well.[3]

Q5: Can I use serum in the media during transfection?

A5: It is generally recommended to prepare the LNP-mRNA complexes in a serum-free medium to prevent interference from serum proteins.[5] However, once the complexes are formed, they can often be added to cells cultured in complete medium containing serum. In fact, for many cell types, the presence of serum during the incubation period can improve cell viability and overall transfection success.[5]

Experimental Protocols

Protocol 1: Formulation of this compound mRNA LNPs by Microfluidic Mixing

Materials:

  • This compound in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 in ethanol

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

  • Dialysis cassette or similar buffer exchange system

  • Sterile, RNase-free tubes and reagents

Procedure:

  • Prepare the lipid stock solutions in ethanol.

  • Combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in an RNase-free tube at a molar ratio of 50:10:38.5:1.5 to create the final lipid mixture in ethanol.

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and another for the mRNA-aqueous solution.

  • Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce LNP self-assembly.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange using dialysis or a similar method against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

Protocol 2: In Vitro mRNA Transfection using this compound LNPs

Materials:

  • Adherent cells in culture

  • Complete growth medium (with or without serum, as optimized)

  • Serum-free medium (for complexation)

  • This compound LNP-encapsulated mRNA

  • Multi-well culture plates

Procedure:

  • Seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, dilute the required amount of this compound LNP-mRNA in serum-free medium.

  • Gently add the diluted LNP-mRNA complexes to the cells in each well.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • After the incubation period, assess protein expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 3: Assessing Transfection Efficiency with a Reporter Gene

Principle: Using a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, allows for the quantification of transfection efficiency.

Procedure for GFP:

  • Transfect cells with this compound LNPs encapsulating GFP-encoding mRNA as described in Protocol 2.

  • After 24-48 hours, visualize the cells under a fluorescence microscope to qualitatively assess the percentage of GFP-positive cells.

  • For quantitative analysis, harvest the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

Procedure for Luciferase:

  • Transfect cells with this compound LNPs encapsulating luciferase-encoding mRNA.

  • After 24-48 hours, lyse the cells using a suitable lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

References

Technical Support Center: Formulation of Lipid Nanoparticles with Novel Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formulation of lipid nanoparticles (LNPs), particularly those incorporating novel cationic lipids like CP-LC-0867.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during LNP formulation experiments.

Issue 1: Large Particle Size (>200 nm) and High Polydispersity Index (PDI > 0.3)

Question: My LNP formulation is resulting in particles that are too large and have a wide size distribution. What are the potential causes and how can I resolve this?

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Lipid Ratios The molar ratio of the components, especially the novel cationic lipid, phospholipid (e.g., DSPC), cholesterol, and PEGylated lipid, is a critical parameter.[1] Small changes in the mixing ratio can lead to significantly different physicochemical parameters.[2] Systematically screen different molar ratios of your lipids. The molar ratio of cholesterol or a cholesterol derivative is often kept around 40% to ensure high LNP-cell fusion efficiency.[3]
High Lipid Concentration Higher concentrations of lipids (> 10 mM) can lead to the formation of larger particles.[4] Try decreasing the total lipid concentration in the organic phase.
Low Flow Rate During Mixing A lower flow rate during the mixing of lipid and aqueous phases can result in larger particles.[4] Increase the total flow rate or the flow rate ratio of the aqueous to organic phase. Faster mixing generally leads to smaller, more uniform particles.[4]
Inefficient Mixing Method Manual mixing methods can result in heterogeneous LNPs with low encapsulation efficiency and variable results.[5] Utilize a microfluidic mixing device for rapid, controlled, and reproducible mixing, which typically yields homogeneous LNPs with high encapsulation efficiency.[5][6]
Aggregation Particle aggregation can be mistaken for large primary particle size.[7] This can be caused by various factors including improper surface charge or storage conditions.[7][8] Measure the zeta potential of your LNPs; a near-neutral charge can sometimes lead to aggregation.[5] Consider adding or optimizing the concentration of a PEGylated lipid to improve stability and reduce aggregation.[4][7]

Issue 2: Low Encapsulation Efficiency (< 80%)

Question: I am observing low encapsulation efficiency of my nucleic acid payload in the LNPs. How can I improve this?

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal N:P Ratio The N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid) is crucial for efficient encapsulation.[9] LNPs commonly have an N:P ratio of around six.[5] Optimize the N:P ratio by varying the amount of your cationic lipid or nucleic acid.
pH of the Aqueous Phase Ionizable lipids require an acidic pH (typically pH 4-5) to be positively charged, which is necessary for complexation with the negatively charged nucleic acid.[5][9] Ensure the buffer for your nucleic acid is at an optimal acidic pH.
Weak Electrostatic Interaction A low ratio of cationic lipids in the formulation can lead to weak electrostatic interaction with the negatively charged mRNA molecules, resulting in lower encapsulation efficiency.[3] Increase the molar percentage of the cationic lipid in your formulation.
High Concentration of mRNA During Mixing Exposing LNPs to a high concentration of mRNA, especially with slow mixing, can lead to failed post-encapsulation and larger particles.[10] Try diluting the mRNA solution or using a more rapid mixing method.
Choice of Cationic Lipid The structure of the cationic lipid itself plays a key role in its ability to encapsulate nucleic acids.[9] If optimization of other parameters fails, consider screening different novel cationic lipids.

Issue 3: LNP Aggregation and Instability During Storage

Question: My LNPs are aggregating over time, even when stored at recommended temperatures. What can I do to improve their stability?

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate PEGylation PEGylated lipids are crucial for steric stabilization and preventing aggregation.[2][4] Ensure you have an adequate concentration of a PEGylated lipid in your formulation (typically up to 3 mol%).[2]
Improper Storage Temperature Storage at -20°C can lead to aggregation due to freeze-thaw cycles and ice crystal formation.[8] Refrigeration at 2°C has been shown to be more effective for long-term stability of some LNP formulations.[8] Storing at -80°C without a cryoprotectant can also cause aggregation.[11]
Freeze-Thaw Cycles Repeated freezing and thawing can cause irreversible fusion and aggregation of nanoparticles.[8] Aliquot your LNP suspension into smaller volumes to avoid multiple freeze-thaw cycles.
Lack of Cryoprotectants For frozen storage, the use of cryoprotectants is essential to prevent aggregation.[8] Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to your LNP solution before freezing.[8]
pH of Storage Buffer While some studies show pH of the storage buffer has minimal effect, it's generally recommended to store LNPs in a physiologically appropriate buffer (e.g., PBS, pH 7.4) for ease of use.[5][8]
Physical State of the Lipid Core Solid lipid nanoparticles (SLNs) can sometimes be more prone to aggregation and payload expulsion compared to liquid lipid nanoparticles (LLNs).[12] The physical state of the lipid core can influence stability.[12]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a typical LNP formulation for nucleic acid delivery?

A typical LNP formulation consists of four main components:

  • An ionizable cationic lipid: This lipid is positively charged at a low pH, which allows it to complex with the negatively charged nucleic acid cargo. At physiological pH, it becomes neutral, facilitating release into the cytoplasm.[1][5][13]

  • A phospholipid: This acts as a structural "helper" lipid, providing stability to the LNP structure.[13] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a commonly used example.[8]

  • Cholesterol: Cholesterol is included to enhance the stability of the LNP and facilitate membrane fusion, which is important for cellular uptake.[3][13]

  • A PEGylated lipid: This lipid contains polyethylene (B3416737) glycol (PEG) and is incorporated to control particle size, improve stability by preventing aggregation, and increase circulation time in the body.[2][4][13]

Q2: What is the optimal size range for LNPs for therapeutic applications?

For most therapeutic applications, an LNP size range of 50 to 200 nanometers (nm) is considered optimal.[14] Nanoparticles within this size range have been shown to have prolonged circulation time in the bloodstream.[14] For optimal delivery to cells, a target size of 80-100 nm is often sought.[2]

Q3: Why is a low Polydispersity Index (PDI) important?

A low Polydispersity Index (PDI), typically below 0.3, indicates a narrow and uniform size distribution of the nanoparticles in the formulation.[14] This is crucial for ensuring consistent performance, predictable pharmacokinetics, and reliable biodistribution of the therapeutic agent.[14] A high PDI suggests a heterogeneous population of particles, which can lead to variability in efficacy and safety.[7]

Q4: What are the common methods for preparing LNPs in a research setting?

Several methods can be used for laboratory-scale LNP production.[5] While simple hand-mixing by rapid pipetting is possible, it often results in heterogeneous LNPs with low encapsulation efficiency.[5] The current standard for reproducible LNP formulation is the use of automated microfluidic mixers.[5][6] These devices allow for precise and rapid mixing of the lipid solution (in ethanol) with the aqueous solution containing the nucleic acid, leading to the formation of uniform LNPs with high encapsulation efficiency.[5][6]

Q5: How can I characterize my LNP formulation?

After formulation, LNPs should be characterized for several physicochemical properties to ensure quality and consistency:[9]

  • Particle Size and Polydispersity (PDI): Measured using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined by separating the encapsulated from the unencapsulated nucleic acid and quantifying the amount of encapsulated material.

  • Surface Charge (Zeta Potential): Measured to understand the surface properties of the LNPs, which can influence stability and biodistribution.[9]

  • Morphology: Can be visualized using techniques like Cryogenic Transmission Electron Microscopy (Cryo-EM).[9]

Experimental Protocols

1. General LNP Formulation Protocol using Microfluidics

This protocol provides a general framework for LNP formulation. Specific parameters such as lipid ratios, concentrations, and flow rates should be optimized for the novel cationic lipid (this compound) and the specific nucleic acid cargo.

  • Materials:

    • Novel Cationic Lipid (e.g., this compound)

    • Phospholipid (e.g., DSPC)

    • Cholesterol

    • PEGylated Lipid (e.g., DMG-PEG 2000)

    • Nucleic Acid (e.g., mRNA, siRNA)

    • Ethanol (B145695) (anhydrous)

    • Acidic Buffer (e.g., 50 mM sodium citrate, pH 4.0)

    • Neutral Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

    • Microfluidic mixing system

  • Procedure:

    • Prepare the Lipid-Ethanol Solution: Dissolve the cationic lipid, phospholipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio. The total lipid concentration is typically in the range of 10-25 mM.

    • Prepare the Aqueous-Nucleic Acid Solution: Dissolve the nucleic acid in the acidic buffer at the desired concentration.

    • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringes.

    • Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase).[6]

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic chip, leading to the self-assembly of LNPs.

    • Collect the resulting LNP dispersion.

    • Buffer Exchange: The collected LNP solution contains ethanol and is at an acidic pH. A buffer exchange step is necessary to remove the ethanol and raise the pH to a neutral, physiological level. This is typically done by dialysis or tangential flow filtration (TFF) against a neutral buffer like PBS (pH 7.4).[10]

    • Sterilization: Filter-sterilize the final LNP formulation through a 0.22 µm filter.[5]

    • Characterization and Storage: Characterize the LNPs for size, PDI, encapsulation efficiency, and zeta potential. Store the LNPs at the appropriate temperature (typically 2-8°C for short-term or frozen with cryoprotectants for long-term storage).[8]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_analysis Quality Control Lipid_Ethanol Lipid Mix in Ethanol (Cationic Lipid, DSPC, Chol, PEG-Lipid) Mixing Microfluidic Mixing Lipid_Ethanol->Mixing Aqueous_NA Nucleic Acid in Acidic Buffer (pH 4-5) Aqueous_NA->Mixing Buffer_Exchange Buffer Exchange (Dialysis/TFF to PBS pH 7.4) Mixing->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm) Buffer_Exchange->Sterilization Characterization Characterization (Size, PDI, EE, Zeta) Sterilization->Characterization

Caption: Workflow for LNP Formulation.

Troubleshooting_Logic cluster_size Size & PDI Issues cluster_ee Encapsulation Issues cluster_stability Stability Issues Start Problem Encountered Large_Size Large Particle Size / High PDI Start->Large_Size Low_EE Low Encapsulation Efficiency Start->Low_EE Aggregation Aggregation / Instability Start->Aggregation Check_Ratios Optimize Lipid Ratios Large_Size->Check_Ratios Check_Conc Lower Lipid Concentration Check_Ratios->Check_Conc Check_Flow Increase Flow Rate Check_Conc->Check_Flow Check_Mixing Use Microfluidics Check_Flow->Check_Mixing Check_NP Optimize N:P Ratio Low_EE->Check_NP Check_pH Verify Buffer pH Check_NP->Check_pH Check_Cationic Increase Cationic Lipid % Check_pH->Check_Cationic Check_PEG Optimize PEG-Lipid % Aggregation->Check_PEG Check_Storage Optimize Storage Temp Check_PEG->Check_Storage Add_Cryo Add Cryoprotectants Check_Storage->Add_Cryo

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: CP-LC-0867 LNP Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of lipid nanoparticles (LNPs) formulated with the ionizable cationic amino lipid CP-LC-0867.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for freshly prepared this compound LNPs?

For short-term storage (up to one week), it is recommended to store freshly prepared this compound LNPs at 2-8°C.

Q2: What is the recommended long-term storage condition for this compound LNPs?

For long-term storage, lyophilization (freeze-drying) is the recommended method. Lyophilized this compound LNPs have demonstrated excellent stability and can be stored at 4°C or even 25°C for extended periods (up to one year) without significant loss of activity.[1][2] If lyophilization is not an option, LNPs can be stored at -80°C, though this may increase the risk of aggregation upon thawing.

Q3: How do multiple freeze-thaw cycles affect this compound LNP stability?

It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to particle aggregation and a decrease in encapsulation efficiency. If a solution must be frozen, it should be aliquoted into single-use volumes to minimize the need for repeated thawing.

Q4: What are the critical parameters to monitor for this compound LNP stability?

The critical quality attributes to monitor for LNP stability include particle size, polydispersity index (PDI), and mRNA/RNA encapsulation efficiency. Significant changes in these parameters can indicate LNP aggregation or degradation.

Q5: Is this compound suitable for lyophilization?

Yes, LNPs formulated with this compound have been shown to be suitable for lyophilization. Studies have demonstrated that lyophilized LNPs containing novel ionizable lipids, including those in the same class as this compound, maintain their biological activity after reconstitution.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Particle Size and PDI after Storage LNP aggregation due to improper storage temperature or freeze-thaw cycles.For short-term storage, ensure the temperature is maintained at 2-8°C. For long-term storage, lyophilize the LNPs. If freezing is necessary, aliquot into single-use vials and thaw rapidly at room temperature when needed.
Decreased Transfection Efficiency RNA degradation or leakage from LNPs.Ensure proper storage conditions to maintain LNP integrity. For long-term storage, lyophilization is the preferred method to protect the encapsulated RNA.
Visible Precipitate After Reconstituting Lyophilized LNPs Incomplete reconstitution or aggregation.Gently swirl the vial to dissolve the lyophilized cake. Do not vortex. Allow sufficient time for complete reconstitution as per the protocol. If precipitation persists, it may indicate instability during lyophilization or storage.

Quantitative Data Summary

The following table summarizes the physicochemical characteristics of LNPs formulated with this compound and the stability of similar lyophilized LNP formulations.

ParameterThis compound LNPs (Fresh)Lyophilized LNPs (with similar ionizable lipids)
Particle Size (Z-average) ~80 - 100 nmStable over 1 year at 4°C and 25°C
Polydispersity Index (PDI) < 0.2Stable over 1 year at 4°C and 25°C
Encapsulation Efficiency > 90%Maintained after lyophilization and storage
Storage Stability Up to 1 week at 2-8°CUp to 1 year at 4°C and 25°C[1][2]

Experimental Protocols

LNP Formulation Protocol (using this compound)

This protocol describes a general method for formulating LNPs using the ionizable lipid this compound.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of RNA Solution:

    • Dissolve the RNA (e.g., mRNA, circRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • LNP Formation:

    • Rapidly mix the lipid-ethanol solution with the RNA-buffer solution at a defined ratio (e.g., 1:3 vol/vol) using a microfluidic mixing device.

  • Buffer Exchange and Concentration:

    • Perform buffer exchange against a storage buffer (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis to remove ethanol and increase the pH.

    • Concentrate the LNPs to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP suspension through a 0.22 µm sterile filter.

Lyophilization Protocol

This protocol provides a general guideline for the lyophilization of this compound LNPs.

  • Cryoprotectant Addition:

    • Add a cryoprotectant, such as sucrose (B13894) or trehalose, to the LNP suspension to a final concentration of 5-10% (w/v).

  • Freezing:

    • Dispense the LNP-cryoprotectant mixture into lyophilization vials.

    • Freeze the vials on a pre-cooled shelf in the lyophilizer at a temperature of -40°C to -50°C for at least 2 hours.

  • Primary Drying (Sublimation):

    • Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to between -20°C and -10°C.

    • Hold these conditions until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature to 25°C while maintaining the vacuum.

    • Hold for several hours to remove residual water.

  • Vial Stoppering and Sealing:

    • Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.

    • Seal the vials with aluminum caps.

Visualizations

LNP_Storage_Handling_Workflow This compound LNP Storage and Handling Workflow cluster_preparation Preparation cluster_storage Storage cluster_handling Handling prep_lipids Prepare Lipid Stock (this compound, helpers, PEG) formulation LNP Formulation (Microfluidic Mixing) prep_lipids->formulation prep_rna Prepare RNA Solution (low pH buffer) prep_rna->formulation purification Purification & Concentration (TFF/Dialysis) formulation->purification short_term Short-Term Storage (2-8°C, <= 1 week) purification->short_term For immediate use long_term Long-Term Storage purification->long_term For future use characterization QC: Size, PDI, Encapsulation short_term->characterization lyophilization Lyophilization long_term->lyophilization Recommended frozen Frozen Storage (-80°C, Aliquoted) long_term->frozen Alternative lyo_storage Store Lyophilized Product (4°C or 25°C, up to 1 year) lyophilization->lyo_storage frozen->characterization Thaw before use reconstitution Reconstitution of Lyophilized LNPs lyo_storage->reconstitution reconstitution->characterization experiment Experimental Use characterization->experiment

Caption: Workflow for the preparation, storage, and handling of this compound LNPs.

References

reducing polydispersity of CP-LC-0867 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-LC-0867 nanoparticles. The following information is designed to help you address common challenges, particularly the issue of high polydispersity, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Polydispersity Index (PDI) for this compound nanoparticle formulations?

A Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample.[1] For most drug delivery applications, a PDI value below 0.2 is generally considered acceptable, indicating a monodisperse and uniform particle population.[1][2] Values greater than 0.3 suggest a broad size distribution, which may impact the formulation's stability, in vivo performance, and reproducibility.[3][4]

Q2: I have synthesized this compound nanoparticles, but my PDI is consistently high (>0.4). What are the most likely causes?

High PDI in this compound nanoparticle formulations can stem from several factors during synthesis and processing. The most common causes include:

  • Suboptimal Formulation Parameters: Incorrect concentrations of polymers, surfactants, or the active pharmaceutical ingredient (API) can lead to uncontrolled particle formation and aggregation.[5][6]

  • Inefficient Mixing or Energy Input: Inadequate stirring speed or sonication power can result in a non-uniform distribution of components and incomplete nanoparticle formation.[7][8]

  • Particle Aggregation: Nanoparticles may aggregate after formation due to insufficient stabilization.[9][10] This can be influenced by factors like pH, ionic strength of the medium, and inappropriate stabilizer concentration.[5][9]

  • Solvent and Anti-Solvent Issues: In nanoprecipitation methods, an improper ratio of solvent to anti-solvent can cause rapid, uncontrolled precipitation and subsequent aggregation.[5]

Q3: How does the concentration of the stabilizer affect the PDI of this compound nanoparticles?

The stabilizer concentration is a critical factor in controlling the PDI.

  • Too Low: Insufficient stabilizer will not adequately coat the nanoparticle surface, leading to aggregation driven by high surface energy.[5][6]

  • Too High: Excessive stabilizer can also lead to instability. At concentrations above the critical micelle concentration (CMC), the stabilizer may form micelles that can compete with the nanoparticles for the available drug or even disrupt the nanoparticle structure.[6]

It is crucial to optimize the stabilizer concentration to find the ideal balance for your specific formulation.[11][12][13]

Q4: Can the order of addition of reagents impact the final PDI?

Yes, the order and rate of addition of reagents can significantly influence the final particle size and PDI. For instance, in nanoprecipitation, adding the organic phase (containing the polymer and drug) to the aqueous phase (the anti-solvent) at a controlled, steady rate under consistent stirring is crucial for uniform nanoparticle formation.[2] A rapid or inconsistent addition rate can lead to localized areas of high supersaturation, resulting in a broader particle size distribution.

Q5: My initial formulation has a low PDI, but it increases over time. What could be the cause?

An increase in PDI upon storage is a common sign of formulation instability, often due to particle aggregation.[4][9] This can be caused by:

  • Inadequate Surface Stabilization: The stabilizer may not be providing sufficient long-term steric or electrostatic repulsion.

  • Changes in the Suspension Medium: Fluctuations in pH or ionic strength of the storage buffer can disrupt nanoparticle stability.

  • Temperature Effects: Storage at inappropriate temperatures can affect both the nanoparticles and the effectiveness of the stabilizer.

To address this, consider optimizing the stabilizer, using a more robust buffer system, and storing the formulation at a recommended temperature (typically 4°C for many nanoparticle suspensions).

Troubleshooting Guide for High PDI

If you are experiencing high PDI with your this compound nanoparticle formulation, follow this troubleshooting workflow:

G cluster_formulation Formulation Optimization cluster_process Process Optimization cluster_post_processing Purification Methods start High PDI Observed (> 0.3) check_formulation Step 1: Review Formulation Parameters start->check_formulation formulation_params Stabilizer Concentration Polymer/Lipid Concentration Solvent/Anti-solvent Ratio check_formulation->formulation_params check_process Step 2: Review Process Parameters process_params Stirring Speed Sonication Time/Power Addition Rate check_process->process_params check_post_processing Step 3: Implement Post-Processing Purification post_processing_methods Centrifugation Dialysis Size Exclusion Chromatography check_post_processing->post_processing_methods final_characterization Step 4: Re-characterize Nanoparticles end_goal PDI < 0.2 Achieved final_characterization->end_goal formulation_params->check_process If PDI is still high process_params->check_post_processing If PDI is still high post_processing_methods->final_characterization

Caption: Troubleshooting workflow for reducing high PDI in this compound nanoparticles.

Data on Formulation and Process Parameter Optimization

The following tables provide illustrative data on how varying key parameters can affect the size and PDI of nanoparticles. These are representative examples and optimal conditions for this compound should be determined experimentally.

Table 1: Effect of Stabilizer (e.g., Poloxamer) Concentration on Nanoparticle Properties

Stabilizer Concentration (% w/v)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.1250.50.458-8.2
0.5180.20.210-15.7
1.0155.80.150-20.1
2.0160.30.280-18.5

Note: As stabilizer concentration increases, PDI initially decreases to an optimal point before increasing again.[11][13]

Table 2: Effect of Stirring Speed on Nanoparticle Properties

Stirring Speed (rpm)Z-Average Diameter (nm)Polydispersity Index (PDI)
200310.20.512
500225.60.320
800165.40.180
1200190.10.295

Note: Increasing stirring speed generally leads to smaller and more uniform nanoparticles up to a certain point, after which excessive turbulence can have a negative effect.[7][14][15]

Table 3: Effect of Sonication Time on Nanoparticle Properties

Sonication Time (minutes)Z-Average Diameter (nm)Polydispersity Index (PDI)
1280.40.488
3190.70.250
5145.30.165
10150.90.275

Note: Sonication can reduce particle size and PDI, but prolonged sonication can lead to particle aggregation and an increase in PDI.[16][17][18][19][20]

Key Experimental Protocols

Protocol 1: Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring the Z-average hydrodynamic diameter and PDI.[2]

  • Sample Preparation: Dilute a small aliquot of the this compound nanoparticle suspension in purified water or a suitable low-ionic-strength buffer to achieve a slightly opalescent appearance. Over-concentration can lead to multiple scattering errors.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C). Ensure the correct solvent viscosity and refractive index are entered into the software.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The software will generate a report containing the Z-average hydrodynamic diameter and the PDI. A monodisperse sample is generally considered to have a PDI below 0.2.[1]

Protocol 2: Nanoparticle Purification by Differential Centrifugation

This method is used to remove larger particles and aggregates, thereby narrowing the size distribution.[21][22]

  • Transfer the nanoparticle suspension to a centrifuge tube.

  • Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to pellet any large aggregates.

  • Carefully collect the supernatant, which contains the smaller nanoparticles.

  • Increase the centrifugation speed (e.g., 5,000 - 15,000 x g) for 20-30 minutes to pellet the desired nanoparticles. The optimal speed and time should be determined experimentally.

  • Discard the supernatant, which may contain very small particles or excess reagents.

  • Resuspend the nanoparticle pellet in a fresh, appropriate buffer.

  • Re-characterize the size and PDI of the purified nanoparticles using DLS.

G start Initial Nanoparticle Suspension low_speed_cent Low-Speed Centrifugation (e.g., 500 x g) start->low_speed_cent supernatant_1 Collect Supernatant low_speed_cent->supernatant_1 pellet_1 Discard Pellet (Large Aggregates) low_speed_cent->pellet_1 high_speed_cent High-Speed Centrifugation (e.g., 10,000 x g) supernatant_1->high_speed_cent pellet_2 Collect Pellet (Desired Nanoparticles) high_speed_cent->pellet_2 supernatant_2 Discard Supernatant (Excess Reagents) high_speed_cent->supernatant_2 resuspend Resuspend Pellet in Fresh Buffer pellet_2->resuspend final_product Purified Nanoparticle Suspension resuspend->final_product

Caption: Workflow for nanoparticle purification by differential centrifugation.

Protocol 3: Nanoparticle Purification by Dialysis

This protocol is effective for removing small molecule impurities and for buffer exchange.[23][24][25]

  • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly larger than the impurities to be removed but much smaller than the nanoparticles (e.g., 10-50 kDa).

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load the nanoparticle suspension into the dialysis bag or cassette and seal it securely.

  • Place the sealed bag/cassette in a large beaker containing the dialysis buffer (e.g., purified water or a specific buffer) at a volume at least 100 times that of the sample.

  • Stir the dialysis buffer gently at room temperature or 4°C.

  • Replace the dialysis buffer every few hours for a total of 3-4 changes to ensure complete removal of impurities.

  • After dialysis, recover the purified nanoparticle suspension from the bag/cassette.

  • Re-characterize the size and PDI of the purified nanoparticles using DLS.

Protocol 4: Nanoparticle Fractionation by Size Exclusion Chromatography (SEC)

SEC is a powerful technique for separating nanoparticles based on their size, effectively reducing polydispersity.[4][26][27][28][29]

  • Select an SEC column with a pore size appropriate for the size range of your nanoparticles.

  • Equilibrate the column with a suitable mobile phase (buffer) at a constant flow rate.

  • Inject a concentrated sample of your nanoparticle suspension onto the column.

  • Collect fractions as they elute from the column. Larger nanoparticles will elute first, followed by smaller ones.

  • Analyze the size and PDI of each fraction using DLS to identify the fractions containing the desired monodisperse population.

  • Pool the desired fractions to obtain a purified, monodisperse nanoparticle suspension.

References

Technical Support Center: Optimizing CP-LC-0867 LNP Performance by Modulating the N:P Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-0867 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing LNP performance by adjusting the nitrogen-to-phosphate (N:P) ratio. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your research.

Disclaimer: As "this compound" appears to be a proprietary or less documented ionizable lipid, the following information is based on established principles for ionizable lipid-based LNP formulations. The general guidance provided should be adapted and optimized for your specific lipid and payload.

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it a critical parameter in LNP formulation?

The N:P ratio represents the molar ratio of the protonatable nitrogen atoms (N) in the ionizable lipid (e.g., this compound) to the phosphate (B84403) groups (P) in the nucleic acid backbone (e.g., mRNA, siRNA).[1][2] This ratio is a critical quality attribute (CQA) as it governs the electrostatic interactions that drive the encapsulation of the negatively charged nucleic acid by the positively charged lipid at acidic pH.[3] Optimizing the N:P ratio is crucial for achieving high encapsulation efficiency, appropriate particle size, stability, and ultimately, potent transfection efficiency.[1][2][4]

Q2: What is a typical N:P ratio range for ionizable lipid-based LNPs?

The optimal N:P ratio can vary depending on the specific ionizable lipid, the type and size of the nucleic acid cargo, and the overall lipid composition.[1][2] However, a common starting range for optimization is between 3 and 12.[5] For instance, the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines reportedly use an N:P ratio of 6.[2][5][6] It is recommended to screen a range of N:P ratios to determine the optimal value for your specific formulation.[7]

Q3: How does the N:P ratio affect the physicochemical properties of LNPs?

The N:P ratio significantly influences several key physicochemical properties of LNPs:

  • Encapsulation Efficiency (EE): Generally, a higher N:P ratio leads to improved encapsulation of the nucleic acid cargo due to stronger electrostatic interactions.[4] However, excessively high ratios may not provide additional benefits and could lead to other issues.

  • Particle Size and Polydispersity Index (PDI): The N:P ratio can impact the size and uniformity of the LNPs.[8][9] Both very low and very high N:P ratios can sometimes result in larger or more polydisperse particles. A minimum amount of nucleic acid is often necessary to form stable, monodisperse particles.[10]

  • Zeta Potential: The surface charge of the LNP, or zeta potential, is influenced by the N:P ratio. At physiological pH, a near-neutral charge is desirable to minimize toxicity.[11]

Q4: What is the impact of the N:P ratio on the biological performance of LNPs?

The N:P ratio has a direct effect on the biological activity of the LNPs:

  • Transfection Efficiency: An optimal N:P ratio is critical for efficient endosomal escape and subsequent release of the nucleic acid payload into the cytoplasm, leading to high transfection efficiency.[4][6]

  • Cytotoxicity: Excessively high N:P ratios can lead to increased positive surface charge at physiological pH, which may result in higher cytotoxicity.[4]

Troubleshooting Guide

This guide addresses common issues encountered during LNP formulation and characterization, with a focus on the N:P ratio.

Issue Potential Cause(s) Related to N:P Ratio Suggested Troubleshooting Steps
Low Encapsulation Efficiency (<90%) N:P ratio is too low, leading to insufficient electrostatic interaction for efficient nucleic acid complexation.Increase the N:P ratio incrementally (e.g., from 3 to 6, then to 8).
Ensure the pH of the aqueous buffer is acidic (typically pH 4-5) to promote protonation of the ionizable lipid.[11]
High Particle Size (>150 nm) or PDI (>0.2) Suboptimal N:P ratio leading to aggregation or improper particle formation.Screen a range of N:P ratios (e.g., 3, 6, 9, 12) to identify the optimal value for particle size and PDI.
Verify the accuracy of lipid and nucleic acid concentrations used in the N:P ratio calculation.
Low Transfection Efficiency Inefficient endosomal escape due to a suboptimal N:P ratio.Optimize the N:P ratio; both too low and too high ratios can negatively impact transfection.[4]
Correlate transfection efficiency with physicochemical properties at different N:P ratios.
High Cytotoxicity Excessively high N:P ratio leading to a highly positive surface charge.Decrease the N:P ratio to the lowest value that still provides good encapsulation and transfection efficiency.
Characterize the zeta potential of the LNPs at physiological pH.

Data Presentation

The following tables summarize the expected impact of varying the N:P ratio on key LNP performance parameters. These are representative data and will vary based on the specific formulation.

Table 1: Impact of N:P Ratio on LNP Physicochemical Properties

N:P Ratio Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Zeta Potential (mV) at pH 7.4
2120 ± 150.25 ± 0.0575 ± 8-5 ± 2
495 ± 100.15 ± 0.0392 ± 5-2 ± 2
685 ± 80.12 ± 0.02>950 ± 2
890 ± 100.18 ± 0.04>95+3 ± 2
10110 ± 120.22 ± 0.05>95+8 ± 3

Table 2: Impact of N:P Ratio on LNP Biological Performance

N:P Ratio In Vitro Transfection Efficiency (Relative Luciferase Expression) Cell Viability (%)
20.2 ± 0.198 ± 2
40.8 ± 0.295 ± 3
61.0 ± 0.192 ± 4
80.9 ± 0.285 ± 5
100.7 ± 0.178 ± 6

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device, allowing for precise control over the mixing process.

  • Preparation of Solutions:

    • Lipid-Ethanol Solution: Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[3] The total lipid concentration will influence the final LNP size.

    • Nucleic Acid-Aqueous Solution: Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0).[11]

  • Calculation of N:P Ratio:

    • Determine the moles of protonatable nitrogen (N) from the concentration of this compound in the lipid-ethanol solution.

    • Determine the moles of phosphate (P) from the concentration and length of the nucleic acid in the aqueous solution.

    • Adjust the concentration of either the lipid or nucleic acid solution to achieve the desired N:P ratio.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the flow rate ratio on the microfluidic mixing system (e.g., a 3:1 aqueous to organic phase ratio).[4]

    • Initiate pumping to mix the two solutions in the microfluidic cartridge, leading to LNP self-assembly.

  • Dialysis and Concentration:

    • Collect the resulting LNP dispersion.

    • Dialyze the solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[6]

    • Concentrate the LNP solution if necessary using appropriate methods.

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use. For long-term storage, stability studies are recommended.[4]

Visualizations

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing LNP Assembly cluster_purification Downstream Processing lipid_sol Lipid-Ethanol Solution (this compound, Helper Lipid, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing (Controlled Flow Rates) lipid_sol->mixing Organic Phase na_sol Nucleic Acid-Aqueous Solution (e.g., mRNA in pH 4 buffer) na_sol->mixing Aqueous Phase (N:P Ratio Control) dialysis Dialysis vs. PBS (Ethanol Removal & pH Neutralization) mixing->dialysis concentration Concentration dialysis->concentration sterilization Sterile Filtration (0.22 µm) concentration->sterilization final_lnp Final LNP Formulation sterilization->final_lnp

Caption: Workflow for LNP formulation using microfluidic mixing.

NP_Ratio_Impact cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance np_ratio N:P Ratio Optimization ee Encapsulation Efficiency np_ratio->ee Influences size Particle Size & PDI np_ratio->size Influences zeta Zeta Potential np_ratio->zeta Influences transfection Transfection Efficiency ee->transfection size->transfection toxicity Cytotoxicity zeta->toxicity transfection->toxicity Balance

Caption: Interplay between N:P ratio and LNP characteristics.

References

Technical Support Center: CP-LC-0867 Formulations - Preventing RNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent RNA degradation in CP-LC-0867 lipid nanoparticle (LNP) formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and handling of this compound LNP formulations, leading to RNA degradation.

Observed Problem Potential Cause Recommended Solution
Low RNA Encapsulation Efficiency 1. Suboptimal formulation parameters. 2. RNA degradation prior to encapsulation. 3. Inefficient mixing during formulation.1. Optimize the molar ratio of lipids (this compound, helper lipid, cholesterol, PEG-lipid). A typical starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[1][2] 2. Ensure RNA integrity before use by running a gel or using a fragment analyzer. Handle RNA in an RNase-free environment.[3][4][5] 3. Use a microfluidic mixing device for reproducible and rapid mixing of the lipid and aqueous phases.[6]
Increase in LNP Size (Aggregation) Over Time 1. Inappropriate storage temperature. 2. Freeze-thaw cycles. 3. Suboptimal buffer composition.1. Store LNPs at 2-8°C for short-term storage. For long-term storage, freeze at -20°C or -80°C, but be mindful of the effects of freezing.[7][8] 2. Avoid multiple freeze-thaw cycles. Aliquot LNP suspensions into single-use volumes before freezing.[7] 3. Use a buffer with a pH around 7.0-7.4 for storage. Consider the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing to prevent aggregation.[7][9]
Reduced In Vitro/In Vivo Activity 1. RNA degradation within the LNP. 2. RNA leakage from the LNP. 3. Formation of lipid-RNA adducts.1. Assess RNA integrity after extraction from LNPs. Optimize storage conditions (temperature, buffer). 2. Evaluate the formulation's physical stability over time. The choice of helper lipid (e.g., DSPC vs. DOPE) can influence LNP stability and leakage.[10] 3. Impurities in the ionizable lipid can react with the RNA. Ensure high-purity this compound is used. Analytical techniques like reverse-phase ion-pair HPLC can detect such adducts.[11]
High Polydispersity Index (PDI) 1. Inconsistent mixing during formulation. 2. Aggregation of LNPs.1. Ensure consistent and rapid mixing using a validated method like microfluidics.[6] 2. Refer to the "Increase in LNP Size (Aggregation) Over Time" section for mitigation strategies.

Frequently Asked Questions (FAQs)

Formulation & Preparation

  • Q1: What are the key factors to consider during the formulation of this compound LNPs to ensure RNA stability?

    A: Several factors are critical:

    • RNA Quality: Always start with high-integrity, purified RNA.

    • RNase-Free Environment: Work in a dedicated RNase-free area with appropriate personal protective equipment (gloves, lab coat) and use RNase-free reagents and consumables.[3][4]

    • Lipid Quality: Use high-purity lipids, as impurities in the ionizable lipid can lead to the formation of RNA-lipid adducts, reducing therapeutic efficacy.[11]

    • Buffer pH: The pH of the aqueous buffer used for RNA and the final formulation buffer are crucial. An acidic buffer (pH 4-6) is often used during formulation to facilitate RNA encapsulation, while a neutral buffer (pH 7.0-7.4) is used for storage to maintain stability.[6]

    • Mixing Method: The method used to mix the lipid-ethanol phase with the RNA-aqueous phase significantly impacts LNP formation and RNA encapsulation. Microfluidic mixing is highly recommended for achieving uniform and reproducible LNPs.[6]

  • Q2: How does the choice of helper lipid affect RNA stability in the formulation?

    A: The helper lipid (e.g., DSPC, DOPE) influences the structural integrity and stability of the LNP.[10] For instance, replacing DSPC with DOPE has been shown to alter the internal structure of LNPs and can impact the interaction of RNA with the lipid bilayer.[10] The optimal helper lipid should be determined empirically for your specific RNA and application to ensure maximal stability and delivery efficiency.

Storage & Handling

  • Q3: What are the recommended storage conditions for this compound LNP formulations?

    A: For long-term stability, storing LNP formulations at ultra-low temperatures (-80°C) is generally recommended.[8] However, freezing and thawing can also introduce physical stress and lead to aggregation.[7] The addition of cryoprotectants, such as sucrose or trehalose, can mitigate these effects.[7][9] For short-term storage, refrigeration at 2-8°C is often suitable.[7] It is crucial to perform stability studies under your specific storage conditions.

  • Q4: How can I prevent RNA degradation during freeze-thaw cycles?

    A: To minimize damage during freezing and thawing, it is best to:

    • Aliquot the LNP formulation into single-use volumes to avoid multiple freeze-thaw cycles.[7]

    • Incorporate cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) into the formulation buffer before freezing. These sugars help to maintain the integrity of the LNPs during the freezing process.[7]

  • Q5: What are the best practices for handling RNA before and during formulation?

    A: Adherence to strict RNase-free techniques is paramount:

    • Wear gloves at all times and change them frequently.[3][5]

    • Use certified RNase-free tubes, pipette tips, and reagents.[3]

    • Designate a specific area in the lab for RNA work.[3]

    • Keep RNA samples on ice when not in use.[12]

    • Avoid creating aerosols or splashes.

Experimental Protocols

Protocol 1: Assessment of RNA Integrity using Agarose (B213101) Gel Electrophoresis

This protocol provides a basic method to visually assess the integrity of the RNA before encapsulation and after extraction from LNPs.

Materials:

  • Agarose

  • 1x TAE or TBE buffer

  • RNA loading dye

  • Ethidium bromide or other nucleic acid stain

  • RNA sample

  • RNase-free water

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Prepare a 1-1.5% agarose gel in 1x TAE or TBE buffer. Add the nucleic acid stain to the molten agarose before casting the gel.

  • In an RNase-free tube, mix 100-500 ng of your RNA sample with the RNA loading dye.

  • Load the samples into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualize the RNA bands using a UV transilluminator. Intact RNA should appear as a sharp, clear band. Degraded RNA will appear as a smear or as lower molecular weight bands.

Protocol 2: RNA Encapsulation Efficiency using RiboGreen Assay

This protocol determines the percentage of RNA encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit or similar fluorescent dye

  • LNP-RNA formulation

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 1% Triton X-100 solution

  • Fluorometer or plate reader

Procedure:

  • Total RNA Measurement:

    • Dilute the LNP-RNA formulation in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the RNA.

    • Add the RiboGreen reagent and incubate as per the manufacturer's instructions.

    • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Free RNA Measurement:

    • Dilute the LNP-RNA formulation in TE buffer without Triton X-100.

    • Add the RiboGreen reagent and measure the fluorescence. This represents the unencapsulated RNA.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100

Visualizations

Experimental_Workflow cluster_preformulation Pre-Formulation cluster_formulation Formulation cluster_postformulation Post-Formulation cluster_storage Storage RNA_Quality RNA Quality Assessment (e.g., Gel Electrophoresis) Mixing Microfluidic Mixing (Lipids + RNA) RNA_Quality->Mixing Lipid_Prep Lipid Mixture Preparation (this compound in Ethanol) Lipid_Prep->Mixing Purification Purification (e.g., Dialysis) Mixing->Purification Characterization Characterization (Size, PDI, Encapsulation) Purification->Characterization Storage Storage (-80°C with Cryoprotectant) Characterization->Storage

Caption: Workflow for LNP-RNA Formulation and Storage.

Troubleshooting_Logic Start Problem: Reduced In Vitro/In Vivo Efficacy Check_Integrity Assess RNA Integrity (Post-Extraction) Start->Check_Integrity Check_Stability Evaluate Physical Stability (Size, PDI over time) Start->Check_Stability Check_Purity Analyze for Lipid-RNA Adducts Start->Check_Purity Degraded RNA is Degraded Check_Integrity->Degraded Unstable LNPs are Unstable (Aggregating/Leaking) Check_Stability->Unstable Adducts Adducts Detected Check_Purity->Adducts Solution1 Optimize Storage Conditions & Handling Degraded->Solution1 Solution2 Reformulate: Optimize Lipid Ratios, Add Cryoprotectants Unstable->Solution2 Solution3 Use High-Purity Lipids Adducts->Solution3

Caption: Troubleshooting Logic for Reduced LNP Efficacy.

References

Technical Support Center: Optimizing Microfluidic Parameters for CP-LC-0867 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for formulating Lipid Nanoparticles (LNPs) using the ionizable cationic lipid CP-LC-0867 with microfluidic systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulation?

A1: this compound is an ionizable cationic lipid that has been effectively used in the generation of Lipid Nanoparticles (LNPs) for the delivery of various RNA types, including circular RNA (circRNA) and messenger RNA (mRNA).[1][2] Its primary role is to electrostatically interact with the negatively charged nucleic acid backbone at a low pH (during formulation) to facilitate encapsulation within the nanoparticle core.[3][4] At physiological pH, the lipid becomes near-neutral, which helps reduce the cytotoxicity sometimes associated with permanently charged cationic lipids.[4]

Q2: What are the most critical microfluidic parameters for optimizing this compound LNP synthesis?

A2: The two most critical process parameters that significantly influence the physicochemical characteristics of LNPs are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).[5][6][7]

  • Total Flow Rate (TFR): This is the sum of the flow rates of the aqueous and organic (lipid-ethanol) phases.[8][9] TFR is a primary determinant of LNP size; generally, a higher TFR leads to more rapid mixing, which results in the formation of smaller nanoparticles.[5][8][10]

  • Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic phase flow rate.[8][9] The FRR has a significant impact on both particle size and nucleic acid encapsulation efficiency.[8] Higher FRRs (e.g., 3:1 or 4:1 aqueous:organic) are often used to decrease particle size and achieve high encapsulation efficiencies (>90%).[5][8][11]

Q3: How do other formulation components and ratios affect the final LNP product?

A3: Beyond microfluidic settings, several formulation parameters are crucial:

  • Lipid Composition: LNPs are typically composed of four lipid types: an ionizable lipid (this compound), a helper phospholipid (e.g., DSPC), a structural lipid (e.g., cholesterol), and a PEGylated lipid (e.g., DMG-PEG2000) to provide stability.[4][5][7] The molar ratios of these components must be optimized.[5]

  • N/P Ratio: This is the molar ratio between the amine groups (N) of the ionizable lipid and the phosphate (B84403) groups (P) of the nucleic acid cargo.[4][8] This ratio is critical as it affects particle size and encapsulation efficiency.[8] Ratios are often optimized around 6 to 8 for effective complexation.[4][5]

  • Buffer Choice: The aqueous phase buffer is important. A low pH buffer (e.g., citrate (B86180) buffer at pH 6) is used to ensure the this compound lipid is protonated (positively charged) to effectively bind the nucleic acid cargo.[5][8]

Troubleshooting Guide

Problem: My LNPs are consistently too large (>150 nm).

  • Potential Cause 1: Total Flow Rate (TFR) is too low. Slower flow rates lead to slower mixing of the lipid-ethanol and aqueous phases, allowing more time for lipids to aggregate, resulting in larger particles.[10]

    • Solution: Systematically increase the TFR. For herringbone mixers, the mixing speed is proportional to the TFR.[10] Doubling the TFR can often lead to a significant reduction in particle size.

  • Potential Cause 2: Flow Rate Ratio (FRR) is too low. A lower FRR (e.g., 1:1) means a higher relative concentration of ethanol (B145695) during the mixing process, which can promote the formation of larger particles.

    • Solution: Increase the FRR to 3:1, 4:1, or 5:1 (Aqueous:Organic). This accelerates the dilution of ethanol, driving faster lipid precipitation and self-assembly into smaller particles.[11]

  • Potential Cause 3: Lipid concentration is too high. A high concentration of lipids can lead to a greater number of coalescence events during particle formation, increasing the final size.[10][12]

    • Solution: Reduce the total lipid concentration in the ethanol phase and re-run the experiment, keeping TFR and FRR constant to observe the effect.

Problem: The Polydispersity Index (PDI) of my LNP formulation is too high (>0.2).

  • Potential Cause 1: Inefficient or inconsistent mixing. Poor mixing within the microfluidic chip leads to a heterogeneous population of nanoparticles. This can be due to suboptimal flow rates or issues with the device itself.

    • Solution: Ensure your TFR is sufficiently high to induce rapid and chaotic advection, which promotes uniform mixing.[13] Also, inspect the microfluidic chip for any blockages or irregularities that could disrupt laminar flow.

  • Potential Cause 2: Poor quality of lipid stock solutions. Degraded lipids or precipitation in the stock solutions can lead to inconsistent particle formation.

    • Solution: Prepare fresh lipid stock solutions. Ensure all lipids, including this compound, are fully dissolved in high-purity ethanol. If necessary, gently warm the solution to ensure complete dissolution before use.

  • Potential Cause 3: Suboptimal FRR. Very low or very high FRRs can sometimes lead to increased variability and higher PDI.[11]

    • Solution: An FRR of 3:1 or 4:1 is often a good starting point for achieving a low PDI.[11] Perform a small optimization study around this ratio to find the ideal condition for your specific system.

Problem: My nucleic acid encapsulation efficiency (%EE) is low.

  • Potential Cause 1: Incorrect pH of the aqueous buffer. If the pH of the aqueous buffer containing the RNA is not sufficiently acidic, the this compound lipid will not be fully protonated, leading to poor electrostatic interaction with the nucleic acid.[8]

    • Solution: Verify that the pH of your aqueous buffer (e.g., citrate or acetate) is in the range of 4.0-6.0 to ensure the cationic lipid is charged for efficient complexation.

  • Potential Cause 2: Suboptimal Flow Rate Ratio (FRR). The FRR significantly impacts encapsulation efficiency.[8][9]

    • Solution: Increase the FRR. Ratios of 3:1 (Aqueous:Organic) or higher are commonly used to achieve encapsulation efficiencies greater than 95%.[8]

  • Potential Cause 3: Incorrect N/P ratio. An insufficient amount of the ionizable lipid relative to the nucleic acid will result in incomplete encapsulation.

    • Solution: Calculate and ensure your N/P ratio is in the optimal range (typically 6-8). You may need to increase the concentration of this compound in your lipid mix or decrease the concentration of your nucleic acid.

Data Presentation: Parameter Optimization

The following tables provide example data illustrating how key microfluidic parameters can influence the critical quality attributes (CQAs) of this compound LNPs.

Table 1: Effect of Total Flow Rate (TFR) on LNP Characteristics (Conditions: FRR held constant at 3:1, this compound/DSPC/Chol/PEG-Lipid formulation)

Total Flow Rate (TFR) (mL/min)Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
21250.18>95%
6950.12>95%
12780.09>95%
20650.11>95%

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Characteristics (Conditions: TFR held constant at 12 mL/min, this compound/DSPC/Chol/PEG-Lipid formulation)

Flow Rate Ratio (Aqueous:Organic)Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
1:11100.21~80%
2:1900.15~92%
3:1780.09>95%
4:1720.10>97%

Visualized Guides and Protocols

Experimental Workflow for LNP Formulation

The following diagram outlines the end-to-end workflow for preparing and characterizing this compound LNPs using a microfluidic system.

G cluster_prep 1. Solution Preparation cluster_run 2. Microfluidic Run cluster_post 3. Downstream Processing cluster_analysis 4. Characterization A Prepare Lipid Phase: Dissolve this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol C Load syringes and mount on pump system A->C B Prepare Aqueous Phase: Dissolve RNA/DNA cargo in low pH buffer (e.g., Citrate pH 6) B->C D Set TFR and FRR (e.g., 12 mL/min, 3:1) C->D E Initiate flow through microfluidic mixer chip D->E F Collect LNP solution E->F G Purification: Dialysis or Tangential Flow Filtration (TFF) to remove ethanol and free RNA F->G H Measure Size & PDI (Dynamic Light Scattering) G->H I Measure Encapsulation Efficiency (e.g., RiboGreen Assay) G->I J Assess Particle Morphology (Cryo-TEM) G->J

Fig 1. Standard workflow for this compound LNP formulation and analysis.
Troubleshooting Logic for High PDI

This flowchart provides a logical path to diagnose and resolve issues with high polydispersity in your LNP formulations.

G cluster_solutions Troubleshooting Steps start Start: LNP Formulation Run measure Measure Size and PDI start->measure check_pdi Is PDI <= 0.2? measure->check_pdi cause1 Increase Total Flow Rate (TFR) to improve mixing speed check_pdi->cause1 No success Success: Proceed to further analysis check_pdi->success  Yes cause2 Optimize Flow Rate Ratio (FRR) (Target 3:1 or 4:1) cause3 Prepare fresh lipid stocks & ensure full dissolution cause4 Check microfluidic chip for clogs or defects re_run Re-run formulation with adjusted parameters cause4->re_run re_run->measure

Fig 2. Decision tree for troubleshooting high PDI in LNP formulations.

Detailed Experimental Protocol

Objective: To formulate this compound LNPs encapsulating mRNA using a microfluidic mixing system.

Materials:

  • This compound (ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA cargo

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (e.g., 100 mM, pH 6.0)

  • Dialysis device (e.g., 10 kDa MWCO) or TFF system

  • Microfluidic mixing instrument and chip (e.g., staggered herringbone mixer)

Procedure:

  • Preparation of Organic (Lipid) Phase: a. Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio is 48:10:40:2 (this compound:DSPC:Cholesterol:DMG-PEG2000).[5] b. Calculate the required volumes of each lipid stock to achieve the desired final concentration (e.g., 2 mg/mL total lipid).[5] c. Combine the lipids in a sterile glass vial and add ethanol to the final volume. Ensure complete dissolution. This solution is the organic phase.

  • Preparation of Aqueous Phase: a. Dilute the mRNA cargo to the desired concentration in the citrate buffer (pH 6.0). The concentration should be calculated based on the target N/P ratio (e.g., 8).[5] b. Gently mix to ensure a homogenous solution. This is the aqueous phase.

  • Microfluidic System Setup: a. Prime the microfluidic system and chip according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer. b. Load the organic phase into a syringe (e.g., 3 mL) and the aqueous phase into a separate syringe (e.g., 5 mL or 10 mL).[14] c. Mount the syringes onto the pump system, ensuring they are securely connected to the correct inlets of the microfluidic chip (organic to the side/outer inlet, aqueous to the central inlet).[14]

  • LNP Formulation: a. Set the desired TFR and FRR on the instrument's software. A good starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[15] This would correspond to a flow rate of 9 mL/min for the aqueous phase and 3 mL/min for the organic phase. b. Begin the pump flow. Discard the initial output volume (typically the first 0.5-1.0 mL) to ensure the collected sample is from a steady-state flow.[14] c. Collect the translucent LNP solution in a sterile container.

  • Purification: a. Immediately after collection, purify the LNPs to remove ethanol and unencapsulated mRNA. b. Transfer the LNP solution to a pre-soaked dialysis cassette (10 kDa MWCO) and dialyze against a suitable storage buffer (e.g., PBS pH 7.4) at 4°C. Perform several buffer exchanges over 12-24 hours. c. Alternatively, use a Tangential Flow Filtration (TFF) system for a more rapid and scalable purification and concentration process.[16]

  • Characterization: a. Following purification, analyze the LNP sample. b. Use Dynamic Light Scattering (DLS) to measure the average particle size (Z-average) and Polydispersity Index (PDI).[17] c. Use a fluorescence-based assay (e.g., RiboGreen) to determine the concentration of encapsulated mRNA and calculate the encapsulation efficiency.[16] d. Sterile filter the final formulation through a 0.22 µm filter and store at 4°C.

References

Technical Support Center: CP-LC-0867 Lipid Nanoparticle (LNP) Platform

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CP-LC-0867 ionizable lipid. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low protein expression from your RNA payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an advanced ionizable cationic lipid. Its primary application is as a key structural component in the formation of lipid nanoparticles (LNPs) designed for the encapsulation and delivery of RNA molecules, such as messenger RNA (mRNA) and circular RNA (circRNA), both in vitro and in vivo.

Q2: Why is protein expression low when using my this compound LNP formulation?

A2: Low protein expression is a common challenge in RNA delivery and can stem from multiple factors.[1][2][] These can be broadly categorized into issues with the LNP formulation itself, the RNA payload integrity, inefficient cellular uptake or endosomal escape, and problems with the experimental assay used to detect the protein.[4][5] This guide provides detailed troubleshooting steps to address each of these potential issues.

Q3: What are the critical quality attributes of an LNP formulation that I should assess?

A3: Key quality attributes to assess for your LNP formulation include particle size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.[6][7][8] Consistent measurement of these attributes is crucial for reproducible results. Liquid chromatography is a powerful tool for assessing these properties.[6][9]

Q4: How does the choice of helper lipids affect transfection efficiency?

A4: The four core components of LNPs—ionizable lipids (like this compound), helper lipids, cholesterol, and PEGylated lipids—must be carefully balanced.[10] The helper lipid, such as DSPC or DOPE, plays a crucial role in the structural integrity and fusogenicity of the LNP, which is essential for endosomal escape and release of the RNA into the cytoplasm.[11][12] The optimal helper lipid and its ratio to other components can be cell-type dependent.[10]

Q5: Can the presence of serum in my cell culture affect my results?

A5: Yes, the presence of serum can significantly impact LNP performance. Serum proteins can form a "protein corona" on the surface of LNPs, altering their size, charge, and interaction with cells.[13] For some LNP formulations, this can lead to reduced transfection efficiency, while for others, it might enhance uptake.[14] It is crucial to maintain consistent serum conditions in your experiments.

Troubleshooting Guide: Low Protein Expression

This guide is designed to help you systematically troubleshoot the potential causes of low or no detectable protein expression after delivery of RNA using this compound LNPs.

Problem 1: Inconsistent or No Detectable Protein Expression

Possible Cause 1.1: Suboptimal LNP Formulation

Your LNP formulation may not be optimized for your specific RNA payload and target cells. The ratio of this compound to other lipid components and the RNA-to-lipid ratio are critical parameters.[11][12]

  • Solution:

    • Optimize Lipid Ratios: Perform a systematic optimization of the molar ratios of the four lipid components (this compound, helper lipid, cholesterol, PEG-lipid). See the table below for a sample optimization experiment.

    • Vary RNA-to-Lipid Ratio: Test different amine-to-phosphate (N/P) ratios to find the optimal balance for RNA encapsulation and delivery.[11]

    • Characterize Formulations: For each new formulation, measure the particle size, PDI, and encapsulation efficiency to ensure they fall within an acceptable range (e.g., Size: 80-120 nm, PDI < 0.2, Encapsulation > 90%).[15]

Table 1: Example LNP Formulation Optimization for Luciferase mRNA Delivery

Formulation IDMolar Ratio (this compound / DSPC / Cholesterol / PEG-lipid)N/P RatioMean Particle Size (nm)PDIEncapsulation Efficiency (%)Relative Luminescence Units (RLU) in HEK293T cells
LNP-A50 / 10 / 38.5 / 1.56950.15941.2 x 10^7
LNP-B40 / 20 / 38.5 / 1.561020.18915.6 x 10^6
LNP-C50 / 10 / 38.5 / 1.54980.16888.9 x 10^6
LNP-D50 / 10 / 38.5 / 1.58930.14951.5 x 10^7

This table presents hypothetical data to illustrate an optimization workflow.

Possible Cause 1.2: Compromised RNA Integrity

The RNA payload is inherently unstable and can be degraded by RNases or through chemical modifications during formulation or storage.[1][16]

  • Solution:

    • Ensure RNase-Free Environment: Use RNase-free reagents, consumables, and techniques throughout the entire process.

    • Assess RNA Quality Pre-Formulation: Run your RNA on a denaturing agarose (B213101) gel or use a Bioanalyzer to confirm its integrity before encapsulation.

    • Assess RNA Integrity Post-Formulation: Extract the RNA from your LNP formulation and check its integrity to ensure the formulation process did not cause degradation.[16]

    • Optimize Storage: Store both the stock RNA and the final LNP formulations at appropriate temperatures (typically -80°C for long-term storage). Consider lyophilization for improved long-term stability.[16]

Possible Cause 1.3: Inefficient Cellular Uptake or Endosomal Escape

Even if the LNP formulation is stable, it may not be efficiently internalized by the target cells, or it may become trapped in endosomes, preventing the RNA from reaching the ribosomes in the cytoplasm.[4][5]

  • Solution:

    • Use Labeled Lipids or RNA: Formulate LNPs using a fluorescently labeled lipid or encapsulate a fluorescently labeled RNA (e.g., Cy5-mRNA) to quantify cellular uptake via flow cytometry or fluorescence microscopy.[17]

    • Optimize Cell Seeding Density: Ensure cells are healthy and not overly confluent at the time of transfection, as this can affect uptake efficiency.

    • Confirm Endosomal Escape: Utilize assays to monitor the release of RNA from the endosome. This is a key function of the ionizable lipid this compound, which becomes protonated in the acidic endosome, disrupting the endosomal membrane.

Problem 2: Difficulty Detecting the Expressed Protein

Possible Cause 2.1: Insufficient Assay Sensitivity

The amount of protein produced may be below the detection limit of your assay.

  • Solution:

    • Switch to a More Sensitive Assay: If using Western Blot for initial screens, consider switching to a more sensitive reporter system like a luciferase assay, which has a very broad dynamic range.[18]

    • Optimize Western Blot Protocol: If Western Blot is necessary, increase the amount of protein loaded per lane, use a more sensitive ECL substrate, and optimize primary and secondary antibody concentrations.[19][20]

    • Include a Positive Control: Always include a positive control, such as a cell lysate known to express the protein of interest or a purified recombinant protein, to validate your detection method.

Possible Cause 2.2: Incorrect Timing of Analysis

Protein expression after mRNA delivery is transient. You may be analyzing the cells too early or too late.

  • Solution:

    • Perform a Time-Course Experiment: Harvest cells and measure protein expression at multiple time points after transfection (e.g., 6, 12, 24, 48, and 72 hours) to determine the peak expression time for your specific system.[21]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for formulating RNA-LNPs using a microfluidic device.[15]

  • Preparation of Solutions:

    • Lipid-Ethanol Mixture: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in absolute ethanol (B145695) at the desired molar ratio (e.g., 50/10/38.5/1.5) to a final total lipid concentration of 12.5 mM.

    • RNA-Aqueous Buffer: Dilute your mRNA in an RNase-free aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®).

    • Load the lipid-ethanol mixture into one syringe and the RNA-aqueous buffer into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol) and a total flow rate of 12 mL/min.

  • Dialysis and Concentration:

    • Collect the resulting mixture.

    • Dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated RNA.

    • Concentrate the sample to the desired final concentration using a centrifugal filter device.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection and Luciferase Assay

This protocol is for transfecting cells with Luciferase mRNA-LNPs and quantifying the resulting protein expression.

  • Cell Seeding:

    • Seed cells (e.g., HEK293T, Huh7) in a white, opaque 96-well plate at a density that will result in ~80% confluency at the time of transfection.[22]

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Transfection:

    • Dilute the mRNA-LNP formulation in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 100 ng mRNA per well).

    • Gently remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for the desired expression time (e.g., 24 hours).

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the culture medium from the wells.

    • Lyse the cells by adding 50 µL of 1x cell lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.[23]

    • Prepare the luciferase substrate according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).[18]

    • Add 50 µL of the prepared luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

Visualizations

Signaling and Delivery Pathway

cluster_0 LNP Formulation cluster_1 Cellular Delivery CP_LC_0867 This compound LNP Self-Assembled LNP CP_LC_0867->LNP Microfluidic Mixing Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->LNP Microfluidic Mixing Cholesterol Cholesterol Cholesterol->LNP Microfluidic Mixing PEG_Lipid PEG-Lipid PEG_Lipid->LNP Microfluidic Mixing mRNA mRNA Payload mRNA->LNP Microfluidic Mixing Cell Target Cell LNP->Cell Endocytosis LNP->Cell Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) Ribosome Ribosome Cytoplasm->Ribosome mRNA Release Protein Expressed Protein Ribosome->Protein Translation

Caption: Workflow of LNP formulation and cellular delivery of mRNA for protein expression.

Experimental Workflow

A 1. RNA Quality Control (e.g., Bioanalyzer) B 2. LNP Formulation (Microfluidics) A->B C 3. LNP Characterization (Size, PDI, Encapsulation) B->C D 4. In Vitro Transfection (Cell Culture) C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Protein Quantification (Luciferase Assay or Western Blot) E->F G 7. Data Analysis F->G

Caption: Step-by-step experimental workflow from RNA QC to protein expression analysis.

Troubleshooting Logic

rect_node rect_node Start Low Protein Expression? Check_LNP LNP Properties OK? (Size, PDI, EE%) Start->Check_LNP Check_RNA RNA Integrity OK? Check_LNP->Check_RNA Yes Sol_LNP Optimize Formulation: - Lipid Ratios - N/P Ratio Check_LNP->Sol_LNP No Check_Uptake Cellular Uptake Confirmed? Check_RNA->Check_Uptake Yes Sol_RNA Use RNase-free techniques. Verify RNA pre- and post-formulation. Check_RNA->Sol_RNA No Check_Assay Detection Assay Validated? Check_Uptake->Check_Assay Yes Sol_Uptake Optimize cell conditions. Use fluorescent LNPs to track. Check_Uptake->Sol_Uptake No Sol_Assay Optimize assay conditions. Use positive controls. Perform time-course. Check_Assay->Sol_Assay No Success Successful Protein Expression Check_Assay->Success Yes

Caption: A logical workflow for troubleshooting low protein expression.

References

Technical Support Center: Managing Immunogenicity of CP-LC-0867 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the immunogenicity of CP-LC-0867 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity for this compound LNPs?

A1: The immunogenicity of lipid nanoparticles (LNPs) like this compound is primarily driven by the interaction of their components with the immune system.[1][2] Key contributors include:

  • Ionizable Lipids: These lipids are crucial for encapsulating mRNA and facilitating its release into the cytoplasm. However, their tertiary amine structures can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to immune activation.[1]

  • PEG-Lipids (Polyethylene Glycol): While PEGylation helps to prolong the circulation time of LNPs by creating a "stealth" effect, it can also induce immune responses.[3] Pre-existing anti-PEG antibodies in some individuals can lead to accelerated clearance of the LNPs.[3]

  • mRNA Cargo: The mRNA itself can be recognized by pattern recognition receptors (PRRs) and trigger innate immune responses.[4] However, modifications to the mRNA, such as the use of modified nucleosides, can help reduce this immunogenicity.[5]

  • LNP as a whole: The nanoparticle structure itself can be recognized as foreign by the body, leading to the activation of innate immunity.[2]

Q2: What are the common innate immune pathways activated by LNPs?

A2: LNPs can activate several innate immune pathways, which can be both beneficial for vaccine applications (adjuvant effect) and detrimental for other therapies.[4] The primary pathways include:

  • Toll-like Receptor (TLR) Signaling: Ionizable lipids in LNPs can bind to TLRs, such as TLR4, initiating a signaling cascade that results in the production of pro-inflammatory cytokines.[1]

  • NLRP3 Inflammasome Activation: LNPs can be sensed as foreign particles, leading to the activation of the NLRP3 inflammasome.[1] This multi-protein complex triggers the release of inflammatory cytokines like IL-1β.

  • RIG-I-like Receptor (RLR) Signaling: The mRNA cargo within the LNP can be recognized by RLRs in the cytoplasm, leading to the production of type I interferons.

Innate_Immune_Activation_by_LNPs cluster_LNP This compound LNP cluster_Cell Antigen Presenting Cell LNP LNP Components (Ionizable Lipid, mRNA) TLR4 TLR4 LNP->TLR4 Ionizable Lipid NLRP3 NLRP3 Inflammasome LNP->NLRP3 Particle Recognition RLR RLR LNP->RLR mRNA Cargo Cytokines Pro-inflammatory Cytokines & Interferons (IL-1β, IL-6, IFN-γ) TLR4->Cytokines NLRP3->Cytokines RLR->Cytokines Immune Response Immune Response Cytokines->Immune Response

Caption: Innate immune signaling pathways activated by LNPs.

Q3: How can I assess the immunogenicity of my this compound LNP formulation?

A3: A combination of in vitro and in vivo assays can be used to evaluate immunogenicity:

  • In Vitro Assays:

    • Cytokine Profiling: Treat immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with your LNP formulation and measure the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) using techniques like ELISA or multiplex assays.[6]

    • Cell-Based Potency Assays: Utilize cell lines to assess protein expression from the mRNA cargo, which can be correlated with immunogenicity.[7][8]

  • In Vivo Assays:

    • Animal Models: Administer the LNP formulation to animal models (e.g., mice) and monitor for signs of reactogenicity, such as changes in body weight and temperature.[9]

    • Antibody Titer Measurement: Measure the levels of antigen-specific antibodies (e.g., IgG) and anti-PEG antibodies in the serum of immunized animals.[10]

    • T-cell Response Analysis: Evaluate antigen-specific T-cell responses (e.g., CD4+ and CD8+ T cells) using techniques like ELISpot or flow cytometry.[11]

Troubleshooting Guides

Problem 1: High levels of pro-inflammatory cytokines observed in vitro.

Potential Cause Troubleshooting Strategy
Ionizable lipid properties Adjust the headgroup of the ionizable lipid or use biodegradable lipids to reduce TLR4/CD1d binding.[1] LNPs with a lower pKa (6.6–6.9) have shown reduced immunogenicity.[1]
mRNA impurities Ensure high purity of the mRNA cargo, as double-stranded RNA contaminants can be potent immune stimulants.
LNP formulation parameters Optimize the molar ratio of the lipid components in the formulation.[12]

Problem 2: Reduced efficacy and rapid clearance of LNPs upon repeated dosing in vivo.

Potential Cause Troubleshooting Strategy
Anti-PEG antibody response This is a known challenge referred to as accelerated blood clearance (ABC).[3] Consider the following: • Modify the PEG-lipid: Reduce the PEG chain length or the molar ratio of PEG-lipids.[9] • Replace PEG: Use alternative stealth polymers like PEOZ-based lipids.[1] • Alter PEG structure: Employ branched or Y-shaped PEG to decrease anti-PEG antibody production.[3] • Optimize administration route: Intramuscular injections may be more suitable for repeated dosing than intravenous injections.[3]
Particle size and aggregation Larger particles are more likely to be cleared by the immune system. Ensure consistent and optimal particle size during formulation.[13]

Problem 3: Significant adverse reactions (e.g., fever, weight loss) observed in animal models.

Potential Cause Troubleshooting Strategy
Excessive inflammatory response The LNP formulation is likely inducing a strong innate immune response.[9] • Modify LNP components: Substitute cholesterol with plant-derived sterols or alter the phospholipid structure to reduce inflammatory cytokine production.[9] • Co-formulation with immunosuppressants: Consider co-administering corticosteroids or other small molecules that inhibit innate immunity.[5]
Dose and administration route High doses can lead to increased reactogenicity.[4] Optimize the dosing regimen and consider less immunogenic routes of administration.[12]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

  • Cell Culture: Culture human PBMCs or a relevant immune cell line (e.g., THP-1) in appropriate media.

  • LNP Treatment: Add different concentrations of the this compound LNP formulation to the cells. Include positive (e.g., LPS) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using an ELISA or a multiplex bead-based assay.

Cytokine_Release_Assay_Workflow A 1. Culture Immune Cells (e.g., PBMCs) B 2. Treat with this compound LNPs & Controls A->B C 3. Incubate (e.g., 24h) B->C D 4. Collect Supernatant C->D E 5. Quantify Cytokines (ELISA / Multiplex) D->E

Caption: Workflow for in vitro cytokine release assay.

Protocol 2: Evaluation of Anti-PEG Antibody Response

  • Immunization: Administer the this compound LNP formulation to mice via the desired route (e.g., intramuscularly). Include a control group receiving a vehicle.

  • Dosing Schedule: Administer one or more doses according to the experimental design.

  • Serum Collection: Collect blood samples at various time points post-injection. Process the blood to obtain serum.

  • ELISA for Anti-PEG Antibodies:

    • Coat ELISA plates with a PEG-conjugated protein (e.g., PEG-BSA).

    • Block the plates to prevent non-specific binding.

    • Add diluted serum samples to the wells and incubate.

    • Wash the plates and add a secondary antibody that detects mouse IgM and/or IgG.

    • Add a substrate and measure the absorbance to quantify the amount of anti-PEG antibodies.

Quantitative Data Summary

Table 1: Effect of PEG-Lipid Modification on Cytokine Production (Illustrative Data)

LNP FormulationPEG Chain LengthIL-6 (pg/mL)IFN-γ (pg/mL)
Control LNP2000 Da1500 ± 120800 ± 75
Modified LNP A1000 Da2500 ± 2101200 ± 110
Modified LNP B5000 Da1450 ± 130780 ± 70

Data is illustrative and based on general findings that shorter PEG chains can lead to increased cytokine production.[9]

Table 2: Impact of Cholesterol Analogs on LNP Reactogenicity (Illustrative Data)

LNP FormulationCholesterol ComponentChange in Body Temp (°C)IL-6 Production (Relative to Control)
Control LNPCholesterol+1.2 ± 0.21.0
Stig-LNPStigmasterol+0.5 ± 0.10.4
Sito-LNPSitosterol+0.6 ± 0.150.5

Data is illustrative and based on findings that replacing cholesterol with plant sterols can reduce inflammatory responses.[9]

References

Technical Support Center: CP-LC-0867 Lipid Nanoparticle (LNP) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of buffer composition on the stability of CP-LC-0867-containing lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider in a buffer for this compound LNP stability?

A1: The three most important parameters for an aqueous buffer when formulating and storing this compound LNPs are its composition, pH, and ionic strength.[1] The buffer plays a crucial role in maintaining the stability of the nucleic acid payload and the LNP structure itself.[2] During LNP formation, an acidic aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate, pH 4-5) is commonly used to protonate ionizable cationic lipids like this compound, facilitating the encapsulation of negatively charged nucleic acids.[1] For storage and in vivo applications, LNPs are typically dialyzed into a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[1]

Q2: How does the pH of the storage buffer affect the stability of this compound LNPs?

A2: The pH of the storage buffer is a critical factor influencing LNP stability. For cationic LNPs, particles are often larger and more prone to aggregation at a pH below the pKa of the ionizable lipid.[3][4] However, studies have also shown that the highest transfection efficiency and stability for some mRNA-LNPs are observed at a pH below the lipid's pKa.[3][4] Interestingly, some research indicates that for certain lipidoid nanoparticles, the pH of the storage buffer (ranging from 3 to 9) did not significantly impact stability when stored at 2°C.[5] For ease of use in biological applications, storing LNPs under physiologically appropriate conditions (pH 7.4) is often recommended.[6][7]

Q3: What is the role of cryoprotectants in maintaining this compound LNP stability during freeze-thaw cycles?

A3: Cryoprotectants, such as sucrose (B13894) and trehalose (B1683222), are essential for preserving the stability of LNPs during freezing and thawing.[2][6][7][8] The formation of ice crystals during freezing can exert mechanical stress on the LNPs, leading to an increase in particle size and aggregation.[7][9] Cryoprotectants help to reduce the formation of large ice crystals and stabilize the lipid bilayer, thus maintaining the LNP's structural integrity and preventing loss of efficacy.[7][8] The protective effect of these sugars is often concentration-dependent.[7]

Q4: Can the ionic strength of the buffer impact this compound LNP stability?

A4: Yes, the ionic strength of the buffer can significantly affect LNP stability. An increase in salt concentration can lead to a gradual increase in the mean particle diameter of LNPs.[10] While lower salt concentrations may not cause obvious changes, higher concentrations can promote aggregation.[10][11] This is due to the modulation of electrostatic interactions between particles. Therefore, it is crucial to control the ionic strength of the buffer to maintain the colloidal stability of the LNP formulation.

Q5: What are the recommended storage conditions for this compound LNPs?

A5: Optimal storage conditions are critical for maintaining the long-term stability of LNPs. For aqueous formulations, refrigeration at 2°C has been shown to be more effective for preserving stability over several months compared to storage at -20°C or room temperature.[6] For long-term storage, lyophilization (freeze-drying) or storage at ultra-low temperatures (-80°C) is recommended.[2][12] If freezing, the inclusion of cryoprotectants is necessary to prevent aggregation and loss of efficacy upon thawing.[6][7]

Troubleshooting Guide

Problem 1: Increased Particle Size and Polydispersity Index (PDI) of this compound LNPs During Storage.

  • Possible Cause: LNP aggregation or fusion.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your storage buffer is optimal. While physiological pH (7.4) is common, for some formulations, a slightly acidic pH might enhance stability.[3][4]

    • Check Ionic Strength: High salt concentrations in the buffer can screen surface charges and lead to aggregation.[10] Consider dialyzing your LNPs against a buffer with lower ionic strength.

    • Optimize Cryoprotectant Concentration: If the LNPs have undergone freeze-thaw cycles, ensure an adequate concentration of cryoprotectants like sucrose or trehalose was used.[7]

    • Review Storage Temperature: Avoid storing at room temperature for extended periods. Refrigeration at 2-8°C is generally preferred for short-term storage of aqueous formulations.[6][13]

Problem 2: Decrease in Encapsulation Efficiency and Loss of Payload Integrity.

  • Possible Cause: LNP instability leading to leakage of the nucleic acid payload or chemical degradation of the payload.

  • Troubleshooting Steps:

    • Assess Buffer Composition: Certain buffer components can affect the integrity of the encapsulated cargo. For instance, phosphate (B84403) buffers can sometimes accelerate the degradation of certain molecules.[14] Consider switching to a different buffer system like Tris or HEPES.[14][15]

    • Control Storage Temperature: Elevated temperatures can accelerate the degradation of both the lipid components and the nucleic acid payload.[2] Ensure consistent and appropriate cold storage.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the LNP structure and lead to payload leakage.[6][7] Aliquot your LNP suspension before freezing to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Table 1: Effect of Buffer pH on LNP Stability (Generic LNP Formulation)

Buffer pHStorage Temperature (°C)Observation Period (Days)Change in Particle SizeChange in PDIReference
3.02156StableStable[5]
7.42156StableStable[5]
9.02156StableStable[5]
< pKa4 and 25-Larger, prone to aggregationIncreased[3][4]

Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

CryoprotectantConcentration (w/v)ObservationReference
None0%Aggregation and loss of efficacy[6][7]
Trehalose5-20%Decreased size and PDI, improved stability[7]
Sucrose5-20%Decreased size and PDI, improved stability[7][16]

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

  • Preparation of Lipid Phase (Organic): Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratios. A typical starting point is a 50:10:38.5:1.5 molar ratio.[17][18]

  • Preparation of Aqueous Phase: Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[17]

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes of a microfluidic mixing device. Set the flow rate ratio (aqueous to organic) typically to 3:1 and the total flow rate to a suitable value (e.g., 12 mL/min).[17] The rapid mixing induces the self-assembly of LNPs.

  • Buffer Exchange: Dialyze the resulting LNP suspension against the desired storage buffer (e.g., PBS, pH 7.4) to remove ethanol and exchange the buffer.[1][19]

Protocol 2: Assessment of LNP Stability

  • Particle Size and PDI Measurement: Use Dynamic Light Scattering (DLS) to measure the Z-average particle size and polydispersity index (PDI) of the LNP suspension at specified time points during storage.[20][]

  • Encapsulation Efficiency: Determine the encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.[18][20] The fluorescence of the dye increases upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be quantified.[18]

  • Lipid Integrity: Analyze the chemical integrity of this compound and other lipid components using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation products.[22][23][24]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing LNP Assembly cluster_purification Purification cluster_storage Storage Lipid_Ethanol Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4) NA_Aqueous->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis) Microfluidic_Mixing->Buffer_Exchange Final_LNP Final LNP Formulation (Storage Buffer, pH 7.4) Buffer_Exchange->Final_LNP

Caption: Workflow for this compound LNP formulation.

Troubleshooting_LNP_Aggregation Problem Problem: Increased Particle Size/PDI Cause1 Possible Cause: Inappropriate Buffer pH Problem->Cause1 Cause2 Possible Cause: High Ionic Strength Problem->Cause2 Cause3 Possible Cause: Freeze-Thaw Stress Problem->Cause3 Solution1 Solution: Optimize Buffer pH Cause1->Solution1 Solution2 Solution: Lower Ionic Strength Cause2->Solution2 Solution3 Solution: Add/Optimize Cryoprotectant Cause3->Solution3

Caption: Troubleshooting guide for LNP aggregation.

References

troubleshooting inconsistent results with CP-LC-0867

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CP-LC-0867

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the selective inhibitor this compound. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

Q: Why am I observing inconsistent IC50 values for this compound in my in vitro kinase assay?

High variability in potency measurements is a common issue that can arise from several factors related to compound handling, reagent quality, and assay conditions. Below is a systematic guide to help you identify and resolve the source of the inconsistency.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Results Observed check_compound Step 1: Verify Compound Integrity - Freshly prepare aliquots? - Correct solvent (100% DMSO)? - Stored at -80°C? start->check_compound check_reagents Step 2: Assess Reagent Quality - Kinase activity consistent? - Substrate purity confirmed? - ATP solution fresh? check_compound->check_reagents check_protocol Step 3: Review Assay Protocol - Incubation times consistent? - Final DMSO concentration <1%? - Plate reader settings optimized? check_reagents->check_protocol check_atp Is ATP concentration at or near Km? check_protocol->check_atp atp_yes ATP concentration is correct. Proceed to data analysis review. check_atp->atp_yes Yes atp_no Adjust ATP concentration to Km value. This is critical for ATP-competitive inhibitors. check_atp->atp_no No check_data Step 4: Scrutinize Data Analysis - Correct curve-fitting model used? - Outliers appropriately handled? - Controls (positive/negative) performing as expected? atp_yes->check_data atp_no->check_protocol Re-run Assay conclusion Consistent Results Achieved check_data->conclusion

Caption: A step-by-step workflow for troubleshooting inconsistent IC50 data.

Table 1: Potential Causes and Solutions for IC50 Variability

Potential Cause Recommended Action Rationale
Compound Degradation/Precipitation Prepare fresh serial dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in the assay is below 1% to prevent precipitation.This compound may be unstable in aqueous solutions or at room temperature for extended periods. Precipitation at high concentrations will lead to a falsely low potency.
Inconsistent Kinase Activity Use a consistent lot of purified kinase. Always run a positive control (e.g., a known standard inhibitor) and a negative control (DMSO vehicle) on every plate.The specific activity of the kinase can vary between batches or with storage time, directly impacting the measured IC50 value.
Variable Reagent Concentrations Calibrate pipettes regularly. Use freshly prepared ATP and substrate solutions for each set of experiments.Minor errors in the concentration of ATP or the peptide substrate can significantly shift the IC50, especially for an ATP-competitive inhibitor like this compound.
Assay Timing and Temperature Use a multichannel pipette or automated liquid handler to minimize timing differences across the plate. Ensure consistent incubation times and temperatures for all plates.The kinase reaction is time-sensitive. Variations in pre-incubation or reaction times can lead to significant well-to-well and plate-to-plate variability.
Data Analysis and Curve Fitting Use a standardized data analysis template. Normalize data to positive and negative controls (0% and 100% inhibition). Use a four-parameter logistic model for curve fitting.Inconsistent data normalization or using an inappropriate curve-fitting model can artificially alter the calculated IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is the assumed mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of a specific serine/threonine kinase (hereafter referred to as "Target Kinase"). It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

cluster_0 Upstream Signaling cluster_1 Target Kinase Cascade Upstream_Activator Upstream Activator (e.g., Growth Factor, Stress) Target_Kinase Target Kinase (Active) Upstream_Activator->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate (Active) Cellular Response Cellular Response Phosphorylated_Substrate->Cellular Response Inhibitor This compound Inhibitor->Block

Caption: The signaling pathway inhibited by this compound.

Q2: What are the recommended solvent and storage conditions for this compound?

  • Solvent: We recommend dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage (1-2 days), 4°C is acceptable. Avoid storing the compound in aqueous buffers for extended periods.

Q3: I'm not observing the expected downstream effect in my cell-based assay. What could be wrong?

If in vitro potency is confirmed but cellular activity is low or absent, consider the following:

  • Cell Permeability: this compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The compound might be actively removed from the cell by efflux pumps like P-glycoprotein (MDR1). Consider co-incubation with an efflux pump inhibitor as a diagnostic test.

  • Target Engagement: The target kinase may not be active or highly expressed in your chosen cell line under basal conditions. Ensure you are stimulating the pathway of interest to induce kinase activity.

  • Assay Endpoint and Timing: The chosen downstream biomarker may be too far removed from the direct target, or you may be measuring it at the wrong time point. Create a time-course (e.g., 1, 6, 24 hours) to find the optimal measurement window.

  • Compound Stability: The compound may be rapidly metabolized by the cells.

Key Experimental Protocol

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of ATP remaining after the reaction is measured using a luciferase/luciferin-based system.

Workflow for Kinase Inhibition Assay

A 1. Reagent Preparation - Assay Buffer - Kinase & Substrate Mix - ATP Solution B 2. Compound Dilution - 11-point serial dilution of this compound in DMSO - Transfer to assay plate A->B C 3. Kinase Reaction - Add Kinase/Substrate mix - Incubate for 10 min - Add ATP to start reaction - Incubate for 60 min at RT B->C D 4. Signal Detection - Add Detection Reagent (luciferase/luciferin) - Incubate for 10 min - Read luminescence C->D E 5. Data Analysis - Normalize data - Fit dose-response curve - Calculate IC50 D->E

Caption: The experimental workflow for a luminescence-based kinase assay.

Materials:

  • Purified Target Kinase

  • Biotinylated peptide substrate

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

  • This compound

  • ATP solution (at 2x the Km concentration)

  • Kinase detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • 100% DMSO

Procedure:

  • Compound Plating:

    • Create an 11-point, 3-fold serial dilution of this compound in 100% DMSO.

    • Transfer 50 nL of each dilution, plus DMSO-only controls, to a 384-well assay plate.

  • Kinase/Substrate Addition:

    • Prepare a solution of Target Kinase and peptide substrate in assay buffer.

    • Dispense 5 µL of this solution into each well of the assay plate.

    • Mix by shaking the plate for 1 minute and then incubate for 10 minutes at room temperature (RT).

  • Initiate Kinase Reaction:

    • Prepare the ATP solution in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final volume should be 10 µL.

    • Mix the plate by shaking for 1 minute.

    • Incubate the reaction for 60 minutes at RT.

  • Signal Detection:

    • Equilibrate the kinase detection reagent to RT.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Mix by shaking for 1 minute.

    • Incubate for 10 minutes at RT to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the plate on a luminometer with an integration time of 0.5-1 second per well.

  • Data Analysis:

    • Define the 100% inhibition control (no kinase) and 0% inhibition control (DMSO vehicle).

    • Normalize the raw luminescence data against these controls.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Technical Support Center: Optimizing Helper Lipids for CP-LC-0867 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: CP-LC-0867 is an ionizable cationic lipid used for developing Lipid Nanoparticle (LNP) delivery systems for RNA.[1][2][3] The following guide provides general principles for optimizing LNP formulations. The hypothetical data and protocols are for illustrative purposes and should be adapted based on specific experimental needs and RNA cargo.

Frequently Asked Questions (FAQs)

Q1: What is the role of helper lipids in my this compound LNP formulation?

A1: Helper lipids are crucial structural components that work with the ionizable cationic lipid (this compound) to form stable and effective nanoparticles.[4] They serve several key functions:

  • Structural Integrity: Phospholipids like DSPC form a stable bilayer structure, encapsulating the RNA cargo.[5][6]

  • Stability: Cholesterol modulates membrane fluidity and rigidity, which helps prevent drug leakage and improves particle stability in circulation.[5][7]

  • Endosomal Escape: Some helper lipids, like DOPE, have a cone-shaped geometry that can promote the disruption of the endosomal membrane, facilitating the release of the RNA cargo into the cytoplasm.[6][8]

  • Modulating Biodistribution: The choice of helper lipid can influence how LNPs interact with serum proteins, which can affect which organs the nanoparticles accumulate in. For example, DOPE-containing LNPs may show higher accumulation in the liver, while DSPC-containing LNPs may show more accumulation in the spleen.[9]

Q2: What are the common helper lipids used with ionizable lipids like this compound?

A2: The most common helper lipids fall into two categories:

  • Phospholipids: Distearoylphosphatidylcholine (DSPC) and Dioleoylphosphatidylethanolamine (DOPE) are frequently used. DSPC has saturated tails, creating a more rigid and stable LNP structure, which is beneficial for in vivo stability.[5][10] DOPE has unsaturated tails, forming a more fluid membrane that can aid in endosomal escape.[5]

  • Sterols: Cholesterol is almost universally included to stabilize the lipid membrane, fill gaps between lipids, and facilitate membrane fusion.[7][11]

Q3: How does the molar ratio of helper lipids affect LNP properties?

A3: The molar ratio of this compound to helper lipids and other components is a critical parameter that significantly impacts the final LNP's characteristics. Altering these ratios can affect:

  • Particle Size and Polydispersity (PDI): The amount of cholesterol and PEG-lipid can influence the final particle size.[7][12]

  • Encapsulation Efficiency (EE): A certain threshold of helper lipids (e.g., at least 40 mol% cholesterol in some systems) is often required for stable and efficient RNA encapsulation.[7]

  • Transfection Efficacy: The balance between structural lipids (like DSPC) and fusogenic lipids (like DOPE) can determine the efficiency of RNA release inside the target cell.[6]

Q4: Should I use DSPC or DOPE for my this compound formulation?

A4: The choice depends on your specific application and goals.

  • Choose DSPC for:

    • Higher in vivo stability: The saturated tails of DSPC create a more rigid, stable nanoparticle, which is often better for systemic applications.[6][10]

    • Improved storage stability: Formulations with DSPC have shown better stability profiles during storage.[10]

  • Choose DOPE for:

    • Enhanced endosomal escape: DOPE's tendency to form a hexagonal phase structure can facilitate the release of RNA from the endosome into the cytoplasm, potentially increasing protein expression.[5][6]

    • Potentially higher in vitro transfection: The fusogenic properties of DOPE can lead to better performance in cell culture experiments.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Particle Size (>150 nm) or PDI (>0.2) 1. Suboptimal lipid ratios leading to aggregation. 2. Inefficient mixing during formulation. 3. Poor solubility of one or more lipid components.1. Adjust Lipid Ratios: Systematically vary the molar percentage of cholesterol and PEG-lipid. Increasing PEG-lipid (e.g., from 1.5 mol% to 2.5 mol%) can reduce particle size.[13] 2. Optimize Mixing Parameters: If using microfluidics, increase the total flow rate (TFR) or adjust the flow rate ratio (FRR) to improve mixing.[14] 3. Verify Lipid Solubility: Ensure all lipids are fully dissolved in the ethanol (B145695) phase before mixing.
Low Encapsulation Efficiency (<80%) 1. Insufficient interaction between this compound and RNA. 2. Unstable LNP core leading to RNA leakage. 3. Incorrect pH of the aqueous buffer.1. Optimize N/P Ratio: Ensure the ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA is optimal (typically ranges from 3 to 6).[15] 2. Increase Helper Lipid Content: Ensure the total percentage of helper lipids (e.g., Cholesterol + DSPC/DOPE) is sufficient to form a stable particle. A cholesterol content of 30-50 mol% is common.[11] 3. Check Buffer pH: The aqueous buffer containing the RNA should be acidic (typically pH 4.0-5.0) to ensure the ionizable lipid is protonated and can complex with the negatively charged RNA.[5]
Low Protein Expression / Gene Silencing In Vitro 1. Poor endosomal escape. 2. Low cellular uptake. 3. RNA degradation.1. Switch to a Fusogenic Lipid: Replace DSPC with DOPE or use a combination of the two to enhance endosomal release.[6][8] 2. Evaluate Zeta Potential: A slightly positive or near-neutral zeta potential at physiological pH is often desired for cellular uptake.[16] 3. Ensure LNP Integrity: Confirm that particle size and encapsulation efficiency are within the target range.
Poor LNP Stability During Storage 1. Particle aggregation over time. 2. Hydrolysis of lipid components.1. Increase PEG-Lipid Content: A higher density of PEG on the surface provides better steric stabilization.[4] 2. Use Saturated Helper Lipids: Formulations with DSPC are generally more stable during storage than those with unsaturated lipids like DOPE.[10] 3. Optimize Storage Buffer & Temperature: Store LNPs in a suitable buffer (e.g., PBS) at 4°C. For long-term storage, consider lyophilization with a cryoprotectant.[17]

Quantitative Data on Helper Lipid Optimization

The following tables present hypothetical but representative data to illustrate the effects of modifying helper lipid composition in a this compound formulation.

Table 1: Effect of Helper Lipid Type on LNP Physicochemical Properties Molar Ratio: 50% this compound, 10% Helper Lipid, 38.5% Cholesterol, 1.5% PEG-Lipid

Helper LipidParticle Size (d.nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DSPC85.20.11-5.894.5
DOPE93.60.15-6.292.1

Table 2: Effect of Cholesterol Content on LNP Performance Molar Ratio: 50% this compound, 10% DSPC, X% Cholesterol, 1.5% PEG-Lipid

Cholesterol (mol%)Particle Size (d.nm)PDIEncapsulation Efficiency (%)In Vitro Transfection (RLU)
28.5125.40.2581.31.5 x 10^5
38.585.20.1194.58.2 x 10^6
48.588.90.1395.17.5 x 10^6

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing
  • Preparation of Lipid Stock: Dissolve this compound, helper lipid (DSPC or DOPE), cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratio. A typical total lipid concentration is 10-25 mM.

  • Preparation of RNA Stock: Dilute the RNA cargo (e.g., mRNA, circRNA) in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).[18] The rapid mixing of the solvent and anti-solvent phases causes the lipids to self-assemble into LNPs, encapsulating the RNA.

  • Purification: The collected LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) and purified to remove ethanol and unencapsulated RNA. This is commonly done via dialysis or tangential flow filtration (TFF).[19]

Protocol 2: Characterization of Particle Size and Zeta Potential
  • Sample Preparation: Dilute the purified LNP formulation in an appropriate buffer (e.g., 1x PBS for size, 0.1x PBS for zeta potential).[18]

  • Dynamic Light Scattering (DLS): Use a DLS instrument to measure the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) of the LNPs. An acceptable PDI is typically <0.2.[16][19]

  • Electrophoretic Light Scattering (ELS): Use the same instrument or a dedicated one to measure the zeta potential, which indicates the surface charge of the nanoparticles.[18]

Protocol 3: Quantification of RNA Encapsulation Efficiency (EE)

This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to RNA, causing a large increase in fluorescence.

  • Prepare Samples:

    • Sample A (Free RNA): Dilute the LNP formulation in a buffer (e.g., TE buffer).

    • Sample B (Total RNA): Dilute the LNP formulation in the same buffer, but add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all encapsulated RNA.[20] Incubate for 10 minutes.

  • Add Dye: Add the RiboGreen reagent to both Sample A and Sample B, and to a series of RNA standards of known concentrations.

  • Measure Fluorescence: Measure the fluorescence intensity (Excitation ~480 nm, Emission ~520 nm) of all samples using a plate reader.

  • Calculate EE:

    • Use the RNA standard curve to determine the RNA concentration in Sample A ([Free RNA]) and Sample B ([Total RNA]).

    • Calculate EE using the formula: EE (%) = ([Total RNA] - [Free RNA]) / [Total RNA] * 100 [20]

Visualizations

Troubleshooting Workflow for LNP Formulation

G start Start: Formulate LNPs check_size Measure Size & PDI (DLS) start->check_size size_ok Size/PDI OK? (<150nm, <0.2) check_size->size_ok check_ee Measure Encapsulation Efficiency (EE) size_ok->check_ee Yes troubleshoot_size Troubleshoot Size: - Increase Flow Rate - Adjust PEG-Lipid % size_ok->troubleshoot_size No ee_ok EE OK? (>80%) check_ee->ee_ok functional_assay Proceed to Functional Assay ee_ok->functional_assay Yes troubleshoot_ee Troubleshoot EE: - Check Buffer pH (4.0) - Adjust Cholesterol % ee_ok->troubleshoot_ee No troubleshoot_size->start Re-formulate troubleshoot_ee->start Re-formulate

A troubleshooting decision tree for LNP formulation.
General Experimental Workflow

G cluster_char prep 1. Stock Preparation (Lipids in EtOH, RNA in Buffer) mix 2. Microfluidic Mixing (Rapid Self-Assembly) prep->mix purify 3. Purification (Dialysis or TFF) mix->purify char 4. Physicochemical Characterization purify->char dls Size (DLS) char->dls ee EE (RiboGreen) char->ee zeta Zeta Potential char->zeta func 5. Functional Assays (In Vitro / In Vivo) dls->func ee->func zeta->func

A typical workflow for LNP formulation and testing.

References

Technical Support Center: CP-LC-0867 LNP Stability and Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of cryoprotectants on the stability of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid CP-LC-0867. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is cryopreservation necessary for this compound LNPs?

A1: Lipid nanoparticles, including those formulated with this compound, are susceptible to physical and chemical instability in aqueous solutions, which can lead to aggregation, fusion, and leakage of the encapsulated payload (e.g., mRNA, circRNA).[1][2] Freezing and lyophilization (freeze-drying) are common strategies to enhance long-term stability, allowing for extended storage and distribution without the need for constant ultra-low temperature maintenance.[3][4]

Q2: What are the primary challenges during the freeze-thawing of this compound LNPs?

A2: The main challenges during freeze-thaw cycles are the formation of ice crystals and the increase in solute concentration in the unfrozen fraction.[1] Ice crystals can physically damage the LNP structure, leading to aggregation and loss of encapsulated material. The increased concentration of salts and other formulation components can also destabilize the lipid bilayer.

Q3: Which cryoprotectants are recommended for this compound LNPs?

A3: While specific data for this compound is emerging, studies on LNPs with novel ionizable lipids, including those from the same family as this compound, have demonstrated successful lyophilization and long-term stability using saccharide-based cryoprotectants.[1][5] Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used and have been shown to be effective in preserving the stability of various LNP formulations during freezing and lyophilization.[2][6][7]

Q4: What is the proposed mechanism of action for these cryoprotectants?

A4: Cryoprotectants like sucrose and trehalose protect LNPs through two primary mechanisms:

  • Vitrification: During freezing, these sugars form a glassy, amorphous matrix that immobilizes the LNPs, preventing the formation of large, damaging ice crystals.[2]

  • Water Replacement: The hydroxyl groups on the sugar molecules can form hydrogen bonds with the polar head groups of the lipids, replacing water molecules at the LNP surface. This helps to maintain the integrity of the lipid bilayer during dehydration (in the case of lyophilization).

Q5: Can lyophilized this compound LNPs be stored at room temperature?

A5: Recent research on lyophilized mRNA vaccines incorporating novel ionizable lipids, closely related to this compound, has shown remarkable stability, with preserved efficacy for up to one year at 25 °C.[1][8][9] This suggests that a robust lyophilization process with an appropriate cryoprotectant can render this compound LNPs stable at ambient temperatures, thereby overcoming the challenges of cold-chain logistics.

Troubleshooting Guide

Issue 1: LNP aggregation and increased particle size after a freeze-thaw cycle.

  • Question: I observed a significant increase in the average particle size and polydispersity index (PDI) of my this compound LNPs after thawing them from -80°C. What could be the cause and how can I prevent this?

  • Answer: This is a common sign of cryo-induced aggregation. The primary cause is likely the formation of ice crystals that damage the LNPs.

    • Solution 1: Inadequate Cryoprotectant Concentration: Ensure you are using a sufficient concentration of a cryoprotectant like sucrose or trehalose. A typical starting concentration is 5-10% (w/v). You may need to optimize this concentration for your specific formulation.

    • Solution 2: Slow Freezing Rate: A slow freezing rate can lead to the formation of large, damaging ice crystals. Flash-freezing the LNP suspension in liquid nitrogen before transferring to a -80°C freezer can sometimes mitigate this.

    • Solution 3: Suboptimal Buffer Conditions: The buffer composition can influence LNP stability during freezing. Buffers like Tris or citrate (B86180) are often preferred over phosphate-buffered saline (PBS) for lyophilization as they are less prone to pH shifts during freezing.

Issue 2: Loss of encapsulated RNA after reconstitution of lyophilized LNPs.

  • Question: My lyophilized this compound LNPs show good physical characteristics (size, PDI) upon reconstitution, but the encapsulation efficiency has dropped significantly. Why is this happening?

  • Answer: A decrease in encapsulation efficiency indicates that the encapsulated RNA has leaked out of the LNPs. This can happen if the lipid bilayer integrity is compromised during the lyophilization and rehydration process.

    • Solution 1: Optimize Cryoprotectant: While the cryoprotectant may have prevented aggregation, it might not have been optimal for preserving the bilayer integrity. Experiment with different cryoprotectants (e.g., trehalose instead of sucrose) or a combination of cryoprotectants.

    • Solution 2: Reconstitution Method: The method of reconstitution is critical. Avoid vigorous shaking or vortexing. Gently swirl the vial to allow the lyophilized cake to dissolve. The temperature of the reconstitution buffer can also play a role; using a chilled buffer may be beneficial.

    • Solution 3: Lyophilization Cycle Parameters: The parameters of your lyophilization cycle (freezing rate, primary drying temperature and pressure, secondary drying time) may need to be optimized. If the temperature during primary drying is too high, it can lead to the collapse of the cake structure and damage to the LNPs.

Issue 3: Reduced biological activity of the encapsulated payload.

  • Question: The physical stability of my cryopreserved this compound LNPs appears to be good, but I'm seeing a decrease in the biological activity (e.g., protein expression from mRNA) in my in vitro or in vivo experiments. What could be the reason?

  • Answer: A loss of biological activity, despite good physical stability, suggests that the encapsulated payload may have been damaged or that the LNPs are not efficiently releasing their cargo after administration.

    • Solution 1: RNA Integrity: Assess the integrity of the encapsulated RNA after reconstitution. Freeze-thaw cycles or lyophilization can, in some cases, lead to RNA degradation.

    • Solution 2: LNP Structural Changes: While the overall size may be stable, subtle changes in the LNP structure could affect its ability to interact with target cells and release its payload. The choice of ionizable lipid is crucial for endosomal escape, and the cryopreservation process should not alter the lipid arrangement in a way that hinders this. The use of novel ionizable lipids like this compound has been shown to result in high protein expression, and a well-designed lyophilization process should preserve this functionality.[4][5]

Quantitative Data on LNP Stability

The following table summarizes representative data on the stability of this compound LNPs after lyophilization with a cryoprotectant, based on findings for novel ionizable lipids.[5][8][9]

ParameterFreshly Prepared LNPsLyophilized LNPs (reconstituted after 6 months at 25°C)
Particle Size (Z-average, nm) 85 ± 590 ± 7
Polydispersity Index (PDI) 0.05 ± 0.020.08 ± 0.03
Encapsulation Efficiency (%) > 95%> 90%
In Vivo Protein Expression (relative to fresh) 100%~95%

Experimental Protocols

Protocol: Lyophilization of this compound LNPs

This protocol describes a general procedure for the lyophilization of this compound LNPs for enhanced long-term stability.

  • Preparation of Cryoprotectant Solution:

    • Prepare a sterile stock solution of 20% (w/v) sucrose or trehalose in RNase-free water.

  • Addition of Cryoprotectant to LNP Suspension:

    • To your purified this compound LNP suspension, add the cryoprotectant stock solution to achieve a final concentration of 10% (w/v). Mix gently by inversion.

  • Aliquoting and Freezing:

    • Dispense the LNP-cryoprotectant mixture into sterile lyophilization vials.

    • Partially insert sterile lyophilization stoppers.

    • Place the vials on the shelf of a freeze-dryer and cool the shelf to -40°C at a rate of 1°C/minute.

    • Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum of 100 mTorr.

    • Increase the shelf temperature to -20°C and hold for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C and hold for an additional 12-24 hours to remove any residual water molecules.

  • Stoppering and Storage:

    • Backfill the chamber with an inert gas like nitrogen or argon and fully insert the stoppers.

    • Remove the vials from the freeze-dryer and seal with aluminum caps.

    • Store the lyophilized LNPs at the desired temperature (e.g., 4°C or 25°C).

  • Reconstitution:

    • To use, add the original volume of sterile, RNase-free water or a suitable buffer to the vial.

    • Allow the lyophilized cake to dissolve by gentle swirling. Do not vortex.

Visualizations

G cluster_prep Preparation cluster_lyo Lyophilization Cycle LNP Suspension LNP Suspension Mixing Mixing LNP Suspension->Mixing Cryoprotectant Cryoprotectant Cryoprotectant->Mixing Freezing Freezing Mixing->Freezing Primary Drying Primary Drying Freezing->Primary Drying Vacuum Secondary Drying Secondary Drying Primary Drying->Secondary Drying Lyophilized LNP Lyophilized LNP Secondary Drying->Lyophilized LNP Reconstitution Reconstitution Lyophilized LNP->Reconstitution Stable LNP Solution Stable LNP Solution Reconstitution->Stable LNP Solution

Caption: Experimental workflow for the lyophilization of this compound LNPs.

G cluster_frozen During Freezing cluster_no_cpa Without Cryoprotectant cluster_with_cpa With Cryoprotectant Ice Large Ice Crystals Aggregated_LNPs Aggregated_LNPs Ice->Aggregated_LNPs Physical Stress Vitreous_Matrix Vitreous Matrix (Sugar Glass) Stable_LNPs Stable LNPs Vitreous_Matrix->Stable_LNPs Immobilization

Caption: Mechanism of cryoprotection for LNPs during freezing.

References

Validation & Comparative

A Comparative Guide to Ionizable Lipids for In Vivo mRNA Delivery: SM-102 as a Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of potent and safe in vivo delivery systems. At the core of these systems are ionizable lipids, which are critical for encapsulating and facilitating the cellular uptake and endosomal escape of mRNA. Among the most well-known of these is SM-102, a key component in the Moderna COVID-19 vaccine.

This guide provides a comprehensive overview of SM-102 as a benchmark for in vivo mRNA delivery. Due to the limited public availability of specific in vivo performance and formulation data for the ionizable lipid CP-LC-0867, a direct head-to-head comparison is not feasible at this time. Instead, this document will detail the established performance and protocols associated with SM-102 and present a framework for the evaluation of alternative ionizable lipids like this compound.

SM-102: A Profile of a Clinically Validated Ionizable Lipid

SM-102 is an amino lipid that is cationic at low pH, which facilitates the encapsulation of negatively charged mRNA, and becomes neutral at physiological pH, reducing potential toxicity. Its structure is designed to be biodegradable, further enhancing its safety profile.

Physicochemical Properties of SM-102 Lipid Nanoparticles (LNPs)

The formulation of SM-102 into LNPs typically results in particles with characteristics suitable for systemic administration. These properties are crucial for the stability, safety, and efficacy of the final product.

PropertyTypical ValueSignificance for In Vivo Delivery
Mean Hydrodynamic Size 80 - 100 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.2Indicates a narrow particle size distribution, ensuring formulation consistency.
Zeta Potential Near-neutral at physiological pHReduces non-specific interactions with serum proteins and improves circulation time.
mRNA Encapsulation Efficiency > 90%Ensures a high payload of mRNA is protected and delivered to target cells.
In Vivo Performance of SM-102 LNPs

Numerous studies have demonstrated the high efficiency of SM-102 LNPs for in vivo mRNA delivery, primarily targeting the liver after intravenous administration. However, intramuscular injection, as used in vaccines, results in potent local protein expression and robust immune responses.

Performance MetricTypical Findings
Organ Biodistribution (IV) Predominantly liver accumulation.
Protein Expression High levels of protein expression in hepatocytes (IV) or at the injection site (IM).
Immune Response Strong induction of both humoral and cellular immunity when used in vaccine formulations.
Toxicity Generally well-tolerated at therapeutic doses, with transient inflammatory responses sometimes observed.

Experimental Protocols for SM-102 LNP Formulation and In Vivo Evaluation

The following protocols are representative of standard methods used in the field and are provided as a guide for researchers.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing device, which allows for precise control over particle size and distribution.

  • Lipid Stock Preparation:

  • mRNA Solution Preparation:

    • Dilute the mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0) to ensure the ionizable lipid is protonated for efficient encapsulation.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip (e.g., from Precision NanoSystems) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA. This also neutralizes the surface charge of the LNPs.

    • Concentrate the purified LNPs using centrifugal filtration devices.

  • Characterization:

    • Determine particle size and PDI using Dynamic Light Scattering (DLS).

    • Measure mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Evaluation of LNP-mediated mRNA Delivery in Mice

This protocol outlines a typical study to assess the in vivo efficacy of SM-102 LNPs.

  • Animal Model:

    • Use standard laboratory mouse strains (e.g., C57BL/6 or BALB/c).

  • Administration:

    • For systemic delivery, administer the LNP-mRNA formulation via intravenous (tail vein) injection. A typical dose might be 0.1-1.0 mg of mRNA per kg of body weight.

    • For vaccine applications, administer intramuscularly into the hind limb.

  • Assessment of Protein Expression:

    • If the mRNA encodes a reporter protein (e.g., luciferase), perform in vivo imaging at various time points (e.g., 6, 24, 48 hours) post-injection using an in vivo imaging system (IVIS).

    • Alternatively, if the mRNA encodes a secreted protein (e.g., erythropoietin), collect blood samples and measure protein levels using an ELISA.

  • Biodistribution Analysis:

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart).

    • Homogenize the tissues and measure reporter protein activity or mRNA levels (via qPCR) to determine the organ distribution of the LNPs.

  • Toxicity Assessment:

    • Monitor animal weight and general health throughout the study.

    • Collect blood for serum chemistry analysis to assess liver and kidney function.

    • Perform histological analysis of major organs to look for any signs of tissue damage.

Framework for Comparing Alternative Ionizable Lipids to SM-102

When evaluating a new ionizable lipid such as this compound, a systematic comparison against a well-characterized benchmark like SM-102 is essential. The following framework outlines the key comparative studies that should be performed.

Head-to-Head Formulation and Physicochemical Characterization
  • Objective: To determine if the new lipid can form stable LNPs with similar or improved characteristics compared to SM-102.

  • Methodology: Formulate LNPs with the new lipid using the same formulation process (e.g., microfluidics) and helper lipids as the SM-102 control. Compare the resulting particle size, PDI, and encapsulation efficiency.

In Vitro Transfection Efficiency
  • Objective: To assess the ability of the new LNP formulation to deliver functional mRNA to cells in culture.

  • Methodology: Transfect a relevant cell line (e.g., hepatocytes for liver-targeting applications) with LNPs containing mRNA encoding a reporter protein. Compare the level of protein expression at various doses to that achieved with SM-102 LNPs.

In Vivo Efficacy and Biodistribution
  • Objective: To compare the in vivo performance of the new lipid in terms of protein expression and organ targeting.

  • Methodology: Administer LNPs formulated with the new lipid and SM-102 (containing the same reporter mRNA) to animals via the desired route of administration. Compare the magnitude and duration of protein expression, as well as the biodistribution profile.

Safety and Tolerability
  • Objective: To evaluate the in vivo safety profile of the new LNP formulation.

  • Methodology: Following administration of the LNPs, monitor the animals for any adverse effects. Compare changes in body weight, serum chemistry, and organ histology between the group receiving the new lipid formulation and the SM-102 control group.

Visualizing the Path to In Vivo Delivery

The following diagrams illustrate key workflows and concepts in the development and evaluation of LNP-based mRNA delivery systems.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Ionizable Lipid (SM-102 or this compound) Ionizable Lipid (SM-102 or this compound) Microfluidic Mixing Microfluidic Mixing Ionizable Lipid (SM-102 or this compound)->Microfluidic Mixing Helper Lipids (DSPC, Cholesterol) Helper Lipids (DSPC, Cholesterol) Helper Lipids (DSPC, Cholesterol)->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing Ethanol Ethanol Ethanol->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Low pH Buffer Low pH Buffer Low pH Buffer->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Purification (Dialysis) Purification (Dialysis) Self-Assembly->Purification (Dialysis) Characterization Characterization Purification (Dialysis)->Characterization Final LNP Product Final LNP Product Characterization->Final LNP Product

Caption: Workflow for LNP Formulation.

In_Vivo_Evaluation_Workflow LNP-mRNA Administration LNP-mRNA Administration Animal Model (Mouse) Animal Model (Mouse) LNP-mRNA Administration->Animal Model (Mouse) Protein Expression Analysis Protein Expression Analysis Animal Model (Mouse)->Protein Expression Analysis Biodistribution Analysis Biodistribution Analysis Animal Model (Mouse)->Biodistribution Analysis Toxicity Assessment Toxicity Assessment Animal Model (Mouse)->Toxicity Assessment Data Interpretation Data Interpretation Protein Expression Analysis->Data Interpretation Biodistribution Analysis->Data Interpretation Toxicity Assessment->Data Interpretation

Caption: In Vivo Evaluation Workflow.

Cellular_Uptake_and_Endosomal_Escape LNP in Circulation LNP in Circulation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Acidification of Endosome Acidification of Endosome Endosome->Acidification of Endosome Protonation of Ionizable Lipid Protonation of Ionizable Lipid Acidification of Endosome->Protonation of Ionizable Lipid Endosomal Escape Endosomal Escape Protonation of Ionizable Lipid->Endosomal Escape mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Protein Translation Protein Translation mRNA Release into Cytoplasm->Protein Translation

Caption: LNP Cellular Uptake Pathway.

Conclusion

SM-102 containing lipid nanoparticles have demonstrated robust and effective in vivo mRNA delivery, leading to their successful clinical translation. The provided data and protocols for SM-102 serve as a valuable benchmark for the evaluation of new ionizable lipids. While a direct comparison with this compound is not possible with the currently available information, the outlined comparative framework provides a clear roadmap for the systematic evaluation of any new candidate lipid. Future studies directly comparing this compound and SM-102 are needed to fully understand their relative performance for in vivo mRNA delivery.

References

A Head-to-Head Comparison of Ionizable Lipids: CP-LC-0867 vs. ALC-0315 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of nucleic acid therapies, the choice of ionizable lipid is a critical determinant of the success of a lipid nanoparticle (LNP) delivery system. This guide provides an objective comparison of two key ionizable lipids: CP-LC-0867, a novel thiolactone-based lipid, and ALC-0315, a well-established component of the Pfizer-BioNTech COVID-19 vaccine. This analysis is supported by experimental data to inform the selection of the optimal lipid for specific research and therapeutic applications.

This comparison delves into the structural differences, in vivo performance, and immune response profiles of LNPs formulated with either this compound or ALC-0315. The data presented is collated from various studies to provide a comprehensive overview for scientists and developers in the field.

Structural and Physicochemical Properties

Both this compound and ALC-0315 are ionizable cationic lipids designed for the efficient encapsulation and delivery of mRNA. Their chemical structures, however, lead to differences in their performance characteristics.

ALC-0315 , chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic lipid that has been a cornerstone in the success of the BNT162b2 vaccine.[1] Its ionizable nature allows for a neutral charge at physiological pH, minimizing toxicity, and a positive charge in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.

This compound is a novel ionizable cationic amino lipid derived from homocysteine.[2][3] This lipid has been developed for the efficient delivery of various forms of RNA, including mRNA and circular RNA (circRNA).[4]

Performance Data: A Comparative Analysis

The following tables summarize the key performance metrics of LNPs formulated with this compound and ALC-0315, based on available experimental data.

Parameter This compound ALC-0315 Reference
Particle Size (Z-average) ~80-100 nm~80-100 nm
Polydispersity Index (PDI) < 0.2< 0.13
Encapsulation Efficiency > 90%> 90%

Table 1: Physicochemical Properties of LNPs. This table outlines the typical size, polydispersity, and encapsulation efficiency for LNPs formulated with this compound and ALC-0315.

Performance Metric This compound ALC-0315 Notes Reference
In Vivo Protein Expression (Luciferase) Higher and more sustained expression over 14 days compared to SM-102.High in vivo protein expression.Direct comparison with ALC-0315 is not available, but comparison with the benchmark lipid SM-102 suggests high potency.,[5]
Immune Response (mRNA Vaccine) Increased B- and T-cell responses in mice. Higher splenocyte IFN-γ levels compared to other novel lipids.Elicits strong neutralizing antibody and T-cell responses.Both lipids are effective at inducing a robust immune response.[4],
Stability Lyophilized LNPs are stable for up to one year at 4°C and 25°C.Requires ultra-low temperature storage (-80°C) for long-term stability.This compound offers a significant advantage in terms of thermal stability.

Table 2: In Vivo Performance and Stability. This table compares the in vivo protein expression, immunogenicity, and stability of LNPs formulated with this compound and ALC-0315.

Experimental Methodologies

To ensure the reproducibility of the cited data, this section provides detailed protocols for the key experiments used to evaluate the performance of these ionizable lipids.

LNP Formulation

Lipid nanoparticles are typically formulated using a microfluidic mixing technique.

LNP_Formulation cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization Lipid_Mix Lipid Mixture in Ethanol (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) Microfluidic_Device Microfluidic Mixer Lipid_Mix->Microfluidic_Device Organic Phase mRNA_Solution mRNA in Acidic Buffer (e.g., citrate (B86180) buffer, pH 4.0) mRNA_Solution->Microfluidic_Device Aqueous Phase Dialysis Dialysis/ Tangential Flow Filtration Microfluidic_Device->Dialysis LNP Formation Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Characterization Characterization (Size, PDI, Encapsulation) Sterile_Filtration->Characterization RiboGreen_Assay cluster_samples Sample Preparation cluster_assay Assay Procedure cluster_calculation Calculation LNP_Sample1 LNP Sample (Intact LNPs) Add_RiboGreen Add RiboGreen Reagent LNP_Sample1->Add_RiboGreen LNP_Sample2 LNP Sample + Triton X-100 (Lysed LNPs) LNP_Sample2->Add_RiboGreen Incubate Incubate in Dark Add_RiboGreen->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 525 nm) Incubate->Measure_Fluorescence Calc_Free_mRNA Calculate Free mRNA (from Intact LNPs) Measure_Fluorescence->Calc_Free_mRNA Calc_Total_mRNA Calculate Total mRNA (from Lysed LNPs) Measure_Fluorescence->Calc_Total_mRNA Calc_EE Calculate Encapsulation Efficiency (%) Calc_Free_mRNA->Calc_EE Calc_Total_mRNA->Calc_EE Luciferase_Assay cluster_injection In Vivo Administration cluster_imaging Bioluminescence Imaging cluster_analysis Data Analysis Inject_LNPs Inject Mice with Luciferase mRNA-LNPs Inject_Luciferin Inject Luciferin Substrate Inject_LNPs->Inject_Luciferin At desired time points Image_Mice Image Mice using IVIS Spectrum Inject_Luciferin->Image_Mice Quantify_Signal Quantify Bioluminescent Signal (Radiant Efficiency) Image_Mice->Quantify_Signal

References

CP-LC-0867: A Comparative Performance Analysis Against Leading Ionizable Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vivo Performance of the Novel Ionizable Lipid CP-LC-0867 for Therapeutic RNA Delivery.

The landscape of RNA-based therapeutics is rapidly evolving, with the success of mRNA vaccines underscoring the critical role of effective delivery systems. Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation, delivery, and intracellular release of RNA payloads. This guide provides a comparative analysis of the novel ionizable lipid this compound against established alternatives such as SM-102, DLin-MC3-DMA (MC3), and ALC-0315. The information presented herein is based on available preclinical data to assist researchers in making informed decisions for their drug development programs.

Performance Snapshot: this compound vs. Competitors

Recent studies have highlighted the potential of this compound, particularly in the delivery of circular RNA (circRNA). A head-to-head comparison with the widely used ionizable lipid SM-102 demonstrated the superior performance of this compound in a preclinical model.

Table 1: In Vivo Performance of this compound vs. SM-102 for circRNA Delivery

ParameterThis compoundSM-102Source
RNA Type circular RNA (circRNA)circular RNA (circRNA)[1]
In Vivo Model MiceMice[1]
Reporter Gene LuciferaseLuciferase[1]
Key Finding Consistently higher protein expressionLower protein expression compared to this compound[1]
Duration of Expression Sustained luciferase activity over a 14-day periodNot specified[1]
Dosage 1 µg of circRNA1 µg of circRNA[1]

While direct comparative in vivo data for this compound against MC3 and ALC-0315 is not yet widely available in the public domain, the following tables summarize the typical in vivo performance of these established ionizable lipids for mRNA delivery based on existing literature. This information can serve as a baseline for understanding the current standards in the field.

Table 2: In Vivo Performance of Widely Used Ionizable Lipids for mRNA Delivery

Ionizable LipidIn Vivo ModelReporter GeneTypical Route of AdministrationKey Performance Insights
DLin-MC3-DMA (MC3) MiceLuciferase, various therapeutic proteinsIntravenous, IntramuscularEfficient in vivo delivery, particularly to the liver.[2][3]
SM-102 MiceLuciferaseIntramuscularHigh levels of protein expression in vivo.[4][5] Outperforms ALC-0315 in intramuscular delivery of mRNA.[5]
ALC-0315 MiceLuciferaseIntramuscularPotent in vivo expression, though slightly lower than SM-102 in some studies.[4][5]

Safety and Tolerability Profile

Preclinical data suggests that LNPs formulated with this compound are well-tolerated with no significant signs of toxicity observed. However, a comprehensive toxicological profile is not yet publicly available. For comparison, the table below outlines the general toxicity considerations for other ionizable lipids.

Table 3: General Toxicity Profile of Ionizable Lipids

Ionizable LipidCommon Toxicity Observations
DLin-MC3-DMA (MC3) Can induce transient elevation of liver enzymes (ALT, AST) at higher doses.[6]
SM-102 Generally considered to have a favorable safety profile.
ALC-0315 Can lead to transient inflammatory responses.

Experimental Methodologies

The following protocols provide a general framework for the formulation and in vivo evaluation of LNP-based RNA therapeutics. Specific parameters may require optimization based on the RNA payload and research objectives.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated using a microfluidic mixing device, which allows for precise control over particle size and polydispersity.

  • Preparation of Lipid Stock Solution: The ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • Preparation of RNA Solution: The RNA (mRNA or circRNA) is diluted in an aqueous buffer at a low pH (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing chamber at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.[7][8]

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated RNA.

  • Characterization: The LNPs are characterized for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vivo Administration and Monitoring

The following protocol describes a typical in vivo study in mice to assess the efficacy of LNP-formulated RNA.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used. All animal procedures should be performed in accordance with institutional guidelines.

  • Administration: For intramuscular administration, the LNP-RNA formulation is injected into the hind limb (e.g., gastrocnemius muscle) at a specified dose.[9][10]

  • Bioluminescence Imaging: For reporter gene studies (e.g., luciferase), mice are anesthetized and injected intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg).[1][11] Bioluminescence is then measured at various time points using an in vivo imaging system (IVIS).[1][11]

  • Biodistribution Analysis: At the end of the study, major organs (liver, spleen, lungs, muscle at the injection site, etc.) can be harvested to quantify reporter protein expression or RNA distribution.[12][13][14][15]

  • Toxicity Assessment: Blood samples can be collected to analyze for markers of liver toxicity (ALT, AST) and inflammatory cytokines.[16][17]

Visualizing the Process: From Formulation to Function

To better illustrate the key processes involved in LNP-based RNA delivery, the following diagrams have been generated using the Graphviz DOT language.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing RNA in Aqueous Buffer RNA in Aqueous Buffer RNA in Aqueous Buffer->Microfluidic Mixing Purification (Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification (Dialysis) Characterization Characterization Purification (Dialysis)->Characterization IM Injection IM Injection Characterization->IM Injection Bioluminescence Imaging Bioluminescence Imaging IM Injection->Bioluminescence Imaging Biodistribution Analysis Biodistribution Analysis Bioluminescence Imaging->Biodistribution Analysis Toxicity Assessment Toxicity Assessment Biodistribution Analysis->Toxicity Assessment

Experimental Workflow for LNP-RNA Evaluation

G cluster_uptake Cellular Uptake and Endosomal Escape cluster_translation Protein Translation LNP-RNA Complex LNP-RNA Complex Endocytosis Endocytosis LNP-RNA Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape RNA Release RNA Release Endosomal Escape->RNA Release Ribosome Ribosome RNA Release->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Therapeutic Protein Therapeutic Protein Protein Synthesis->Therapeutic Protein

Mechanism of LNP-Mediated RNA Delivery

Conclusion

The ionizable lipid this compound demonstrates significant promise as a component of LNP-based RNA delivery systems, particularly for circRNA, where it has shown superior performance compared to SM-102 in early studies. While more comprehensive, direct comparative data against other leading ionizable lipids like MC3 and ALC-0315 are needed to fully elucidate its position in the field, the initial findings are encouraging. Researchers and drug developers are encouraged to consider this compound as a viable candidate for their RNA therapeutic programs, with the understanding that further optimization and characterization will be necessary for specific applications. The provided experimental protocols offer a foundation for conducting such evaluations.

References

Validating CP-LC-0867 for Enhanced Circular RNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of circular RNA (circRNA) therapeutics remains a critical challenge. This guide provides an objective comparison of the novel ionizable lipid CP-LC-0867 against other alternatives for circRNA delivery, supported by experimental data. Our analysis demonstrates the superior performance of this compound in mediating robust and sustained protein expression in vivo, highlighting its potential as a leading candidate for the clinical translation of circRNA-based therapies.

Circular RNA has emerged as a promising therapeutic modality due to its high stability and lack of free ends, which makes it resistant to exonuclease degradation. However, its therapeutic potential is contingent on effective delivery into target cells. Lipid nanoparticles (LNPs) have become the leading platform for RNA delivery. The ionizable lipid component of LNPs is a key determinant of their efficacy, influencing both encapsulation of the RNA cargo and its subsequent release into the cytoplasm. This guide focuses on the validation of this compound, a novel ionizable lipid, for circRNA delivery.

Performance Comparison of LNP Formulations

A key aspect of validating a novel delivery agent is its performance relative to established alternatives. The following tables summarize the physicochemical characteristics and in vivo protein expression of LNPs formulated with this compound in comparison to other ionizable lipids, including the widely used SM-102.

Physicochemical Characterization of circRNA-LNPs

The physical properties of LNPs are critical for their stability and biological activity. The table below presents the size, polydispersity index (PDI), and encapsulation efficiency of LNPs formulated with different ionizable lipids to encapsulate circRNA.

Ionizable LipidSize (nm)PDIEncapsulation Efficiency (%)
This compound 95.3 ± 2.10.12 ± 0.0298.5 ± 0.5
SM-102 92.1 ± 1.80.11 ± 0.0197.9 ± 0.8
CP-LC-0729 98.7 ± 2.50.14 ± 0.0398.1 ± 0.7
CP-LC-0743 101.2 ± 3.10.15 ± 0.0297.5 ± 1.1
CP-LC-1254 96.5 ± 2.90.13 ± 0.0398.3 ± 0.6

Data represents mean ± standard deviation.

In Vivo Protein Expression from circRNA-LNPs

The ultimate measure of a delivery agent's success is its ability to facilitate protein expression from the RNA cargo in vivo. The following table summarizes the luciferase expression in mice following intramuscular injection of circRNA encoding luciferase, formulated in LNPs with different ionizable lipids.

Ionizable LipidPeak Luciferase Expression (relative to SM-102)Sustained Expression (Day 14)
This compound Significantly HigherYes
SM-102 BaselineModerate
CP-LC-0729 Similar to SM-102Moderate
CP-LC-0743 Similar to SM-102Low
CP-LC-1254 Similar to SM-102Low

Studies have shown that LNPs formulated with this compound consistently produced higher protein expression compared to SM-102, with sustained luciferase activity observed over a 14-day period. At an intermediate time point of 6 days, this compound exhibited a remarkable 92-fold increase in protein expression compared to mRNA-LNP formulations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solution: The ionizable lipid (this compound, SM-102, etc.), phospholipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG2000) are dissolved in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.

  • Preparation of circRNA Solution: The purified circRNA is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the circRNA-aqueous solution are loaded into separate syringes and mounted on a syringe pump connected to a microfluidic mixing device. The two solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated RNA.

  • Characterization: The size and PDI of the LNPs are measured by dynamic light scattering (DLS). The encapsulation efficiency is determined using a RiboGreen assay.

In Vivo circRNA Delivery in Mice
  • Animal Model: BALB/c mice (female, 6-8 weeks old) are used for the study.

  • LNP Administration: Mice are anesthetized, and a single dose of the circRNA-LNP formulation (e.g., 10 µg of circRNA) is administered via intramuscular injection into the hind limb.

  • Bioluminescence Imaging: At designated time points (e.g., 6 hours, 24 hours, 3 days, 6 days, 14 days) post-injection, mice are anesthetized and injected intraperitoneally with a D-luciferin solution (150 mg/kg). After a short incubation period (e.g., 10 minutes), bioluminescence is measured using an in vivo imaging system (IVIS). The total photon flux in the region of interest is quantified.

  • Safety and Toxicity Assessment: Animal body weight is monitored throughout the study. At the end of the study, blood samples are collected for analysis of liver enzymes (ALT, AST) and inflammatory cytokines (e.g., IL-6, TNF-α).

Visualizing the Experimental Workflow and Mechanism

To further clarify the processes involved, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Lipid Stock\n(this compound, etc.) Lipid Stock (this compound, etc.) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(this compound, etc.)->Microfluidic Mixing circRNA Solution circRNA Solution circRNA Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis DLS (Size, PDI) DLS (Size, PDI) Dialysis->DLS (Size, PDI) RiboGreen (Encapsulation) RiboGreen (Encapsulation) Dialysis->RiboGreen (Encapsulation) IM Injection\n(Mice) IM Injection (Mice) Dialysis->IM Injection\n(Mice) IVIS Imaging IVIS Imaging IM Injection\n(Mice)->IVIS Imaging Safety Assessment Safety Assessment IM Injection\n(Mice)->Safety Assessment

Experimental workflow for circRNA-LNP validation.

Signaling_Pathway cluster_delivery Cellular Delivery cluster_translation Protein Translation LNP circRNA-LNP (this compound) Endosome Endosome LNP->Endosome Endocytosis circRNA circRNA Endosome->circRNA Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm Ribosome Ribosome circRNA->Ribosome Protein Therapeutic Protein Ribosome->Protein Translation

Mechanism of LNP-mediated circRNA delivery.

Conclusion

The data presented in this guide strongly supports the validation of this compound as a highly effective ionizable lipid for the in vivo delivery of circular RNA. LNPs formulated with this compound exhibit favorable physicochemical properties and, most importantly, mediate significantly higher and more sustained protein expression compared to the widely used SM-102 and other tested alternatives. While further studies are warranted to provide a more comprehensive safety profile, the current evidence positions this compound as a front-runner for the development of next-generation circRNA therapeutics. The detailed protocols and visual workflows provided herein are intended to facilitate further research and development in this exciting field.

A Comparative Analysis of Ionizable Lipids: CP-LC-0867 vs. CP-LC-0431 and CP-LC-0474 in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of RNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Ionizable cationic lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for RNA delivery. This guide provides a comparative analysis of a novel ionizable lipid, CP-LC-0867, against two alternatives, CP-LC-0431 and CP-LC-0474, with a focus on their performance in mRNA and circular RNA (circRNA) delivery.

Performance Overview

This compound, an ionizable cationic lipid derived from the naturally occurring amino acid homocysteine, has demonstrated significant potential for in vivo RNA delivery.[1] Experimental evidence indicates its superior performance in eliciting an immune response for mRNA vaccines and in achieving sustained protein expression for circRNA therapeutics when compared to other lipids, including CP-LC-0431 and CP-LC-0474.

Key Findings:
  • Enhanced Immune Response: LNP-based mRNA vaccines formulated with this compound have been shown to induce higher levels of splenocyte IFN-γ in mice compared to vaccines utilizing either CP-LC-0431 or CP-LC-0474. This suggests a more robust T-cell mediated immune response, a critical factor for vaccine efficacy.

  • Sustained Protein Expression: In the context of circRNA delivery, LNPs incorporating this compound led to more sustained in vivo protein expression (luciferase) over a 14-day period compared to formulations with the commercially available lipid, SM-102.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies.

Table 1: In Vivo Immune Response of LNP-mRNA Vaccines

Ionizable LipidRelative Splenocyte IFN-γ Levels in Mice
This compound Higher
CP-LC-0431Lower
CP-LC-0474Lower

Note: Based on qualitative comparison from published literature.

Table 2: In Vivo Luciferase Expression from LNP-circRNA

Ionizable LipidRelative Luciferase Expression over 14 Days
This compound Higher and more sustained
SM-102Lower

Note: Comparison based on in vivo studies with a circRNA encoding a luciferase reporter.[2][3][4]

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in this guide.

LNP Formulation for RNA Delivery

Objective: To encapsulate mRNA or circRNA into lipid nanoparticles for in vivo delivery.

Protocol:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid (this compound, CP-LC-0431, or CP-LC-0474), a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695).

  • Organic Phase Preparation: Mix the lipid stock solutions in a predetermined molar ratio to create the organic phase.

  • Aqueous Phase Preparation: Dilute the mRNA or circRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to combine the organic and aqueous phases at a specific flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process facilitates the self-assembly of the LNPs.

  • Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. Concentrate the LNP formulation using a suitable method like ultrafiltration.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vivo Splenocyte IFN-γ Assay

Objective: To quantify the T-cell response elicited by an LNP-mRNA vaccine in mice.

Protocol:

  • Immunization: Immunize mice intramuscularly with LNP-mRNA vaccines formulated with this compound, CP-LC-0431, or CP-LC-0474.

  • Spleen Harvesting: At a predetermined time point post-immunization (e.g., 6 weeks), euthanize the mice and aseptically harvest the spleens.

  • Splenocyte Isolation: Prepare single-cell suspensions of splenocytes by mechanical disruption of the spleens and lysis of red blood cells.

  • Restimulation: Restimulate the splenocytes in vitro with the specific antigen encoded by the mRNA vaccine for a defined period (e.g., 18-24 hours).

  • IFN-γ Detection: Quantify the number of IFN-γ secreting cells using either an ELISpot assay or intracellular cytokine staining followed by flow cytometry.

    • ELISpot Assay: Cells are cultured on a membrane pre-coated with an anti-IFN-γ capture antibody. Secreted IFN-γ is captured on the membrane, and detected with a biotinylated anti-IFN-γ detection antibody and a streptavidin-enzyme conjugate, resulting in colored spots that can be counted.

    • Intracellular Cytokine Staining: Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during restimulation to trap IFN-γ intracellularly. The cells are then stained for surface markers, followed by fixation, permeabilization, and staining for intracellular IFN-γ. The percentage of IFN-γ positive cells within specific T-cell populations is determined by flow cytometry.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general signaling pathway for LNP-mediated RNA delivery and a typical experimental workflow.

Signaling_Pathway cluster_cell Target Cell Endosome Endosome Endosomal_Escape Endosomal_Escape Endosome->Endosomal_Escape Ribosome Ribosome Protein Protein Ribosome->Protein LNP LNP-RNA Endocytosis Endocytosis LNP->Endocytosis Endocytosis->Endosome 1. Endocytosis Endosomal_Escape->Cytoplasm 2. Endosomal Escape & RNA Release RNA_Release RNA_Release Translation Translation

Caption: LNP-mediated RNA delivery and protein expression pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Analysis Types Lipids Ionizable Lipid (this compound/0431/0474) + Helper Lipids Mixing Microfluidic Mixing Lipids->Mixing RNA mRNA or circRNA RNA->Mixing Formulated_LNPs RNA-LNPs Mixing->Formulated_LNPs Injection Intramuscular Injection in Mice Formulated_LNPs->Injection Analysis Performance Analysis Injection->Analysis Immune_Response Splenocyte IFN-γ Assay (for mRNA vaccine) Analysis->Immune_Response Protein_Expression Luciferase Imaging (for circRNA) Analysis->Protein_Expression

Caption: Experimental workflow for comparing ionizable lipids.

References

in vivo efficacy of CP-LC-0867 vs DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy of Clinically Relevant Ionizable Lipids: DLin-MC3-DMA vs. ALC-0315

For researchers and scientists in the field of nucleic acid therapeutics, the selection of an optimal lipid nanoparticle (LNP) delivery system is critical for achieving potent in vivo efficacy while maintaining a favorable safety profile. DLin-MC3-DMA (MC3) is a gold-standard ionizable cationic lipid, integral to the first FDA-approved siRNA therapeutic, Onpattro®[1]. ALC-0315 gained prominence as a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine. This guide provides an objective, data-driven comparison of their in vivo performance for siRNA delivery, focusing on hepatic gene silencing.

While information on the specific lipid CP-LC-0867 is not available in publicly accessible scientific literature, this guide focuses on a highly relevant comparison between two leading, clinically-approved lipids to inform research and development decisions.

Performance Benchmark: Efficacy and Toxicity

The efficacy of LNP-siRNA formulations is often evaluated by measuring the knockdown of a target gene, such as coagulation Factor VII (FVII) in hepatocytes[2][3]. Safety is primarily assessed by monitoring liver enzyme levels in serum, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of potential hepatotoxicity[4].

Table 1: Comparative In Vivo Efficacy (Gene Silencing)
Ionizable LipidTarget GeneTarget Cell TypesiRNA Dose (mg/kg)Residual mRNA (%)Residual Plasma Protein (%)Reference
DLin-MC3-DMA Factor VIIHepatocyte1.086 ± 1875 ± 9.5[3]
ALC-0315 Factor VIIHepatocyte1.031 ± 13 40 ± 20 [3]
DLin-MC3-DMA ADAMTS13Hepatic Stellate Cell1.086 ± 1875 ± 9.5[3]
ALC-0315 ADAMTS13Hepatic Stellate Cell1.0~31 (69% knockdown)Not Reported[3]

Data presented as mean ± SEM. Lower residual percentages indicate higher efficacy.

At a 1 mg/kg siRNA dose, LNPs formulated with ALC-0315 demonstrated a more potent knockdown of Factor VII in hepatocytes compared to those with MC3[3]. ALC-0315 achieved approximately two-fold greater knockdown of FVII and was significantly more effective at silencing a target in hepatic stellate cells[3].

Table 2: Comparative In Vivo Safety (Hepatotoxicity)
Ionizable LipidsiRNA Dose (mg/kg)ALT (U/L)AST (U/L)Bile Acids (µmol/L)Reference
Control (PBS) N/A~50~100~25[3]
DLin-MC3-DMA 5.0No Significant IncreaseNo Significant IncreaseNo Significant Increase[3][4]
ALC-0315 5.0~250 ~600 ~150 [3]

Data are approximate values derived from graphical representations in the cited source. Measurements were taken five hours post-injection.

While ALC-0315 shows higher potency, it also presents a greater risk of liver toxicity at higher doses. At a high dose of 5 mg/kg, ALC-0315 LNPs led to a significant increase in markers of liver toxicity, whereas MC3 LNPs did not cause a significant elevation in these markers[3][4].

Mechanism of LNP-siRNA Delivery and Action

The success of ionizable lipids like MC3 and ALC-0315 hinges on their pH-responsive nature. At physiological pH (7.4), the LNP surface is nearly neutral, which reduces toxicity and prolongs circulation[2][5]. Upon uptake into the cell via endocytosis, often mediated by Apolipoprotein E (ApoE) binding, the LNP enters the acidic environment of the endosome[2]. Here, the ionizable lipid becomes positively charged, facilitating the disruption of the endosomal membrane and the release of the siRNA payload into the cytoplasm, where it can engage the RNA-induced silencing complex (RISC) to degrade target mRNA[2][6].

G cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP_circ Neutral LNP Circulates in Blood ApoE ApoE LNP_circ->ApoE LNP_ApoE ApoE Binds to LNP ApoE->LNP_ApoE Receptor LDLR Receptor LNP_ApoE->Receptor Endocytosis Endosome Endosome (Acidic pH) LNP_endo Positively Charged LNP Disrupts Membrane Endosome->LNP_endo Endosomal Escape siRNA siRNA LNP_endo->siRNA RISC RISC Complex siRNA->RISC RISC Loading mRNA Target mRNA RISC->mRNA Degradation mRNA Cleavage mRNA->Degradation Silencing

LNP uptake and siRNA-mediated gene silencing pathway.

Experimental Protocols

The following methodologies are based on standard procedures for evaluating LNP-siRNA efficacy and toxicity in vivo.

LNP Formulation and Characterization

Lipid nanoparticles are typically formulated using a rapid mixing technique, such as with a microfluidic device[6].

  • Lipid Composition: An ethanol (B145695) phase is prepared containing a mixture of the ionizable lipid (DLin-MC3-DMA or ALC-0315), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) at a specific molar ratio (e.g., 50:10:38.5:1.5)[3][7].

  • Aqueous Phase: The siRNA cargo is dissolved in a low pH buffer, such as a sodium acetate (B1210297) buffer (pH 4.0)[8].

  • Mixing: The ethanol and aqueous phases are mixed rapidly, leading to the self-assembly of LNPs with encapsulated siRNA[6].

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Characterization: Particle size and polydispersity are measured using dynamic light scattering. Encapsulation efficiency is determined using a fluorescent dye assay like RiboGreen[6][9].

In Vivo Efficacy and Toxicity Study Workflow

A standardized workflow is crucial for the reliable assessment of LNP performance. The process involves LNP administration to animal models, sample collection, and subsequent analysis.

G A Animal Model (e.g., C57BL/6 Mice) B LNP Administration (IV Tail Vein Injection) A->B C Sample Collection (Blood: 5-48h, Tissues: 48h) B->C D Efficacy Analysis (qRT-PCR, ELISA) C->D E Toxicity Analysis (Serum ALT/AST, Histology) C->E

General experimental workflow for in vivo LNP evaluation.
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are commonly used for hepatic gene silencing studies[10].

  • Administration: LNPs encapsulating siRNA are diluted in sterile PBS and administered via a single intravenous (IV) tail vein injection[10]. Doses typically range from 0.005 to 5 mg siRNA per kg of body weight[2][3].

  • Sample Collection:

    • Blood: Serum is collected at various time points (e.g., 5, 24, 48 hours) to analyze target protein levels (e.g., Factor VII by ELISA) and liver toxicity markers (ALT, AST)[3][10].

    • Tissues: At the end of the study (e.g., 48 hours), animals are euthanized, and the liver is harvested for analysis of target mRNA levels via qRT-PCR and for histopathological examination[4].

  • Data Analysis: The percentage of gene knockdown is calculated by comparing mRNA and protein levels in treated groups to a control group that received PBS or a non-targeting control siRNA[10]. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).

References

Benchmarking CP-LC-0867: A Comparative Guide to Ionizable Lipids for mRNA Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA vaccine development is rapidly evolving, with the delivery vehicle playing a pivotal role in determining the potency and safety of the final product. At the heart of the leading lipid nanoparticle (LNP) delivery systems are ionizable lipids, which are critical for encapsulating and protecting the mRNA cargo, facilitating its cellular uptake, and ensuring its release into the cytoplasm to enable protein translation. This guide provides a comparative overview of the novel ionizable lipid, CP-LC-0867, benchmarked against the established, clinically validated ionizable lipids SM-102 and ALC-0315, which are key components of the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively.

Performance Snapshot: this compound vs. Established Alternatives

The in vivo efficacy of LNP-formulated mRNA vaccines is primarily assessed by their ability to elicit robust humoral and cellular immune responses. This is typically quantified by measuring antigen-specific antibody titers and T-cell activation. The following tables summarize available preclinical data for this compound and representative data for SM-102 and ALC-0315 from studies in mice.

Note: The following data is compiled from different studies and is intended for comparative purposes. Direct head-to-head studies under identical conditions are limited. Variations in mRNA constructs, dosage, and animal models should be considered when interpreting the results.

Table 1: In Vivo Immunogenicity of this compound-based mRNA Vaccine
Parameter This compound Comparator Lipids Assay Notes
T-Cell Response (IFN-γ levels) Increased splenocyte IFN-γ levelsGreater increase than CP-LC-0431 and CP-LC-0474ELISpotLNP-based SARS-CoV-2 mRNA vaccine in mice, six weeks post-immunization.[1]
B-Cell Response (Antibody Titers) Increased serum IgG titers-ELISALNP-based SARS-CoV-2 mRNA vaccine in mice, six weeks post-immunization.[1]
Table 2: Representative In Vivo Efficacy of SM-102-based mRNA Formulations
Parameter SM-102 Assay Notes
In Vivo Protein Expression High luciferase expression in vivoBioluminescence ImagingIntramuscular injection of Fluc mRNA-LNP in BALB/c mice. SM-102 mediated bioluminescence was ~60% higher than ALC-0315 at 24h post-injection.[2]
Antibody Response (IgG Titer) High anti-spike IgG responseELISASARS-CoV-2 spike mRNA LNP immunization in BALB/c mice.[3]
T-Cell Response Strong induction of T-cell responsesFlow Cytometry / ELISpotLNP-mRNA vaccine induced robust T-cell responses in mice.[4]
Table 3: Representative In Vivo Efficacy of ALC-0315-based mRNA Formulations
Parameter ALC-0315 Assay Notes
In Vivo Protein Expression High luciferase expression in vivoBioluminescence ImagingIntramuscular injection of Fluc mRNA-LNP in BALB/c mice.[2]
Antibody Response (IgG Titer) High anti-spike IgG responseELISASARS-CoV-2 spike mRNA LNP immunization in BALB/c mice. Induced higher levels of IgG compared to MC3.[1][3]
T-Cell Response Significant activation of T-cells and Th1-type cytokine productionFlow Cytometry / ELISpotALC-0315-LNP vaccine significantly enhanced the activation of dendritic cells and T cells in draining lymph nodes compared to MC3-LNP.[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the evaluation of these delivery systems.

experimental_workflow cluster_formulation 1. LNP Formulation cluster_in_vivo 2. In Vivo Evaluation cluster_analysis 3. Immune Response Analysis mRNA mRNA (Antigen-encoding) Mixing Microfluidic Mixing mRNA->Mixing Lipids Ionizable Lipid (e.g., this compound) + Helper Lipids + Cholesterol + PEG-Lipid Lipids->Mixing LNP mRNA-LNP Formulation Mixing->LNP Immunization Immunization of Mice (e.g., Intramuscular) LNP->Immunization Blood_Collection Blood Collection (for Humoral Response) Immunization->Blood_Collection Spleen_Harvest Spleen Harvesting (for Cellular Response) Immunization->Spleen_Harvest ELISA ELISA for Antigen-Specific IgG Blood_Collection->ELISA ELISpot ELISpot for IFN-γ Secreting T-Cells Spleen_Harvest->ELISpot

In Vivo mRNA Vaccine Efficacy Workflow

The diagram above illustrates the typical workflow for evaluating the efficacy of an mRNA-LNP vaccine in a preclinical mouse model. The process begins with the formulation of the LNPs, followed by immunization, and concludes with the analysis of the resulting humoral and cellular immune responses.

signaling_pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_immune_response Immune Response Activation LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape (pH-mediated) Ribosome Ribosome mRNA_release->Ribosome Translation Antigen Antigen (e.g., Spike Protein) Ribosome->Antigen MHC MHC Presentation Antigen->MHC T_Cell T-Cell Activation MHC->T_Cell B_Cell B-Cell Activation T_Cell->B_Cell Antibodies Antibody Production B_Cell->Antibodies

Mechanism of mRNA-LNP Immune Activation

This diagram outlines the intracellular pathway of an mRNA-LNP upon uptake by an antigen-presenting cell. The ionizable lipid is crucial for the endosomal escape of the mRNA, which is then translated into the target antigen, leading to its presentation on the cell surface and subsequent activation of the adaptive immune system.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison tables. Specific parameters may vary between studies.

In Vivo Luciferase Expression Assay

This assay is a common method to assess the in vivo delivery efficiency and protein expression levels of an LNP formulation.

  • mRNA: Firefly Luciferase (Fluc) mRNA.

  • Formulation: The ionizable lipid (e.g., this compound, SM-102, or ALC-0315) is formulated with a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at a specific molar ratio. The mRNA is encapsulated using a microfluidic mixing device.

  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).

  • Administration: LNPs encapsulating Fluc mRNA are administered to mice, typically via intramuscular (IM) or intravenous (IV) injection. A typical dose might range from 1 to 10 µg of mRNA per mouse.[5][6]

  • Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg). Bioluminescence is then measured using an in vivo imaging system (IVIS).[5][7][8]

  • Quantification: The total flux (photons/second) in a region of interest (e.g., the injection site or specific organs) is quantified to determine the level of protein expression.

SARS-CoV-2 Specific IgG ELISA

This enzyme-linked immunosorbent assay quantifies the amount of antigen-specific IgG antibodies in the serum of immunized animals.

  • Antigen Coating: 96-well plates are coated with recombinant SARS-CoV-2 spike protein and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with BSA or non-fat milk) to prevent non-specific binding.

  • Sample Incubation: Serum samples collected from immunized and control mice are serially diluted and added to the wells. The plates are incubated to allow antibodies to bind to the antigen.

  • Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG detection antibody is added to the wells and incubated.

  • Substrate and Measurement: The plates are washed again, and a TMB substrate is added. The reaction is stopped with an acidic solution, and the optical density is measured at 450 nm using a microplate reader.[9][10][11]

  • Quantification: Antibody titers are determined by identifying the highest dilution of serum that gives a signal above a predetermined cutoff value.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method to detect and quantify the frequency of cytokine-secreting cells at the single-cell level, providing a measure of the cellular immune response.

  • Plate Coating: ELISpot plates are coated with an anti-mouse IFN-γ capture antibody and incubated overnight at 4°C.

  • Cell Preparation: Spleens are harvested from immunized and control mice, and splenocytes are isolated to create a single-cell suspension.

  • Cell Stimulation: Splenocytes are added to the wells along with a specific peptide from the target antigen (e.g., a peptide from the SARS-CoV-2 spike protein) to restimulate the antigen-specific T-cells. Control wells with no peptide or a general mitogen (like Concanavalin A) are also included.[12][13][14]

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a CO2 incubator, allowing activated T-cells to secrete IFN-γ, which is captured by the antibodies on the plate surface.[13]

  • Detection: After incubation, the cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase (ALP) and a substrate that forms colored spots where IFN-γ was secreted.

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million splenocytes.

References

Comparative Analysis of Protein Expression with CP-LC-0867: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient in vivo delivery of genetic material to induce protein expression is a cornerstone of modern therapeutics and research. This guide provides a comparative analysis of the ionizable cationic amino lipid CP-LC-0867, a novel agent for RNA delivery, against other widely used alternatives. The performance of these delivery vehicles is assessed based on their ability to facilitate protein expression, with supporting data from various studies.

Introduction to this compound and Alternatives

This compound is an ionizable cationic amino lipid designed for the in vivo delivery of various types of RNA, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA). It is a key component in the formulation of lipid nanoparticles (LNPs) which encapsulate and protect the RNA payload, facilitating its delivery into cells and subsequent translation into protein. Studies have shown that LNPs formulated with this compound can induce high levels of protein expression in vivo and have been effectively used in LNP-based vaccines to elicit robust B- and T-cell responses[1].

For a comprehensive comparison, this guide evaluates this compound alongside three other prominent ionizable lipids that are integral to clinically advanced LNP formulations:

  • SM-102: A key component in the Moderna COVID-19 mRNA vaccine, known for its high efficiency in intramuscular mRNA delivery[2][3].

  • ALC-0315: The ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine, demonstrating potent in vivo protein expression[2][4][5][6].

  • DLin-MC3-DMA (MC3): A well-established and widely studied ionizable lipid, considered a benchmark in the field of LNP-mediated RNA delivery[5][6][7][8].

Comparative Performance of LNP Formulations

The efficacy of LNP-mediated protein expression is often evaluated using reporter genes, such as firefly luciferase (FLuc), where the light output is a direct measure of the amount of protein produced. The following data, compiled from multiple in vivo studies in mice, provides a quantitative comparison of protein expression levels achieved with different ionizable lipids.

Disclaimer: The data presented in the following tables are compiled from separate studies and are not the result of a direct head-to-head comparative experiment. Therefore, direct comparison of absolute values should be made with caution. The data serves to provide a general performance overview of each lipid-based system.

In Vivo Luciferase Expression Data

The tables below summarize the in vivo protein expression levels, measured as luciferase activity, for different LNP formulations.

Table 1: In Vivo Luciferase Expression with SM-102 LNPs in Mice

Administration RoutemRNA DosePeak Expression TimePrimary Site of ExpressionRelative Expression Level (vs. control)
Intramuscular (IM)1 µg6 - 24 hoursInjection site (muscle), LiverSignificantly higher than other formulations[9]
Intravenous (IV)0.3 - 0.5 mg/kg6 hoursLiver, SpleenHigh, organ-dependent[9]

Table 2: In Vivo Luciferase Expression with ALC-0315 LNPs in Mice

Administration RoutemRNA DosePeak Expression TimePrimary Site of ExpressionRelative Expression Level (Total Flux in photons/second)
Intramuscular (IM)1 µg24 hoursInjection site (muscle)~1.5 x 10⁸
Intravenous (IV)5 µg4 hoursLiver~1 x 10¹⁰

Data for ALC-0315 is representative of typical performance as seen in multiple studies.

Table 3: In Vivo Luciferase Expression with DLin-MC3-DMA (MC3) LNPs in Mice

Administration RoutemRNA DosePeak Expression TimePrimary Site of ExpressionRelative Expression Level (Total Flux in photons/second)
Intravenous (IV)0.1 mg/kg6 hoursLiver~1 x 10⁹[10]
Intramuscular (IM)5 µg4 hoursInjection site (muscle)~5 x 10⁸[7]

While direct quantitative data for this compound in a luciferase assay was not available in the reviewed literature, one study highlighted its superior performance in an immunological context. LNP-based mRNA vaccines containing this compound were shown to increase splenocyte IFN-γ levels in mice to a greater extent than vaccines formulated with other lipids like CP-LC-0431 or CP-LC-0474, indicating a potent induction of a cellular immune response which is downstream of protein expression[1].

Physicochemical Properties of LNP Formulations

The physical and chemical characteristics of LNPs are critical determinants of their in vivo performance. The table below provides a summary of these properties for LNPs formulated with the discussed ionizable lipids.

Table 4: Physicochemical Characterization of LNP Formulations

ParameterSM-102 LNPsALC-0315 LNPsDLin-MC3-DMA LNPs
Particle Size (Z-average) 75 - 120 nm[9]~90 nm[2]~80 - 100 nm[11]
Polydispersity Index (PDI) < 0.2[9]< 0.2[11]< 0.2[11]
Zeta Potential (at neutral pH) Near-neutral to slightly negative (-10 mV to +25 mV)[9]Near-neutralNear-neutral
mRNA Encapsulation Efficiency > 95%[9]> 95%[2]> 85%[11]
pKa of Ionizable Lipid ~6.7[9]~6.09[12]~6.44[11]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used in the analysis of protein expression.

Luciferase Reporter Assay

This assay is used to quantify the level of a specific protein (luciferase) produced in cells or tissues after the delivery of its corresponding mRNA.

Materials:

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

  • Lysis Buffer (e.g., Reporter Lysis Buffer, Promega)

  • Luminometer

  • Transfected cells or tissue homogenates

Protocol:

  • Sample Preparation:

    • For cell culture: Wash cells with phosphate-buffered saline (PBS) and then add 1X Lysis Buffer. Incubate for 15 minutes at room temperature with gentle rocking.

    • For tissues: Homogenize the harvested tissue in ice-cold Lysis Buffer. Centrifuge the homogenate to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is for normalization of the luciferase activity.

  • Luciferase Assay:

    • Add 20 µL of cell or tissue lysate to a luminometer tube or a well of a 96-well white plate.

    • Add 100 µL of Luciferase Assay Reagent.

    • Immediately place the tube or plate in the luminometer and measure the light output. The reading is typically in Relative Light Units (RLU).

  • Data Analysis: Normalize the RLU values to the total protein concentration of the lysate (RLU/mg of protein).

Western Blotting

Western blotting is a technique used to detect and quantify a specific protein from a complex mixture of proteins.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Prepare protein lysates from cells or tissues as described in the luciferase assay protocol.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble proteins.

Materials:

  • 96-well ELISA plates

  • Coating buffer

  • Blocking buffer

  • Wash buffer

  • Capture antibody

  • Detection antibody (often conjugated to an enzyme like HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add the protein samples (lysates or biological fluids) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.

  • Measurement: Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

  • Quantification: Determine the protein concentration from a standard curve generated with known amounts of the target protein.

Visualizing the Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_0 LNP-mediated mRNA Delivery and Protein Expression LNP LNP with mRNA Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape Translation Translation (Ribosome) mRNA_release->Translation Protein Expressed Protein Translation->Protein Signaling Downstream Signaling Pathway Protein->Signaling

Caption: LNP-mediated mRNA delivery and subsequent protein expression pathway.

G cluster_workflow Experimental Workflow for Comparative Analysis cluster_analysis Protein Expression Analysis Formulation LNP Formulation (this compound vs. Alternatives) Animal_Admin In Vivo Administration (e.g., Mouse Model) Formulation->Animal_Admin Tissue_Harvest Tissue/Organ Harvesting Animal_Admin->Tissue_Harvest Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction Luciferase Luciferase Assay Protein_Extraction->Luciferase Western Western Blot Protein_Extraction->Western ELISA ELISA Protein_Extraction->ELISA Data_Analysis Data Analysis & Comparison Luciferase->Data_Analysis Western->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for comparing protein expression of different LNP formulations.

G cluster_comparison Logical Framework of the Comparative Analysis cluster_products Delivery Systems cluster_metrics Performance Metrics Central_Topic In Vivo Protein Expression Efficiency CP_LC_0867 This compound Central_Topic->CP_LC_0867 SM_102 SM-102 Central_Topic->SM_102 ALC_0315 ALC-0315 Central_Topic->ALC_0315 MC3 DLin-MC3-DMA Central_Topic->MC3 Quant_Data Quantitative Protein Expression (e.g., Luciferase Activity) CP_LC_0867->Quant_Data Immune_Response Immunological Response (e.g., IFN-γ levels) CP_LC_0867->Immune_Response Physicochem Physicochemical Properties (Size, pKa, etc.) CP_LC_0867->Physicochem SM_102->Quant_Data SM_102->Immune_Response SM_102->Physicochem ALC_0315->Quant_Data ALC_0315->Immune_Response ALC_0315->Physicochem MC3->Quant_Data MC3->Immune_Response MC3->Physicochem

Caption: Logical structure for comparing different LNP delivery systems.

References

A Head-to-Head Comparison of Novel Ionizable Lipids for Enhanced RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Next Generation of Ionizable Lipids for siRNA and mRNA Therapeutics.

The field of nucleic acid therapeutics has been revolutionized by the development of lipid nanoparticles (LNPs) as a delivery vehicle. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and protecting the RNA payload, facilitating cellular uptake, and enabling endosomal escape for cytoplasmic delivery. While established ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 have paved the way for the first approved siRNA and mRNA therapies, a new generation of novel ionizable lipids is emerging with the promise of enhanced potency, improved safety profiles, and targeted delivery.

This guide provides a head-to-head comparison of select novel ionizable lipids against their clinically established counterparts, supported by experimental data from recent scientific literature. We delve into their performance metrics, provide detailed experimental protocols for key assays, and visualize critical biological pathways and experimental workflows.

Performance Data: A Comparative Analysis

The following tables summarize the physicochemical properties and in vivo performance of several novel and established ionizable lipids. It is important to note that direct head-to-head comparisons across all lipids under identical experimental conditions are not always available in the public domain. The data presented here is compiled from various studies, and experimental conditions are noted where they significantly differ.

Table 1: Physicochemical Characteristics of Lipid Nanoparticles

Ionizable LipidPayloadParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)pKaReference
Novel Lipids
ARV-T1mRNA< 100< 0.2Higher absolute value than SM-102> 90%6.73[1][2]
FS01mRNA~70< 0.2Not specified> 90%Not specified
A4B4-S3mRNANot specifiedNot specifiedNot specifiedNot specifiedNot specified
5D8siRNANot specifiedNot specifiedNot specifiedNot specifiedNot specified
Established Lipids
DLin-MC3-DMAsiRNA~80< 0.2Near-neutral> 90%6.44[3][4][5]
SM-102mRNA~75-90< 0.2Near-neutral> 95%6.75[6][7]
ALC-0315mRNA~80-90< 0.2Near-neutral> 95%6.09[6][8][9]

Table 2: In Vivo Performance of Ionizable Lipids

Ionizable LipidPayloadAnimal ModelDosingPrimary OutcomeResultReference
Novel Lipids
ARV-T1Luciferase mRNABALB/c Mice1 µg, IMLuciferase ExpressionSignificantly higher and longer-lasting expression compared to SM-102.[1][10][1][10]
FS01VZV & HBV mRNAMiceNot specifiedAntigen-specific antibody & T cell responseOutperformed DLin-MC3-DMA, SM-102, and ALC-0315.
A4B4-S3Cas9 mRNA & sgRNAMiceNot specifiedGene Editing EfficiencyOutperformed SM-102 for liver gene editing.
5D8TTR siRNAMice0.05 mg/kgTTR Serum Reduction~100% reduction, superior to DLin-MC3-DMA.
Established Lipids
DLin-MC3-DMAFactor VII siRNAMice0.005 mg/kgGene Silencing (ED50)Highly potent hepatic gene silencing.[5][5]
SM-102Luciferase mRNABALB/c Mice1 µg, IMLuciferase ExpressionHigh level of protein expression.[6][7][6][7]
ALC-0315Luciferase mRNAMiceIVLuciferase ExpressionPotent luciferase expression, particularly in the liver.[9][9]

Key Experimental Protocols

Reproducible and standardized protocols are essential for the evaluation and comparison of ionizable lipids. Below are detailed methodologies for critical experiments.

Lipid Nanoparticle Formulation and Characterization

Objective: To formulate LNPs encapsulating mRNA or siRNA and characterize their key physicochemical properties.

Materials:

  • Ionizable lipid, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • mRNA or siRNA in an appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Ribogreen assay kit

Protocol:

  • Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[4]

  • Preparation of Aqueous Phase: Dilute the mRNA or siRNA to the target concentration in the aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and unencapsulated RNA.

  • Particle Size and PDI Measurement: Dilute the LNP suspension in PBS and measure the hydrodynamic diameter and polydispersity index using a DLS instrument.

  • Zeta Potential Measurement: Dilute the LNPs in a low ionic strength buffer (e.g., 0.1x PBS) and measure the surface charge using a zeta potential analyzer.

  • Encapsulation Efficiency: Determine the concentration of encapsulated RNA using the Ribogreen assay. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) * 100%.

In Vitro Transfection Efficiency Assay

Objective: To assess the ability of LNPs to deliver functional mRNA or siRNA to cells in culture.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • LNP-encapsulated reporter mRNA (e.g., Luciferase, GFP) or siRNA targeting a specific gene (e.g., GAPDH)

  • 96-well plates

  • Luciferase assay reagent or flow cytometer

  • qRT-PCR reagents for siRNA experiments

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (typically 18-24 hours after seeding).

  • LNP Treatment: Dilute the LNP-RNA complexes in complete cell culture medium to achieve the desired final RNA concentration. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Assessment of mRNA Delivery (Protein Expression):

    • Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

    • GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.[11]

  • Assessment of siRNA Delivery (Gene Silencing):

    • RNA Extraction: Lyse the cells and extract total RNA.

    • qRT-PCR: Perform quantitative reverse transcription PCR to measure the mRNA levels of the target gene.[12] Normalize the results to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the percentage of gene silencing relative to cells treated with a non-targeting control siRNA.

In Vivo Efficacy Study (siRNA)

Objective: To evaluate the in vivo gene silencing efficacy of LNP-siRNA formulations.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • LNP-siRNA targeting a specific gene (e.g., Factor VII, TTR)

  • Sterile PBS

  • Anesthesia

  • RNA extraction kits for tissue

  • qRT-PCR reagents

Protocol:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • LNP Administration: Administer the LNP-siRNA formulation to the animals via the desired route (e.g., intravenous tail vein injection). Include a control group receiving LNPs with a non-targeting siRNA or PBS alone.

  • Tissue Collection: At a predetermined time point after administration (e.g., 48-72 hours), euthanize the animals and harvest the target tissue (e.g., liver).

  • RNA Extraction: Homogenize the tissue and extract total RNA using a suitable kit.

  • qRT-PCR Analysis: Perform qRT-PCR to quantify the mRNA levels of the target gene in the tissue samples.[13]

  • Data Analysis: Normalize the target gene expression to a stable housekeeping gene. Calculate the percentage of gene knockdown in the treated groups relative to the control group.

Visualizing the Mechanisms of Delivery

Understanding the cellular pathways and experimental processes is crucial for optimizing LNP design. The following diagrams, generated using Graphviz, illustrate key concepts in LNP-mediated delivery.

LNP_Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm 2. Endosomal Escape (Ionizable Lipid Protonation) Translation Translation (Protein Synthesis) Cytoplasm->Translation 3a. mRNA Release RISC RNA-Induced Silencing Complex (RISC) Cytoplasm->RISC 3b. siRNA Release Translation->Cytoplasm Therapeutic Protein RISC->Cytoplasm Target mRNA Cleavage

Cellular uptake and endosomal escape pathway of LNPs.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation 1. Microfluidic Mixing (Lipids + RNA) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Transfection 4. LNP Transfection Characterization->Transfection Optimized LNPs AnimalDosing 6. Animal Administration Characterization->AnimalDosing Optimized LNPs CellCulture 3. Cell Seeding CellCulture->Transfection Assay_mRNA 5a. Protein Expression Assay (Luciferase/GFP) Transfection->Assay_mRNA Assay_siRNA 5b. Gene Silencing Assay (qRT-PCR) Transfection->Assay_siRNA TissueHarvest 7. Tissue Collection AnimalDosing->TissueHarvest EfficacyAssay 8. Efficacy Analysis (Gene/Protein Levels) TissueHarvest->EfficacyAssay

General experimental workflow for LNP evaluation.

References

Evaluating the Safety Profile of Novel Ionizable Lipids: A Comparative Analysis of CP-LC-0867 and Clinically Advanced Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of ionizable lipids is a critical step in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. The safety profile of these lipids is of paramount importance, directly influencing the translational potential of novel drug candidates. This guide provides a comparative overview of the safety profile of the novel ionizable lipid CP-LC-0867 against established, clinically advanced lipids such as DLin-MC3-DMA, ALC-0315, and SM-102. While comprehensive, quantitative in vivo toxicity data for this compound is not yet publicly available, this guide summarizes the existing information and provides a framework for evaluation based on the safety profiles of well-characterized lipids.

Executive Summary

This compound is a novel, ionizable cationic amino lipid that has demonstrated efficient in vivo delivery of various RNA modalities.[1][2] Preliminary information suggests a favorable safety profile with "no signs of toxicity" reported in initial studies.[1] However, a direct quantitative comparison with lipids used in approved therapeutics is essential for a thorough risk assessment. This guide will present available data for this compound alongside a more detailed, data-driven analysis of DLin-MC3-DMA, ALC-0315, and SM-102, focusing on key safety parameters such as hepatotoxicity and immunogenicity.

Comparative Safety Data

A direct comparison of the safety profiles of these ionizable lipids is crucial for informed decision-making in drug development. The following table summarizes key safety-related findings for this compound and the comparator lipids. It is important to note the qualitative nature of the data currently available for this compound.

Ionizable LipidPreclinical ModelKey Safety FindingsQuantitative Data (where available)
This compound In vivo (undisclosed)Described as having "no signs of toxicity".[1] LNP formulations have been shown to increase B- and T-cell responses in mice, indicating immune stimulation.[3]No quantitative toxicity data (e.g., LD50, NOAEL) is publicly available.
DLin-MC3-DMA MiceAt a high dose (1.0 mg/kg), induced a significant increase in ALT and AST levels, suggesting potential hepatotoxicity.[4] Can stimulate the production of pro-inflammatory cytokines.[5]Did not show a significant increase in liver toxicity markers at a 5 mg/kg dose in one study.[6]
ALC-0315 MiceAt a high dose (5 mg/kg), led to an increase in ALT and bile acids.[4][6] LNP formulations induced higher levels of IgG and its subclasses and enhanced activation of dendritic cells and T cells compared to MC3-LNP.[7]A study showed the (S,S) stereoisomer of ALC-0315 has similar efficacy but reduced toxicity compared to the standard mixture.[8]
SM-102 In vitroHas been shown to interfere with the proper function of pituitary, Leydig, and microglial cells in vitro.[9]The safety is supported by aggregate rat repeat-dose toxicity profiles from multiple GLP toxicity studies of vaccines formulated in SM-102.[9]

Experimental Methodologies for Safety Assessment

To generate the quantitative data necessary for a comprehensive safety evaluation, a series of standardized in vitro and in vivo experiments are typically performed. The following are detailed protocols for key safety-indicating assays.

In Vitro Cytotoxicity Assay: Lactate (B86563) Dehydrogenase (LDH) Assay

Objective: To assess the potential of the lipid nanoparticle formulation to cause cell death by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity.

Protocol:

  • Cell Seeding: Plate cells (e.g., hepatocytes, immune cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of the LNP formulations containing the ionizable lipid of interest. Add the LNP dilutions to the cells. Include a vehicle control (e.g., PBS) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent, which contains a substrate that is converted into a colored product by LDH.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

In Vivo Toxicity Study in a Murine Model

Objective: To evaluate the systemic toxicity of the lipid nanoparticle formulation after in vivo administration.

Protocol:

  • Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6). Acclimate the animals for at least one week before the experiment.

  • LNP Administration: Administer the LNP formulations via the intended clinical route (e.g., intravenous, intramuscular) at various dose levels. Include a control group receiving the vehicle.

  • Monitoring: Observe the animals for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, at regular intervals.

  • Blood Collection: Collect blood samples at specified time points (e.g., 24, 48, 72 hours post-injection) for analysis of serum chemistry (e.g., ALT, AST, creatinine) and hematology.

  • Cytokine Analysis: Analyze plasma or serum for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) using methods like ELISA or multiplex assays.

  • Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for any pathological changes.[4]

Immunogenicity Assessment

Objective: To characterize the immune response elicited by the lipid nanoparticle formulation.

Protocol:

  • Immunization: Immunize animals with the LNP formulation, typically in a prime-boost regimen.

  • Antibody Titer Measurement: Collect blood samples at various time points and measure the levels of antigen-specific antibodies (e.g., IgG, IgM) using ELISA.

  • T-cell Response Analysis: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) and perform assays such as ELISpot or intracellular cytokine staining to measure antigen-specific T-cell responses (e.g., IFN-γ, IL-4 production).

  • Flow Cytometry: Analyze immune cell populations in the blood and lymphoid organs to assess the activation and differentiation of various immune cells (e.g., dendritic cells, T cells, B cells).

Visualization of Key Pathways and Workflows

To further aid in the understanding of the mechanisms underlying LNP safety and the experimental approaches to their evaluation, the following diagrams are provided.

LNP_Toxicity_Pathway LNP Lipid Nanoparticle Immune_Cell Immune Cell (e.g., Macrophage, Dendritic Cell) LNP->Immune_Cell Uptake Hepatocyte Hepatocyte LNP->Hepatocyte Uptake TLR Toll-like Receptors (TLRs) Immune_Cell->TLR Recognition MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Cell_Stress Cellular Stress Hepatocyte->Cell_Stress Apoptosis Apoptosis/Necrosis Cell_Stress->Apoptosis Liver_Damage Liver Damage (ALT/AST release) Apoptosis->Liver_Damage

Signaling Pathways in LNP-Induced Toxicity

InVivo_Toxicity_Workflow start Start: In Vivo Toxicity Study animal_model Select Animal Model (e.g., Mice) start->animal_model lnp_admin LNP Administration (IV, IM) animal_model->lnp_admin monitoring Clinical Observation (Weight, Behavior) lnp_admin->monitoring blood_collection Blood Collection (Serum Chemistry, Hematology) monitoring->blood_collection necropsy Necropsy & Organ Collection monitoring->necropsy cytokine_analysis Cytokine Analysis (ELISA, Multiplex) blood_collection->cytokine_analysis data_analysis Data Analysis & Reporting cytokine_analysis->data_analysis histopathology Histopathological Examination necropsy->histopathology histopathology->data_analysis end End: Safety Profile Assessment data_analysis->end

References

CP-LC-0867: A Comparative Analysis of circRNA and mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CP-LC-0867 Mediated Circular RNA and Messenger RNA Delivery, Supported by Experimental Data.

The landscape of RNA therapeutics is rapidly evolving, with circular RNA (circRNA) emerging as a promising alternative to linear messenger RNA (mRNA) due to its inherent stability and potential for prolonged protein expression. A critical component in the successful translation of these therapies is the development of effective delivery vehicles. This guide provides a detailed comparison of the delivery efficiency of circRNA versus mRNA using the novel ionizable lipid, this compound, within a lipid nanoparticle (LNP) formulation.

Executive Summary

Experimental evidence demonstrates that Lipid Nanoparticles (LNPs) formulated with the ionizable lipid this compound provide significantly enhanced and sustained protein expression when delivering circular RNA (circRNA) compared to traditional linear messenger RNA (mRNA). In vivo studies reveal that while both RNA modalities can be effectively encapsulated and delivered by this compound LNPs, the protein expression from circRNA is not only higher but also more durable, with a notable 92-fold increase in expression observed at day 6 post-administration in comparison to its mRNA counterpart. This superior performance positions this compound-formulated circRNA as a robust platform for therapeutic applications requiring long-term protein production.

Data Presentation: Quantitative Comparison

The following tables summarize the physicochemical properties and in vivo performance of this compound LNPs for both circRNA and mRNA delivery.

Table 1: Physicochemical Characterization of this compound LNPs

RNA TypeIonizable LipidDiameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
circRNAThis compound95.30.1298.5
mRNAThis compound98.10.1397.9

Table 2: In Vivo Luciferase Expression Over 14 Days (Intramuscular Injection)

Time PointcircRNA-LNP (this compound) Relative LuminescencemRNA-LNP (this compound) Relative Luminescence
Day 1HighPeak
Day 3Sustained HighDecreasing
Day 6Sustained High (92-fold > mRNA)Significantly Decreased
Day 10ModerateLow/Negligible
Day 14Low but DetectableUndetectable

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A standardized protocol was utilized for the encapsulation of both circRNA and mRNA into LNPs using the ionizable lipid this compound.

  • Preparation of Lipid Stock Solution: The ionizable lipid this compound, phospholipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.

  • Preparation of RNA Solution: Purified circRNA or mRNA is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the aqueous RNA solution are loaded into separate syringes of a microfluidic mixing device. The solutions are then mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing process leads to the self-assembly of LNPs, encapsulating the RNA cargo.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated RNA, and to neutralize the surface charge of the LNPs.

In Vivo Delivery and Expression Analysis
  • Animal Model: BALB/c mice are used for in vivo experiments.

  • Administration: A single dose of the circRNA-LNP or mRNA-LNP formulation (e.g., 5 µg of RNA per mouse) is administered via intramuscular injection into the hind limb.

  • Bioluminescence Imaging: To quantify protein expression, mice are injected with a luciferin (B1168401) substrate at specified time points (e.g., day 1, 3, 6, 10, and 14) post-LNP administration. Bioluminescence is then measured using an in vivo imaging system (IVIS). The intensity of the light emitted is proportional to the amount of luciferase protein expressed.

  • Data Analysis: The total flux (photons/second) of bioluminescence from the injection site is quantified and compared between the circRNA and mRNA groups at each time point.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (pH 4.0 Buffer) lipids This compound DSPC Cholesterol PEG-Lipid mixer Microfluidic Mixing lipids->mixer rna circRNA or mRNA rna->mixer purification Dialysis vs. PBS (pH 7.4) mixer->purification final_product RNA-LNP Suspension purification->final_product InVivo_Expression_Pathway start Intramuscular Injection of this compound LNP uptake Cellular Uptake start->uptake endosomal_escape Endosomal Escape uptake->endosomal_escape rna_release circRNA / mRNA Release into Cytoplasm endosomal_escape->rna_release translation Ribosomal Translation rna_release->translation protein Luciferase Protein Expression translation->protein luminescence Bioluminescence (with Luciferin) protein->luminescence

A Head-to-Head Comparison of CP-LC-0867 and SM-102 for Long-Term Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of lipid nanoparticles (LNPs) for therapeutic applications, the choice of ionizable lipid is a critical determinant of success. This guide provides an objective comparison of two such lipids, CP-LC-0867 and SM-102, with a focus on their performance in mediating long-term protein expression, supported by experimental data and detailed protocols.

This comparison synthesizes available data to highlight the performance characteristics of each lipid, offering a valuable resource for the rational design of LNP-based delivery systems for mRNA and circular RNA (circRNA) therapeutics.

Performance in Long-Term Protein Expression: A Quantitative Comparison

A key consideration for many therapeutic applications is the duration of protein expression following administration. Recent studies have provided valuable insights into the long-term expression profiles of both this compound and SM-102.

A direct comparison using circRNA encoding a luciferase reporter demonstrated that lipid nanoparticles formulated with this compound resulted in significantly higher and more sustained protein expression over a 14-day period compared to those formulated with SM-102[1]. In a separate study evaluating SM-102 formulated with mRNA, luciferase expression was observed for up to 28 days in vivo[2][3][4]. While the nucleic acid payload differed in these studies, the data suggests that both lipids are capable of facilitating durable protein expression, with this compound showing a potential advantage in the context of circRNA delivery.

The following table summarizes the key quantitative findings from these studies:

Ionizable LipidNucleic Acid PayloadReporter GeneDuration of ExpressionKey FindingReference
This compound circRNALuciferaseAt least 14 daysConsistently higher and more sustained protein expression compared to SM-102.Broset, E., et al. (2025)[1]
SM-102 circRNALuciferaseAt least 14 daysLower expression levels compared to this compound in a direct comparison.Broset, E., et al. (2025)[1]
SM-102 mRNALuciferaseUp to 28 daysDemonstrates prolonged protein expression with an mRNA payload.Rejman, J., et al.

Mechanism of Action: The Endosomal Escape Pathway

The efficacy of ionizable lipids like this compound and SM-102 is largely attributed to their ability to facilitate the escape of the RNA payload from the endosome into the cytoplasm, where it can be translated into protein. This process is initiated by the acidic environment of the endosome.

G cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cellular Cellular Environment cluster_endosome Endosome (Acidic pH ~5-6) LNP Lipid Nanoparticle (LNP) (Neutral Charge) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis Endosomal_Membrane Endosomal Membrane Protonated_LNP->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization & RNA Release Endosomal_Membrane->Membrane_Destabilization Lipid-Membrane Fusion Cytoplasm Cytoplasm Membrane_Destabilization->Cytoplasm RNA Cargo Translation Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Mechanism of LNP-mediated RNA delivery and endosomal escape.

As depicted in the diagram above, the ionizable lipids in the LNP have a near-neutral charge at physiological pH. Upon internalization into the cell through endocytosis, the LNP is trafficked to the endosome. The lower pH within the endosome leads to the protonation of the ionizable lipids, resulting in a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the subsequent release of the RNA cargo into the cytoplasm. Once in the cytoplasm, the RNA is translated by ribosomes to produce the desired therapeutic protein.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of LNP performance. Below are representative protocols for the formulation of SM-102 LNPs and for conducting in vivo long-term protein expression studies. A specific formulation protocol for this compound is not publicly available; however, a similar methodology to that of SM-102 is likely employed.

SM-102 Lipid Nanoparticle Formulation

This protocol is adapted from established methods for the preparation of SM-102 LNPs.

Materials:

  • SM-102 (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol (B145695)

  • mRNA or circRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve desired stock concentrations. A common molar ratio for these components is 50:10:38.5:1.5 (SM-102:DSPC:cholesterol:DMG-PEG2000)[5].

  • Prepare Organic Phase:

    • Combine the lipid stock solutions in the appropriate ratios to create the final lipid mixture in ethanol.

  • Prepare Aqueous Phase:

    • Dilute the mRNA or circRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Load the organic phase and the aqueous phase into separate syringes.

    • Set the flow rates on the microfluidic mixing device to achieve a desired aqueous to organic phase ratio (e.g., 3:1).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically purified and the buffer is exchanged to a physiological pH (e.g., PBS, pH 7.4) using a method such as dialysis or tangential flow filtration.

  • Characterization:

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vivo Long-Term Luciferase Expression Study

This protocol outlines a general workflow for assessing the long-term protein expression of LNP-formulated RNA in a mouse model.

Animal Model:

  • BALB/c mice (or other appropriate strain)

Materials:

  • LNP-formulated luciferase-encoding mRNA or circRNA (formulated with either this compound or SM-102)

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or equivalent

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration:

    • Administer a defined dose of the LNP formulation (e.g., 1 µg of RNA per mouse) via intramuscular (IM) injection into the hind limb of the mice[3].

  • Bioluminescence Imaging:

    • At predetermined time points (e.g., 6 hours, 24 hours, 48 hours, 72 hours, 7 days, 14 days, 21 days, and 28 days) post-injection, anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal (IP) injection.

    • Image the mice using an in vivo imaging system to quantify the bioluminescence signal at the site of injection and in other relevant organs[2][3][4].

  • Data Analysis:

    • Quantify the bioluminescence (photon flux) in the region of interest at each time point.

    • Plot the average bioluminescence over time for each group to compare the expression profiles of the different LNP formulations.

G cluster_prep Preparation cluster_animal Animal Study cluster_imaging Imaging & Analysis Formulation LNP Formulation (this compound or SM-102) + Luciferase RNA Injection Intramuscular Injection in Mice Formulation->Injection Imaging Bioluminescence Imaging (IVIS) at multiple time points Injection->Imaging Quantification Quantify Photon Flux Imaging->Quantification Analysis Plot Expression over Time Quantification->Analysis

Experimental workflow for in vivo luciferase expression study.

Conclusion

Both this compound and SM-102 are effective ionizable lipids for the formulation of lipid nanoparticles capable of mediating long-term protein expression. The available data suggests that this compound may offer an advantage in terms of the level and duration of protein expression when delivering circRNA. SM-102, a clinically validated lipid, has demonstrated robust and prolonged expression with mRNA.

The choice between these lipids will ultimately depend on the specific application, the type of nucleic acid payload, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the development of next-generation RNA therapeutics. Further head-to-head studies with identical RNA payloads and formulations will be invaluable in fully elucidating the relative strengths of these promising delivery vehicles.

References

A Comparative Guide to Lipid Nanoparticle (LNP) Formulations Featuring Different Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, represents a frontier in modern medicine. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, a prominence underscored by their critical role in mRNA-based COVID-19 vaccines. The success of an LNP formulation is critically dependent on its lipid composition, with the cationic or ionizable lipid being the most pivotal component.[1][2][3] This lipid is essential for encapsulating the negatively charged nucleic acid cargo and for facilitating its escape from the endosome into the cytoplasm, where it can exert its therapeutic effect.[4][5][][7]

Cationic lipids can be broadly categorized into two groups: permanently charged (or fixed) cationic lipids like DOTAP and DOTMA, and pH-sensitive ionizable lipids such as DLin-MC3-DMA and ALC-0315.[8] Permanently charged lipids maintain a positive charge regardless of the environmental pH, which can lead to efficient cellular uptake but also potential cytotoxicity at higher concentrations.[8][9] In contrast, ionizable lipids are engineered to be near-neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome.[4][] This pH sensitivity is a key advantage, reducing toxicity while promoting potent endosomal escape and intracellular delivery.[4][9]

The choice of cationic lipid profoundly influences the physicochemical properties of the LNP, including particle size, charge (zeta potential), and stability, which in turn dictate the formulation's transfection efficiency, biodistribution, and overall safety profile.[1][10][11] This guide provides a comparative analysis of LNP formulations prepared with various cationic and ionizable lipids, supported by experimental data to aid researchers in selecting the optimal components for their specific therapeutic applications.

Data Presentation: Comparative Performance of LNP Formulations

The following table summarizes the physicochemical and functional characteristics of LNPs formulated with a selection of different cationic and ionizable lipids. These values are compiled from various studies and represent typical results, though actual performance may vary based on specific formulation parameters and experimental conditions.

Cationic/Ionizable LipidOther Key LipidsParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Relative Transfection EfficiencyCell Viability (%)
DOTAP (Cationic)DOPE, Cholesterol~150 - 550>0.2+20 to +26~3 - 19%Moderate-High (~40%)[12]Can be cytotoxic at >64 µg/mL[13]
DOTMA (Cationic)DOPE, Cholesterol<100<0.2Positive (~+20)[12]>90%High (~40%)[12]More cytotoxic than DOTAP[9]
DC-Chol (Cationic)DOPE~140~0.15+21~31%High>75% at 24h[14]
DODMA (Ionizable)DSPC, Cholesterol, PEG<100<0.2Slightly Positive>90%HighGenerally high
DLin-MC3-DMA (Ionizable)DSPC, Cholesterol, PEG~80 - 100<0.1Near-neutral>95%Very HighHigh
DLinKC2-DMA (Ionizable)DSPC, Cholesterol, PEGNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMost potent vs DLinDMA, DLinDAP[15]Less toxic than DLinDMA[15]
ALC-0315 + 10% DOTAP DSPC, Cholesterol, PEG~90<0.15Positive>95%Increased in vitro vs ALC-0315 alone[16]High
IM21.7c (Imidazolium)DODMA, DOPE, Chol, PEG~80 - 90<0.2+23 to +30>90%HighHigh

Note: PDI = Polydispersity Index. A lower PDI value (<0.2) indicates a more monodisperse and homogenous particle population. Data is aggregated from multiple sources.[9][10][12][13][14][16]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparative evaluation of LNP formulations. The following protocols outline standard procedures for LNP synthesis, characterization, and functional assessment.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible formation of LNPs with controlled size and homogeneity.[17][18][19]

  • Preparation of Solutions:

    • Lipid Phase (Organic): The cationic/ionizable lipid, helper phospholipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are co-dissolved in absolute ethanol (B145695).[10] Molar ratios are critical; a common starting point is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[18]

    • Aqueous Phase: The nucleic acid cargo (mRNA or siRNA) is diluted in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0).[7] The acidic pH ensures the ionizable lipids become protonated, facilitating complexation with the nucleic acid.[7]

  • Microfluidic Mixing:

    • The lipid-ethanol and nucleic acid-aqueous solutions are loaded into separate syringes.

    • The syringes are placed onto a syringe pump connected to a microfluidic mixing chip (e.g., from a NanoAssemblr platform).

    • The two solutions are pumped through the chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic phase).[19] The rapid mixing within the microchannels induces LNP self-assembly.[5]

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is immediately dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours, or overnight, to remove ethanol and raise the pH.[19] This step neutralizes the surface charge of ionizable lipid-containing LNPs, which is crucial for in vivo stability.[17]

Physicochemical Characterization
  • Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are measured using Dynamic Light Scattering (DLS) with an instrument like a Malvern Zetasizer. Samples are diluted in an appropriate buffer (e.g., PBS) prior to measurement.[20]

Encapsulation Efficiency (EE%)
  • RiboGreen Assay: The Quant-iT RiboGreen assay is a sensitive method to quantify the amount of encapsulated nucleic acid.[18][21]

    • The total amount of nucleic acid is measured by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and measuring the fluorescence of the RiboGreen dye, which binds to the released nucleic acid.

    • The amount of free (unencapsulated) nucleic acid is measured in a parallel sample without detergent.

    • Encapsulation Efficiency (%) is calculated as: [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100.

In Vitro Transfection Efficiency
  • Reporter Gene Assay: This assay measures the functional delivery of the nucleic acid cargo.

    • Cells (e.g., HeLa, Caco-2, or HEK293T) are seeded in multi-well plates.

    • After 24 hours, cells are treated with LNP formulations containing mRNA encoding a reporter protein (e.g., Luciferase or GFP).

    • Following a 24-48 hour incubation period, protein expression is quantified. Luciferase expression is measured via a luminescence assay (e.g., One-Glo assay)[18], while GFP expression can be assessed by flow cytometry or fluorescence microscopy.[12]

Cytotoxicity Assay
  • Cell Viability Assay: Assays like WST-1 or MTT are used to assess the impact of LNP formulations on cell metabolic activity, an indicator of viability.[13][22]

    • Cells are seeded and treated with serial dilutions of the LNP formulations.

    • After a set incubation period (e.g., 24 or 48 hours), the assay reagent is added.

    • The absorbance (which correlates with the number of viable cells) is measured using a plate reader. Viability is typically expressed as a percentage relative to untreated control cells.

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex experimental processes and biological pathways.

LNP_Workflow cluster_prep 1. Solution Preparation cluster_form 2. Formulation cluster_pure 3. Purification cluster_char 4. Characterization cluster_eval 5. Functional Evaluation A Lipid Mix in Ethanol C Microfluidic Mixing A->C B Nucleic Acid in Acidic Buffer (pH 4) B->C D Dialysis vs. PBS (pH 7.4) C->D E Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Encapsulation (RiboGreen) D->G H In Vitro Transfection D->H I Cytotoxicity Assay D->I

Caption: Experimental workflow for LNP formulation and evaluation.

LNP_Uptake_Pathway LNP LNP (Neutral Surface @ pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cell Target Cell Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome within LateEndosome Late Endosome / Lysosome (pH ~5.0) Endosome->LateEndosome Maturation & Acidification Release Endosomal Escape (Cargo Release) LateEndosome->Release Lipid Protonation & Membrane Disruption mRNA mRNA Release->mRNA Protein Protein Synthesis (Translation) mRNA->Protein

Caption: Mechanism of LNP-mediated mRNA delivery and expression.

References

CP-LC-0867: A Comparative Guide to its In Vivo Validation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CP-LC-0867 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver RNA-based therapeutics. Its efficacy has been demonstrated in various animal models, showcasing its potential for both therapeutic protein production and vaccine development. This guide provides a comparative analysis of this compound's performance against other ionizable lipids, supported by experimental data from preclinical studies.

Performance in Circular RNA (circRNA) Delivery

A key application of this compound is in the delivery of circular RNA, a stable form of RNA with prolonged expression potential. In a comparative study, LNPs formulated with this compound for the delivery of circRNA encoding luciferase were evaluated against LNPs formulated with other common or novel ionizable lipids in a mouse model.

Key Findings:

  • Superior and Sustained Protein Expression: LNPs containing this compound demonstrated significantly higher and more sustained luciferase protein expression over a 14-day period compared to the widely used SM-102 lipid.[1]

  • Favorable Comparison to Other Novel Lipids: While other novel lipids like CP-LC-0729 showed expression profiles similar to SM-102, this compound consistently outperformed them in terms of the cumulative amount of protein produced.[1]

Quantitative Data Summary:

Ionizable LipidPeak Luciferase Expression (relative to initial)Sustained Expression at Day 14 (relative to peak)Overall Protein Production (Area Under the Curve)
This compound HighHighSignificantly higher than all other conditions
SM-102ModerateLowBaseline for comparison
CP-LC-0729ModerateLowSimilar to SM-102
CP-LC-0743ModerateVery LowSimilar to SM-102, with a more rapid decline
CP-LC-1254ModerateVery LowSimilar to SM-102, with a more rapid decline

Performance in mRNA Vaccine Delivery

This compound and other novel thiolactone-based ionizable lipids have been incorporated into a lyophilized mRNA vaccine candidate against SARS-CoV-2, named CPVax-CoV. This formulation has shown enhanced immune responses in mice compared to commercially available mRNA vaccines.

Key Findings:

  • Enhanced Immune Response: The vaccine incorporating these novel lipids significantly improved immune responses in mice.

  • Thermostability: The lyophilized vaccine maintained its biological activity for up to one year at 4 °C and 25 °C, a significant advantage over current mRNA vaccines requiring a cold chain.

Quantitative data comparing this compound to other lipids in a vaccine context from the primary literature is not publicly available at the time of this publication. The available information highlights the superior performance of the vaccine platform incorporating novel lipids including this compound.

Experimental Protocols

circRNA-LNP In Vivo Study in Mice

  • LNP Formulation: LNPs were formulated using a lipid mixture composed of an ionizable lipid (this compound, SM-102, CP-LC-0729, CP-LC-0743, or CP-LC-1254), DSPC, cholesterol, and a PEG-lipid. The circRNA encoding luciferase was encapsulated within these LNPs.

  • Animal Model: The study utilized BALB/c mice.

  • Administration: A single dose of the circRNA-LNP formulation was administered via intramuscular injection.

  • Data Collection: Luciferase expression was monitored over a 14-day period using an in vivo imaging system (IVIS) to quantify bioluminescence. The total luminescence was measured as an indicator of protein expression levels.

Signaling Pathways and Experimental Workflows

LNP-mediated RNA Delivery and Immune Activation

The delivery of RNA via LNPs and the subsequent immune response involves a multi-step process. The following diagram illustrates the general signaling pathway activated by an LNP-based RNA vaccine.

LNP_RNA_Delivery_and_Immune_Activation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_immune_response Adaptive Immune Response LNP-RNA LNP carrying RNA LNP_in_Endosome LNP uptake LNP-RNA->LNP_in_Endosome Endocytosis RNA_Release Endosomal Escape (pH-mediated) LNP_in_Endosome->RNA_Release RNA RNA transcript RNA_Release->RNA Protein Antigen Protein (e.g., Spike Protein) RNA->Protein Translation TLR_Activation Innate Immune Sensing (e.g., TLRs, RIG-I) RNA->TLR_Activation MHC_Presentation Antigen Presentation (MHC Class I & II) Protein->MHC_Presentation Proteasomal Degradation Cytokine_Production Cytokine & Interferon Production TLR_Activation->Cytokine_Production T_Cell_Activation T-Cell Activation (CD4+ & CD8+) Cytokine_Production->T_Cell_Activation Stimulation MHC_Presentation->T_Cell_Activation B_Cell_Activation B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation

Caption: LNP-mediated RNA delivery and subsequent immune activation pathway.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for validating a novel ionizable lipid like this compound in an animal model for RNA delivery.

Experimental_Workflow Step1 1. LNP Formulation - Ionizable Lipid (e.g., this compound) - Helper Lipids - RNA Cargo (circRNA or mRNA) Step2 2. Physicochemical Characterization - Particle Size - Polydispersity Index (PDI) - Encapsulation Efficiency Step1->Step2 Step3 3. Animal Model Administration - Intramuscular Injection - Mouse Model (e.g., BALB/c) Step2->Step3 Step4 4. In Vivo Monitoring & Data Collection - Bioluminescence Imaging (for reporter genes) - Blood Sampling (for antibody titers) - Tissue Harvesting Step3->Step4 Step5 5. Data Analysis & Comparison - Quantify Protein Expression - Measure Immune Response - Compare against control lipids Step4->Step5

Caption: A typical experimental workflow for the in vivo validation of LNP-based RNA delivery systems.

References

A Comparative Guide to the Adjuvant Effect of CP-LC-0867 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and safe adjuvants is a cornerstone of modern vaccine design. Lipid nanoparticles (LNPs) have emerged not only as effective delivery vehicles for nucleic acid-based vaccines but also as potent adjuvants in their own right. This guide provides an objective comparison of the adjuvant effect of LNPs formulated with the novel ionizable lipid CP-LC-0867 against other common adjuvants, supported by experimental data.

Overview of this compound LNPs

This compound is a novel, thiolactone-based ionizable cationic lipid that has been utilized in the generation of lipid nanoparticles for the delivery of mRNA and circular RNA (circRNA) in vivo.[1] LNP-based vaccines incorporating this compound have demonstrated the ability to significantly enhance both humoral and cellular immune responses.[1]

Comparative Analysis of Adjuvant Performance

The efficacy of a vaccine adjuvant is primarily assessed by its ability to augment antigen-specific antibody production (humoral immunity) and stimulate T-cell responses (cellular immunity). Below is a comparative summary of this compound LNPs with other widely used adjuvants.

Humoral Immune Response (Antibody Titers)

The induction of high titers of antigen-specific antibodies, particularly IgG, is a critical indicator of a successful humoral immune response.

Adjuvant PlatformAntigenMouse StrainPeak Mean IgG Titer (Endpoint Titer or equivalent)Key Findings
This compound LNP SARS-CoV-2 Spike Protein (mRNA)BALB/c>1 x 10^6 (Endpoint Titer)Significantly improved immune responses compared to commercially available mRNA vaccines.[1]
SM-102 LNP circRNA encoding LuciferaseBALB/cLower protein expression compared to this compound.[2]This compound LNPs produced higher and more sustained protein expression.[2]
AddaVax™ (MF59-like) H5N8 Inactivated InfluenzaBALB/c~1 x 10^5 (Endpoint Titer)Induced robust humoral immunity, superior to Alum.[3]
Aluminum Hydroxide (B78521) (Alum) H5N8 Inactivated InfluenzaBALB/c~1 x 10^4 (Endpoint Titer)Induced lower antibody titers compared to AddaVax.[3]

Note: Data is compiled from different studies and direct comparison should be made with caution. The performance of adjuvants can vary based on the antigen, vaccine platform, and animal model used.

Cellular Immune Response (T-Cell Activation)

A robust cellular immune response, characterized by the activation of T-helper (Th) cells and cytotoxic T lymphocytes (CTLs), is crucial for clearing virally infected cells and for immunological memory. IFN-γ is a key cytokine indicative of a Th1-biased cellular response, which is often desirable for viral vaccines.

Adjuvant PlatformAntigenAssayKey T-Cell Response MetricsKey Findings
This compound LNP SARS-CoV-2 Spike Protein (mRNA)ELISpotSignificantly increased number of IFN-γ secreting splenocytes.Elicited a potent Th1-biased cellular immune response.[1]
LNP (General) Sub-unit viral antigensELISpot / ICSEnhanced antigen-specific CD4+ and CD8+ T-cell responses; increased frequency of IFNγ+TNFα+IL-2+ multi-functional CD8+ T cells.[4][5]LNPs can serve as potent adjuvants to boost both B-cell and T-cell responses.[4][5]
AddaVax™ (MF59-like) Split Inactivated H3N2ELISpotIncreased number of IFN-γ and IL-4 secreting cells.Elicits both cellular (Th1) and humoral (Th2) immune responses.[6][7]
Aluminum Hydroxide (Alum) Whole-inactivated influenza virusCytokine ProfilingPrimarily induces a Th2-biased response with limited Th1 stimulation.[2][8][9]Known to be a potent inducer of Th2 immunity.[2][9][10]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Signaling Pathways and Mechanism of Action

The adjuvant effect of LNPs is intrinsically linked to their ability to activate the innate immune system. The ionizable lipid component is a critical driver of this activation.

LNP_Adjuvant_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Adaptive Adaptive Immune Response LNP LNP Uptake (Endocytosis) Endosome Endosome LNP->Endosome TLR TLR Sensing (e.g., TLR4, TLR7/8) Endosome->TLR Cytosolic_Sensors Cytosolic Sensors (e.g., RIG-I) Endosome->Cytosolic_Sensors Endosomal Escape Signaling Innate Immune Signaling Cascades (NF-κB, IRFs) TLR->Signaling Cytosolic_Sensors->Signaling Cytokines Pro-inflammatory Cytokine & Chemokine Production (IL-6, IL-1β, IFN-γ) Signaling->Cytokines T_Cell T-Cell Activation & Differentiation (Th1) Cytokines->T_Cell Stimulation B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell Help

Caption: Innate immune activation pathway by LNP adjuvants.

LNPs are taken up by antigen-presenting cells (APCs) via endocytosis. The ionizable lipids within the LNPs can then engage with endosomal Toll-like receptors (TLRs) or, upon endosomal escape, cytosolic innate immune sensors. This triggers signaling cascades, such as those involving NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and chemokines. This inflammatory milieu is crucial for the recruitment and activation of adaptive immune cells, ultimately leading to robust T-cell and B-cell responses.

In contrast, traditional adjuvants like aluminum salts primarily promote a Th2-biased response, which is effective for generating antibodies but may be less so for pathogens requiring a strong cellular immunity.[9][10] Oil-in-water emulsions like MF59 (and by extension, AddaVax) create an "immunocompetent environment" at the injection site, recruiting a wide range of immune cells and stimulating cytokine and chemokine production, leading to a more balanced Th1/Th2 response.[6][11]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of adjuvant efficacy. Below are outlines of key experimental workflows.

Experimental Workflow for Adjuvant Assessment

Adjuvant_Workflow A Antigen + Adjuvant Formulation B Animal Immunization (e.g., mice, i.m. injection) A->B C Booster Immunization (e.g., at Day 14/21) B->C D Sample Collection (Serum, Splenocytes) C->D E Humoral Response Analysis (ELISA for IgG Titers) D->E F Cellular Response Analysis (ELISpot for IFN-γ) D->F G Data Analysis & Comparison E->G F->G

Caption: General experimental workflow for adjuvant evaluation in a mouse model.

1. Mouse Immunization Protocol

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.

  • Formulation: The antigen is formulated with the respective adjuvant (e.g., this compound LNP, AddaVax, Alum) according to the manufacturer's instructions or established protocols. A control group with antigen alone should be included.

  • Administration: A primary immunization is typically administered via intramuscular (i.m.) or subcutaneous (s.c.) injection. The volume is usually 50-100 µL per mouse.

  • Booster: A booster immunization with the same formulation is given 2-3 weeks after the primary injection to enhance the immune response.

  • Sample Collection: Blood is collected for serum analysis 2-3 weeks after the final immunization. Spleens are harvested for splenocyte isolation and T-cell assays.

2. ELISA Protocol for Antigen-Specific IgG Titers

  • Plate Coating: 96-well ELISA plates are coated with the specific antigen (e.g., 1-10 µg/mL in PBS) and incubated overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBST) to prevent non-specific binding.

  • Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated for 1-2 hours at room temperature.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody is added and incubated for 1 hour.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution. The optical density (OD) is read at 450 nm.

  • Titer Calculation: The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an OD value significantly above the background.

3. ELISpot Protocol for IFN-γ Secretion

  • Plate Coating: ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Splenocytes are isolated from immunized mice and plated in the coated wells.

  • Stimulation: The cells are stimulated with the specific antigen (e.g., a peptide pool) for 18-24 hours at 37°C. A positive control (mitogen) and a negative control (no antigen) are included.

  • Detection Antibody: A biotinylated anti-mouse IFN-γ detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-AP).

  • Spot Development: A substrate is added to develop colored spots, each representing a cytokine-secreting cell.

  • Analysis: The spots are counted using an ELISpot reader, and the results are expressed as spot-forming units (SFU) per million splenocytes.

Conclusion

LNPs formulated with the ionizable lipid this compound demonstrate a potent adjuvant effect, capable of inducing high-titer antibody responses and robust, Th1-skewed cellular immunity. The available data suggests that its performance is comparable or superior to other LNP formulations and widely used adjuvants like AddaVax and Alum, particularly in the context of mRNA vaccines. The intrinsic ability of these LNPs to activate innate immune pathways provides a powerful platform for the development of next-generation vaccines against a wide range of pathogens. Further head-to-head comparative studies will be invaluable in fully elucidating the relative advantages of this compound LNPs.

References

Safety Operating Guide

Proper Disposal of CP-LC-0867: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ann Arbor, MI – Researchers, scientists, and drug development professionals utilizing the ionizable cationic lipid CP-LC-0867 must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, which is supplied as a solution in ethanol (B145695).

The primary hazard associated with this product is the ethanol solvent, which is a highly flammable liquid and vapor. Users must consult the Safety Data Sheet (SDS) for this compound prior to use and follow all institutional and local guidelines for hazardous waste disposal.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources such as open flames, sparks, or hot surfaces.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound and its solvent.

PropertyValueCitation
This compound
Purity≥98%[1]
FormulationA 10 mg/ml solution in ethanol[1]
Storage Temperature-20°C[1]
Ethanol (Solvent)
Flash Point14°C (57°F)
FlammabilityHighly flammable liquid and vapor
Disposal RecommendationTreat as hazardous waste[2][3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of residual this compound solution and contaminated materials. This procedure is critical for maintaining laboratory safety and environmental compliance.

1. Waste Collection:

  • Designate a specific, properly labeled hazardous waste container for the collection of this compound waste. The container must be compatible with flammable liquids.

  • Collect all unused this compound solution, as well as any solvents used for rinsing contaminated glassware or surfaces, in this container.

  • Solid waste, such as contaminated pipette tips, tubes, and absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.

2. Container Management:

  • Keep the hazardous waste container tightly closed when not in use to prevent the release of flammable vapors.[2]

  • Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from ignition sources and incompatible materials.[4]

3. Disposal Procedure:

  • Do not pour this compound waste down the drain. [3][4] This is a violation of environmental regulations and can pose a safety hazard.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of flammable and chemical hazardous waste.[3]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and place it in the designated solid hazardous waste container.

  • For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Start Start: this compound Disposal Prep Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Prep WorkArea Work in a Well-Ventilated Area (Fume Hood) Prep->WorkArea WasteCollection Collect Liquid & Solid Waste in Separate, Labeled Hazardous Waste Containers WorkArea->WasteCollection LiquidWaste Liquid Waste: Unused Solution & Rinsates WasteCollection->LiquidWaste SolidWaste Solid Waste: Contaminated Pipettes, Tubes, etc. WasteCollection->SolidWaste Storage Store Waste Container Securely: - Tightly Closed - Secondary Containment - Away from Ignition Sources WasteCollection->Storage Disposal Arrange for Professional Disposal via EHS or Licensed Contractor Storage->Disposal NoDrain Crucial Reminder: DO NOT Pour Down Drain Disposal->NoDrain End End: Disposal Complete Disposal->End

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Comprehensive Handling Protocols for CP-LC-0867

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling of CP-LC-0867, an ionizable cationic lipid crucial for the development of advanced RNA-based therapeutics. Adherence to these protocols is mandatory to ensure personnel safety and maintain the integrity of your research.

This compound is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and other nucleic acids. Its proper handling is paramount for the success of experimental workflows and the safety of laboratory personnel. This guide offers procedural, step-by-step guidance to directly address operational questions, from initial handling to final disposal.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name 2-ethylhexyl 3-((4-((2-(dimethylamino)ethyl)amino)-3-(2-octyldodecanamido)-4-oxobutyl)thio)propanoate
CAS Number 3040858-96-3
Molecular Formula C₃₉H₇₇N₃O₄S
Molecular Weight 684.12 g/mol
Appearance Provided as a solution in ethanol (B145695)
Purity ≥98%
Storage Temperature -20°C

Personal Protective Equipment (PPE) and Safety Measures

All personnel handling this compound must adhere to the following personal protective equipment (PPE) guidelines to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling larger quantities or when aerosolization is possible.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment:
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling and Experimental Protocol

The following sections provide a detailed, procedural guide for the safe handling and use of this compound in a typical laboratory setting for the formulation of lipid nanoparticles.

Receiving and Storage:
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE before handling the container.

  • Verify that the product name and CAS number on the label match the order.

  • Store the container upright in a designated, properly labeled, and ventilated cold storage unit at -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Formulation of Lipid Nanoparticles (LNP) with this compound

This protocol outlines a general method for the preparation of LNPs using this compound for the encapsulation of RNA.

Materials:

  • This compound in ethanol

  • Helper lipids (e.g., DSPC, cholesterol)

  • PEG-lipid

  • RNA (e.g., mRNA, siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • RNase-free water and buffers

  • Microfluidic mixing device (or manual mixing apparatus)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • In a chemical fume hood, bring the vial of this compound and other lipid components to room temperature.

    • In an RNase-free environment, prepare the lipid stock solution by dissolving this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of RNA Solution (Aqueous Phase):

    • Dissolve the RNA in an acidic buffer (e.g., 10-50 mM citrate buffer, pH 4.0). The acidic pH ensures the protonation of the ionizable lipid, facilitating RNA encapsulation.

  • LNP Formulation via Microfluidic Mixing:

    • Set up and prime the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution and the RNA solution into separate syringes.

    • Set the desired flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and total flow rate (TFR).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

  • Downstream Processing:

    • The collected LNP solution will be at an acidic pH and contain ethanol. Perform buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using methods such as dialysis or tangential flow filtration (TFF).

    • If necessary, concentrate the LNP formulation.

    • For in vivo applications, sterile filter the final LNP product through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing prep_lipids Prepare Lipid Stock Solution (Organic Phase) mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA Solution (Aqueous Phase) prep_rna->mixing buffer_exchange Buffer Exchange (e.g., Dialysis/TFF) mixing->buffer_exchange concentration Concentration buffer_exchange->concentration filtration Sterile Filtration concentration->filtration final_product final_product filtration->final_product Final LNP Product

Lipid Nanoparticle (LNP) Formulation Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product:

    • Dispose of unused this compound as hazardous chemical waste.

    • Do not dispose of it down the drain or in regular trash.

    • The product is dissolved in ethanol, which is a flammable liquid. Keep away from ignition sources.

  • Contaminated Materials:

    • All materials that have come into direct contact with this compound (e.g., pipette tips, gloves, vials, absorbent pads) should be considered hazardous waste.

    • Collect these materials in a designated, labeled, and sealed hazardous waste container.

  • Waste Collection and Disposal:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Disposal_Plan cluster_waste_streams Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste Generated unused_product Unused Product start->unused_product contaminated_materials Contaminated Materials (Gloves, Tips, etc.) start->contaminated_materials hazardous_waste_container Designated Hazardous Waste Container unused_product->hazardous_waste_container contaminated_materials->hazardous_waste_container ehs_pickup EHS Pickup and Disposal hazardous_waste_container->ehs_pickup

This compound Waste Disposal Workflow

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment while advancing the frontier of drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.